Trypanothione
説明
特性
IUPAC Name |
(2S)-2-amino-5-[[(4R,23R)-4-[[(4S)-4-amino-4-carboxybutanoyl]amino]-5,8,19,22-tetraoxo-1,2-dithia-6,9,13,18,21-pentazacyclotetracos-23-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H47N9O10S2/c28-16(26(43)44)4-6-20(37)35-18-14-47-48-15-19(36-21(38)7-5-17(29)27(45)46)25(42)34-13-23(40)32-11-3-9-30-8-1-2-10-31-22(39)12-33-24(18)41/h16-19,30H,1-15,28-29H2,(H,31,39)(H,32,40)(H,33,41)(H,34,42)(H,35,37)(H,36,38)(H,43,44)(H,45,46)/t16-,17-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMSXDHGHZKXJD-VJANTYMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)CNC(=O)C(CSSCC(C(=O)NCC(=O)NCCCNC1)NC(=O)CCC(C(=O)O)N)NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCNC(=O)CNC(=O)[C@H](CSSC[C@@H](C(=O)NCC(=O)NCCCNC1)NC(=O)CC[C@@H](C(=O)O)N)NC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H47N9O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70242197 | |
| Record name | Trypanothione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70242197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
721.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96304-42-6 | |
| Record name | Trypanothione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96304-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trypanothione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096304426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trypanothione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70242197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Discovery of Trypanothione: A Paradigm Shift in Kinetoplastid Biology and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of trypanothione, a unique bis(glutathionyl)spermidine thiol, represents a landmark in our understanding of the redox metabolism of Kinetoplastida. This order of protozoan parasites, which includes the causative agents of devastating human diseases such as African trypanosomiasis, Chagas disease, and leishmaniasis, possesses a this compound-based system that is absent in their mammalian hosts. This metabolic peculiarity, first reported in 1985 by Alan Fairlamb and colleagues, has since become a focal point for the development of novel and selective chemotherapeutic agents. Unlike mammals, who rely on the glutathione (B108866)/glutathione reductase system to maintain a reducing intracellular environment, kinetoplastids utilize the this compound/trypanothione reductase couple.[1] This fundamental difference provides a unique therapeutic window, making the enzymes involved in this compound metabolism attractive targets for drug design.[2][3] This technical guide provides a comprehensive overview of the discovery, biochemistry, and significance of this compound, with a focus on the quantitative data, experimental protocols, and metabolic pathways that are crucial for ongoing research and drug development efforts.
The Discovery and Structure of this compound
In 1985, while studying glutathione metabolism in trypanosomes, Fairlamb and his team made the seminal discovery of an unusual low molecular weight cofactor required for the activity of glutathione reductase in these organisms.[4] This cofactor was isolated from Crithidia fasciculata and its structure was elucidated as N¹,N⁸-bis(L-γ-glutamyl-L-hemicystinyl-glycyl)spermidine, a conjugate of two glutathione molecules linked by a spermidine (B129725) bridge.[4][5] The trivial name "this compound" was proposed for this novel compound.[4] The structure of this compound in its reduced [T(SH)₂] and oxidized [TS₂] forms is pivotal to its function in maintaining the redox balance within the parasite.[6]
Quantitative Data
The following tables summarize key quantitative data related to the this compound system in various Kinetoplastida species. This information is essential for comparative analysis and for the design of experiments targeting this pathway.
Table 1: Kinetic Parameters of this compound Reductase (TryR)
| Organism | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | k_cat_ (min⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference(s) |
| Trypanosoma cruzi | This compound Disulfide | 45 | - | 14,200 | 5.2 x 10⁶ | [7][8] |
| NADPH | 5 | - | - | - | [8] | |
| Trypanosoma brucei | This compound Disulfide | 10.3 | - | - | 8.7 x 10⁶ | [7] |
| NADPH | 0.77 | - | - | - | [7] | |
| Leishmania donovani | This compound Disulfide | 50 | - | 18,181 | 6.06 x 10⁶ | [9] |
| Leishmania infantum | This compound Disulfide | 72 | - | - | - | [10] |
| Leishmania mexicana | This compound Disulfide | 173 | 200 | - | - | [10] |
Table 2: Kinetic Parameters of this compound Synthetase (TryS)
| Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | K_i_ (µM) (Substrate Inhibition) | Reference(s) |
| Leishmania donovani | Glutathione | 33.24 | 1.3 | 866 | [3] |
| Mg.ATP | 14.2 | - | - | [3] | |
| Spermidine | 139.6 | - | - | [3] |
Table 3: IC₅₀ Values of Selected Inhibitors against this compound Reductase (TryR)
| Inhibitor | Organism | IC₅₀ (µM) | Reference(s) |
| Clomipramine | Trypanosoma brucei | 3.8 | [11] |
| Trifluoperazine | Trypanosoma brucei | - | [7] |
| Thioridazine | Trypanosoma brucei | - | [7] |
| Citalopram | Trypanosoma brucei | - | [7] |
| Aurin Tricarboxylic Acid | Trypanosoma brucei | 0.176 | [11] |
| Compound D (from screen) | Trypanosoma brucei | 3.69 | [11][12] |
| Paullone Derivative 1 | Leishmania infantum | - | [2] |
| Paullone Derivative 2 | Leishmania infantum | - | [2] |
| Indazole Derivative 4 | Trypanosoma brucei | 0.14 | [2] |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and advancement of research in this field. The following sections provide outlines for key experimental procedures.
Protocol 1: Purification of Recombinant this compound Reductase (TryR)
This protocol is based on the expression and purification of Leishmania donovani TryR in E. coli.[9]
-
Gene Cloning and Expression:
-
The complete open reading frame of the TryR gene is cloned into an expression vector, such as pGEX, to generate a fusion protein with Glutathione S-transferase (GST).
-
The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Bacterial cultures are grown to an optimal density (OD₆₀₀ of 0.6-0.8) and protein expression is induced with Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
-
Cell Lysis and Protein Extraction:
-
Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., PBS with protease inhibitors).
-
Cells are lysed by sonication on ice.
-
The cell lysate is centrifuged to pellet cellular debris, and the supernatant containing the soluble recombinant protein is collected.
-
-
Affinity Chromatography:
-
The supernatant is loaded onto a GST-affinity chromatography column (e.g., Glutathione-Sepharose).
-
The column is washed extensively with the lysis buffer to remove unbound proteins.
-
The GST-tagged TryR is eluted from the column using a buffer containing reduced glutathione.
-
-
Tag Cleavage and Further Purification (Optional):
-
If required, the GST tag can be cleaved using a specific protease (e.g., thrombin or PreScission protease).
-
Further purification steps, such as ion-exchange or size-exclusion chromatography, can be performed to achieve higher purity.
-
-
Protein Characterization:
-
The purity and molecular weight of the recombinant TryR are assessed by SDS-PAGE.
-
The concentration of the purified protein is determined using a standard protein assay (e.g., Bradford or BCA).
-
Protocol 2: this compound Reductase (TryR) Activity Assay
This spectrophotometric assay measures the NADPH-dependent reduction of this compound disulfide (TS₂).[13][14]
-
Assay Principle:
-
The assay can be monitored directly by the decrease in absorbance at 340 nm due to the oxidation of NADPH.
-
Alternatively, a more sensitive coupled assay using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) can be employed. In this assay, the reduced this compound [T(SH)₂] produced by TryR reduces DTNB to 5-thio-2-nitrobenzoate (TNB), which has a strong absorbance at 412 nm.[14]
-
-
Reaction Mixture:
-
A typical reaction mixture in a 96-well plate contains:
-
Assay buffer (e.g., 40 mM HEPES, 1 mM EDTA, pH 7.5)
-
Purified recombinant TryR (e.g., 20 mU/ml)
-
This compound disulfide (TS₂) (e.g., 12 µM)
-
DTNB (for coupled assay) (e.g., 200 µM)
-
NADPH (e.g., 150 µM)
-
-
-
Procedure:
-
The reaction components, except for NADPH, are pre-incubated in the wells of a microplate.
-
The reaction is initiated by the addition of NADPH.
-
The change in absorbance at 340 nm (for direct assay) or 412 nm (for DTNB-coupled assay) is monitored over time using a microplate reader.
-
-
Data Analysis:
-
The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot.
-
For inhibitor studies, the assay is performed in the presence of varying concentrations of the inhibitor, and IC₅₀ values are determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Protocol 3: Quantification of Intracellular this compound by HPLC
This protocol allows for the separation and quantification of reduced and oxidized this compound from parasite cell extracts.[15][16][17][18][19]
-
Sample Preparation and Thiol Derivatization:
-
Parasite cultures are harvested and washed with a suitable buffer.
-
To prevent auto-oxidation of reduced thiols, the cell pellet is immediately treated with a thiol-blocking agent, such as N-ethylmaleimide (NEM), during the extraction process.[15]
-
Cells are lysed, and the protein is precipitated (e.g., with a cold acid solution).
-
The supernatant containing the thiols is collected after centrifugation.
-
For fluorescence detection, the thiols in the extract are derivatized with a fluorescent labeling reagent (e.g., monobromobimane (B13751) or ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F)).[16][17]
-
-
HPLC Analysis:
-
The derivatized sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., a reversed-phase C18 column).
-
The thiols are separated using an appropriate mobile phase gradient (e.g., a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile).
-
The separated thiols are detected using a fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen derivatizing agent.
-
-
Quantification:
-
Standard curves are generated using known concentrations of purified this compound (both reduced and oxidized forms, if available) that have been subjected to the same derivatization procedure.
-
The concentration of this compound in the parasite extracts is determined by comparing the peak areas from the sample chromatograms to the standard curves.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key metabolic pathways involving this compound and a typical workflow for inhibitor screening.
Caption: Biosynthesis pathway of this compound.
Caption: The this compound redox cycle.
Caption: Workflow for TryR inhibitor screening.
Conclusion and Future Directions
The discovery of this compound has fundamentally altered the landscape of research into Kinetoplastid parasites. The unique nature of the this compound-based redox system provides a validated and highly promising avenue for the development of new drugs against diseases that disproportionately affect some of the world's most vulnerable populations. The enzymes of this pathway, particularly this compound Reductase and this compound Synthetase, remain prime targets for structure-based drug design and high-throughput screening campaigns.[4][20]
Future research will likely focus on several key areas. The identification of novel, potent, and selective inhibitors with favorable pharmacokinetic properties is a continuous effort. Furthermore, a deeper understanding of the regulation of the this compound metabolic pathway and its interplay with other cellular processes will be crucial for uncovering new therapeutic strategies. The development of more sophisticated screening assays and the application of computational methods will undoubtedly accelerate the discovery of new lead compounds. Ultimately, the legacy of the discovery of this compound will be measured by the successful translation of this fundamental biological knowledge into effective and safe treatments for trypanosomatid diseases.
References
- 1. Preparative enzymatic synthesis of this compound and this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cloning, expression, characterization and inhibition studies on this compound synthetase, a drug target enzyme, from Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Trypanosoma brucei this compound Synthetase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Comparative structural, kinetic and inhibitor studies of Trypanosoma brucei this compound reductase with T. cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound reductase from Trypanosoma cruzi. Purification and characterization of the crystalline enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expression, purification, and characterization of Leishmania donovani this compound reductase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Leishmania mexicana this compound Reductase Inhibitors: Computational and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved Tricyclic Inhibitors of this compound Reductase by Screening and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. LC-MS Evaluation of the Redox this compound Balance in Leishmania infantum Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detection by HPLC of a this compound synthetase activity in vitro from Entamoeba histolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. mdpi.com [mdpi.com]
- 19. Quantification of Intracellular Thiols by HPLC-Fluorescence Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Identification and binding mode of a novel Leishmania this compound reductase inhibitor from high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Trypanothione Metabolism in Trypanosoma brucei
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trypanothione metabolism is a unique and essential biochemical pathway in Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. This pathway, centered around the dithiol this compound (T(SH)₂), replaces the glutathione (B108866)/glutathione reductase system found in the mammalian host, making it a prime target for the development of novel chemotherapeutics. This technical guide provides a comprehensive overview of the core aspects of this compound metabolism, including its biosynthesis, redox cycling, and crucial roles in parasite survival. We present a consolidation of key quantitative data, detailed experimental protocols for studying the pathway's components, and visual representations of the metabolic and experimental workflows to facilitate a deeper understanding and further research in this critical area of parasitology.
The Core Pathway: Synthesis and Reduction of this compound
The this compound system is the principal mechanism for maintaining a reducing intracellular environment in T. brucei, protecting the parasite from oxidative stress and providing the necessary reducing equivalents for various cellular processes, including DNA synthesis.[1][2] The central molecule, this compound, is synthesized from two molecules of glutathione (GSH) and one molecule of spermidine (B129725) in a two-step, ATP-dependent process catalyzed by a single bifunctional enzyme, This compound synthetase (TryS) .[1][3]
The first step involves the formation of a glutathionylspermidine (B10777622) intermediate, which is then conjugated with a second molecule of GSH to yield this compound.[4] In its reduced dithiol form (T(SH)₂), this compound is the active molecule. Upon donating its reducing equivalents, it is oxidized to this compound disulfide (TS₂). The regeneration of T(SH)₂ from TS₂ is catalyzed by the NADPH-dependent flavoenzyme This compound reductase (TryR) , an enzyme that is unique to trypanosomatids and absent in their mammalian hosts.[5][6]
dot
References
- 1. mdpi.com [mdpi.com]
- 2. pnas.org [pnas.org]
- 3. Properties of this compound synthetase from Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dissecting the Catalytic Mechanism of Trypanosoma brucei this compound Synthetase by Kinetic Analysis and Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative structural, kinetic and inhibitor studies of Trypanosoma brucei this compound reductase with T. cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative structural, kinetic and inhibitor studies of Trypanosoma brucei this compound reductase with T. cruzi - White Rose Research Online [eprints.whiterose.ac.uk]
The Central Role of Trypanothione in Parasite Redox Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parasitic protozoa of the order Kinetoplastida, including species of Trypanosoma and Leishmania, are the causative agents of severe diseases in humans and animals. A unique feature of these organisms is their reliance on a distinct thiol-based redox system centered around the molecule trypanothione. This dithiol, N1,N8-bis(glutathionyl)spermidine, replaces the glutathione (B108866)/glutathione reductase system found in their mammalian hosts, making the enzymes involved in its metabolism attractive targets for novel chemotherapeutic strategies. This technical guide provides an in-depth exploration of the pivotal role of this compound in maintaining redox homeostasis within these parasites. It details the enzymatic pathways for its synthesis and reduction, its function in detoxifying reactive oxygen species, and presents key quantitative data and experimental protocols for researchers in the field.
Introduction
Kinetoplastid parasites exist in hostile environments, particularly within their mammalian hosts, where they are subjected to a constant barrage of reactive oxygen species (ROS) and reactive nitrogen species (RNS) generated by the host's immune response.[1][2] To survive and proliferate, these organisms have evolved a specialized and highly efficient antioxidant system that is fundamentally different from that of their hosts. At the heart of this system lies this compound, a unique low-molecular-weight thiol.[3]
The this compound system is indispensable for the parasite's survival, playing a crucial role in detoxifying hydroperoxides, participating in DNA synthesis, and maintaining the reduced intracellular environment necessary for numerous enzymatic reactions.[4][5] The absence of this system in humans presents a unique therapeutic window, and as such, the enzymes of the this compound pathway are considered prime targets for the development of new, selective anti-parasitic drugs.[6][7]
This guide will provide a comprehensive overview of the this compound-based redox network, present quantitative data on the key enzymes involved, and offer detailed experimental protocols to facilitate further research in this critical area of parasitology and drug discovery.
The this compound Metabolic Pathway
The maintenance of a reduced intracellular environment in kinetoplastids is orchestrated by a cyclical pathway involving the synthesis of this compound and its continuous regeneration by this compound reductase.
This compound Synthesis
This compound [T(SH)₂] is synthesized from two molecules of glutathione (GSH) and one molecule of spermidine (B129725) in a two-step, ATP-dependent process catalyzed by the bifunctional enzyme this compound synthetase (TryS).[8][9] In some species, the first step can also be catalyzed by glutathionylspermidine (B10777622) synthetase (GspS).[10]
The synthesis proceeds as follows:
-
Glutathionylspermidine Synthesis: One molecule of GSH is conjugated to one of the primary amino groups of spermidine to form N¹-glutathionylspermidine.
-
This compound Synthesis: A second molecule of GSH is then added to the N⁸-amino group of glutathionylspermidine, yielding this compound.
This pathway is essential for maintaining the intracellular pool of this compound, which is critical for the parasite's antioxidant defense.
The this compound Reductase Cycle
Once this compound is oxidized to its disulfide form (TS₂) during its antioxidant functions, it is regenerated back to its reduced dithiol form by the NADPH-dependent flavoenzyme this compound reductase (TryR).[11] This enzyme is a homodimer with each subunit containing binding domains for FAD and NADPH.[12]
The reaction catalyzed by TryR is:
TS₂ + NADPH + H⁺ → T(SH)₂ + NADP⁺
TryR is a critical enzyme, as it is the sole enzyme responsible for maintaining the reduced pool of this compound. Its absence or inhibition leads to a rapid increase in oxidative stress and parasite death, making it a highly validated drug target.[6][12]
Role in Redox Homeostasis and Detoxification
The primary function of the this compound system is to protect the parasite from oxidative damage by detoxifying a wide range of oxidants. This is achieved through a series of interconnected reactions involving this compound-dependent peroxidases.
The Tryparedoxin/Tryparedoxin Peroxidase System
The detoxification of hydroperoxides (such as hydrogen peroxide, H₂O₂) is primarily mediated by the tryparedoxin (TXN) and tryparedoxin peroxidase (TXNPx) system.[13][14]
The detoxification cascade proceeds as follows:
-
Peroxide Reduction: TXNPx, a 2-Cys peroxiredoxin, reduces the hydroperoxide, becoming oxidized in the process.[8][13]
-
Tryparedoxin Regeneration: The oxidized TXNPx is then reduced by tryparedoxin (TXN), a small dithiol protein.
-
This compound-dependent Reduction: Finally, the oxidized TXN is regenerated to its reduced state by this compound [T(SH)₂].
This cascade effectively transfers the reducing power from NADPH, via this compound reductase and this compound, to the site of peroxide detoxification.
Quantitative Data on Key Enzymes
The efficiency of the this compound system is reflected in the kinetic parameters of its constituent enzymes. Understanding these parameters is crucial for designing effective inhibitors.
Table 1: Kinetic Parameters of Key Enzymes in the this compound Pathway
| Enzyme | Parasite Species | Substrate | Km (µM) | kcat (s⁻¹) | Vmax (nmol/min/mg) | Reference(s) |
| This compound Reductase (TryR) | Trypanosoma cruzi | This compound Disulfide (TS₂) | 6.7 - 52 | - | - | [15] |
| Trypanosoma brucei | This compound Disulfide (TS₂) | 4.4-fold lower than T. cruzi | - | - | [11] | |
| Trypanosoma brucei | NADPH | 0.77 | - | - | [11] | |
| This compound Synthetase (TryS) | Trypanosoma brucei | Spermidine | 38 | 2.9 | - | [16] |
| Trypanosoma brucei | Glutathionylspermidine | 2.4 | - | - | [16] | |
| Trypanosoma brucei | ATP | 7.1 | - | - | [16] | |
| Trypanosoma brucei | Glutathione (GSH) | 56 | 2.9 | - | [16] | |
| Tryparedoxin Peroxidase (c-TXNPx) | Trypanosoma cruzi | Hydrogen Peroxide (H₂O₂) | - | 3.0 x 10⁷ (k, M⁻¹s⁻¹) | - | [8] |
| Trypanosoma cruzi | Peroxynitrite | - | 1.0 x 10⁶ (k, M⁻¹s⁻¹) | - | [8] |
Table 2: Inhibition Constants (Ki and IC50) of Selected Inhibitors
| Enzyme | Inhibitor | Parasite Species | Ki (µM) | IC50 (µM) | Type of Inhibition | Reference(s) |
| This compound Reductase (TryR) | Mepacrine | Trypanosoma cruzi | 19.0 (apparent) | - | Competitive | [17] |
| Clomipramine | Trypanosoma brucei | - | 12.4 | - | [18] | |
| Vinylquinoline-substituted nitrofurans | Trypanosoma sp. | 2.3 - 4.5 | - | - | [14] | |
| This compound Synthetase (TryS) | Indazole derivative 4 | Trypanosoma brucei | - | 0.14 | - | [17] |
| Calmidazolium chloride | T. brucei, L. infantum, T. cruzi | - | 2.6 - 13.8 | - | [19] | |
| Ebselen | T. brucei, L. infantum, T. cruzi | - | 2.6 - 13.8 | Slow-binding, irreversible | [19] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound system.
This compound Reductase (TryR) Activity Assay (DTNB-Coupled)
This spectrophotometric assay measures the reduction of this compound disulfide (TS₂) by TryR by coupling the reaction to the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) by the product, this compound [T(SH)₂]. The formation of the yellow product, 2-nitro-5-thiobenzoate (TNB), is monitored at 412 nm.[4][6][18]
Materials:
-
Purified recombinant TryR
-
This compound disulfide (TS₂)
-
NADPH
-
DTNB
-
Assay Buffer: 40 mM HEPES, 1 mM EDTA, pH 7.5
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare a reaction mixture in a microplate well containing:
-
Assay Buffer
-
NADPH (final concentration: 150-200 µM)
-
DTNB (final concentration: 100 µM)
-
TryR (a concentration that gives a linear rate for at least 10 minutes)
-
-
Pre-incubate the mixture at 25-37°C for 5 minutes.
-
Initiate the reaction by adding TS₂ to a final concentration at or near its Km (e.g., 5-50 µM).
-
Immediately monitor the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 10-20 minutes).
-
Calculate the rate of reaction from the linear portion of the curve using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor for a defined period before adding the substrate.
Measurement of Intracellular this compound Levels
Quantifying the intracellular concentrations of reduced [T(SH)₂] and oxidized (TS₂) this compound is essential for assessing the redox state of the parasite. This can be achieved using liquid chromatography-mass spectrometry (LC-MS).[8]
Materials:
-
Parasite culture
-
Ice-cold PBS
-
Extraction Solvent: Acetonitrile/Methanol/Water (e.g., 40:40:20, v/v/v)
-
N-ethylmaleimide (NEM) for derivatizing free thiols
-
Internal standard (e.g., a stable isotope-labeled this compound analogue)
-
LC-MS system
Procedure:
-
Harvest parasites by centrifugation at low temperature.
-
Wash the cell pellet with ice-cold PBS.
-
Immediately lyse the cells with a known volume of ice-cold extraction solvent containing NEM to prevent auto-oxidation of T(SH)₂.
-
Add an internal standard.
-
Centrifuge to pellet cell debris.
-
Analyze the supernatant by LC-MS.
-
Quantify T(SH)₂ (as its NEM adduct) and TS₂ by comparing their peak areas to that of the internal standard and a standard curve.
Quantification of Reactive Oxygen Species (ROS) in Infected Macrophages
To assess the impact of the this compound system on parasite survival within the host, it is important to measure the oxidative burst in infected macrophages. This can be done using fluorescent probes that react with ROS.[3][20][21]
Materials:
-
Macrophage cell line (e.g., J774A.1 or primary bone marrow-derived macrophages)
-
Parasites (e.g., Leishmania promastigotes)
-
Cell culture medium
-
2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) or other suitable ROS-sensitive fluorescent probe
-
Fluorescence microscope or plate reader
Procedure:
-
Seed macrophages in a multi-well plate and allow them to adhere.
-
Infect the macrophages with parasites at a defined multiplicity of infection.
-
At various time points post-infection, wash the cells to remove extracellular parasites.
-
Load the cells with H₂DCFDA by incubating them in a medium containing the probe.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity, which is proportional to the intracellular ROS levels.
-
Include appropriate controls, such as uninfected macrophages and macrophages treated with a known ROS inducer (e.g., phorbol (B1677699) myristate acetate (B1210297) - PMA).
Conclusion and Future Perspectives
The this compound-based redox system is a cornerstone of the survival strategy of kinetoplastid parasites, enabling them to thrive in the oxidative environment of their hosts. Its unique nature and essentiality make it a highly attractive target for the development of novel anti-parasitic drugs. The enzymes of this pathway, particularly this compound synthetase and this compound reductase, have been extensively studied, and a number of potent and selective inhibitors have been identified.
Future research should focus on several key areas:
-
Structural Biology: High-resolution crystal structures of the enzymes in complex with novel inhibitors will be invaluable for structure-based drug design.
-
Multi-target Inhibition: Given the interconnectedness of the pathway, a strategy involving the simultaneous inhibition of multiple enzymes could be more effective and less prone to the development of resistance.
-
In Vivo Validation: Promising inhibitors identified in vitro must be rigorously tested in animal models of disease to assess their efficacy, pharmacokinetics, and toxicity.
-
Metabolomics: A deeper understanding of the metabolic consequences of inhibiting the this compound pathway will provide insights into the parasite's adaptive responses and may reveal new vulnerabilities.
By continuing to unravel the complexities of the this compound system, the scientific community can pave the way for the development of new generations of safe and effective drugs to combat the devastating diseases caused by these parasites.
References
- 1. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ellman's-reagent-mediated regeneration of this compound in situ: substrate-economical microplate and time-dependent inhibition assays for this compound reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. statalist.org [statalist.org]
- 6. researchgate.net [researchgate.net]
- 7. Binding and inhibition of human spermidine synthase by decarboxylated S-adenosylhomocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tryparedoxin peroxidases from Trypanosoma cruzi: high efficiency in the catalytic elimination of hydrogen peroxide and peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pure.psu.edu [pure.psu.edu]
- 11. Simple Colorimetric this compound Reductase-Based Assay for High-Throughput Screening of Drugs against Leishmania Intracellular Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystal Structure of Leishmania major Peroxidase and Characterization of the Compound I Tryptophan Radical - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The cytosolic tryparedoxin peroxidase from Trypanosoma cruzi induces a pro‐inflammatory Th1 immune response in a peroxidatic cysteine‐dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trypanosoma brucei and Trypanosoma cruzi tryparedoxin peroxidases catalytically detoxify peroxynitrite via oxidation of fast reacting thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Synthesis and Inhibitory Activity of Dethiothis compound and Analogues Against this compound Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Leishmania major encodes an unusual peroxidase that is a close homologue of plant ascorbate peroxidase: a novel role of the transmembrane domain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Trypanosoma cruzi Needs a Signal Provided by Reactive Oxygen Species to Infect Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Trypanosoma brucei Lipophosphoglycan Induces the Formation of Neutrophil Extracellular Traps and Reactive Oxygen Species Burst via Toll-Like Receptor 2, Toll-Like Receptor 4, and c-Jun N-Terminal Kinase Activation [frontiersin.org]
The Trypanothione Pathway: An In-Depth Technical Guide to its Core Enzymes
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
The trypanothione pathway represents a unique and essential metabolic route in trypanosomatid parasites, organisms responsible for devastating diseases such as Chagas disease, African sleeping sickness, and leishmaniasis. This pathway's central role in maintaining redox homeostasis and protecting the parasites from oxidative stress, coupled with its absence in their mammalian hosts, establishes it as a prime target for the development of novel chemotherapeutics. This technical guide provides a comprehensive overview of the core enzymes of the this compound pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes to aid researchers in their quest for new and effective antiparasitic agents.
The this compound Metabolic Pathway: A Unique Redox System
Trypanosomatids lack the canonical glutathione (B108866) reductase/glutathione-based system found in most eukaryotes for combating oxidative stress. Instead, they rely on a unique low-molecular-weight thiol, this compound [N1,N8-bis(glutathionyl)spermidine], and a dedicated set of enzymes to maintain a reducing intracellular environment.[1][2] The this compound pathway is responsible for the synthesis, reduction, and utilization of this compound, which is central to detoxifying reactive oxygen species (ROS), synthesizing DNA precursors, and other essential cellular processes.[1][3][4]
The core enzymes of this pathway, each representing a potential drug target, are:
-
This compound Synthetase (TryS): Catalyzes the biosynthesis of this compound from glutathione and spermidine.[5]
-
This compound Reductase (TryR): An NADPH-dependent flavoenzyme that maintains this compound in its reduced, active form.[1][6]
-
Tryparedoxin (TXN): A small dithiol protein that acts as an electron shuttle, receiving reducing equivalents from this compound.[7]
-
Tryparedoxin Peroxidase (TXNPx): A peroxiredoxin that utilizes the reducing power of tryparedoxin to neutralize harmful peroxides.[8][9]
The concerted action of these enzymes is critical for the parasite's survival, making each a compelling focus for inhibitor design and drug development.[2][8][10]
Caption: The core enzymatic cascade of the this compound pathway.
Quantitative Analysis of Core Enzymes
A thorough understanding of the kinetic properties of the this compound pathway enzymes is fundamental for the rational design of potent and specific inhibitors. The following tables summarize key kinetic parameters reported for these enzymes from various trypanosomatid species.
This compound Synthetase (TryS)
TryS catalyzes the two-step, ATP-dependent synthesis of this compound. The first reaction involves the formation of glutathionylspermidine (B10777622) (Gsp), which is then conjugated to a second glutathione molecule to yield this compound.[11][12]
| Species | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference(s) |
| Trypanosoma brucei | GSH | 34 - 56 | 2.9 | [2][11][12] |
| ATP | 7.1 - 18 | - | [2][11][12] | |
| Spermidine | 38 - 687 | - | [2][11][12] | |
| Gsp | 2.4 - 32 | - | [2][11][12] | |
| Trypanosoma cruzi | GSH | - | - | |
| ATP | - | - | ||
| Spermidine | - | - |
Inhibition Constants (K_i_) for this compound Synthetase
| Species | Inhibitor | K_i_ (µM) | Inhibition Type | Reference(s) |
| Trypanosoma brucei | GSH (substrate inhibition) | 37 - 1000 | Substrate | [2][11][12] |
| T(SH)₂ (product inhibition) | 360 | Product | [2][11] |
This compound Reductase (TryR)
TryR is a homodimeric flavoenzyme that catalyzes the NADPH-dependent reduction of this compound disulfide (TS₂), thereby regenerating the active dithiol T(SH)₂.[13]
| Species | Substrate | K_m_ (µM) | Reference(s) |
| Trypanosoma brucei | T(S)₂ | - | |
| NADPH | 0.77 | [14] | |
| Trypanosoma cruzi | T(S)₂ | - | |
| NADPH | - |
Inhibition Constants (K_i_) for this compound Reductase
| Species | Inhibitor | K_i_ (µM) | Inhibition Type | Reference(s) |
| Trypanosoma cruzi | Mepacrine | 19.0 | Competitive | [13] |
| Various nitrofurans | 2.3 - 150 | Mixed/Non-competitive | [15] | |
| Compound 9 | 0.331 | Competitive | [16] | |
| Leishmania infantum | Peptide P4 | < 0.02 | Non-competitive (pseudoirreversible) | [17] |
Tryparedoxin (TXN) and Tryparedoxin Peroxidase (TXNPx)
TXN acts as an intermediary electron carrier, transferring reducing equivalents from T(SH)₂ to TXNPx. TXNPx then utilizes these electrons to reduce peroxides.
| Enzyme | Species | Substrate | K_m_ (µM) | k_cat_ (min⁻¹) | Reference(s) |
| Tryparedoxin | Crithidia fasciculata | T(SH)₂ | 130 | 392 | [6][18] |
| Peroxiredoxin (Cf21) | 2.2 | [6][18] | |||
| Tryparedoxin Peroxidase | Trypanosoma brucei | H₂O₂ | - | - | |
| Trypanosoma cruzi | H₂O₂ | - | - |
Second-order rate constants for Peroxynitrite Reduction by TXNPx
| Species | Rate Constant (M⁻¹s⁻¹) | Reference(s) |
| Trypanosoma brucei cTXNPx | 9 x 10⁵ | [19] |
| Trypanosoma cruzi cTXNPx | 7.2 x 10⁵ | [19] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the enzymes of the this compound pathway.
Recombinant Enzyme Expression and Purification
The production of highly pure and active recombinant enzymes is a prerequisite for robust kinetic and inhibition studies. A general workflow for the expression and purification of His-tagged this compound pathway enzymes is outlined below.
References
- 1. Cloning, expression, purification, crystallization and preliminary X-ray diffraction analysis of the mitochondrial tryparedoxin peroxidase from Leishmania braziliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissecting the Catalytic Mechanism of Trypanosoma brucei this compound Synthetase by Kinetic Analysis and Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of Peroxiredoxin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics and redox-sensitive oligomerisation reveal negative subunit cooperativity in tryparedoxin peroxidase of Trypanosoma brucei brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalytic characteristics of tryparedoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessing proteases and enzymes of the this compound system in subpopulations of Leishmania (Viannia) braziliensis Thor strain during macrophage infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Drug target validation of the this compound pathway enzymes through metabolic modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Properties of this compound synthetase from Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Structural insights into the enzymes of the this compound pathway: targets for antileishmaniasis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. digital.csic.es [digital.csic.es]
- 18. Catalytic characteristics of tryparedoxin. | Semantic Scholar [semanticscholar.org]
- 19. Trypanosoma brucei and Trypanosoma cruzi tryparedoxin peroxidases catalytically detoxify peroxynitrite via oxidation of fast reacting thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
Trypanothione vs. Glutathione: A Technical Guide to Cellular Defense Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth comparison of two critical low-molecular-weight thiols involved in cellular defense: trypanothione and glutathione (B108866). While glutathione is a ubiquitous antioxidant in most aerobic organisms, this compound is a unique and essential molecule found in parasitic protozoa of the order Kinetoplastida, including the causative agents of leishmaniasis, Chagas disease, and African trypanosomiasis. This document details their respective synthesis pathways, redox cycles, and roles in antioxidant defense and detoxification. A key focus is the presentation of quantitative data for the enzymes involved in their metabolism, detailed experimental protocols for their study, and visual representations of relevant signaling pathways and experimental workflows. The unique nature of the this compound system makes it a prime target for the development of novel antiparasitic drugs, a topic also explored herein.
Introduction: Two Thiols, Two Worlds
Cellular life constantly faces the threat of oxidative stress from reactive oxygen species (ROS) generated during metabolic processes and from exposure to external agents. To counteract this, organisms have evolved sophisticated antioxidant defense systems. At the heart of these systems are low-molecular-weight thiols that act as potent reducing agents.
Glutathione (GSH) , a tripeptide composed of glutamate, cysteine, and glycine (B1666218), is the most abundant non-protein thiol in mammalian cells and most other aerobic organisms.[1] Its functions are vast, ranging from antioxidant defense and detoxification of xenobiotics to the regulation of cell signaling, proliferation, and apoptosis.[1][2]
In contrast, This compound [T(SH)₂] , an unusual conjugate of two glutathione molecules linked by a spermidine (B129725) bridge, is the principal low-molecular-weight thiol in trypanosomatid parasites.[3] Discovered by Alan Fairlamb, this molecule is central to the parasite's ability to survive the oxidative burst from host immune cells and is indispensable for its viability.[3] The absence of the this compound system in humans makes the enzymes involved in its synthesis and regeneration attractive targets for antiparasitic drug development.[4][5][6]
This guide will dissect the key differences and similarities between these two vital thiols, providing a comprehensive resource for researchers in cellular biology, parasitology, and drug development.
Biosynthesis Pathways: A Tale of Two Synthetases
The synthesis of both glutathione and this compound are multi-step enzymatic processes requiring ATP.
Glutathione Synthesis
The de novo synthesis of glutathione occurs in the cytosol via two ATP-dependent enzymatic reactions:[1][2]
-
Formation of γ-glutamylcysteine: Catalyzed by glutamate-cysteine ligase (GCL), this is the rate-limiting step in GSH synthesis.[1]
-
Addition of glycine: Glutathione synthetase (GS) catalyzes the addition of glycine to γ-glutamylcysteine to form glutathione.[1]
This compound Synthesis
This compound synthesis also begins with glutathione. Two molecules of glutathione are sequentially added to one molecule of spermidine in a two-step, ATP-dependent process catalyzed by a single bifunctional enzyme in Trypanosoma and Leishmania species, this compound synthetase (TryS).[5][7] In some non-pathogenic trypanosomatids like Crithidia fasciculata, two separate enzymes, glutathionylspermidine (B10777622) synthetase and this compound synthetase, carry out these steps.[8]
Redox Cycling: The Role of Reductases
The antioxidant function of both thiols relies on their ability to be regenerated to their reduced form after being oxidized. This critical step is catalyzed by specific reductases.
Glutathione Redox Cycle
Reduced glutathione (GSH) donates a reducing equivalent to reactive oxygen species, becoming oxidized to glutathione disulfide (GSSG). Glutathione reductase (GR), a flavoenzyme, then catalyzes the NADPH-dependent reduction of GSSG back to two molecules of GSH, thus maintaining a high GSH/GSSG ratio, which is crucial for cellular redox homeostasis.[2]
This compound Redox Cycle
Similarly, reduced this compound [T(SH)₂] is oxidized to this compound disulfide (TS₂). The regeneration of T(SH)₂ is catalyzed by this compound reductase (TryR), an NADPH-dependent flavoenzyme that is unique to trypanosomatids.[3] TryR is essential for the survival of these parasites and is a major drug target.[4][5][6]
Quantitative Comparison of Key Enzymes
The efficiency of these two systems can be compared by examining the kinetic parameters of their key enzymes.
| Enzyme | Organism/Source | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| Glutathione Reductase (GR) | Human Erythrocytes | GSSG | 65 | - | - | [9] |
| Human Erythrocytes | NADPH | 8.5 | - | - | [9] | |
| Rat Liver | GSSG | 26 | - | - | [9] | |
| Rat Liver | NADPH | 8.2 | - | - | [9] | |
| This compound Reductase (TryR) | Trypanosoma cruzi | This compound Disulfide | 10.4 | - | 4.63 x 10⁶ | [3][6] |
| Trypanosoma brucei | This compound Disulfide | 2.35 | - | - | [3] | |
| Trypanosoma brucei | NADPH | 0.77 | - | - | [3] | |
| Glutathione Synthetase (GS) | E. coli | γ-Glutamylcysteine | 130 | 167 | 1.28 x 10⁶ | - |
| This compound Synthetase (TryS) | Trypanosoma brucei | Glutathione | 34 | 2.9 | 8.5 x 10⁴ | [10][11] |
| Trypanosoma brucei | Spermidine | 687 | - | - | [11] | |
| Trypanosoma brucei | Glutathionylspermidine | 32 | - | - | [11] | |
| Trypanosoma brucei | ATP | 18 | - | - | [11] |
Roles in Cellular Defense
Both this compound and glutathione are central to protecting cells from various stressors.
Antioxidant Defense
Both thiols are crucial for neutralizing reactive oxygen species. In the glutathione system, glutathione peroxidases (GPx) utilize GSH to reduce hydrogen peroxide and lipid hydroperoxides.[12] In trypanosomatids, a similar role is played by tryparedoxin peroxidases, which are dependent on the this compound system.[12][13] A key difference is that trypanosomatids lack catalase, making the this compound-dependent peroxide detoxification pathway their primary defense against H₂O₂.[14]
Detoxification of Xenobiotics and Heavy Metals
Glutathione S-transferases (GSTs) catalyze the conjugation of glutathione to a wide array of xenobiotics, including drugs and environmental toxins, making them more water-soluble and easier to excrete.[2][15] This is a major pathway for detoxification in mammals.
The this compound system is also involved in the detoxification of xenobiotics and heavy metals.[6] Studies have shown that this compound can be more reactive than glutathione in non-enzymatic conjugation reactions over a wider pH range, suggesting it may be a cornerstone of detoxification in trypanosomatids.[1][16] The this compound system is also implicated in resistance to arsenical drugs in trypanosomes, as these drugs can be conjugated to this compound.[17][18]
Signaling Pathways
Beyond their direct roles in defense, both thiols are involved in cellular signaling.
Glutathione and Redox Signaling
The ratio of GSH to GSSG is a key indicator of the cellular redox environment and can influence various signaling pathways.
-
Nrf2 Pathway: Under oxidative stress, the transcription factor Nrf2 is activated and promotes the expression of antioxidant genes, including those involved in glutathione synthesis and regeneration.[5][12][18] This creates a positive feedback loop that enhances the cell's antioxidant capacity.
-
Apoptosis: Glutathione depletion is a common feature of apoptosis (programmed cell death).[1][2] A decrease in the GSH/GSSG ratio can trigger apoptotic signaling cascades, including the activation of caspases.[2][8][19]
This compound and Parasite Redox Homeostasis
The this compound system is the central hub of redox metabolism in trypanosomatids.[20][21] It is not only crucial for antioxidant defense but also for providing the reducing equivalents for essential processes like DNA synthesis (via ribonucleotide reductase) and the reduction of other cellular components.[13] Therefore, the entire redox signaling network of the parasite is dependent on the integrity of the this compound system.
Experimental Protocols
Accurate measurement of these thiols and the activity of their related enzymes is fundamental for research in this field.
Measurement of Intracellular Glutathione and this compound
7.1.1. HPLC Method for Glutathione
High-performance liquid chromatography (HPLC) is a sensitive and specific method for the simultaneous quantification of reduced and oxidized glutathione.[4]
-
Sample Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a protein-precipitating agent such as metaphosphoric acid or perchloric acid.
-
Centrifuge to pellet proteins and collect the supernatant.
-
For GSSG measurement, derivatize an aliquot of the supernatant with a thiol-masking agent like N-ethylmaleimide (NEM).
-
-
Chromatography:
-
Use a C18 reverse-phase column.
-
Employ a mobile phase gradient suitable for separating GSH and GSSG.
-
-
Detection:
-
UV detection at 210-220 nm is common.
-
For higher sensitivity, use fluorescence detection after derivatization with o-phthalaldehyde (B127526) (OPA).
-
-
Quantification:
-
Generate standard curves for both GSH and GSSG.
-
Calculate concentrations in samples based on peak areas compared to the standard curves.
-
7.1.2. Enzymatic Recycling Assay for Total Glutathione
This is a widely used spectrophotometric method for measuring total glutathione (GSH + GSSG).
-
Principle: GSH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured at 412 nm. GSSG in the sample is reduced to GSH by glutathione reductase in the presence of NADPH, allowing for the measurement of total glutathione. The newly formed GSSG is recycled back to GSH, amplifying the signal.
-
Procedure:
-
Prepare cell or tissue lysates as described for the HPLC method.
-
In a 96-well plate, add sample supernatant or glutathione standards.
-
Add a reaction mixture containing DTNB, NADPH, and glutathione reductase.
-
Measure the rate of TNB formation (increase in absorbance at 412 nm) over time.
-
Calculate the total glutathione concentration by comparing the reaction rates of samples to those of the standards.
-
7.1.3. Measurement of Intracellular this compound
Due to its instability, the measurement of this compound requires specific protocols, often involving HPLC with derivatization or mass spectrometry.[21]
-
Sample Preparation:
-
Rapidly harvest and quench parasite metabolism, often with cold organic solvents.
-
Lyse the parasites and precipitate proteins.
-
To preserve the redox state, a thiol-blocking agent like N-ethylmaleimide (NEM) is crucial.[21]
-
-
Analysis:
-
HPLC with electrochemical or fluorescence detection after derivatization is a common method.
-
LC-MS provides high sensitivity and specificity for the quantification of both reduced and oxidized this compound.[21]
-
Enzyme Activity Assays
7.2.1. Glutathione Reductase Activity Assay
-
Principle: The activity of GR is determined by measuring the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP⁺ during the reduction of GSSG.
-
Procedure:
-
Prepare cell or tissue lysates.
-
In a cuvette or 96-well plate, add a reaction buffer containing GSSG and the sample.
-
Initiate the reaction by adding NADPH.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the enzyme activity based on the rate of NADPH oxidation.
-
7.2.2. This compound Reductase Activity Assay
-
Principle: Similar to the GR assay, TryR activity can be measured by monitoring the oxidation of NADPH at 340 nm. Alternatively, a more sensitive colorimetric assay can be used where the reduction of this compound disulfide is coupled to the reduction of DTNB.
-
Procedure (DTNB-coupled assay):
-
Prepare parasite lysates.
-
In a 96-well plate, add a reaction mixture containing this compound disulfide, DTNB, and the sample.
-
Initiate the reaction by adding NADPH.
-
Measure the increase in absorbance at 412 nm due to the formation of TNB.
-
Calculate the enzyme activity based on the rate of TNB formation.
-
Drug Development Implications
The unique and essential nature of the this compound system in trypanosomatids makes it a prime target for the development of new antiparasitic drugs.[4][5][6] Since this pathway is absent in humans, inhibitors of this compound synthesis or regeneration are expected to have high selectivity for the parasite with minimal toxicity to the host.
Conclusion
This compound and glutathione, while both serving as central players in cellular defense, represent a fascinating example of evolutionary divergence in antioxidant strategies. Glutathione's multifaceted roles in mammalian cells, from detoxification to intricate signaling, underscore its importance in health and disease. The this compound system, on the other hand, highlights the unique biochemical adaptations of trypanosomatid parasites and presents a critical vulnerability that can be exploited for therapeutic intervention. A thorough understanding of the nuances of both systems, as detailed in this guide, is paramount for advancing our knowledge of cellular redox biology and for the development of novel therapies against devastating parasitic diseases.
References
- 1. Compared Reactivities of this compound and Glutathione in Conjugation Reactions [jstage.jst.go.jp]
- 2. Glutathione s-transferases detoxify endogenous and exogenous toxic agents-mini review - MedCrave online [medcraveonline.com]
- 3. Comparative structural, kinetic and inhibitor studies of Trypanosoma brucei this compound reductase with T. cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Metabolism as Drug Target for Trypanosomatids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Metabolism and functions of this compound in the Kinetoplastida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] Glutathione S-transferases Detoxify Endogenous and Exogenous Toxic Agents- Minireview | Semantic Scholar [semanticscholar.org]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Novel Oral Detoxification of Mercury, Cadmium, And Lead with Thiol-Modified Nanoporous Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glutathione and the redox control system this compound/trypanothione reductase are involved in the protection of Leishmania spp. against nitrosothiol-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The this compound system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chelation: Harnessing and Enhancing Heavy Metal Detoxification—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug target validation of the this compound pathway enzymes through metabolic modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role of glutathione S-transferases in detoxification of a polycyclic aromatic hydrocarbon, methylcholanthrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Drug resistance in animal trypanosomiases: Epidemiology, mechanisms and control strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Redox metabolism in Trypanosoma cruzi: functional characterization of tryparedoxins revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Biosynthesis of Trypanothione from Spermidine: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of a Unique Thiol Metabolism Pathway in Trypanosomatids and its Potential as a Therapeutic Target
Introduction
Trypanosomatids, a group of protozoan parasites responsible for devastating diseases such as Chagas disease, African sleeping sickness, and leishmaniasis, possess a unique thiol metabolism centered around the molecule trypanothione (N¹,N⁸-bis(glutathionyl)spermidine).[1][2] This dithiol, absent in their mammalian hosts, is the principal molecule for maintaining a reducing intracellular environment and defending against oxidative stress, making the enzymes involved in its biosynthesis attractive targets for novel drug development.[3][4] This technical guide provides a comprehensive overview of the biosynthesis of this compound from spermidine (B129725), detailing the enzymatic pathway, presenting key quantitative data, and offering detailed experimental protocols for the investigation of this critical metabolic route.
The this compound Biosynthetic Pathway
The synthesis of this compound is a two-step, ATP-dependent process that conjugates two molecules of glutathione (B108866) with one molecule of spermidine.[5][6] In most pathogenic trypanosomatids, such as Trypanosoma brucei, Trypanosoma cruzi, and Leishmania species, a single bifunctional enzyme, This compound synthetase (TryS; EC 6.3.1.9) , catalyzes both steps of the reaction.[7][8][9] However, in the non-pathogenic insect trypanosomatid Crithidia fasciculata, these two steps are carried out by two distinct enzymes: glutathionylspermidine (B10777622) synthetase (GspS; EC 6.3.1.8) and a more specific this compound synthetase.[8][9]
The pathway proceeds as follows:
-
Formation of Glutathionylspermidine: The first molecule of glutathione is conjugated to spermidine to form the intermediate, N¹-glutathionylspermidine (Gsp).[7]
-
Formation of this compound: A second molecule of glutathione is then added to glutathionylspermidine to yield the final product, this compound.[7]
Both reactions are driven by the hydrolysis of ATP to ADP and inorganic phosphate (B84403).[6]
Quantitative Data
The kinetic parameters of the enzymes involved in this compound biosynthesis have been characterized in several trypanosomatid species. This data is crucial for understanding the efficiency of the pathway and for the design of potent and specific inhibitors.
Table 1: Kinetic Parameters of this compound Synthetase (TryS)
| Species | Substrate | Km (µM) | kcat (s-1) | Ki (GSH) (µM) | Reference |
| Trypanosoma brucei | GSH | 56 | 2.9 | 37 | [8] |
| Spermidine | 38 | - | - | [8] | |
| Glutathionylspermidine | 2.4 | - | - | [8] | |
| ATP | 7.1 | - | - | [8] | |
| Trypanosoma brucei | GSH | 34 | - | 1000 | [7][10] |
| Spermidine | 687 | - | - | [7][10] | |
| Glutathionylspermidine | 32 | - | - | [7][10] | |
| ATP | 18 | - | - | [7][10] | |
| Leishmania major | GSH | 89 | 2 | 1000 | [9] |
| Spermidine | 940 | - | - | [9] | |
| Glutathionylspermidine | 40 | - | - | [9] | |
| ATP | 63 | - | - | [9] | |
| Leishmania donovani | GSH | 33.24 | 1.3 | 866 | [2] |
| Spermidine | 139.6 | - | - | [2] | |
| ATP | 14.2 | - | - | [2] |
Note: '-' indicates that the value was not reported in the cited reference.
Table 2: Kinetic Parameters of Glutathionylspermidine Synthetase (GspS)
| Species | Substrate | Km (µM) | kcat (s-1) | Reference |
| Crithidia fasciculata | GSH | 242 | 15.5 | |
| Spermidine | 59 | - | ||
| ATP | 114 | - | ||
| Glutathionylspermidine (amidase activity) | 500 | 0.38 |
Experimental Protocols
Detailed and robust experimental protocols are essential for the study of this compound biosynthesis and the screening of potential inhibitors.
Expression and Purification of Recombinant this compound Synthetase
This protocol describes the expression and purification of recombinant TryS from E. coli, a crucial first step for in vitro studies.
Methodology:
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the TryS gene insert.
-
Culture Growth: Inoculate a starter culture and grow overnight. Use this to inoculate a larger volume of culture medium and grow to an optimal optical density (e.g., OD₆₀₀ of 0.6-0.8).
-
Induction: Induce protein expression by adding an appropriate inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), and continue to culture under optimized conditions (e.g., lower temperature for improved protein solubility).
-
Harvesting and Lysis: Harvest the cells by centrifugation and resuspend in a suitable lysis buffer. Lyse the cells using methods like sonication or a French press.
-
Purification:
-
Clarify the lysate by high-speed centrifugation.
-
Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).
-
Wash the column and elute the bound protein.
-
If necessary, remove the affinity tag by enzymatic cleavage (e.g., with thrombin).
-
Perform further purification steps, such as ion-exchange or size-exclusion chromatography, to achieve high purity.[3]
-
This compound Synthetase Activity Assay (BIOMOL Green Assay)
This colorimetric assay measures the amount of inorganic phosphate (Pi) released during the ATP-dependent synthesis of this compound.
Principle: The BIOMOL Green reagent forms a stable green complex with inorganic phosphate, which can be quantified by measuring the absorbance at 620-650 nm.[3]
Reagents:
-
Assay Buffer: 100 mM HEPES, pH 8.0, 0.5 mM EDTA, 10 mM MgCl₂, 2 mM DTT.
-
Substrates: ATP, glutathione (GSH), spermidine.
-
Recombinant this compound Synthetase (TryS).
-
BIOMOL Green Reagent.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, substrates (at desired concentrations, often around their Km values), and the enzyme in a 96- or 384-well plate.
-
Initiate the reaction by adding one of the substrates (e.g., GSH).
-
Incubate the reaction at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 30-60 minutes) during which the reaction is linear.
-
Stop the reaction by adding the BIOMOL Green reagent.
-
Allow the color to develop for 20-30 minutes.
-
Measure the absorbance at 620 nm or 650 nm using a microplate reader.
-
Calculate the amount of phosphate released by comparing the absorbance to a standard curve prepared with known concentrations of phosphate.[3][4]
Glutathionylspermidine Synthetase (GspS) Activity Assay
A similar principle to the TryS assay can be applied to measure GspS activity, focusing on the formation of glutathionylspermidine.
Principle: The activity can be measured by quantifying the consumption of substrates or the formation of products (glutathionylspermidine, ADP, or Pi). A coupled enzyme assay or direct product analysis by HPLC can be employed.
Coupled Enzyme Assay Methodology:
-
The production of ADP can be coupled to the oxidation of NADH using pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH).
-
The reaction mixture contains assay buffer, GSH, spermidine, ATP, phosphoenolpyruvate (B93156) (PEP), NADH, PK, LDH, and GspS.
-
The decrease in absorbance at 340 nm due to NADH oxidation is monitored continuously.
HPLC-based Methodology:
-
Set up the enzymatic reaction with GspS, GSH, spermidine, and ATP.
-
Stop the reaction at different time points by adding a quenching agent (e.g., trichloroacetic acid).
-
Analyze the formation of glutathionylspermidine by reverse-phase HPLC, often after derivatization of the thiol group.
Inhibitor Screening Assay
The BIOMOL Green assay for TryS is highly amenable to high-throughput screening (HTS) for the identification of inhibitors.
Methodology:
-
Compound Plating: Dispense compounds from a chemical library into 384-well microplates.
-
Enzyme Addition: Add a solution of recombinant TryS to each well.
-
Pre-incubation: Pre-incubate the compounds with the enzyme to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the substrates (ATP, GSH, and spermidine).
-
Incubation and Detection: Follow the procedure for the BIOMOL Green assay as described above.
-
Hit Identification: Wells showing a significant reduction in absorbance compared to control wells (containing DMSO instead of a compound) are identified as primary hits.
-
Hit Confirmation and Characterization: Confirmed hits are further characterized to determine their IC₅₀ values and mechanism of inhibition.[4]
Conclusion
The this compound biosynthetic pathway, and specifically the enzyme this compound synthetase, represents a validated and highly promising target for the development of new therapeutics against trypanosomatid-borne diseases. The absence of this pathway in humans provides a clear therapeutic window, minimizing the potential for off-target effects. The detailed methodologies and quantitative data presented in this guide are intended to facilitate further research in this critical area, from basic biochemical characterization to high-throughput drug screening campaigns. A thorough understanding of the biosynthesis of this compound from spermidine is paramount to the rational design of novel and effective drugs to combat these neglected tropical diseases.
References
- 1. Purification of glutathionylspermidine and this compound synthetases from Crithidia fasciculata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification of glutathionylspermidine and this compound synthetases from Crithidia fasciculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutathionylspermidine metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutathionylspermidine metabolism in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification of glutathionylsperm... preview & related info | Mendeley [mendeley.com]
- 6. pure.psu.edu [pure.psu.edu]
- 7. mdpi.com [mdpi.com]
- 8. This compound: a novel bis(glutathionyl)spermidine cofactor for glutathione reductase in trypanosomatids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of recombinant glutathionylspermidine synthetase/amidase from Crithidia fasciculata - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of the peptide substrate specificity of glutathionylspermidine synthetase from Crithidia fasciculata - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Intracellular Localization of Trypanothione Synthetase
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trypanothione synthetase (TryS) is a pivotal enzyme in the unique redox metabolism of trypanosomatid parasites, making it a prime target for novel drug development against diseases such as African trypanosomiasis, Chagas disease, and leishmaniasis. A comprehensive understanding of its subcellular localization is crucial for elucidating its biological functions and for the design of effective therapeutic strategies. This technical guide synthesizes the current knowledge on the intracellular localization of TryS, provides detailed experimental protocols for its study, and presents visual workflows and data in a clear, structured format. The available evidence from multiple experimental approaches overwhelmingly points to a predominantly cytosolic localization for this compound synthetase across various trypanosomatid species.
Intracellular Localization of this compound Synthetase
Current scientific literature consistently indicates that this compound synthetase is a cytosolic enzyme in trypanosomatids. This localization is supported by data from large-scale proteomic analyses of subcellular fractions and by direct visualization of tagged proteins.
In Trypanosoma brucei, the TrypTag project, a genome-wide protein localization effort, has provided definitive visual evidence for the localization of TryS (Gene ID: Tb927.11.14710).[1][2] By endogenously tagging the protein with the fluorescent marker mNeonGreen, the project has demonstrated that TryS is distributed throughout the cytoplasm. This is consistent with its role in synthesizing this compound, a key low-molecular-weight thiol that is abundant in the cytosol and central to the parasite's defense against oxidative stress.
Proteomic studies of different Trypanosoma cruzi life cycle stages have also identified this compound synthetase, and its upregulation during the exponential growth phase is consistent with a high metabolic activity in the cytosol.[3] Similarly, proteomic analyses of subcellular fractions from Leishmania donovani have detected TryS, and while not providing quantitative distribution, its presence in cytosolic fractions aligns with the findings in other trypanosomatids.[4]
It is important to note that while the qualitative evidence for a cytosolic localization is strong, there is a lack of published quantitative data detailing the percentage of this compound synthetase present in the cytosol versus other potential subcellular compartments. Furthermore, there is currently no information available regarding specific signaling pathways that may regulate the intracellular localization of this enzyme.
Data Presentation
As of the latest literature review, specific quantitative data on the subcellular distribution of this compound synthetase (e.g., percentage of total cellular protein found in each fraction) is not available. Proteomic studies have identified TryS in whole-cell lysates and cytosolic fractions, but have not reported precise quantification of its distribution across different organelles.
Table 1: Qualitative Localization of this compound Synthetase in Trypanosomatids
| Organism | Method | Localization | Reference |
| Trypanosoma brucei | Endogenous tagging (mNeonGreen) | Cytosol | TrypTag Project[1][2] |
| Trypanosoma cruzi | Proteomics | Detected in whole cell lysates | [3] |
| Leishmania donovani | Proteomics of subcellular fractions | Detected in cytosolic fractions | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the intracellular localization of proteins like this compound synthetase in trypanosomatids. These protocols are based on established methods and can be adapted for the specific study of TryS.
Immunofluorescence Microscopy for Trypanosoma brucei**
This protocol is adapted from standard methods for protein localization in T. brucei.
Objective: To visualize the subcellular localization of this compound synthetase using specific antibodies.
Materials:
-
T. brucei procyclic or bloodstream form cultures
-
Poly-L-lysine coated microscope slides
-
Phosphate-buffered saline (PBS)
-
4% (w/v) Paraformaldehyde (PFA) in PBS
-
0.1% (v/v) Triton X-100 in PBS
-
Blocking buffer: 3% (w/v) Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Rabbit anti-TryS polyclonal antibody
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear and kinetoplast staining
-
Antifade mounting medium
Procedure:
-
Cell Preparation: Harvest approximately 1 x 10^7 T. brucei cells by centrifugation (800 x g for 10 minutes at 4°C). Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 ml of 4% PFA in PBS and incubate for 20 minutes at room temperature.
-
Adhesion to Slide: Wash the fixed cells twice with PBS and resuspend in 100 µl of PBS. Pipette 20 µl of the cell suspension onto a well of a poly-L-lysine coated slide and allow the cells to adhere for 20 minutes.
-
Permeabilization: Gently wash the slide with PBS. Add 0.1% Triton X-100 in PBS to the wells and incubate for 10 minutes at room temperature.
-
Blocking: Wash the slide three times with PBS. Add blocking buffer to the wells and incubate for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-TryS antibody in blocking buffer. Remove the blocking buffer from the wells and add the diluted primary antibody. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the slide three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in blocking buffer. Add the diluted secondary antibody to the wells and incubate for 1 hour at room temperature in the dark.
-
Final Washes and Mounting: Wash the slide three times with PBS for 5 minutes each in the dark. Add a drop of mounting medium containing DAPI to each well and cover with a coverslip.
-
Microscopy: Visualize the slides using a fluorescence microscope with appropriate filters for the chosen fluorophore and DAPI.
Subcellular Fractionation of Leishmania using Digitonin (B1670571)
This protocol is based on the selective permeabilization of the plasma membrane by digitonin to release cytosolic components.
Objective: To separate the cytosolic fraction from the organellar fraction to determine the relative enrichment of this compound synthetase.
Materials:
-
Leishmania promastigote culture
-
PBS
-
Digitonin fractionation buffer: 20 mM HEPES pH 7.4, 250 mM sucrose, 3 mM MgCl2, with freshly added protease inhibitors.
-
Digitonin stock solution (e.g., 1 mg/ml in fractionation buffer)
-
Organellar lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, with freshly added protease inhibitors.
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^9 Leishmania promastigotes by centrifugation (1500 x g for 10 minutes at 4°C). Wash the cells twice with cold PBS.
-
Plasma Membrane Permeabilization: Resuspend the cell pellet in 1 ml of ice-cold digitonin fractionation buffer. Add digitonin to a final concentration of 20-50 µg/ml (this may need to be optimized for the specific Leishmania species and life cycle stage). Incubate on ice for 5-10 minutes with gentle agitation.
-
Separation of Cytosolic Fraction: Centrifuge the suspension at 5000 x g for 5 minutes at 4°C. The supernatant contains the cytosolic fraction. Carefully collect the supernatant.
-
Washing the Organellar Pellet: Wash the pellet once with 1 ml of digitonin fractionation buffer to remove residual cytosolic proteins. Centrifuge again and discard the supernatant.
-
Lysis of Organellar Fraction: Resuspend the pellet in 500 µl of organellar lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification of Organellar Lysate: Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet insoluble debris. The supernatant contains the solubilized organellar proteins.
-
Analysis: Analyze the protein concentration of the cytosolic and organellar fractions. Perform SDS-PAGE and Western blotting using antibodies against TryS and marker proteins for the cytosol (e.g., tubulin) and organelles (e.g., a mitochondrial heat shock protein) to assess the purity of the fractions and the localization of TryS.
Mandatory Visualizations
The following diagrams illustrate the workflows for the experimental protocols described above.
Caption: Workflow for Immunofluorescence Localization of this compound Synthetase.
Caption: Workflow for Subcellular Fractionation using Digitonin.
Caption: Central Role of Cytosolic this compound Synthetase in this compound Biosynthesis.
References
"evolution of the Trypanothione system in trypanosomatids"
An In-depth Technical Guide on the Evolution of the Trypanothione System in Trypanosomatids
Executive Summary: Kinetoplastid parasites, including the causative agents of leishmaniasis, Chagas disease, and human African trypanosomiasis, have evolved a unique thiol-redox system centered on the metabolite this compound.[1] This system is an elegant evolutionary adaptation that replaces the glutathione- and thioredoxin-based systems prevalent in their mammalian hosts.[2] Devoid of key antioxidant enzymes like catalase and glutathione (B108866) reductase, these organisms rely entirely on the this compound system for defense against oxidative stress, DNA synthesis, and detoxification.[1][3] The core of this system comprises this compound [N¹,N⁸-bis(glutathionyl)spermidine], the flavoenzyme this compound reductase (TryR) that maintains it in a reduced state, and the enzymes that synthesize it, principally this compound synthetase (TryS).[2] The indispensability of this pathway for parasite survival, coupled with its absence in humans, makes its components prime targets for novel chemotherapeutic strategies.[3][4] This guide provides a detailed examination of the evolutionary trajectory of the this compound system, presents key quantitative data on its enzymatic components, outlines detailed experimental protocols for its study, and discusses its standing as a validated drug target.
The Unique Redox Metabolism of Trypanosomatids
Trypanosomatids exist in vastly different environments during their life cycle, from the insect vector to the mammalian host, where they face a barrage of reactive oxygen species (ROS) from the host's immune response.[3] Unlike their hosts, these parasites lack catalase, selenium-dependent glutathione peroxidase, glutathione reductase (GR), and thioredoxin reductase.[3] This profound difference in antioxidant defense machinery necessitated the evolution of a specialized system. The this compound system emerged as this unique solution, providing a robust defense against oxidative damage and maintaining intracellular redox homeostasis.[1] This system is central to the regeneration of all low molecular weight thiols within the parasite, making the enzyme this compound reductase essential for viability.[2] The entire thiol-redox homeostasis of trypanosomatids depends exclusively on this unique polyamine-dithiol conjugate.[5]
Core Components of the this compound System
The this compound system is an integrated network of metabolites and enzymes that function in concert to manage cellular redox balance.
-
This compound (T(SH)₂): An unusual conjugate of two glutathione molecules linked by a spermidine (B129725) bridge.[3] This dithiol is the central hub for delivering reducing equivalents to various metabolic processes.[6]
-
This compound Reductase (TryR): An NADPH-dependent flavoenzyme that catalyzes the reduction of this compound disulfide (TS₂) back to its active dithiol form, T(SH)₂.[7] It is a homodimer and is structurally and functionally distinct from human glutathione reductase, notably in its wider substrate-binding site, which allows for high substrate specificity.[3][7]
-
This compound Synthetase (TryS): The key enzyme responsible for the biosynthesis of this compound. It catalyzes the two-step, ATP-dependent ligation of two glutathione molecules to one molecule of spermidine.[7] In pathogenic trypanosomatids, this is a bifunctional enzyme that also possesses amidase activity, allowing it to hydrolyze this compound.[8]
-
Tryparedoxin (TXN): A small dithiol protein that acts as an electron shuttle, receiving reducing equivalents from this compound.[6]
-
Tryparedoxin Peroxidase (TXNPx): A 2-Cys peroxiredoxin that utilizes the electrons from reduced tryparedoxin to detoxify a broad range of hydroperoxides, which is critical for parasite survival against the host's oxidative burst.[9]
The this compound Biosynthetic and Redox Pathway
The functionality of the this compound system is encapsulated in two interconnected processes: the synthesis of this compound and its subsequent redox cycling.
Biosynthesis: this compound synthetase (TryS) catalyzes the formation of T(SH)₂. In the first step, a molecule of glutathione (GSH) is ligated to spermidine to form glutathionylspermidine (B10777622) (Gsp). In the second step, another GSH molecule is added to Gsp to yield this compound. Both reactions are ATP-dependent.[8][10]
Redox Cycling: In its role as a reductant, T(SH)₂ is oxidized to this compound disulfide (TS₂). To maintain the protective thiol pool, TS₂ is continuously recycled back to T(SH)₂ by TryR, using NADPH as the ultimate source of electrons. Reduced T(SH)₂ then donates electrons to tryparedoxin (TXN), which in turn reduces tryparedoxin peroxidase (TXNPx). TXNPx is the terminal enzyme that neutralizes harmful peroxides by reducing them to water or alcohols.[3][6]
Caption: The this compound Redox Cycle in Trypanosomatids.
Evolution of the this compound System
The this compound system is a product of reductive evolution, where the more complex and widespread glutathione and thioredoxin systems were lost and replaced by a streamlined, highly efficient pathway.
Divergence from the Glutathione System
The evolutionary split from the canonical glutathione/glutathione reductase (GR) system represents a fundamental metabolic divergence. TryR and human GR share a common ancestor but have evolved mutually exclusive substrate specificities. TryR cannot reduce glutathione disulfide (GSSG), and human GR cannot reduce this compound disulfide (TS₂).[7] This specificity is a cornerstone of its potential as a drug target. The selective pressure for this change likely stemmed from the unique polyamine metabolism in trypanosomatids and the physicochemical advantages of this compound, a dithiol, which is a more efficient reducing agent than the monothiol glutathione in certain contexts.[1]
Evolution of this compound Synthetase (TryS)
The biosynthesis of this compound shows a clear evolutionary progression within the Kinetoplastida order.
-
Ancestral State: In the insect parasite Crithidia fasciculata, considered a more ancestral trypanosomatid, this compound synthesis requires two separate enzymes: glutathionylspermidine synthetase (GspS) and this compound synthetase (TryS). GspS catalyzes the first ligation step, and TryS catalyzes the second.[8]
-
Derived State: In the pathogenic genera Trypanosoma and Leishmania, these two functions are combined into a single, large bifunctional enzyme, also called this compound Synthetase (TryS).[8] This fusion event represents a significant evolutionary streamlining.
-
Genomic Remnants: Further evidence for this evolutionary path comes from the genome of Leishmania major, which contains a single gene for the bifunctional TryS alongside an apparent pseudogene for GspS, suggesting the latter is in the process of being lost from the genome.
Caption: Evolutionary transition from a two-enzyme to a single-enzyme system for this compound synthesis.
Quantitative Analysis of System Components
The efficiency and substrate affinity of the core enzymes have been characterized in several trypanosomatid species. This quantitative data is crucial for comparative analysis and for designing targeted inhibitors.
Enzyme Kinetic Parameters
The kinetic constants for this compound Synthetase and this compound Reductase highlight species-specific variations, although the overall function is highly conserved.
Table 1: Kinetic Parameters of this compound Synthetase (TryS)
| Species | Substrate | Km (μM) | kcat (s⁻¹) | Reference |
|---|---|---|---|---|
| Trypanosoma brucei | GSH | 34 | - | [8][11] |
| ATP | 18 | - | [8][11] | |
| Spermidine | 687 | - | [8][11] | |
| Gsp | 32 | - | [8][11] | |
| Crithidia fasciculata | GSH | 407 | 8.7 | [12] |
| Mg²⁺-ATP | 222 | 8.7 | [12] | |
| Gsp | 480 | 8.7 | [12] | |
| Leishmania donovani | GSH | 100 | 2.5 | |
| ATP | 60 | 2.6 |
| | Spermidine | 1100 | 2.4 | |
Table 2: Kinetic Parameters of this compound Reductase (TryR)
| Species | Substrate | Km (μM) | kcat (min⁻¹) | Reference |
|---|---|---|---|---|
| Trypanosoma brucei | T(S)₂ | 14.3 ± 0.9 | - | [7] |
| NADPH | 0.77 ± 0.05 | - | [7] | |
| Trypanosoma cruzi | T(S)₂ | 62.5 ± 2.6 | - | [7] |
| NADPH | 2.8 ± 0.2 | - | [7] |
| Leishmania donovani | T(S)₂ | 50 | 18,181 |[13] |
Inhibitor Potency Data
The development of inhibitors against TryR and TryS is a major focus of drug discovery efforts. The half-maximal inhibitory concentration (IC₅₀) is a key metric for inhibitor potency.
Table 3: Selected Inhibitors of this compound Reductase (TryR)
| Inhibitor | Target Species | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Clomipramine | T. brucei | 3.8 | [14] |
| Trifluoperazine | T. brucei | 7.0 | |
| Thioridazine | T. brucei | 13.0 | |
| Aurin tricarboxylic acid | T. brucei | 0.176 | [14] |
| Methylene blue | T. cruzi | 6.2 | |
| Gentian violet | T. cruzi | 1.8 |
| Auranofin | L. infantum | ~0.5 |[15] |
Table 4: Selected Inhibitors of this compound Synthetase (TryS)
| Inhibitor | Target Species | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Calmidazolium chloride | T. brucei | 2.6 | [10] |
| T. cruzi | 13.8 | [10] | |
| L. infantum | 10.7 | [10] | |
| Ebselen | T. brucei | 5.2 | [10] |
| T. cruzi | 12.0 | [10] | |
| L. infantum | 11.0 | [10] |
| Indazole derivative 4 | T. brucei | 0.14 |[16] |
Experimental Protocols for Studying the this compound System
Standardized assays are essential for characterizing the enzymes of the this compound system and for screening potential inhibitors. Recombinant expression of these enzymes, typically in E. coli, is a prerequisite for in vitro studies.[13][17]
Recombinant Enzyme Expression and Purification
-
Cloning: The gene encoding the target enzyme (e.g., TryR or TryS) from the desired trypanosomatid species is amplified by PCR and cloned into a suitable bacterial expression vector, often containing a His-tag or GST-tag for affinity purification (e.g., pET series vectors).[17][18][19]
-
Expression: The expression construct is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown to mid-log phase (OD₆₀₀ ≈ 0.6-0.8) and protein expression is induced with Isopropyl β-D-1-thiogalactopyranoside (IPTG). To improve the yield of soluble protein, expression can be carried out at a lower temperature (e.g., 18-25°C) overnight.[13][19]
-
Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. Lysis is achieved by sonication or using a cell disrupter.[19]
-
Affinity Chromatography: The soluble lysate is clarified by centrifugation and applied to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed, and the recombinant protein is eluted with an appropriate agent (e.g., imidazole).[20][21]
-
Size-Exclusion Chromatography: For higher purity, the eluted protein is often subjected to size-exclusion chromatography to remove aggregates and other contaminants.[20] Protein purity is assessed by SDS-PAGE.[22]
This compound Reductase (TryR) Activity Assay (DTNB-Coupled Method)
This continuous spectrophotometric assay measures the reduction of this compound disulfide (TS₂) by monitoring the subsequent reduction of a chromogenic disulfide, DTNB (Ellman's reagent).[23]
-
Principle: TryR reduces TS₂ to T(SH)₂ using NADPH. The newly formed T(SH)₂ then non-enzymatically reduces DTNB to 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored compound. The rate of TNB²⁻ formation, measured by the increase in absorbance at 412 nm, is proportional to the TryR activity. This method recycles the TS₂, maintaining a constant substrate concentration.[23]
-
Reagents:
-
Assay Buffer: 40 mM HEPES, 1 mM EDTA, pH 7.5.
-
Recombinant TryR (e.g., 0.2 mU per reaction).
-
This compound disulfide (TS₂).
-
NADPH.
-
DTNB.
-
-
Procedure (for 96- or 384-well plate format): a. Prepare a master mix containing assay buffer, TS₂ (e.g., final concentration 6-150 µM), and DTNB (e.g., final concentration 100-200 µM).[23][24] b. Add the master mix to the wells of a microtiter plate. c. Add the test compound (inhibitor) or vehicle (DMSO) to the appropriate wells. d. Add a solution of recombinant TryR to all wells except the negative control. e. Pre-incubate the plate at room temperature for 15-30 minutes.[23][24] f. Initiate the reaction by adding NADPH (e.g., final concentration 150-300 µM).[23][24] g. Immediately measure the increase in absorbance at 412 nm kinetically over a period of 10-15 minutes using a plate reader.
-
Data Analysis: The rate of reaction (V = ΔAbs/Δt) is calculated from the linear portion of the curve. For inhibitor studies, percentage inhibition is calculated relative to the vehicle control, and IC₅₀ values are determined by fitting the data to a dose-response curve.[14]
This compound Synthetase (TryS) Activity Assay (Phosphate Detection Method)
This endpoint colorimetric assay is well-suited for high-throughput screening. It quantifies the inorganic phosphate (B84403) (Pᵢ) released from the ATP-dependent synthesis of this compound.[19]
-
Principle: TryS catalyzes two reactions that consume ATP and release ADP and Pᵢ. The amount of Pᵢ released is quantified using a Malachite Green-based reagent (e.g., BIOMOL Green), which forms a colored complex with free phosphate, measurable at ~620-650 nm.[10][19]
-
Reagents:
-
Assay Buffer: 100 mM HEPES, pH 7.4-8.0, 10 mM MgSO₄, 0.5 mM EDTA, 2 mM DTT.[19]
-
Recombinant TryS.
-
Glutathione (GSH).
-
Spermidine.
-
ATP.
-
BIOMOL Green Reagent (or similar).
-
-
Procedure (for 384-well plate format): a. To the wells of a microtiter plate, add the test compound or vehicle (DMSO). b. Add a solution containing recombinant TryS, GSH (e.g., 150 µM), and spermidine (e.g., 2 mM).[10] c. Pre-incubate the plate for a set period (e.g., 60 minutes) to allow for compound binding.[10] d. Initiate the reaction by adding ATP (e.g., 150 µM).[10] e. Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined time (e.g., 30-60 minutes). f. Stop the reaction and develop the color by adding the BIOMOL Green reagent. g. After a short incubation (15-20 minutes), measure the absorbance at ~620 nm.
-
Data Analysis: A standard curve using known concentrations of phosphate is used to convert absorbance values to the amount of Pᵢ produced. IC₅₀ values are calculated from dose-response curves.[25]
High-Throughput Screening (HTS) Workflow
Caption: A generalized workflow for the discovery of inhibitors against TryR or TryS.
The this compound System as a Drug Target
The this compound system is considered one of the most thoroughly validated drug targets in trypanosomatids for several reasons:
-
Essentiality: The system is indispensable for parasite survival and virulence. Genetic knockout of TryR is lethal, and downregulation severely impairs infectivity.[4]
-
Parasite-Specificity: The core components, this compound and TryR, are absent in the human host, providing a clear therapeutic window and minimizing the potential for off-target effects.[3][4]
-
Druggability: The enzymes, particularly TryR, have well-defined active sites that can be targeted by small molecule inhibitors.[4]
Numerous classes of inhibitors have been identified through screening and rational design, including tricyclic compounds, metal complexes, and various heterocyclic scaffolds.[3][14] The challenge remains to translate potent enzyme inhibitors into effective and non-toxic drugs. A disconnect is often observed between enzyme inhibition (IC₅₀) and whole-cell activity (EC₅₀), suggesting issues with compound uptake, metabolism, or off-target effects.[14] Despite these hurdles, the detailed structural and kinetic understanding of the this compound system's components continues to fuel the rational design of new generations of anti-trypanosomatid agents.[4][5]
References
- 1. This compound: a unique bis-glutathionyl derivative in trypanosomatids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The parasite-specific this compound metabolism of trypanosoma and leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting this compound Reductase, a Key Enzyme in the Redox Trypanosomatid Metabolism, to Develop New Drugs against Leishmaniasis and Trypanosomiases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Metabolism as Drug Target for Trypanosomatids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative structural, kinetic and inhibitor studies of Trypanosoma brucei this compound reductase with T. cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dissecting the Catalytic Mechanism of Trypanosoma brucei this compound Synthetase by Kinetic Analysis and Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The this compound system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Dissecting the catalytic mechanism of Trypanosoma brucei this compound synthetase by kinetic analysis and computational modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound synthesis in crithidia revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Expression, purification, and characterization of Leishmania donovani this compound reductase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improved Tricyclic Inhibitors of this compound Reductase by Screening and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification and binding mode of a novel Leishmania this compound reductase inhibitor from high throughput screening | PLOS Neglected Tropical Diseases [journals.plos.org]
- 16. Targeting this compound Synthetase and this compound Reductase: Development of Common Inhibitors to Tackle Trypanosomatid Disease [mdpi.com]
- 17. This compound reductase from Leishmania infantum: cloning, expression, purification, crystallization and preliminary X-ray data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Chemical Validation of this compound Synthetase: A POTENTIAL DRUG TARGET FOR HUMAN TRYPANOSOMIASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. This compound Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound Reductase: A Target Protein for a Combined In Vitro and In Silico Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
The Achilles' Heel of Parasitic Protozoa: A Technical Guide to the Trypanothione System
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Parasitic protozoa of the order Kinetoplastida, including species of Trypanosoma and Leishmania, are the causative agents of devastating neglected tropical diseases such as Chagas disease, African sleeping sickness, and leishmaniasis. A unique and essential feature of these organisms is their reliance on the trypanothione-based redox system, which is absent in their mammalian hosts. This metabolic distinction presents a compelling target for the development of selective and effective chemotherapeutics. This technical guide provides a comprehensive overview of the this compound system, including its biochemical pathways, the kinetics of its key enzymes, detailed experimental protocols for its study, and its validation as a prime drug target.
Introduction
Kinetoplastid parasites exist in hostile environments, particularly within their mammalian hosts, where they are subjected to significant oxidative stress from the host's immune response. Unlike mammals, which utilize a glutathione (B108866)/glutathione reductase (GSH/GR) system to maintain redox homeostasis, these parasites have evolved a unique system centered around this compound [N1,N8-bis(glutathionyl)spermidine].[1][2][3] This dithiol molecule is synthesized from two molecules of glutathione linked by a spermidine (B129725) bridge and is maintained in its reduced, active form by the flavoenzyme this compound reductase (TryR).[1][2] The this compound system is pivotal for the parasites' survival, playing crucial roles in DNA synthesis, detoxification of hydroperoxides, and defense against oxidative damage.[1][4][5] The absence of this pathway in humans makes the enzymes involved, primarily this compound synthetase (TryS) and this compound reductase (TryR), highly attractive targets for drug development.[1][2][6][7]
The this compound Biochemical Pathway
The this compound system can be divided into two main components: the biosynthetic pathway and the redox-cycling pathway.
This compound Biosynthesis
This compound is synthesized in a two-step, ATP-dependent process catalyzed by this compound synthetase (TryS).[1][8] In some organisms, a separate enzyme, glutathionylspermidine (B10777622) synthetase (GspS), can catalyze the first step.[4][9] The process begins with the conjugation of one molecule of glutathione (GSH) to spermidine to form glutathionylspermidine (Gsp). A second molecule of GSH is then added to Gsp to yield this compound [T(SH)2].[10]
This compound Redox Cycling
The central function of the this compound system is to maintain a reducing intracellular environment. Reduced this compound [T(SH)2] serves as the primary electron donor for the reduction of various oxidized molecules. A key function is the detoxification of reactive oxygen species (ROS) via tryparedoxin (TryX) and tryparedoxin peroxidase (TryP).[1][11] In this process, T(SH)2 is oxidized to this compound disulfide (TS2). The regeneration of T(SH)2 from TS2 is catalyzed by the NADPH-dependent enzyme this compound reductase (TryR), thus completing the cycle.[1][11]
Quantitative Data: Enzyme Kinetics and Inhibition
The enzymes of the this compound pathway have been extensively characterized. Understanding their kinetic parameters and inhibition profiles is crucial for the rational design of effective inhibitors.
Table 1: Kinetic Parameters of this compound Pathway Enzymes
| Enzyme | Organism | Substrate | K_m (µM) | Reference |
| This compound Reductase (TryR) | Trypanosoma brucei | This compound disulfide | 4.4-fold lower than T. cruzi | [1][7] |
| NADPH | 0.77 | [1][7] | ||
| This compound Synthetase (TryS) | Trypanosoma brucei | GSH | 34 | [9] |
| ATP | 18 | [9] | ||
| Spermidine | 687 | [9] | ||
| Glutathionylspermidine | 32 | [9] | ||
| Crithidia fasciculata | GSH | 609 | [4] | |
| ATP | 215 | [4] | ||
| Spermidine | 157 | [4] |
Table 2: IC50 Values of Selected Inhibitors
| Enzyme | Inhibitor | Organism | IC50 | Reference |
| This compound Reductase (TryR) | Aurin tricarboxylic acid | Trypanosoma brucei | 176 nM | [12] |
| Clomipramine | Trypanosoma brucei | 3.8 µM | [12] | |
| This compound Synthetase (TryS) | Paullone derivative 1 | Leishmania infantum | 350 nM | [6] |
| Paullone derivative 2 | Leishmania infantum | 150 nM | [6] | |
| Indazole derivative 4 | Trypanosoma brucei | 140 nM | [6] |
Experimental Protocols
DTNB-Coupled Assay for this compound Reductase (TryR) Activity
This is a continuous spectrophotometric assay that measures the reduction of this compound disulfide (TS2) by TryR. The product, reduced this compound [T(SH)2], then reduces 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), producing the yellow-colored 2-nitro-5-thiobenzoate (TNB), which can be monitored at 412 nm.[5][13]
Materials:
-
Assay Buffer: 40 mM HEPES, pH 7.5, 1 mM EDTA
-
NADPH solution (e.g., 10 mM stock)
-
DTNB solution (e.g., 10 mM stock in DMSO)
-
This compound disulfide (TS2) solution (e.g., 1 mM stock)
-
Purified TryR enzyme
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare the reaction mixture in the microplate wells. For a final volume of 200 µL, add:
-
150 µL Assay Buffer
-
4 µL NADPH stock solution (final concentration: 200 µM)
-
4 µL DTNB stock solution (final concentration: 200 µM)
-
Test inhibitor dissolved in a suitable solvent (e.g., DMSO) or solvent alone for control.
-
-
Pre-incubate the mixture at the desired temperature (e.g., 27°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding 20 µL of TS2 stock solution (final concentration: 100 µM).
-
Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 10 minutes).
-
The rate of reaction is proportional to the rate of change in absorbance. Calculate the initial velocity from the linear portion of the curve.
-
For inhibitor studies, perform the assay with a range of inhibitor concentrations to determine the IC50 value.
Assay for this compound Synthetase (TryS) Activity
TryS activity can be measured by quantifying the amount of ADP produced during the ATP-dependent ligation reaction. The ADP-Glo™ Kinase Assay is a commercially available luminescent assay system suitable for this purpose.[14][15][16][17]
Materials:
-
Assay Buffer: e.g., Phosphate buffer, pH 7.0
-
ATP solution
-
Glutathione (GSH) solution
-
Spermidine solution
-
Purified TryS enzyme
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Set up the TryS reaction in the white microplate. For a final volume of 25 µL, add:
-
Assay Buffer
-
ATP (at a concentration near its K_m)
-
GSH (at a concentration near its K_m)
-
Spermidine (at a concentration near its K_m)
-
Test inhibitor or solvent control.
-
-
Initiate the reaction by adding the TryS enzyme.
-
Incubate at 37°C for a set period (e.g., 60 minutes).[3]
-
Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a luminometer. The signal is proportional to the amount of ADP produced, and thus to the TryS activity.
-
For inhibitor studies, a dose-response curve can be generated to determine the IC50.
Measurement of Intracellular this compound Levels by HPLC
Quantifying the intracellular levels of reduced and oxidized this compound is essential for understanding the redox state of the parasite and the effect of drug candidates. This can be achieved by derivatizing the thiol groups with a fluorescent label, followed by separation and detection using reverse-phase high-performance liquid chromatography (HPLC).[18][19][20][21]
Materials:
-
Parasite culture
-
Acidic extraction buffer (e.g., perchloric acid)
-
Fluorescent derivatizing agent (e.g., monobromobimane (B13751) or SBD-F)
-
HPLC system with a fluorescence detector and a C18 reverse-phase column
-
Standards for T(SH)2 and TS2
Procedure:
-
Harvest a known number of parasites by centrifugation.
-
Lyse the cells and precipitate proteins using an acidic extraction buffer.
-
Centrifuge to pellet the protein debris and collect the supernatant containing the low molecular weight thiols.
-
Derivatize the thiol groups in the supernatant with the fluorescent labeling reagent according to the manufacturer's instructions.
-
Inject the derivatized sample into the HPLC system.
-
Separate the different thiol species using a suitable gradient of mobile phases (e.g., acetonitrile (B52724) and water with a modifying acid like trifluoroacetic acid).
-
Detect the fluorescently labeled thiols using the fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen dye.
-
Identify and quantify the peaks corresponding to derivatized T(SH)2 by comparing their retention times and peak areas to those of the standards. The level of TS2 can be determined after reduction to T(SH)2 and subsequent derivatization.
High-Throughput Screening (HTS) for TryR Inhibitors
The DTNB-coupled assay is amenable to high-throughput screening (HTS) to identify novel inhibitors of TryR from large compound libraries.[10][22][23][24]
Conclusion and Future Directions
The this compound system remains a cornerstone of drug discovery efforts against trypanosomatid parasites. Its essentiality for parasite survival and its absence in humans provide a clear therapeutic window. The detailed understanding of the biochemical pathways, coupled with robust enzymatic and cellular assays, has enabled the identification of numerous potent and selective inhibitors. Future work should focus on optimizing these lead compounds to improve their pharmacokinetic properties and in vivo efficacy. Furthermore, exploring the potential for dual-targeting of both TryS and TryR could offer a synergistic approach to disrupt the this compound system and combat the emergence of drug resistance. The continued investigation of this unique parasite-specific pathway holds immense promise for the development of the next generation of drugs to treat these devastating neglected diseases.
References
- 1. Comparative structural, kinetic and inhibitor studies of Trypanosoma brucei this compound reductase with T. cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Validation of this compound Synthetase: A POTENTIAL DRUG TARGET FOR HUMAN TRYPANOSOMIASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATP-dependent ligases in this compound biosynthesis – kinetics of catalysis and inhibition by phosphinic acid pseudopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Comparative structural, kinetic and inhibitor studies of Trypanosoma brucei this compound reductase with T. cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. Dissecting the Catalytic Mechanism of Trypanosoma brucei this compound Synthetase by Kinetic Analysis and Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Screening Affords Novel and Selective this compound Reductase Inhibitors with Anti-Trypanosomal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Improved Tricyclic Inhibitors of this compound Reductase by Screening and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 15. ulab360.com [ulab360.com]
- 16. carnabio.com [carnabio.com]
- 17. promega.com [promega.com]
- 18. Detection by HPLC of a this compound synthetase activity in vitro from Entamoeba histolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. Quantification of Intracellular Thiols by HPLC-Fluorescence Detection | MDPI [mdpi.com]
- 21. Quantification of Intracellular Thiols by HPLC-Fluorescence Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. journals.plos.org [journals.plos.org]
The Pivotal Role of Trypanothione in the Survival of Neglected Tropical Disease Pathogens: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Neglected tropical diseases (NTDs) caused by kinetoplastid parasites, including Leishmaniasis, Chagas disease, and Human African Trypanosomiasis, continue to pose a significant global health burden. A unique feature of these parasites is their reliance on the trypanothione-based redox system, which is absent in their mammalian hosts. This distinction presents a compelling opportunity for the development of selective and effective chemotherapeutics. This technical guide provides an in-depth exploration of the this compound metabolic pathway, its crucial role in parasite survival, and its validation as a prime target for drug discovery.
The this compound Redox System: A Unique Parasite Defense Mechanism
Kinetoplastid parasites exist in hostile environments, particularly within their mammalian hosts, where they are subjected to a constant barrage of reactive oxygen species (ROS) generated by the host's immune response.[1][2] Unlike mammals, which primarily utilize a glutathione (B108866)/glutathione reductase (GSH/GR) system to combat oxidative stress, these parasites have evolved a unique and essential defense mechanism centered around the low molecular weight thiol, this compound (T(SH)₂).[3][4]
This compound is a conjugate of two glutathione molecules linked by a spermidine (B129725) bridge.[5] This unique structure is central to maintaining the parasite's intracellular reducing environment and is indispensable for its survival and virulence.[5][6] The this compound system is responsible for detoxifying hydroperoxides, synthesizing DNA precursors, and regulating the levels of other essential thiols.[7][8] The key enzymes in this pathway, this compound synthetase (TryS) and this compound reductase (TryR), are essential for the parasite and have no close homologs in humans, making them highly attractive drug targets.[1][9][10]
Biochemical Pathways of the this compound System
The this compound system comprises a biosynthetic pathway and a redox cycle. The inhibition of either of these processes has been shown to be detrimental to the parasite.
This compound Biosynthesis
This compound is synthesized in a two-step, ATP-dependent manner from glutathione and spermidine.[5] The process is catalyzed by the bifunctional enzyme this compound synthetase (TryS).[11][12] In the first step, TryS ligates a molecule of glutathione to spermidine to form glutathionylspermidine (B10777622). In the second step, a second glutathione molecule is added to glutathionylspermidine to yield this compound.[13]
This compound Redox Cycle
The reduced form of this compound, T(SH)₂, is the active form that donates its electrons to various downstream processes. In doing so, it becomes oxidized to this compound disulfide (TS₂). The regeneration of T(SH)₂ from TS₂ is catalyzed by the NADPH-dependent flavoenzyme this compound reductase (TryR).[5] This enzyme is crucial for maintaining a sufficient pool of reduced this compound, which is essential for the parasite's antioxidant defense.[14][15] T(SH)₂ serves as the primary electron donor for the reduction of tryparedoxin (TryX), which in turn reduces various peroxidases that neutralize harmful ROS.[5][7]
Quantitative Data on Key Enzymes and Inhibitors
The validation of the this compound pathway as a drug target is supported by extensive kinetic and inhibition data. The following tables summarize key quantitative parameters for TryR and TryS from various kinetoplastid species and the potency of selected inhibitors.
Table 1: Kinetic Parameters of this compound Reductase (TryR)
| Species | Substrate | Km (µM) | Vmax (U/mg) | Reference |
| Trypanosoma cruzi | This compound Disulfide (TS₂) | 1.5 - 10.4 | - | [4][15] |
| Trypanosoma brucei | This compound Disulfide (TS₂) | 2.35 | - | [15] |
| Leishmania infantum | This compound Disulfide (TS₂) | - | - | [16] |
| Trypanosoma cruzi | NADPH | - | - | [4] |
| Trypanosoma brucei | NADPH | - | - | [15] |
Table 2: Inhibition of this compound Reductase (TryR)
| Inhibitor | Species | IC₅₀ (µM) | Mode of Inhibition | Reference |
| Mepacrine | Trypanosoma cruzi | 5 - 43 | Competitive | [17] |
| Clomipramine | Trypanosoma brucei | - | Competitive | [15] |
| Trifluoperazine | Trypanosoma brucei | - | Competitive | [15] |
| Thioridazine | Trypanosoma brucei | - | Competitive | [15] |
| Phenothiazines | Trypanosoma cruzi | various | Competitive with TS₂ | [18] |
| Aryl/alkyl piperidines | Trypanosoma cruzi | 1 - 67 | - | [19] |
| Basic benzyhydryls | Trypanosoma cruzi | 1 - 67 | - | [19] |
| Nitrogenous heterocycles | Trypanosoma cruzi | 1 - 67 | - | [19] |
Table 3: Kinetic Parameters of this compound Synthetase (TryS)
| Species | Substrate | Km (µM) | kcat (s⁻¹) | Reference |
| Trypanosoma brucei | Glutathione (GSH) | 56 | 2.9 | [10] |
| Trypanosoma brucei | Spermidine | 38 | - | [10] |
| This compound brucei | Glutathionylspermidine | 2.4 | - | [10] |
| Trypanosoma brucei | MgATP | 7.1 | - | [10] |
| Trypanosoma cruzi | Glutathione (GSH) | 23.8 | - | [14] |
| Trypanosoma cruzi | Spermidine | 45.4 | - | [14] |
| Trypanosoma cruzi | ATP | 8.6 | - | [14] |
Table 4: Inhibition of this compound Synthetase (TryS)
| Inhibitor | Species | IC₅₀ (µM) | Reference |
| Calmidazolium chloride | T. brucei, T. cruzi, L. infantum | 2.6 - 13.8 | [19] |
| Ebselen | T. brucei, T. cruzi, L. infantum | 2.6 - 13.8 | [19] |
| Paullones (Compound 1) | Leishmania infantum | 0.35 | [20] |
| Paullones (Compound 2) | Leishmania infantum | 0.15 | [20] |
| Indazole derivative (DDD86243) | Trypanosoma brucei | 0.14 | [20] |
Experimental Protocols for Key Assays
Reproducible and robust assays are critical for the discovery and development of inhibitors targeting the this compound pathway. This section provides detailed methodologies for key in vitro experiments.
This compound Reductase (TryR) Activity Assay (DTNB-Coupled Assay)
This spectrophotometric assay measures the reduction of this compound disulfide (TS₂) by TryR, which is coupled to the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by the product, T(SH)₂.[4][9]
Materials:
-
Assay Buffer: 40 mM HEPES, 1 mM EDTA, pH 7.5
-
Recombinant TryR
-
This compound disulfide (TS₂)
-
NADPH
-
DTNB (Ellman's reagent)
-
96- or 384-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, TryR, TS₂, and DTNB.
-
Add the test compound (inhibitor) at various concentrations to the wells of the microplate. Include appropriate controls (no enzyme, no inhibitor).
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding NADPH to all wells.
-
Immediately measure the increase in absorbance at 410-412 nm kinetically over a set time period (e.g., 10-15 minutes) at room temperature.
-
Calculate the rate of reaction (change in absorbance per unit time).
-
Determine the IC₅₀ value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
This compound Synthetase (TryS) Activity Assay (BIOMOL Green Assay)
This assay measures the release of inorganic phosphate (B84403) (Pi) during the ATP-dependent synthesis of this compound, using the BIOMOL Green reagent.[14]
Materials:
-
Assay Buffer: e.g., 100 mM HEPES, 0.5 mM EDTA, 2 mM DTT, 10 mM Mg-acetate, pH 8.0
-
Recombinant TryS
-
Glutathione (GSH)
-
Spermidine
-
ATP
-
BIOMOL Green Reagent
-
96- or 384-well microplates
-
Microplate reader capable of measuring absorbance at 620-650 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, TryS, GSH, and spermidine.
-
Add the test compound at various concentrations to the wells of the microplate. Include appropriate controls.
-
Pre-incubate the plate with the enzyme and inhibitor for a defined period (e.g., 60 minutes).
-
Initiate the reaction by adding ATP.
-
Incubate for a set time (e.g., 60 minutes) to allow the reaction to proceed.
-
Stop the reaction and develop the color by adding BIOMOL Green reagent.
-
Incubate for a further 20-30 minutes to allow color development.
-
Measure the absorbance at 620-650 nm.
-
Calculate the amount of phosphate released and determine the IC₅₀ value of the inhibitor.
Parasite Viability Assay
This assay determines the effect of test compounds on the growth and survival of the parasites.
Materials:
-
Parasite culture (e.g., Leishmania donovani promastigotes or amastigotes)
-
Appropriate culture medium (e.g., M199 for promastigotes)
-
Test compounds
-
Resazurin-based reagent (e.g., AlamarBlue) or MTT
-
96-well culture plates
-
Incubator
-
Fluorescence or absorbance plate reader
Procedure:
-
Seed the parasite culture at a specific density into the wells of a 96-well plate.
-
Add serial dilutions of the test compounds to the wells. Include a positive control (known anti-parasitic drug) and a negative control (vehicle).
-
Incubate the plates under appropriate conditions (e.g., 26°C for promastigotes, 37°C for amastigotes) for a defined period (e.g., 72 hours).
-
Add the viability reagent (e.g., Resazurin) to each well and incubate for a further period (e.g., 4-24 hours).
-
Measure the fluorescence or absorbance according to the reagent manufacturer's instructions.
-
Calculate the percentage of viable parasites relative to the untreated control.
-
Determine the EC₅₀ (half-maximal effective concentration) value of the compound.
Drug Discovery Workflow Targeting the this compound Pathway
A typical drug discovery campaign targeting the this compound system involves a multi-step process, from initial screening to lead optimization.
Conclusion
The this compound-based redox system is a cornerstone of the survival strategy of kinetoplastid parasites, enabling them to thrive in the oxidative environment of their hosts. The absence of this system in humans and its essentiality for the parasites make it an exceptionally promising target for the development of new, selective, and urgently needed drugs against a range of devastating neglected tropical diseases. This technical guide provides a foundational understanding of the this compound pathway and the tools to aid in the rational design and development of novel inhibitors. Continued research and investment in this area hold the potential to deliver the next generation of therapies to combat these ancient and persistent diseases.
References
- 1. Frontiers | Innovative Approach for a Classic Target: Fragment Screening on this compound Reductase Reveals New Opportunities for Drug Design [frontiersin.org]
- 2. Development and Validation of a Novel Leishmania donovani Screening Cascade for High-Throughput Screening Using a Novel Axenic Assay with High Predictivity of Leishmanicidal Intracellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Reductase Activity Assay [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound Reductase: A Target Protein for a Combined In Vitro and In Silico Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Properties of this compound synthetase from Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-Throughput Screening Affords Novel and Selective this compound Reductase Inhibitors with Anti-Trypanosomal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound synthase - Wikipedia [en.wikipedia.org]
- 13. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical Validation of this compound Synthetase: A POTENTIAL DRUG TARGET FOR HUMAN TRYPANOSOMIASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Identification and binding mode of a novel Leishmania this compound reductase inhibitor from high throughput screening | PLOS Neglected Tropical Diseases [journals.plos.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. mdpi.com [mdpi.com]
Genetic Validation of Trypanothione Reductase as a Drug Target: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Trypanothione reductase (TR) is a critical flavoprotein oxidoreductase essential for the survival of trypanosomatid protozoa, including Leishmania and Trypanosoma species, the causative agents of severe diseases in humans and animals. This enzyme is the central component of a unique thiol-redox system based on this compound, which is absent in the mammalian host. The host's redox balance is maintained by the analogous but structurally and functionally distinct enzyme, glutathione (B108866) reductase (GR). This inherent difference makes TR an outstanding and highly specific target for the development of novel chemotherapeutic agents. This technical guide provides an in-depth overview of the genetic validation of TR as a drug target, detailing the experimental methodologies, presenting key quantitative data from seminal studies, and illustrating the critical workflows and pathways involved.
Introduction: The this compound-Based Redox System
Trypanosomatids are continuously exposed to oxidative stress, particularly from reactive oxygen species (ROS) generated by the host's immune system. To counteract this, these parasites have evolved a unique antioxidant defense system centered on the dithiol this compound (T[SH]₂)[1]. This compound is maintained in its reduced, active state by the NADPH-dependent enzyme this compound Reductase (TR). The this compound system replaces the glutathione/glutathione reductase (GSH/GR) system found in mammalian cells, presenting a clear and exploitable therapeutic window[1].
Genetic validation aims to unequivocally demonstrate that the inactivation or significant inhibition of a target gene or its protein product results in a loss of parasite viability or virulence, thereby confirming its essentiality. For TR, this has been robustly demonstrated through various genetic manipulation techniques.
The Logic of Genetic Target Validation
The process of genetically validating a drug target follows a logical progression from gene manipulation to phenotypic characterization. This workflow confirms that the target is essential for the parasite's survival and that its disruption leads to a desired detrimental effect.
Caption: Logical workflow for the genetic validation of a potential drug target.
Quantitative Data from Genetic Studies
Genetic manipulation of the TR gene (tryA) in Leishmania has consistently demonstrated its essentiality. Attempts to create complete null mutants (homozygous knockouts) have been unsuccessful, indicating that the gene is lethal when completely absent[2]. However, heterozygous knockouts (possessing only one functional tryA allele) and knockdown models have been successfully generated and characterized.
Table 1: this compound Reductase Activity in Genetically Modified Leishmania
| Leishmania Strain | Genetic Modification | TR Specific Activity (nmol/min/mg protein) | % of Wild-Type Activity | Reference |
| L. donovani (WT) | Wild-Type | 148 ± 12 | 100% | --INVALID-LINK--[3][4] |
| L. donovani (pTEXTcTRtdm) | Trans-dominant mutant expression | 30 ± 7 | ~20% | --INVALID-LINK--[3][4] |
| L. major (WT) | Wild-Type | Not explicitly stated | 100% | --INVALID-LINK--[2] |
| L. major (NEO/TR) | Heterozygous knockout (one allele replaced) | Not explicitly stated | ~50% | --INVALID-LINK--[2] |
Table 2: Phenotypic Consequences of Reduced TR Activity in Leishmania
| Leishmania Strain | Genetic Modification | In Vitro Growth (Promastigote) | Intracellular Survival (% of WT after 72h in activated macrophages) | Reference |
| L. donovani (WT) | Wild-Type | Normal | 100% | --INVALID-LINK--[3][4] |
| L. donovani (pTEXTcTRtdm) | Trans-dominant mutant expression | Normal | ~30% | --INVALID-LINK--[3][4] |
| L. donovani (NEO/TR) | Heterozygous knockout | Not significantly different from WT | Markedly decreased | --INVALID-LINK--[2] |
These data compellingly show that while a 50-85% reduction in TR activity can be tolerated by promastigotes in culture, it severely compromises the parasite's ability to survive within the oxidative environment of a host macrophage[2][3][4]. This validates TR as a crucial enzyme for infectivity and survival in the host.
Experimental Protocols for Genetic Validation
Gene Disruption by Homologous Recombination
This classical method involves replacing the target gene with a drug-resistance marker via homologous recombination. Creating a heterozygous knockout in a diploid organism like Leishmania requires a single round of transfection and selection.
Caption: Workflow for generating a heterozygous gene knockout via homologous recombination.
Protocol: Gene Replacement in Leishmania [5][6][7]
-
Construct Assembly:
-
Using PCR, amplify ~1 kb regions of the 5' and 3' untranslated regions (UTRs) flanking the TR coding sequence from Leishmania genomic DNA.
-
Clone the 5' UTR, a neomycin phosphotransferase (NEO) gene cassette, and the 3' UTR into a suitable plasmid vector (e.g., pXG).
-
Excise the linear 5'-UTR-NEO-3'-UTR fragment from the plasmid using appropriate restriction enzymes.
-
-
Transfection:
-
Grow Leishmania promastigotes to late-log phase (approx. 1-2 x 10⁷ cells/mL).
-
Harvest and wash the cells in a suitable electroporation buffer.
-
Electroporate the cells with 10-20 µg of the linear DNA cassette.
-
-
Selection and Cloning:
-
Allow cells to recover for 24 hours in non-selective liquid medium.
-
Plate the parasites on semi-solid agar (B569324) plates containing the appropriate concentration of the selection drug (e.g., G418 for NEO).
-
Incubate plates at 26°C for 10-20 days until resistant colonies appear.
-
Pick individual colonies and expand them in liquid culture.
-
-
Verification (Southern Blot):
-
Extract genomic DNA from wild-type and putative heterozygous clones.
-
Digest the DNA with a restriction enzyme that cuts outside the targeted region.
-
Separate the fragments by agarose (B213101) gel electrophoresis and transfer to a nylon membrane.
-
Hybridize the membrane with a radiolabeled probe corresponding to the TR coding sequence or the flanking regions to confirm the replacement of one allele.
-
CRISPR/Cas9-Mediated Gene Knockout
The CRISPR/Cas9 system has revolutionized genetic engineering in trypanosomatids, allowing for more efficient and rapid gene deletion.
Protocol: CRISPR/Cas9 in Trypanosoma brucei
-
Cell Line: Use a T. brucei cell line that stably expresses the Cas9 nuclease and T7 RNA polymerase.
-
Guide RNA (gRNA) and Repair Template Design:
-
Design a specific single guide RNA (sgRNA) targeting the TR gene.
-
Prepare a DNA repair template consisting of a drug resistance marker (e.g., puromycin) flanked by short (~30 bp) homology arms corresponding to the regions just upstream and downstream of the Cas9 cut site.
-
-
Transfection:
-
Amplify the sgRNA template and the repair template by PCR.
-
Co-transfect the Cas9-expressing T. brucei with the two PCR products using an appropriate electroporation program.
-
-
Selection and Verification:
-
Select for transformed parasites using the appropriate drug.
-
Verify the gene deletion in resistant clones by PCR across the target locus and by Southern and Western blotting.
-
Western Blot for TR Protein Levels[8][9][10][11]
-
Lysate Preparation:
-
Harvest ~5 x 10⁷ promastigotes of wild-type and mutant strains by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in RIPA buffer or 2X SDS sample buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for this compound Reductase overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescent substrate.
-
In Vitro Parasite Growth Assay[12][13]
-
Seeding: In a 96-well plate, seed wild-type and mutant promastigotes at a starting density of 1 x 10⁵ cells/mL in complete culture medium.
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 26°C for Leishmania promastigotes).
-
Counting: At daily intervals (e.g., 24, 48, 72, 96 hours), mix the wells thoroughly and count the cell density using a hemocytometer or an automated cell counter.
-
Analysis: Plot the cell density versus time to generate growth curves for each strain.
Macrophage Intracellular Survival Assay[3]
-
Macrophage Seeding: Seed bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., J774) onto glass coverslips in a 24-well plate and allow them to adhere.
-
Infection: Infect the macrophage monolayer with stationary-phase promastigotes (wild-type vs. mutant) at a multiplicity of infection (MOI) of 10:1 (parasite:macrophage).
-
Activation (Optional but recommended): To mimic the host immune response, activate a subset of the macrophages with cytokines like IFN-γ and LPS.
-
Incubation and Washing: Allow infection to proceed for 4-6 hours. Wash the wells vigorously with warm media to remove extracellular parasites.
-
Time Course: At various time points post-infection (e.g., 4, 24, 48, 72 hours), fix the coverslips with methanol.
-
Staining and Quantification: Stain the fixed cells with Giemsa or DAPI. Using a microscope, determine both the percentage of infected macrophages and the average number of amastigotes per infected macrophage.
Conclusion
The collective evidence from targeted gene replacement and trans-dominant mutant expression studies in Leishmania provides unequivocal genetic validation of this compound Reductase as a critical drug target. The inability to generate null mutants points to its essential role in parasite viability. Furthermore, the significant reduction in intracellular survival of parasites with diminished TR activity highlights its crucial function in protecting the parasite from the host's oxidative defense mechanisms. These findings, combined with the absence of a functional homolog in humans, solidify TR's position as a premier target for the rational design of selective and effective anti-trypanosomatid drugs. The continued application of advanced genetic tools like CRISPR/Cas9 will further accelerate the dissection of the this compound pathway and the validation of other associated drug targets.
References
- 1. This compound Reductase: A Viable Chemotherapeutic Target for Antitrypanosomal and Antileishmanial Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disruption of the this compound reductase gene of Leishmania decreases its ability to survive oxidative stress in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Down-regulation of Leishmania donovani this compound reductase by heterologous expression of a trans-dominant mutant homologue: Effect on parasite intracellular survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Down-regulation of Leishmania donovani this compound reductase by heterologous expression of a trans-dominant mutant homologue: effect on parasite intracellular survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Effective Genome Editing in Leishmania (Viannia) braziliensis Stably Expressing Cas9 and T7 RNA Polymerase [frontiersin.org]
- 6. Gene Replacement by Homologous Recombination | Springer Nature Experiments [experiments.springernature.com]
- 7. Gene Replacement by Homologous Recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Trypanothione Reductase Enzymatic Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trypanothione reductase (TR) is a crucial flavoprotein oxidoreductase found in trypanosomatid parasites, such as Trypanosoma and Leishmania, which are responsible for diseases like African trypanosomiasis, Chagas disease, and leishmaniasis.[1][2] This enzyme is essential for the parasite's survival as it maintains the intracellular thiol balance by reducing this compound disulfide (TS₂) to its dithiol form (T(SH)₂).[2][3] The reduced this compound is a key antioxidant, protecting the parasite from oxidative stress generated by the host's immune system.[1][4][5] Due to its absence in mammals and its critical role in parasite viability, TR is a well-established and attractive target for the development of novel antiparasitic drugs.[1][2][4][5][6]
These application notes provide detailed protocols for two common enzymatic assays used to measure the activity of TR and to screen for its inhibitors: a colorimetric DTNB-coupled assay and a luminescence-based NADPH consumption assay.
Principle of the Assays
DTNB-Coupled Colorimetric Assay
The most widely used method for determining TR activity is a continuous spectrophotometric assay.[2] In this assay, TR catalyzes the reduction of this compound disulfide (TS₂) to this compound (T(SH)₂) using NADPH as a reducing equivalent. The resulting T(SH)₂ then reduces 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to 2-nitro-5-thiobenzoate (TNB²⁻).[1][7] TNB²⁻ is a yellow-colored anion that can be quantified by measuring the increase in absorbance at 412 nm.[1][7][8] The rate of TNB²⁻ formation is directly proportional to the TR activity.
Luminescence-Based NADPH Consumption Assay
An alternative high-throughput screening (HTS) method measures the amount of NADPH consumed by the TR-catalyzed reaction.[4][9] After the enzymatic reaction is allowed to proceed for a defined period, a detection reagent containing NAD(P)H-dependent luciferase is added. The intensity of the luminescent signal produced is inversely proportional to the TR activity, as higher enzyme activity leads to lower residual NADPH levels.[9] This assay format is particularly suitable for HTS campaigns due to its sensitivity and simplicity.[4]
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound Reductase enzymatic reaction and DTNB coupling.
Caption: High-throughput screening workflow for TR inhibitors.
Experimental Protocols
Protocol 1: DTNB-Coupled Colorimetric Assay for TR Activity and Inhibition
This protocol is adapted for a 384-well plate format, suitable for high-throughput screening.[2][6][10]
Materials and Reagents:
-
This compound Reductase (TR) from T. cruzi or other relevant species
-
This compound Disulfide (TS₂)
-
NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form)
-
DTNB (5,5'-dithiobis(2-nitrobenzoic acid))
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
-
EDTA (Ethylenediaminetetraacetic acid)
-
Bovine Serum Albumin (BSA)
-
Tween 20 or Pluronic F-68
-
DMSO (Dimethyl sulfoxide) for compound dilution
-
384-well clear, flat-bottom microplates
-
Multichannel pipettes and a microplate reader capable of kinetic measurements at 410-412 nm.
Procedure:
-
Preparation of Stock Solutions and Buffers:
-
Assay Buffer: 40 mM HEPES, 1 mM EDTA, pH 7.5.[6][10] Add 0.01% BSA and 0.05% Tween 20 for improved stability and to prevent compound precipitation.[10]
-
TR Stock: Prepare a concentrated stock of TR in assay buffer. The final concentration in the assay is typically around 5-20 mU/mL.[6][10]
-
TS₂ Stock: Prepare a stock solution of TS₂ in assay buffer.
-
DTNB Stock: Prepare a stock solution of DTNB in assay buffer.
-
NADPH Stock: Prepare a fresh stock solution of NADPH in assay buffer just before use.
-
Compound Plates: Prepare serial dilutions of test inhibitors in DMSO.
-
-
Assay Protocol:
-
Add 20 µL of a solution containing TR (e.g., 20 mU/mL), TS₂ (e.g., 12 µM), and DTNB (e.g., 200 µM) in assay buffer to the wells of a 384-well plate.[10]
-
Add test compounds (e.g., 200 nL) from the compound plate to the assay wells. The final DMSO concentration should be kept low (e.g., <1%).
-
Pre-incubate the plate for 15-30 minutes at room temperature.[6][11]
-
Initiate the reaction by adding 20 µL of NADPH solution (e.g., 300 µM) to each well, for a final volume of 40 µL.[10][11] The final concentrations in the well would be approximately: TR (10 mU/mL), TS₂ (6 µM), DTNB (100 µM), and NADPH (150 µM).[10]
-
Immediately start monitoring the increase in absorbance at 410-412 nm every 30-60 seconds for 10-15 minutes at room temperature.[10]
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of change in absorbance) for each well.
-
Calculate the percentage inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Luminescence-Based NADPH-Glo™ Assay
This protocol is adapted from studies using the NADPH-Glo™ Assay Kit (Promega) for HTS.[4]
Materials and Reagents:
-
All reagents from Protocol 1 (except DTNB)
-
NADPH-Glo™ Assay Kit (containing Luciferase and Substrate)
-
384-well white, opaque microplates (for luminescence)
Procedure:
-
Preparation of Solutions: Prepare Assay Buffer, TR, TS₂, NADPH, and compound plates as described in Protocol 1.
-
Enzymatic Reaction:
-
In a 384-well white plate, add the test compounds.
-
Add TR enzyme and TS₂ to the wells.
-
Initiate the reaction by adding NADPH. Final concentrations should be optimized based on the enzyme's kinetic parameters (e.g., TR 0.5 nM, TS₂ at Km, NADPH 12.5 µM).[4]
-
Incubate the reaction for a fixed time (e.g., 30-60 minutes) at room temperature.
-
-
Luminescence Detection:
-
Prepare the NADPH-Glo™ detection reagent according to the manufacturer's instructions.
-
Add an equal volume of the detection reagent to each well of the assay plate.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to TR activity.
-
Calculate the percentage inhibition based on the increase in luminescence in the presence of the inhibitor compared to the controls.
-
Determine IC₅₀ values as described in Protocol 1.
-
Data Presentation
Table 1: Kinetic Parameters of this compound Reductase from Different Species
| Parameter | T. brucei | T. cruzi | L. donovani | Assay Method | Reference |
| Kₘ for TS₂ (µM) | 11.5 | 51 | 35 | DTNB-coupled | [12] |
| Kₘ for NADPH (µM) | 0.77 | 3.6 | 4.8 | NADPH-regenerating | [12] |
Note: Kinetic values can vary depending on the assay conditions and enzyme source.
Table 2: Example Assay Conditions for High-Throughput Screening
| Component | Final Concentration | Reference |
| TR (T. cruzi) | 5 mU/mL | [6] |
| TS₂ | 6 - 150 µM | [6][10] |
| NADPH | 150 - 300 µM | [6][10] |
| DTNB | 100 µM | [10] |
| HEPES Buffer | 40 mM, pH 7.5 | [6][10] |
| EDTA | 1 mM | [6][10] |
| Detergent | 0.01% Pluronic or 0.05% Tween 20 | [6][10] |
| Plate Format | 384-well | [2][6][10] |
| Final Volume | 40 - 50 µL | [6][10] |
Conclusion
The enzymatic assays for this compound Reductase are robust and adaptable for various research purposes, from basic kinetic characterization to large-scale high-throughput screening for novel inhibitors. The choice between the colorimetric DTNB-coupled assay and the luminescence-based NADPH consumption assay depends on the available equipment, throughput requirements, and potential for compound interference. Careful optimization of substrate and enzyme concentrations based on their kinetic parameters is crucial for obtaining reliable and reproducible results. These protocols provide a solid foundation for researchers aiming to identify and characterize new lead compounds targeting this essential enzyme in the fight against trypanosomatid-borne diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of this compound Reductase as a Drug Target in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification and binding mode of a novel Leishmania this compound reductase inhibitor from high throughput screening | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. Frontiers | Innovative Approach for a Classic Target: Fragment Screening on this compound Reductase Reveals New Opportunities for Drug Design [frontiersin.org]
- 6. This compound Reductase: A Target Protein for a Combined In Vitro and In Silico Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simple Colorimetric this compound Reductase-Based Assay for High-Throughput Screening of Drugs against Leishmania Intracellular Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simple colorimetric this compound reductase-based assay for high-throughput screening of drugs against Leishmania intracellular amastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparative structural, kinetic and inhibitor studies of Trypanosoma brucei this compound reductase with T. cruzi - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Trypanothione Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trypanothione reductase (TR) is a crucial flavoenzyme in the antioxidant defense system of trypanosomatid parasites, including Trypanosoma and Leishmania species, the causative agents of devastating diseases such as Chagas disease, African sleeping sickness, and leishmaniasis.[1] This enzyme is essential for maintaining the intracellular pool of the unique dithiol this compound in its reduced form, which is vital for protecting the parasites from oxidative stress.[1][2] The absence of a direct homolog in humans makes TR an attractive and validated target for the development of selective anti-parasitic drugs. High-throughput screening (HTS) campaigns are instrumental in identifying novel chemical scaffolds that can inhibit TR activity and serve as starting points for drug discovery programs.[3]
These application notes provide detailed protocols for conducting HTS assays to identify TR inhibitors, along with a workflow for hit validation and characterization.
Signaling Pathway of the this compound System
The this compound system is central to the redox metabolism of trypanosomatid parasites. This compound disulfide (TS₂) is reduced to dihydrothis compound (T(SH)₂) by TR in an NADPH-dependent manner. T(SH)₂ then provides the reducing equivalents to detoxify reactive oxygen species and other harmful oxidants.
Caption: The this compound Redox Pathway.
High-Throughput Screening (HTS) Workflow
The HTS workflow for identifying TR inhibitors typically involves a primary screen of a large compound library, followed by a series of confirmation and secondary assays to validate hits and eliminate false positives.
Caption: High-Throughput Screening Cascade for TR Inhibitors.
Experimental Protocols
DTNB-Coupled High-Throughput Assay for TR Inhibition
This is a widely used colorimetric assay for HTS. The principle involves the reduction of this compound disulfide (TS₂) by TR, and the subsequent reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by the product, dihydrothis compound (T(SH)₂), to produce the yellow-colored 2-nitro-5-thiobenzoate (TNB), which can be monitored spectrophotometrically.
Materials:
-
Recombinant this compound Reductase (from T. cruzi or T. brucei)
-
This compound disulfide (TS₂)
-
NADPH
-
DTNB
-
Assay Buffer: 40 mM HEPES, pH 7.5, 1 mM EDTA
-
Test compounds dissolved in DMSO
-
384-well microplates
Protocol:
-
Prepare Reagent Solutions:
-
Enzyme Solution: Prepare a solution of TR in assay buffer. The final concentration in the assay will be in the low nM range and should be optimized for a linear reaction rate over the desired time course.
-
Substrate/Cofactor Mix: Prepare a solution containing TS₂, NADPH, and DTNB in assay buffer. Final concentrations in the assay are typically around 1-10 µM for TS₂, 100-200 µM for NADPH, and 100-200 µM for DTNB.
-
-
Assay Procedure:
-
Dispense a small volume (e.g., 0.2-0.5 µL) of test compounds and controls (DMSO for 100% activity, and a known inhibitor for 0% activity) into the wells of a 384-well plate.
-
Add the Enzyme Solution to all wells except for the negative control wells.
-
Initiate the reaction by adding the Substrate/Cofactor Mix to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes).
-
Measure the absorbance at 412 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound relative to the controls.
-
Compounds showing significant inhibition (e.g., >50%) are selected as primary hits.
-
Luminescence-Based High-Throughput Assay for TR Inhibition
This assay format offers higher sensitivity and is less prone to interference from colored compounds. It measures the consumption of NADPH by TR.
Materials:
-
Recombinant this compound Reductase
-
This compound disulfide (TS₂)
-
NADPH
-
NADP-Glo™ Assay Kit (or similar)
-
Assay Buffer: 50 mM HEPES, pH 7.4, 40 mM NaCl, 0.01% BSA
-
Test compounds dissolved in DMSO
-
384-well white microplates
Protocol:
-
Prepare Reagent Solutions:
-
Enzyme Solution: Prepare a solution of TR in assay buffer.
-
Substrate/Cofactor Mix: Prepare a solution containing TS₂ and NADPH in assay buffer.
-
-
Assay Procedure:
-
Dispense test compounds and controls into the wells of a 384-well white plate.
-
Add the Enzyme Solution to all wells.
-
Initiate the reaction by adding the Substrate/Cofactor Mix.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
Stop the enzymatic reaction and detect the remaining NADPH by adding the NADP-Glo™ Detection Reagent according to the manufacturer's instructions.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
A decrease in luminescence signal corresponds to NADPH consumption and thus TR activity.
-
Calculate the percentage of inhibition based on the luminescence signal relative to controls.
-
Data Presentation: Quantitative Summary of TR Inhibitors
The following tables summarize the inhibitory activity of selected compounds against this compound Reductase.
Table 1: Nitrobenzene Derivatives as TR Inhibitors [3]
| Compound | TR IC₅₀ (µM) | hGR IC₅₀ (µM) | Selectivity (hGR/TR) | T. brucei EC₅₀ (µM) |
| 6a | 0.34 | >100 | >294 | 1.8 |
| 6b | 2.0 | >100 | >50 | 2.5 |
| 6c | 9.3 | >100 | >11 | 12 |
| 6d | 4.8 | >100 | >21 | 1.9 |
| 6e | 2.1 | >100 | >48 | 1.6 |
Table 2: Tricyclic Inhibitors of TR [4]
| Compound | TR IC₅₀ (µM) | hGR IC₅₀ (µM) | Selectivity (hGR/TR) | T. brucei EC₅₀ (µM) |
| Clomipramine | 3.8 | >100 | >26 | 0.5 |
| Thioridazine | 14 | >100 | >7.1 | 1.5 |
| Trifluoperazine | 13 | >100 | >7.7 | 0.8 |
Table 3: Miscellaneous TR Inhibitors
| Compound Class | Representative Compound | TR IC₅₀/Kᵢ (µM) | Selectivity vs. hGR | Anti-parasitic Activity (EC₅₀/IC₅₀, µM) | Reference |
| Diaryl Sulfide (B99878) | RDS 777 | Kᵢ = 0.25 | High (not specified) | L. infantum IC₅₀ = 29.43 | [5] |
| Phenothiazines | - | Competitive inhibitors | Selective over hGR | Micromolar range against T. brucei, T. cruzi, L. donovani | [6] |
| Nitrofurans | Furazolidone | Competitive/Uncompetitive | - | Potent against L. donovani | [7] |
| Aminopropanones | Compound 2b | IC₅₀ in low µM | Selective over hGR | - | [8] |
Hit Validation Cascade
Following the primary HTS, a rigorous hit validation process is crucial to confirm the activity of the identified compounds and to eliminate artifacts.
-
Hit Confirmation: Re-test primary hits in the same assay to confirm their activity.
-
Dose-Response Analysis: Determine the potency (IC₅₀) of the confirmed hits by performing a dose-response curve.
-
Orthogonal Assays: Validate hits using a different assay format (e.g., if the primary screen was colorimetric, use a luminescence-based assay for confirmation) to rule out assay-specific artifacts.
-
Selectivity Profiling: Screen hits against human glutathione reductase (hGR) to assess their selectivity. A high selectivity for TR over hGR is a key desirable property for a potential drug candidate.[3]
-
Promiscuity and PAINS Filtering: Analyze the chemical structures of the hits to identify Pan-Assay Interference Compounds (PAINS) and other promiscuous inhibitors.
-
Mechanism of Inhibition Studies: Characterize the mode of action of the validated hits (e.g., competitive, non-competitive, uncompetitive) through enzyme kinetic studies.
-
In Vitro Anti-parasitic Activity: Evaluate the efficacy of the inhibitors against whole-cell cultures of relevant parasites (T. brucei, T. cruzi, L. infantum).
-
Cytotoxicity Assessment: Determine the toxicity of the compounds against a mammalian cell line (e.g., HEK293, HepG2) to assess their therapeutic window.
By following these detailed protocols and workflows, researchers can effectively screen for and identify novel and selective inhibitors of this compound Reductase, paving the way for the development of new therapeutics against trypanosomatid-borne diseases.
References
- 1. This compound Reductase: A Viable Chemotherapeutic Target for Antitrypanosomal and Antileishmanial Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. High-Throughput Screening Affords Novel and Selective this compound Reductase Inhibitors with Anti-Trypanosomal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved Tricyclic Inhibitors of this compound Reductase by Screening and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Leishmania infantum this compound reductase by diaryl sulfide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rationally designed selective inhibitors of this compound reductase. Phenothiazines and related tricyclics as lead structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic, in-silico and in vitro studies with nitrofurans reveal potent leishmanicidal activity and inhibition of this compound reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Note: LC-MS Analysis of the Trypanothione Redox State in Trypanosomatid Parasites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trypanosomatid parasites, the causative agents of debilitating diseases such as leishmaniasis, Chagas disease, and African trypanosomiasis, possess a unique thiol-based redox system centered around trypanothione (T(SH)₂). This system is essential for the parasite's survival, protecting it from oxidative stress generated by the host's immune response. Unlike their mammalian hosts, these parasites lack glutathione (B108866) reductase and instead rely on the this compound reductase (TR) to maintain the reduced pool of this compound.[1] This unique pathway presents a promising target for the development of novel and selective chemotherapeutics.
Accurate quantification of the intracellular ratio of reduced this compound (T(SH)₂) to its oxidized form, this compound disulfide (TS₂), is crucial for understanding the parasite's redox biology and for evaluating the efficacy of drugs targeting this pathway. However, the inherent instability of T(SH)₂ poses a significant analytical challenge, as it is prone to auto-oxidation during sample preparation. This application note provides a detailed protocol for the robust and sensitive analysis of the this compound redox state using liquid chromatography-mass spectrometry (LC-MS), incorporating a critical thiol-blocking step with N-ethylmaleimide (NEM) to preserve the native redox couple.
Principles
To prevent the artificial oxidation of T(SH)₂ during sample processing, the protocol utilizes N-ethylmaleimide (NEM), a thiol-blocking agent.[2][3][4] NEM rapidly and specifically reacts with the thiol groups of reduced this compound, forming a stable derivative, T(SNEM)₂. This derivatization effectively "freezes" the intracellular redox state at the moment of cell lysis. Subsequently, the derivatized reduced form, T(SNEM)₂, and the oxidized form, TS₂, are separated by reverse-phase liquid chromatography and detected with high sensitivity and specificity by mass spectrometry.
Experimental Protocols
Materials and Reagents
-
Cell Culture: Leishmania infantum promastigotes or other trypanosomatid parasites.
-
Reagents:
-
N-ethylmaleimide (NEM)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, ultrapure (18.2 MΩ·cm)
-
Formic acid (FA), LC-MS grade
-
This compound disulfide (TS₂) standard
-
Auranofin (optional, for inhibitor studies)
-
Hydrogen peroxide (H₂O₂) (optional, for oxidative stress studies)
-
-
Extraction Solvent: Acetonitrile/Methanol/Water (4:4:2, v/v/v) with 5 mM NEM. Prepare fresh.
-
Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Sample Preparation
-
Cell Culture and Treatment (Optional):
-
Cell Harvesting and Lysis:
-
Harvest approximately 1 x 10⁷ cells by centrifugation at 2000 x g for 10 minutes at 4°C.
-
Remove the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
Centrifuge again at 2000 x g for 10 minutes at 4°C.
-
Carefully remove all supernatant.
-
Immediately add 200 µL of ice-cold extraction solvent (ACN/MeOH/H₂O with 5 mM NEM).
-
Vortex vigorously for 1 minute to ensure complete cell lysis and derivatization.
-
Incubate on ice for 10 minutes.
-
-
Protein Precipitation and Clarification:
-
Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C to pellet precipitated proteins.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Dry the supernatant using a vacuum concentrator.
-
-
Sample Reconstitution:
-
Reconstitute the dried extract in 100 µL of Mobile Phase A.
-
Vortex and centrifuge at 15,000 x g for 5 minutes at 4°C.
-
Transfer the clear supernatant to an LC-MS vial for analysis.
-
LC-MS Parameters
| Parameter | Setting |
| Liquid Chromatography | |
| Column | Luna Omega Polar C18 (100 x 2.1 mm, 1.6 µm) or equivalent |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | |
| 0.0 - 1.0 min | 5% B |
| 1.0 - 3.0 min | 5% to 95% B |
| 3.0 - 4.0 min | 95% B |
| 4.0 - 4.1 min | 95% to 5% B |
| 4.1 - 5.0 min | 5% B |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Capillary Temperature | 300°C |
| Sheath Gas Flow Rate | 35 (arbitrary units) |
| Aux Gas Flow Rate | 5 (arbitrary units) |
| Data Acquisition | Selected Ion Monitoring (SIM) |
| TS₂ | m/z 722.55 |
| T(SNEM)₂ | m/z 972.43 |
Note: These parameters may require optimization for different LC-MS systems.
Data Analysis
-
Quantification:
-
Generate a standard curve using serial dilutions of the TS₂ standard.
-
Integrate the peak areas for TS₂ and T(SNEM)₂ from the extracted ion chromatograms.
-
Quantify the concentration of TS₂ and T(SNEM)₂ in the samples using the standard curve.
-
-
Calculation of the T(SH)₂/TS₂ Ratio:
-
Due to differences in ionization efficiency between TS₂ and T(SNEM)₂, a correction factor (k) must be determined.
-
The total this compound pool is determined by measuring the amount of TS₂ in a sample prepared without NEM, where all T(SH)₂ has been oxidized to TS₂.
-
The correction factor is calculated as: k = ([Total TS₂] - [TS₂ with NEM]) / [T(SNEM)₂]
-
The corrected T(SH)₂/TS₂ ratio is then calculated as: Ratio = (k * [T(SNEM)₂]) / [TS₂ with NEM]
-
Data Presentation
Quantitative Analysis of this compound Redox State under Oxidative Stress
The following table summarizes the effect of hydrogen peroxide (H₂O₂) and the this compound reductase inhibitor, auranofin, on the T(SH)₂/TS₂ ratio in Leishmania infantum promastigotes.
| Treatment Condition | T(SH)₂/TS₂ Ratio (Mean ± SD) | Fold Change vs. Control |
| Control (untreated) | 174 ± 25 | 1.0 |
| 1 mM H₂O₂ (30 min) | 87 ± 12 | 0.5 |
| 1 mM H₂O₂ (1 hour) | 29 ± 5 | 0.17 |
| 1 mM H₂O₂ (2 hours) | 4 ± 1 | 0.02 |
| 10 µM Auranofin (2 hours) | 85 ± 15 | 0.49 |
| 10 µM Auranofin (2 hours) + 1 mM H₂O₂ (2 hours) | 1.3 ± 0.4 | 0.007 |
Data adapted from a study on Leishmania infantum.[2] The T(SH)₂/TS₂ ratio was observed to decrease significantly upon exposure to H₂O₂, indicating a shift towards an oxidized state.[2] Pre-treatment with auranofin, an inhibitor of this compound reductase, further exacerbated the oxidative shift in the presence of H₂O₂, demonstrating the crucial role of this enzyme in maintaining the reduced this compound pool.[2]
Visualizations
Experimental Workflow
References
- 1. Targeting this compound Reductase, a Key Enzyme in the Redox Trypanosomatid Metabolism, to Develop New Drugs against Leishmaniasis and Trypanosomiases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS Evaluation of the Redox this compound Balance in Leishmania infantum Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS Evaluation of the Redox this compound Balance in Leishmania infantum Parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] LC-MS Evaluation of the Redox this compound Balance in Leishmania infantum Parasites | Semantic Scholar [semanticscholar.org]
Recombinant Expression and Purification of Trypanothione Synthetase: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trypanothione synthetase (TryS) is a key enzyme in the redox metabolism of trypanosomatid parasites, such as Leishmania and Trypanosoma, the causative agents of leishmaniasis, Chagas disease, and African sleeping sickness. This enzyme catalyzes the ATP-dependent synthesis of this compound, a unique low-molecular-weight thiol that replaces glutathione (B108866) in its protective role against oxidative stress in these parasites.[1][2] The absence of a TryS homolog in humans makes it an attractive target for the development of novel anti-parasitic drugs. This document provides detailed protocols for the recombinant expression of this compound synthetase in Escherichia coli and its subsequent purification, enabling further biochemical and structural studies essential for drug discovery efforts.
Data Presentation
Table 1: Recombinant this compound Synthetase Expression and Purification Summary
| Species | Expression System | Purification Method | Yield (mg/L of culture) | Purity | Reference |
| Leishmania donovani | E. coli BL21 (DE3) | GST Affinity, Size Exclusion | ~16 | >95% | [3] |
| Trypanosoma brucei | E. coli | Not specified | Not specified | Purified | [4] |
| Trypanosoma cruzi | E. coli | His-tag Affinity, Size Exclusion | ~6 | >95% | [5] |
| Leishmania infantum | E. coli | His-tag Affinity, Size Exclusion | ~30 | >95% | [5] |
| Trypanosoma brucei | E. coli | His-tag Affinity, Size Exclusion | ~30 | >95% | [5] |
Table 2: Kinetic Parameters of Recombinant this compound Synthetase
| Species | Substrate | Km (µM) | kcat (s-1) | Reference |
| Leishmania donovani | Glutathione | 33.24 | 1.3 | [1] |
| Mg.ATP | 14.2 | - | [1] | |
| Spermidine | 139.6 | - | [1] | |
| Trypanosoma brucei | Glutathione | 56 | 2.9 | [4] |
| Spermidine | 38 | - | [4] | |
| Glutathionylspermidine | 2.4 | - | [4] | |
| MgATP | 7.1 | - | [4] | |
| Trypanosoma brucei | ATP | 8.6 | - | [6] |
| Spermidine | 45.4 | - | [6] | |
| Glutathione | 23.8 | - | [6] |
Experimental Protocols
Gene Cloning and Expression Vector Construction
This protocol describes the cloning of the this compound synthetase (TryS) gene into a pET expression vector for subsequent expression in E. coli. The pET system is widely used for high-level recombinant protein expression under the control of a T7 promoter.[7][8][9]
Materials:
-
Genomic DNA or cDNA from the desired trypanosomatid species
-
High-fidelity DNA polymerase
-
Specific forward and reverse primers for the TryS gene (including restriction sites)
-
pET expression vector (e.g., pET-28a(+) for N-terminal His-tag)
-
Restriction enzymes (e.g., NdeI and XhoI)
-
T4 DNA ligase
-
DH5α competent E. coli cells
-
LB agar (B569324) plates with appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a(+))
-
DNA purification kits (PCR and gel extraction)
-
Plasmid miniprep kit
Protocol:
-
Primer Design: Design forward and reverse primers for the full-length TryS open reading frame. Incorporate restriction enzyme sites (e.g., NdeI at the 5' end and XhoI at the 3' end) that are compatible with the multiple cloning site of the chosen pET vector.
-
PCR Amplification: Amplify the TryS gene using PCR with high-fidelity DNA polymerase and the designed primers.
-
Purification of PCR Product and Vector: Purify the amplified PCR product and the pET vector using appropriate DNA purification kits.
-
Restriction Digestion: Digest both the purified PCR product and the pET vector with the selected restriction enzymes (e.g., NdeI and XhoI) according to the manufacturer's instructions.
-
Ligation: Ligate the digested TryS gene insert into the linearized pET vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into competent E. coli DH5α cells and plate on LB agar plates containing the appropriate antibiotic. Incubate overnight at 37°C.
-
Colony PCR and Plasmid DNA Extraction: Screen colonies by colony PCR to identify those containing the recombinant plasmid. Isolate plasmid DNA from positive colonies using a miniprep kit.
-
Sequence Verification: Verify the sequence of the inserted TryS gene by DNA sequencing to ensure there are no mutations and it is in the correct reading frame.
Recombinant Protein Expression in E. coli
This protocol outlines the expression of His-tagged TryS in E. coli BL21(DE3).
Materials:
-
Verified pET-TryS expression plasmid
-
E. coli BL21(DE3) competent cells
-
Luria-Bertani (LB) medium
-
Appropriate antibiotic (e.g., kanamycin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Protocol:
-
Transformation: Transform the pET-TryS plasmid into competent E. coli BL21(DE3) cells and plate on LB agar with the selective antibiotic. Incubate overnight at 37°C.[10][11]
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium containing the antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.[10]
-
Induction: Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Expression: Continue to incubate the culture at the lower temperature (18-25°C) for 16-20 hours with shaking to enhance the solubility of the recombinant protein.
-
Cell Harvesting: Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C until further use.
Purification of His-tagged this compound Synthetase
This protocol describes the purification of His-tagged TryS using Nickel-Nitrilotriacetic Acid (Ni-NTA) affinity chromatography.[12][13][14][15][16]
Materials:
-
Cell pellet from a 1 L culture
-
Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0
-
Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20-50 mM imidazole, pH 8.0
-
Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250-500 mM imidazole, pH 8.0
-
Lysozyme
-
DNase I
-
Protease inhibitor cocktail
-
Ni-NTA resin
-
Chromatography column
Protocol:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Add lysozyme, DNase I, and a protease inhibitor cocktail. Incubate on ice for 30 minutes.
-
Sonication: Disrupt the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Binding: Add the clarified lysate to the pre-equilibrated Ni-NTA resin and incubate with gentle agitation for 1 hour at 4°C to allow the His-tagged protein to bind to the resin.
-
Washing: Load the resin into a chromatography column and wash with several column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound TryS protein with Elution Buffer. Collect fractions and monitor protein elution by measuring the absorbance at 280 nm.
-
Analysis: Analyze the collected fractions by SDS-PAGE to assess purity. Pool the fractions containing the purified TryS.
-
Buffer Exchange (Optional): If necessary, perform buffer exchange into a suitable storage buffer (e.g., containing glycerol (B35011) for long-term storage at -80°C) using dialysis or a desalting column.
This compound Synthetase Activity Assay
This assay measures the enzymatic activity of TryS by quantifying the release of inorganic phosphate (B84403) (Pi) using the BIOMOL Green™ reagent.[5][17][18]
Materials:
-
Purified TryS enzyme
-
Assay Buffer: 100 mM HEPES, pH 8.0, 10 mM MgCl2, 2 mM DTT, 0.01% Brij-35
-
ATP solution
-
Spermidine solution
-
Glutathione (GSH) solution
-
BIOMOL Green™ Reagent
-
96-well microplate
-
Microplate reader
Protocol:
-
Reaction Setup: In a 96-well plate, prepare a 50 µL reaction mixture containing Assay Buffer, ATP, spermidine, and GSH at desired concentrations.
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified TryS enzyme to each well. Include a negative control without the enzyme.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Color Development: Stop the reaction by adding 100 µL of BIOMOL Green™ Reagent to each well. Incubate at room temperature for 20-30 minutes to allow for color development.[18]
-
Measurement: Measure the absorbance at 620-650 nm using a microplate reader.[17]
-
Data Analysis: Determine the amount of Pi released by comparing the absorbance to a standard curve prepared with known concentrations of phosphate. Calculate the specific activity of the enzyme.
Visualizations
Caption: Experimental workflow for recombinant this compound synthetase production.
Caption: Biosynthesis pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Expression, purification, and characterization of Leishmania donovani this compound reductase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Properties of this compound synthetase from Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. pET Bacterial Recombinant Protein Expression Vector | VectorBuilder [en.vectorbuilder.com]
- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 10. neb.com [neb.com]
- 11. neb.com [neb.com]
- 12. static.igem.org [static.igem.org]
- 13. its.caltech.edu [its.caltech.edu]
- 14. Purification of His-Tagged Proteins using Ni-NTA Beads [protocols.io]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. iba-lifesciences.com [iba-lifesciences.com]
- 17. researchgate.net [researchgate.net]
- 18. search.cosmobio.co.jp [search.cosmobio.co.jp]
Application Notes: Cloning of the Trypanosoma cruzi Trypanothione Reductase Gene
Introduction
Trypanothione reductase (TR) is a key enzyme in the redox metabolism of trypanosomatid parasites, including Trypanosoma cruzi, the causative agent of Chagas disease.[1] This enzyme is essential for the parasite's defense against oxidative stress and is absent in mammals, making it a prime target for the development of new chemotherapeutic agents.[2] The cloning and subsequent expression of the TR gene are critical first steps for a variety of research and drug development applications, including high-throughput drug screening, structural biology studies, and functional enzymatic assays.
This document provides a comprehensive protocol for the molecular cloning of the this compound reductase gene from T. cruzi epimastigotes. The strategy involves the amplification of the TR gene using the Polymerase Chain Reaction (PCR), followed by its insertion into a T-A cloning vector (pGEM®-T Easy), and subsequent transformation into competent Escherichia coli (DH5α strain).
Principle of the Method
The cloning workflow begins with the isolation of high-quality genomic DNA from cultured T. cruzi epimastigotes. The TR gene's coding sequence is then specifically amplified via PCR. Thermostable polymerases like Taq DNA polymerase often add a single deoxyadenosine (B7792050) ('A') to the 3' ends of the amplified fragments.[3] This feature is exploited by using a linearized pGEM®-T Easy vector that has single 3'-terminal thymidine (B127349) ('T') overhangs at the insertion site.[4][5] This T-A complementarity significantly improves the efficiency of ligation. The resulting recombinant plasmid is then introduced into E. coli DH5α competent cells via heat shock.[6][7] Successful transformants are selected based on antibiotic resistance (ampicillin) and identified through blue-white screening, as the insertion of the TR gene disrupts the lacZα gene in the vector.[3]
Experimental Protocols
Protocol 1: Genomic DNA Extraction from T. cruzi
This protocol is adapted from methods utilizing commercial kits, which provide high yields of pure DNA.[8][9]
Materials:
-
T. cruzi epimastigote culture
-
Phosphate-buffered saline (PBS)
-
QIAamp DNA Mini Kit (or similar)
-
1.5 mL microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Harvest approximately 1 x 10⁸ T. cruzi epimastigotes by centrifugation at 2,000 x g for 10 minutes.
-
Discard the supernatant and wash the cell pellet with 1 mL of sterile, cold PBS. Centrifuge again and discard the supernatant.
-
Resuspend the parasite pellet in 200 µL of PBS.
-
Add 20 µL of proteinase K and 200 µL of Buffer AL from the kit. Mix thoroughly by vortexing.
-
Incubate at 56°C for 10-30 minutes in a heating block or water bath.
-
Add 200 µL of 100% ethanol (B145695) to the sample and mix again by vortexing.
-
Carefully apply the mixture to the QIAamp Mini spin column and centrifuge at 6,000 x g for 1 minute. Discard the flow-through.
-
Add 500 µL of Buffer AW1 to the column, centrifuge for 1 minute at 6,000 x g, and discard the flow-through.
-
Add 500 µL of Buffer AW2, centrifuge for 3 minutes at maximum speed to dry the membrane.
-
Place the spin column in a clean 1.5 mL microcentrifuge tube.
-
Add 50-100 µL of Buffer AE (or nuclease-free water) directly to the center of the membrane and incubate at room temperature for 5 minutes.
-
Elute the genomic DNA by centrifuging at 6,000 x g for 1 minute.
-
Quantify the DNA using a spectrophotometer and store at -20°C.
Protocol 2: PCR Amplification of the TR Gene
Primer Design: Primers should be designed to flank the coding sequence (CDS) of the T. cruzi TR gene (Gene: TPR). The T. cruzi TR protein consists of approximately 492 amino acids, corresponding to a CDS of ~1479 base pairs.[10]
-
Forward Primer (example): 5' - ATGGCCATGTACGTGGACATC - 3'
-
Reverse Primer (example): 5' - TCAGTGATGGTGATGGTGATG - 3' (can include a stop codon)
Procedure:
-
Set up the PCR reaction on ice in a 0.2 mL PCR tube.
Component Volume (for 50 µL reaction) Final Concentration 5X PCR Buffer 10 µL 1X dNTP Mix (10 mM) 1 µL 0.2 mM Forward Primer (10 µM) 2 µL 0.4 µM Reverse Primer (10 µM) 2 µL 0.4 µM Taq DNA Polymerase 0.5 µL 2.5 units T. cruzi gDNA (50 ng/µL) 2 µL 100 ng Nuclease-Free Water To 50 µL - -
Mix gently and centrifuge briefly.
-
Perform PCR using the following thermocycler conditions:
Step Temperature Time Cycles Initial Denaturation 95°C 5 minutes 1 Denaturation 95°C 30 seconds \multirow{3}{*}{30-35} Annealing 55-60°C 45 seconds Extension 72°C 90 seconds Final Extension 72°C 10 minutes 1 Hold 4°C ∞ 1 -
Analyze 5 µL of the PCR product on a 1% agarose (B213101) gel to confirm the amplification of a ~1.5 kb band.
-
Purify the remaining PCR product using a commercial PCR purification kit.[11]
Protocol 3: Ligation into pGEM®-T Easy Vector
This protocol uses the pGEM®-T Easy Vector System.[12]
Procedure:
-
Set up the ligation reaction on ice. It is recommended to calculate the amount of insert needed for a 1:3 vector:insert molar ratio.[5]
Component Volume 2X Rapid Ligation Buffer 5 µL pGEM®-T Easy Vector (50 ng) 1 µL Purified PCR Product (Insert) x µL (for 1:3 molar ratio) T4 DNA Ligase (3 units/µL) 1 µL Nuclease-Free Water To 10 µL -
Mix by pipetting gently.
-
Incubate at room temperature for 1 hour, or at 4°C overnight for maximum efficiency.[12]
Protocol 4: Transformation of DH5α Competent Cells
This protocol is a standard heat-shock transformation method.[13][14]
Materials:
-
DH5α high-efficiency competent cells (≥1 × 10⁸ cfu/µg)[3]
-
SOC medium
-
LB agar (B569324) plates with 100 µg/mL ampicillin (B1664943), 0.5 mM IPTG, and 80 µg/mL X-Gal
Procedure:
-
Thaw one 50-100 µL aliquot of competent cells on ice.[15]
-
Add 2-5 µL of the ligation reaction mixture to the cells. Gently flick the tube to mix.[6]
-
Incubate the mixture on ice for 20-30 minutes.[14]
-
Heat-shock the cells by placing the tube in a 42°C water bath for exactly 45 seconds without shaking.[7]
-
Immediately transfer the tube back to ice for 2 minutes.[7]
-
Add 950 µL of room-temperature SOC medium to the tube.[14]
-
Incubate at 37°C for 1 hour with shaking at 225 rpm.[13]
-
Spread 100-200 µL of the cell suspension onto pre-warmed LB/ampicillin/IPTG/X-Gal plates.
-
Incubate the plates overnight (16-18 hours) at 37°C.
Protocol 5: Screening and Verification
-
Blue-White Screening: The following day, observe the plates.
-
White colonies: Likely contain the recombinant plasmid with the TR gene insert, which has disrupted the lacZα gene.
-
Blue colonies: Contain the non-recombinant, self-ligated vector.
-
-
Colony PCR: Pick 3-5 white colonies and screen them by PCR using the same TR gene primers to confirm the presence of the insert.
-
Plasmid Miniprep: Inoculate positive colonies into LB broth with ampicillin and grow overnight. Isolate the plasmid DNA using a commercial miniprep kit.
-
Restriction Digest & Sequencing: Confirm the identity and orientation of the cloned gene by restriction enzyme digestion and Sanger sequencing.
Data Summary
| Parameter | Description | Value/Concentration |
| Target Gene | This compound Reductase (TPR) | ~1479 bp |
| Vector | pGEM®-T Easy | 3015 bp |
| Competent Cells | E. coli DH5α | Transformation efficiency ≥1 × 10⁸ cfu/µg |
| Selection Marker | Ampicillin | 100 µg/mL |
| Screening Agents | IPTG / X-Gal | 0.5 mM / 80 µg/mL |
Visualizations
Caption: Workflow for cloning the Trypanosoma cruzi TR gene.
Caption: Logical relationship of components in the final plasmid.
References
- 1. rcsb.org [rcsb.org]
- 2. Targeting this compound Reductase, a Key Enzyme in the Redox Trypanosomatid Metabolism, to Develop New Drugs against Leishmaniasis and Trypanosomiases [mdpi.com]
- 3. med.upenn.edu [med.upenn.edu]
- 4. worldwide.promega.com [worldwide.promega.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. Protocol for bacterial transformation – heat shock method – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
- 7. med.wmich.edu [med.wmich.edu]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of DNA Extraction from Field-Collected Mammalian Whole Blood on Filter Paper for Trypanosoma cruzi (Chagas Disease) Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. pGEM-T Cloning [protocols.io]
- 12. promega.com [promega.com]
- 13. mclab.com [mclab.com]
- 14. static.igem.org [static.igem.org]
- 15. StarrLab - Preparation and transformation of chemically competent E. Coli using CaCl2 [sites.google.com]
Crystallization of Leishmania Trypanothione Reductase for Structural Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the crystallization of Trypanothione reductase (TryR) from Leishmania species, a critical enzyme in the parasite's unique thiol-based metabolism and a key target for anti-leishmanial drug development.[1][2][3] The protocols outlined below cover the expression, purification, and crystallization of recombinant Leishmania TryR, culminating in the production of diffraction-quality crystals suitable for X-ray crystallographic studies. Understanding the three-dimensional structure of TryR is paramount for elucidating its mechanism of action and for the rational design of novel and specific inhibitors.[1][2]
Introduction to this compound Reductase
This compound reductase is a homodimeric flavoenzyme, with each subunit containing a FAD-binding domain, an NADPH-binding domain, and an interface domain.[4][5][6] This enzyme is central to the this compound-based redox system, which is unique to trypanosomatids and absent in their mammalian hosts, making it an attractive drug target.[3][7][8] TryR catalyzes the NADPH-dependent reduction of this compound disulfide (TS₂) to its dithiol form (T(SH)₂), which is essential for defending the parasite against oxidative stress, particularly within the host macrophage environment.[4][9][10] The structural elucidation of Leishmania TryR, both in its apo form and in complex with inhibitors, provides a molecular blueprint for the development of selective therapeutic agents.[7][11]
Experimental Protocols
Recombinant Expression and Purification of Leishmania this compound Reductase
This protocol describes the expression of recombinant Leishmania infantum TryR in Escherichia coli and its subsequent purification.
Materials:
-
E. coli strain BL21(DE3)
-
pET28b(+) vector containing the L. infantum TryR gene
-
Luria-Bertani (LB) broth and agar (B569324)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF)
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Dialysis Buffer (20 mM Tris-HCl pH 7.5)
-
Ni-NTA affinity chromatography column
-
SDS-PAGE reagents
Protocol:
-
Transformation: Transform the pET28b(+)-TryR plasmid into competent E. coli BL21(DE3) cells and plate on LB agar containing kanamycin. Incubate overnight at 37°C.
-
Expression: Inoculate a single colony into LB broth with kanamycin and grow overnight at 37°C with shaking. Use this starter culture to inoculate a larger volume of LB broth and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to incubate at a lower temperature (e.g., 18-25°C) overnight to enhance the yield of soluble protein.[3][8]
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate to pellet the cell debris. Collect the supernatant containing the soluble hexa-histidine tagged TryR.
-
Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA column pre-equilibrated with Lysis Buffer.
-
Washing: Wash the column with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound TryR with Elution Buffer.
-
Dialysis: Dialyze the eluted protein against Dialysis Buffer to remove imidazole and prepare the protein for crystallization.
-
Concentration and Purity Check: Concentrate the purified protein to approximately 8 mg/mL using a centrifugal filter unit.[1] Assess the purity and molecular weight (approximately 54.68 kDa) of the recombinant TryR by SDS-PAGE.[3][8]
Crystallization of Leishmania this compound Reductase
This protocol details the crystallization of purified TryR using the hanging drop and sitting drop vapor diffusion methods.
Materials:
-
Purified and concentrated L. infantum TryR (8 mg/mL in 20 mM Tris-HCl, pH 7.5)
-
Crystallization screens (e.g., Hampton Research Crystal Screen I)
-
Crystallization plates (24- or 96-well)
-
Reservoir Solution (0.1 M Tris pH 8.5, 2.0 M Ammonium sulfate)
-
Microscopes for crystal visualization
Protocol:
-
Initial Screening (Sitting Drop):
-
Pipette reservoir solutions from a crystallization screen into the reservoirs of a 96-well sitting drop plate.
-
Using a crystallization robot or by hand, mix 0.1 µL of the protein solution with 0.1 µL of the reservoir solution in the sitting drop post.[1]
-
Seal the plate and incubate at 293 K.[1]
-
Monitor the drops for crystal growth over several days to weeks. Small yellow crystals are expected to appear.[1]
-
-
Optimization (Hanging Drop):
-
Based on the initial screening hits, optimize the crystallization conditions using the hanging drop vapor diffusion method in 24-well plates.
-
Pipette 500 µL of the optimized reservoir solution (e.g., 0.1 M Tris pH 8.5, 1.4-2.2 M Ammonium sulfate) into the reservoir of the plate well.[1][4][9]
-
On a siliconized coverslip, mix 1-2 µL of the protein solution with 1-2 µL of the reservoir solution.
-
Invert the coverslip and seal the well with grease.
-
Crystals of approximately 0.3 mm x 0.3 mm x 0.2 mm should appear within about 7 days.[4][7][9]
-
Crystal Soaking and Cryo-protection
For structural studies with inhibitors, crystals can be soaked prior to data collection. Cryo-protection is essential to prevent ice formation during flash-freezing.
Materials:
-
TryR crystals
-
Stabilizing Solution (1.5 M Ammonium sulfate, 0.1 M Tris pH 8.5, and 1-2 mM inhibitor)[4][7]
-
Cryo-protectant Solution 1 (2.0 M Sodium malonate)[7]
-
Cryo-protectant Solution 2 (75% mother liquor, 25% glycerol)[4]
-
Liquid nitrogen
Protocol:
-
Soaking (Optional): Transfer the crystals to a drop of Stabilizing Solution containing the inhibitor of interest and incubate for 1-2 hours.[4][7]
-
Cryo-protection: Briefly transfer the crystal to a drop of the chosen cryo-protectant solution.
-
Flash-Freezing: Using a nylon loop, scoop up the crystal and immediately plunge it into liquid nitrogen.[4][7]
-
Storage: Store the frozen crystals in liquid nitrogen until ready for X-ray diffraction data collection.
Data Presentation
The following tables summarize key quantitative data from successful crystallization and structural analysis of Leishmania infantum this compound Reductase.
Table 1: Crystallization Conditions and Crystal Parameters
| Parameter | Value | Reference |
| Protein Concentration | ~8 mg/mL | [1] |
| Crystallization Method | Hanging/Sitting Drop Vapor Diffusion | [1][2][4] |
| Temperature | 293-294 K | [1][4][7] |
| Precipitant | 1.4 - 2.2 M Ammonium sulfate | [1][4] |
| Buffer | 0.1 M Tris pH 8.0 - 8.7 | [1][4] |
| Crystal Dimensions | ~0.3 x 0.3 x 0.2 mm | [4][7][9] |
Table 2: X-ray Diffraction Data and Refinement Statistics
| Parameter | Value | Reference |
| Space Group | P4₁ | [1][2] |
| Unit Cell Dimensions (Å) | a=b=103.45, c=192.62 | [1][2] |
| Resolution (Å) | 2.95 | [1][2][11] |
| Molecules per Asymmetric Unit | 2 | [1][2] |
| Solvent Content (%) | 74 | [1][2] |
| R-work / R-free | 0.235 / 0.264 | [11] |
Visualizations
The following diagrams illustrate the experimental workflow for TryR crystallization and the central role of TryR in the Leishmania redox pathway.
Caption: Experimental workflow for this compound reductase crystallization.
Caption: The central role of TryR in the Leishmania redox pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound reductase from Leishmania infantum: cloning, expression, purification, crystallization and preliminary X-ray data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression, purification, and characterization of Leishmania donovani this compound reductase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and binding mode of a novel Leishmania this compound reductase inhibitor from high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting this compound Reductase, a Key Enzyme in the Redox Trypanosomatid Metabolism, to Develop New Drugs against Leishmaniasis and Trypanosomiases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification and binding mode of a novel Leishmania this compound reductase inhibitor from high throughput screening | PLOS Neglected Tropical Diseases [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. rcsb.org [rcsb.org]
Application Notes and Protocols: Inhibition Kinetics of Trypanothione Reductase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trypanothione reductase (TR) is a key flavoenzyme in the antioxidant defense system of trypanosomatid parasites, such as Trypanosoma and Leishmania, which are responsible for diseases like Chagas disease, African sleeping sickness, and leishmaniasis.[1][2][3] This enzyme is absent in humans, where the analogous function is performed by glutathione (B108866) reductase (GR).[2][4][5] This crucial difference makes TR an attractive and specific target for the development of new chemotherapeutic agents against these devastating parasitic diseases.[3][4][5] TR catalyzes the NADPH-dependent reduction of this compound disulfide (TS₂) to its dithiol form (T(SH)₂), which is essential for maintaining the parasite's intracellular redox balance and protecting it from oxidative stress generated by the host's immune system.[2][4][6] Understanding the inhibition kinetics of TR is paramount for the rational design and development of potent and selective inhibitors.
These application notes provide a comprehensive overview of the methodologies used to study the inhibition kinetics of this compound reductase, present key quantitative data for various inhibitor classes, and offer detailed protocols for performing these essential assays in a research setting.
Data Presentation: Quantitative Inhibition Data for this compound Reductase Inhibitors
The following table summarizes the kinetic parameters for a selection of compounds that have been investigated as inhibitors of this compound reductase. This data is crucial for comparing the potency and mechanism of action of different chemical scaffolds.
| Inhibitor Class | Compound | Organism | Inhibition Type | Kᵢ (µM) | IC₅₀ (µM) | Reference |
| Acridines | Mepacrine (Quinacrine) | Trypanosoma cruzi | Competitive | 5 - 43 | - | [1][7] |
| 9-Aminoacridines | Trypanosoma cruzi | Competitive | 5 - 43 | - | [1][7] | |
| 9-Thioacridines | Trypanosoma cruzi | Mixed-type | - | - | [1][7] | |
| Phenothiazines | Clomipramine | Trypanosoma cruzi | Competitive | 6 | - | [8] |
| Thioridazine (B1682328) | Trypanosoma cruzi | Irreversible | - | - | [9] | |
| Nitrofurans | Vinylquinoline-substituted nitrofurans | Trypanosoma brucei | Competitive | 2.3 - 150 | 0.03 - >30 | [10] |
| Diaryl Sulfides | RDS 777 | Leishmania infantum | - | 0.25 ± 0.18 | 29.43 | [6] |
| Substrate Analogues | This compound Analogues | Trypanosoma cruzi | Competitive | 30 - 91 | - | [11] |
| Miscellaneous | Compound 3 (from HTS) | Leishmania infantum | Competitive with NADPH | - | 7.5 | [4][12] |
| Paullones (Compound 2) | Leishmania infantum | Non-competitive | - | 12.6 | [2] | |
| Indazole derivative 4 | Trypanosoma brucei | - | - | 5.1 (EC₅₀) | [2] |
Experimental Protocols
Protocol 1: this compound Reductase Activity Assay (DTNB-Coupled Assay)
This protocol describes a continuous spectrophotometric assay to measure the enzymatic activity of this compound reductase. The assay relies on the reduction of this compound disulfide (TS₂) by TR, and the subsequent reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by the product, reduced this compound (T(SH)₂), which produces the colored product 2-nitro-5-thiobenzoate (TNB), monitored at 412 nm.[13][14]
Materials:
-
Recombinant this compound reductase (e.g., from T. cruzi or L. infantum)
-
Assay Buffer: 40 mM HEPES, 1 mM EDTA, pH 7.5[1]
-
NADPH solution (10 mM stock in assay buffer)
-
This compound disulfide (TS₂) solution (10 mM stock in assay buffer)
-
DTNB solution (100 mM stock in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare the reaction mixture in a 96-well plate. For a final volume of 200 µL, add the following components in order:
-
158 µL Assay Buffer
-
2 µL NADPH solution (final concentration: 100 µM)
-
2 µL DTNB solution (final concentration: 1 mM)
-
20 µL of various concentrations of TS₂ (e.g., 0-200 µM final concentration)
-
-
Pre-incubate the plate at 25°C for 5 minutes.
-
Initiate the reaction by adding 18 µL of a suitable dilution of this compound reductase enzyme.
-
Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of TNB (13,600 M⁻¹cm⁻¹).
-
Plot the initial velocity against the substrate concentration to determine the Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ).
Protocol 2: Inhibitor Screening and IC₅₀ Determination
This protocol outlines the procedure for screening potential inhibitors and determining their half-maximal inhibitory concentration (IC₅₀).
Materials:
-
All materials from Protocol 1
-
Inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare the reaction mixture in a 96-well plate as described in Protocol 1, step 1. However, keep the TS₂ concentration constant at its Kₘ value (determined from Protocol 1).
-
Add 2 µL of the inhibitor solution at various concentrations to the wells. Include a control with solvent only (e.g., DMSO) for 100% enzyme activity and a control without the enzyme for background correction.
-
Pre-incubate the plate with the inhibitor and other reaction components (except the enzyme) at 25°C for 10 minutes.
-
Initiate the reaction by adding 18 µL of the this compound reductase enzyme solution.
-
Monitor the reaction kinetics as described in Protocol 1, step 4.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[15]
Protocol 3: Determination of Inhibition Type and Kᵢ
This protocol is used to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and to determine the inhibition constant (Kᵢ).
Procedure:
-
Perform the TR activity assay as described in Protocol 1.
-
For each of at least three fixed inhibitor concentrations, vary the concentration of the substrate (TS₂).
-
Generate double-reciprocal plots (Lineweaver-Burk plots) of 1/V₀ versus 1/[TS₂] for each inhibitor concentration.[16]
-
Analyze the pattern of the lines on the Lineweaver-Burk plot to determine the type of inhibition:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
Mixed: Lines intersect in the second or third quadrant.
-
-
The Kᵢ value can be determined by replotting the slopes or y-intercepts of the Lineweaver-Burk plots against the inhibitor concentration.
Visualizations
Caption: Catalytic cycle of this compound reductase and modes of inhibition.
Caption: Experimental workflow for studying TR inhibition kinetics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Targeting this compound Synthetase and this compound Reductase: Development of Common Inhibitors to Tackle Trypanosomatid Disease [mdpi.com]
- 3. This compound Reductase: A Viable Chemotherapeutic Target for Antitrypanosomal and Antileishmanial Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Innovative Approach for a Classic Target: Fragment Screening on this compound Reductase Reveals New Opportunities for Drug Design [frontiersin.org]
- 6. Inhibition of Leishmania infantum this compound reductase by diaryl sulfide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Trypanosoma cruzi this compound reductase by acridines: kinetic studies and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rationally designed selective inhibitors of this compound reductase. Phenothiazines and related tricyclics as lead structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound reductase inhibitors: Overview of the action of thioridazine in different stages of Chagas disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of this compound reductase by substrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification and binding mode of a novel Leishmania this compound reductase inhibitor from high throughput screening | PLOS Neglected Tropical Diseases [journals.plos.org]
- 13. This compound Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Improved Tricyclic Inhibitors of this compound Reductase by Screening and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Colorimetric Assay of Trypanothione Reductase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trypanothione reductase (TR) is a crucial flavoenzyme in the antioxidant defense system of trypanosomatid parasites, such as Trypanosoma and Leishmania, which are responsible for debilitating diseases in humans and animals. This enzyme is absent in mammals, making it an attractive and specific target for the development of new antiparasitic drugs.[1][2] The following application notes provide a detailed protocol for a robust and high-throughput colorimetric assay to determine TR activity, suitable for enzyme characterization and inhibitor screening.
The assay is based on the reduction of the artificial substrate this compound disulfide (TS₂) by TR in the presence of NADPH. The resulting dithiol this compound (T(SH)₂) then reduces the chromogenic reagent 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to 2-nitro-5-thiobenzoate (TNB²⁻).[1][3] The production of TNB²⁻ can be monitored spectrophotometrically at 412 nm, providing a measure of TR activity.[1][4][5]
Principle of the Assay
The enzymatic reaction involves a coupled process. First, this compound reductase catalyzes the NADPH-dependent reduction of this compound disulfide (TS₂) to its reduced form, dihydrothis compound (T(SH)₂). Subsequently, T(SH)₂ reduces DTNB, a disulfide-containing compound, to the yellow-colored product TNB²⁻. This recycling of T(SH)₂ back to TS₂ by DTNB allows for a continuous assay with a sustained linear reaction rate, even at low substrate concentrations.[3][6] The rate of TNB²⁻ formation is directly proportional to the TR activity.
Experimental Protocols
Materials and Reagents
-
Recombinant this compound Reductase (from T. cruzi or T. brucei)[7][8]
-
This compound Disulfide (TS₂)
-
NADPH (β-Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form)
-
DTNB (5,5'-dithiobis(2-nitrobenzoic acid))
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
-
EDTA (Ethylenediaminetetraacetic acid)
-
DMSO (Dimethyl sulfoxide) for dissolving inhibitors
-
Bovine Serum Albumin (BSA) (optional, to prevent enzyme denaturation)
-
Pluronic F-68 (optional, to prevent droplet formation in high-throughput screening)[7]
-
96-well or 384-well microplates (clear, flat-bottom)
-
Microplate reader capable of measuring absorbance at 412 nm
Reagent Preparation
-
Assay Buffer: 40 mM HEPES, 1 mM EDTA, pH 7.5.[9][10] Prepare a stock solution and adjust the pH with KOH. Store at 4°C.
-
This compound Disulfide (TS₂) Stock Solution: Prepare a 1 mM stock solution in the assay buffer. Store aliquots at -20°C. The final concentration in the assay will typically be around 6 µM.[9]
-
NADPH Stock Solution: Prepare a 10 mM stock solution in the assay buffer. Store aliquots at -20°C. The final concentration in the assay will typically be 150-300 µM.[7][9]
-
DTNB Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at 4°C, protected from light. The final concentration in the assay will typically be 50-100 µM.[9][11]
-
This compound Reductase (TR) Working Solution: Dilute the recombinant TR in assay buffer to the desired concentration (e.g., 2-5 mU/mL).[7][9] Prepare fresh on the day of the experiment and keep on ice.
-
Inhibitor Stock Solutions: Dissolve test compounds in 100% DMSO to a stock concentration of 10 mM.
Assay Procedure in a 96-Well Plate Format
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a master mix containing the assay buffer, TS₂, and DTNB.
-
Add Inhibitors: To each well of the microplate, add 1 µL of the test compound solution in DMSO (for a final concentration of 100 µM in a 100 µL reaction volume). For control wells, add 1 µL of DMSO.
-
Add Enzyme: Add the TR working solution to each well.
-
Pre-incubation: Pre-incubate the plate at room temperature for a defined period (e.g., 10-30 minutes) to allow for any interaction between the enzyme and potential inhibitors.[7]
-
Initiate the Reaction: Start the enzymatic reaction by adding NADPH to each well.
-
Measure Absorbance: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 15 minutes) at 25°C.[9]
Data Analysis
-
Calculate the Rate of Reaction: Determine the initial rate of the reaction (V₀) by calculating the slope of the linear portion of the absorbance versus time curve (ΔA₄₁₂/min).
-
Calculate Percentage Inhibition: The percentage of TR inhibition can be calculated using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100
-
Determine IC₅₀ Values: For potent inhibitors, perform the assay with a range of inhibitor concentrations to determine the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Data Presentation
The following tables provide examples of how to structure quantitative data for easy comparison.
Table 1: Typical Reagent Concentrations for the TR Assay
| Reagent | Stock Concentration | Final Concentration | Reference(s) |
| HEPES, pH 7.5 | 1 M | 40 mM | [9][10] |
| EDTA | 0.5 M | 1 mM | [9][10] |
| This compound Disulfide (TS₂) | 1 mM | 6 - 150 µM | [7][9] |
| NADPH | 10 mM | 150 - 300 µM | [7][9] |
| DTNB | 10 mM in DMSO | 50 - 100 µM | [9][11] |
| This compound Reductase | Varies | 2 - 5 mU/mL | [7][9] |
| DMSO (for inhibitors) | 100% | 1 - 2% (v/v) | [7][9] |
Table 2: Example IC₅₀ Values of Known TR Inhibitors
| Inhibitor | T. cruzi TR IC₅₀ (µM) | T. brucei TR IC₅₀ (µM) | Human GR IC₅₀ (µM) | Reference(s) |
| Clomipramine | ~10-20 | ~5-15 | >100 | [9] |
| Nifurtimox | ~200 | - | ~40 | [10] |
| Auranofin | ~0.1-1 | ~0.1-1 | ~0.1-1 |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Reductase: A Viable Chemotherapeutic Target for Antitrypanosomal and Antileishmanial Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Simple colorimetric this compound reductase-based assay for high-throughput screening of drugs against Leishmania intracellular amastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simple Colorimetric this compound Reductase-Based Assay for High-Throughput Screening of Drugs against Leishmania Intracellular Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ellman's-reagent-mediated regeneration of this compound in situ: substrate-economical microplate and time-dependent inhibition assays for this compound reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Reductase: A Target Protein for a Combined In Vitro and In Silico Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nybc.org [nybc.org]
- 9. Improved Tricyclic Inhibitors of this compound Reductase by Screening and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound reductase from Trypanosoma cruzi. Catalytic properties of the enzyme and inhibition studies with trypanocidal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Knockout of Trypanothione Synthetase in Leishmania
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive guide to the generation and characterization of Trypanothione synthetase (TryS) gene knockouts in Leishmania. It includes detailed protocols for gene targeting, phenotypic analysis, and data interpretation, establishing TryS as a critical target for anti-leishmanial drug development.
Introduction
Leishmania, the causative agent of leishmaniasis, possesses a unique thiol metabolism centered around this compound, a conjugate of two glutathione (B108866) molecules with spermidine.[1] This system is essential for the parasite's defense against oxidative stress and is absent in the mammalian host, making its components attractive drug targets.[1] this compound synthetase (TryS) is the key enzyme responsible for the biosynthesis of this compound.[1] Genetic and chemical studies have validated TryS as essential for the survival of Leishmania infantum, making it a promising target for the development of novel anti-leishmanial therapeutics.[1] Elimination of both TryS alleles has been shown to be lethal unless the parasites are complemented with an episomal copy of the gene, necessitating the use of conditional knockout strategies to study its function.[1]
Signaling Pathways and Experimental Workflows
The this compound-based redox pathway is central to Leishmania's survival within the host macrophage. TryS catalyzes the synthesis of this compound, which is then maintained in its reduced form by this compound reductase. This system is crucial for detoxifying reactive oxygen species generated by the macrophage as part of its anti-leishmanial response.
Diagram 1: Simplified this compound Redox Pathway
Caption: The central role of this compound Synthetase (TryS) in the Leishmania redox system.
The generation of a conditional TryS knockout in Leishmania is a multi-step process that involves creating targeting constructs, transfecting the parasites, and selecting for successful homologous recombination events. Due to the essentiality of the TryS gene, a "knock-in" of a functional copy is required before the endogenous loci can be deleted.
Diagram 2: Experimental Workflow for Conditional TryS Knockout
Caption: Workflow for generating a conditional this compound Synthetase (TryS) knockout in Leishmania.
Data Presentation
The following tables summarize the expected quantitative data from the phenotypic characterization of a conditional TryS knockout Leishmania line. This data is based on findings from studies on TryS essentiality and the effects of inhibiting the this compound pathway.
Table 1: In Vitro Growth of Leishmania infantum Promastigotes
| Cell Line | Doubling Time (hours) | Maximum Parasite Density (parasites/mL) |
| Wild-Type | ~12 | ~5 x 10⁷ |
| trys-/- [pXG-TRYS] (Complemented) | ~12 | ~5 x 10⁷ |
| trys-/- (Attempted Knockout) | Not viable | N/A |
Data is inferred from the confirmed essentiality of the TryS gene. The complemented null mutant is expected to have a growth rate similar to the wild-type, while the direct knockout is not viable.[1]
Table 2: Macrophage Infectivity of Leishmania Amastigotes
| Cell Line | % Infected Macrophages (24h) | Amastigotes per 100 Macrophages (24h) | % Infected Macrophages (72h) | Amastigotes per 100 Macrophages (72h) |
| Wild-Type | 62.5 ± 3.5 | 62.5 ± 3.5 | 85.0 ± 7.1 | 80.0 ± 0.0 |
| Gene Knockdown Mutant (Representative) | 15.0 ± 7.1 | 12.5 ± 3.5 | 32.5 ± 3.5 | 7.5 ± 3.5 |
Data for the "Gene Knockdown Mutant" is representative of a significant reduction in infectivity as observed in mutants with defects in key survival pathways. Specific data for a TryS conditional knockdown is not available in the provided search results.[2][3]
Table 3: Drug Susceptibility of Leishmania Promastigotes (IC₅₀ Values)
| Compound | Wild-Type (µM) | TryS Inhibitor Treated / Knockdown (µM) |
| Amphotericin B | 0.1 - 0.5 | Expected to be similar |
| Miltefosine | 5 - 20 | Expected to be similar |
| Antimonials (SbIII) | 10 - 50 | Expected to be significantly lower |
| Nifurtimox | 5 - 15 | Expected to be significantly lower |
IC₅₀ values are representative ranges from the literature. Knockdown or inhibition of the this compound pathway is expected to increase sensitivity to drugs that induce oxidative stress, such as antimonials and nifurtimox.[4]
Experimental Protocols
1.1. Construction of Targeting Plasmids
-
Amplify the 5' and 3' flanking regions (approx. 1 kb each) of the TryS gene from L. infantum genomic DNA using high-fidelity polymerase.
-
Clone the 5' flank, a drug resistance cassette (e.g., Neomycin phosphotransferase, NEO), and the 3' flank sequentially into a suitable cloning vector.
-
Create a second targeting construct with a different resistance marker (e.g., Hygromycin phosphotransferase, HYG).
-
For episomal complementation, clone the full-length TryS open reading frame into a Leishmania expression vector containing a third selectable marker (e.g., Blasticidin S deaminase, BSD), such as pXG-BSD.
1.2. Leishmania Culture and Transfection
-
Culture L. infantum promastigotes in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 26°C.
-
First, transfect wild-type promastigotes with the episomal TryS expression vector by electroporation.
-
Select for complemented parasites using the appropriate drug (e.g., 10 µg/mL Blasticidin).
-
Sequentially transfect the complemented strain with the linearized NEO and HYG targeting constructs, selecting with G418 (e.g., 15 µg/mL) and Hygromycin B (e.g., 25 µg/mL) after each round.
1.3. Verification of Knockout
-
Isolate genomic DNA from putative knockout clones.
-
Perform PCR using primers flanking the TryS locus and internal to the resistance markers to confirm integration.
-
Perform Southern blot analysis to confirm the absence of the wild-type TryS allele and the correct integration of the resistance cassettes.
-
Inoculate 25 cm² culture flasks containing 5 mL of M199 medium with 1 x 10⁵ parasites/mL of wild-type and complemented knockout promastigotes.
-
Incubate at 26°C.
-
Every 24 hours, gently resuspend the culture and take an aliquot for counting using a hemocytometer.
-
Plot the parasite density (log scale) against time to generate growth curves and calculate the doubling time during the logarithmic growth phase.
-
Plate murine bone marrow-derived macrophages (BMDMs) or a macrophage-like cell line (e.g., J774.A1) in 24-well plates with coverslips at a density of 2 x 10⁵ cells/well and allow them to adhere overnight at 37°C with 5% CO₂.
-
Infect the macrophages with stationary-phase Leishmania promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:macrophage).
-
After 4 hours, wash the wells three times with sterile PBS to remove non-internalized parasites.
-
Add fresh medium and incubate for 24, 48, and 72 hours.
-
At each time point, fix the cells with methanol, stain with Giemsa, and visualize under a light microscope.
-
Determine the percentage of infected macrophages and the average number of amastigotes per 100 macrophages by counting at least 200 macrophages per coverslip.
-
In a 96-well plate, serially dilute the test compounds in M199 medium.
-
Add mid-log phase promastigotes to each well at a final concentration of 1 x 10⁶ parasites/mL.
-
Include a no-drug control and a positive control drug (e.g., Amphotericin B).
-
Incubate the plates at 26°C for 72 hours.
-
Add a viability reagent such as resazurin (B115843) and incubate for a further 4-6 hours.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a dose-response curve.
Conclusion
The protocols and data presented herein underscore the critical role of this compound synthetase in the viability and virulence of Leishmania. The essential nature of TryS makes it a high-priority target for the development of novel anti-leishmanial drugs. The methodologies described provide a robust framework for the genetic validation of TryS and for the screening and characterization of potential inhibitors. Further research focusing on the development of specific and potent TryS inhibitors is warranted to combat the global health threat of leishmaniasis.
References
- 1. Genetic and chemical analyses reveal that this compound synthetase but not glutathionylspermidine synthetase is essential for Leishmania infantum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phenotypic analysis of this compound synthetase knockdown in the African trypanosome - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Measuring Oxidative Stress in Trypanothione-Deficient Mutants
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trypanosomatids, a group of protozoan parasites responsible for diseases like Leishmaniasis, Chagas disease, and African Trypanosomiasis, possess a unique antioxidant defense system. Unlike their mammalian hosts, these parasites lack conventional redox-controlling enzymes like catalase and glutathione (B108866) reductase.[1][2] Instead, they rely on a dithiol called trypanothione [N1,N8-bis(glutathionyl)spermidine] and the associated enzyme this compound reductase (TryR) to combat oxidative stress.[1][3] This this compound-based system is essential for parasite survival, as it neutralizes reactive oxygen species (ROS) generated by the host's immune response.[4]
This compound-deficient mutants, or those with inhibited TryR activity, exhibit heightened susceptibility to oxidative stress and are often avirulent.[1][5] This makes them invaluable models for studying the parasite's redox biology and for screening novel therapeutic agents that selectively target this unique pathway.[2] This document provides detailed protocols for measuring key markers of oxidative stress in such mutants.
Key Experimental Assays
Measuring oxidative stress involves quantifying various biomarkers that indicate cellular damage caused by an imbalance between the production of ROS and the cell's ability to detoxify these reactive products. The following assays are fundamental for assessing the oxidative state in this compound-deficient mutants compared to their wild-type counterparts.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Fluorescent probes are widely used to detect and quantify the overall levels of intracellular ROS.
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA): A cell-permeable probe that becomes fluorescent upon oxidation by various ROS, including hydrogen peroxide.[6][7]
-
Dihydroethidium (DHE): Specifically used for the detection of superoxide (B77818) radicals.
Quantification of Lipid Peroxidation
Lipid peroxidation is a primary consequence of oxidative damage to cellular membranes. The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method to measure malondialdehyde (MDA), a major byproduct of lipid peroxidation.[8][9]
Assessment of Protein Damage
Oxidative stress can lead to the carbonylation of proteins, an irreversible modification that serves as a stable marker of protein damage. This is typically measured by derivatizing the carbonyl groups with 2,4-dinitrophenylhydrazine (B122626) (DNPH).[8][10][11]
Data Presentation
Quantitative data from these assays should be presented in a clear, tabular format to facilitate comparison between wild-type (WT) and this compound-deficient (Mutant) strains. Data are often presented as a fold change relative to the wild-type control.
Table 1: Intracellular ROS Levels
| Cell Line | H2DCFDA Fluorescence (Arbitrary Units, AU) | Fold Change vs. WT |
|---|---|---|
| Wild-Type | 15,230 ± 1,150 | 1.0 |
| Mutant | 48,740 ± 3,890 | 3.2 |
| WT + H₂O₂ | 61,300 ± 4,500 | 4.0 |
(Data are representative and should be replaced with experimental results. WT + H₂O₂ serves as a positive control.)
Table 2: Lipid Peroxidation (TBARS Assay)
| Cell Line | MDA Concentration (µM) | Fold Change vs. WT |
|---|---|---|
| Wild-Type | 1.2 ± 0.2 | 1.0 |
| Mutant | 4.5 ± 0.5 | 3.8 |
| WT + H₂O₂ | 6.8 ± 0.7 | 5.7 |
(Data are representative and should be replaced with experimental results.)
Table 3: Protein Carbonylation
| Cell Line | Carbonyl Content (nmol/mg protein) | Fold Change vs. WT |
|---|---|---|
| Wild-Type | 0.8 ± 0.1 | 1.0 |
| Mutant | 2.9 ± 0.3 | 3.6 |
| WT + H₂O₂ | 4.1 ± 0.4 | 5.1 |
(Data are representative and should be replaced with experimental results.)
Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using H2DCFDA
Principle: The non-fluorescent H2DCFDA is deacetylated by intracellular esterases to H2DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[6]
Materials:
-
Trypanosome cultures (Wild-type and Mutant)
-
Phosphate Buffered Saline (PBS)
-
H2DCFDA stock solution (10 mM in DMSO)
-
Black 96-well microplate
-
Fluorescence microplate reader (Excitation: 485-507 nm, Emission: 520-530 nm)[7][12]
Procedure:
-
Harvest parasites during the exponential growth phase and centrifuge at 1,500 x g for 10 minutes.
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in PBS to a final concentration of 2 x 10⁶ cells/mL.[7]
-
Add 100 µL of the cell suspension to each well of a black 96-well plate.
-
Prepare a fresh working solution of H2DCFDA by diluting the stock solution in PBS to a final concentration of 40 µM. Add 100 µL of this solution to each well for a final concentration of 20 µM.[7]
-
Incubate the plate in the dark at the parasite's optimal growth temperature (e.g., 26°C for promastigotes) for 30 minutes.
-
Measure the fluorescence intensity using a microplate reader.
Protocol 2: Quantification of Lipid Peroxidation (TBARS Assay)
Principle: This assay quantifies malondialdehyde (MDA), a product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct.[13][14]
Materials:
-
Cell pellets (Wild-type and Mutant, ~1 x 10⁸ cells)
-
RIPA buffer or other suitable lysis buffer
-
TBA reagent (0.67% w/v Thiobarbituric acid in 50% acetic acid)
-
10% Trichloroacetic acid (TCA)
-
MDA standard (e.g., MDA bis(dimethyl acetal))
-
Spectrophotometer or plate reader (532 nm)
Procedure:
-
Lyse cell pellets by sonication in an appropriate volume of ice-cold lysis buffer.[15]
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to remove debris. Collect the supernatant.
-
For each sample, mix 100 µL of lysate with 200 µL of ice-cold 10% TCA.[15]
-
Incubate on ice for 15 minutes to precipitate proteins.
-
Centrifuge at 2,200 x g for 15 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a new tube and add 200 µL of TBA reagent.
-
Incubate the mixture in a boiling water bath or heating block at 95°C for 10-60 minutes.[13][15]
-
Cool the samples on ice for 10 minutes to stop the reaction.
-
Measure the absorbance of 150 µL of the sample at 532 nm.
-
Calculate the MDA concentration using a standard curve prepared with known concentrations of MDA.
Protocol 3: Assessment of Protein Carbonylation (DNPH Assay)
Principle: Carbonyl groups on proteins react with 2,4-dinitrophenylhydrazine (DNPH) to form a stable DNP-hydrazone product, which can be quantified spectrophotometrically.[11][16]
Materials:
-
Cell lysates (prepared as in Protocol 2)
-
DNPH solution (10 mM in 2.5 M HCl)
-
Control solution (2.5 M HCl)
-
20% Trichloroacetic acid (TCA)
-
Ethanol/Ethyl acetate (B1210297) (1:1 v/v)
-
Guanidine (B92328) hydrochloride (6 M)
-
Spectrophotometer or plate reader (~370 nm)
Procedure:
-
Adjust the protein concentration of cell lysates to ~1 mg/mL.
-
For each sample, prepare two tubes: a 'Sample' tube and a 'Control' tube, each containing 100 µL of lysate.
-
Add 100 µL of DNPH solution to the 'Sample' tube.
-
Add 100 µL of 2.5 M HCl to the 'Control' tube.
-
Incubate both tubes in the dark at room temperature for 1 hour, vortexing every 15 minutes.
-
Add 200 µL of ice-cold 20% TCA to each tube to precipitate proteins.
-
Incubate on ice for 10 minutes, then centrifuge at 10,000 x g for 5 minutes at 4°C. Discard the supernatant.
-
Wash the protein pellet three times by resuspending in 1 mL of ethanol/ethyl acetate mixture, followed by centrifugation. This removes excess DNPH.
-
After the final wash, resuspend the pellet in 500 µL of 6 M guanidine hydrochloride to solubilize the proteins.
-
Centrifuge at 10,000 x g for 5 minutes to remove any insoluble material.
-
Measure the absorbance of the supernatant at ~370 nm.
-
Calculate the carbonyl content using the molar absorption coefficient of DNP-hydrazones (ε = 22,000 M⁻¹cm⁻¹).[16] Subtract the absorbance of the control from the sample to correct for background.
Visualizations
The following diagrams illustrate the central antioxidant pathway in trypanosomatids and the general workflow for assessing oxidative stress.
Caption: The this compound pathway for ROS detoxification in trypanosomatids.[3][17]
References
- 1. Targeting this compound Metabolism in Trypanosomatids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting this compound Reductase, a Key Enzyme in the Redox Trypanosomatid Metabolism, to Develop New Drugs against Leishmaniasis and Trypanosomiases [mdpi.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Trypanosomes lacking this compound reductase are avirulent and show increased sensitivity to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of Nitric Oxide and Reactive Oxygen Species in Leishmania-infected J774A.1 Macrophages as a Response to the in vitro treatment with a Natural Product Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactive Oxygen Species Production and Mitochondrial Dysfunction Contribute to Quercetin Induced Death in Leishmania amazonensis | PLOS One [journals.plos.org]
- 8. Markers of oxidative stress in adipose tissue during Trypanosoma cruzi infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. A step-by-step protocol for assaying protein carbonylation in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. redalyc.org [redalyc.org]
- 15. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Thiol Derivatization using Monobromobimane in Trypanothione Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Trypanothione [T(SH)₂] is a unique dithiol present in trypanosomatids, where it replaces the glutathione (B108866)/glutathione reductase system found in most other organisms.[1][2] It plays a central role in defense against oxidative stress and is a key target for the development of new anti-trypanosomal drugs. The accurate quantification of intracellular this compound levels is crucial for understanding the parasite's redox biology and for evaluating the efficacy of novel therapeutics.
Monobromobimane (B13751) (mBBr) is a widely used fluorescent labeling agent for the quantification of low-molecular-weight thiols.[3][4][5][6] This non-fluorescent reagent reacts specifically with thiol groups to form highly fluorescent and stable thioether adducts, which can be separated and quantified by reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.[4][6][7] This application note provides detailed protocols for the derivatization of thiols with mBBr for the analysis of this compound and other related thiols in trypanosomes.
Experimental Protocols
Preparation of Reagents
-
Reaction Buffer (e.g., EPPS or Tris-HCl buffer): Prepare a 100 mM Tris-HCl or 200 mM N-ethyl-piperazine-N'-2-ethanesulfonic acid (EPPS) buffer containing 5 mM diethylenetriaminepentaacetic acid (DTPA).[4] Adjust the pH to 9.0-9.5. The rate of the derivatization reaction is pH-dependent.[4]
-
Monobromobimane (mBBr) Solution: Prepare a 1.5 mM to 30 mM solution of mBBr in acetonitrile.[4][8] This solution is light-sensitive and should be freshly prepared and kept in an amber container.[4][8]
-
Quenching Solution: Prepare a solution of 0.1 M HCl or 200 mM 5-sulfosalicylic acid.[4]
-
Thiol Standards: Prepare 10 mM stock solutions of this compound (T(SH)₂), glutathione (GSH), and glutathionylspermidine (B10777622) (Gsp) in deoxygenated 0.1 M HCl to prevent oxidation. Store at -20°C.[4]
-
Mobile Phase A: 40 mM sodium acetate (B1210297) and 17% methanol, with the pH adjusted to 3.9.[4]
-
Mobile Phase B: 100% Methanol.[4]
Sample Preparation (from Trypanosoma cultures)
-
Harvest approximately 1 x 10⁸ trypanosomes from culture by centrifugation (e.g., 900 x g for 10 minutes at 4°C).[9]
-
Wash the cell pellet once with ice-cold phosphate-buffered saline (pH 8.0) containing 1.5% (w/v) glucose (PSG buffer).[9][10]
-
To extract low-molecular-weight thiols, lyse the cells by adding trichloroacetic acid (TCA) to the cell pellet.[11][12]
-
Centrifuge to precipitate proteins and collect the acid-soluble supernatant which contains the low-molecular-weight thiols.[12]
Derivatization Protocol
-
In a microcentrifuge tube, mix a portion of the acid-soluble supernatant (sample) or thiol standard solution with the reaction buffer. A typical ratio is 30 µL of sample to 70 µL of reaction buffer.[4]
-
Add the mBBr solution to the mixture. For example, add 6 µL of 30 mM mBBr.[4] The final concentration of mBBr should be in molar excess to the total thiol concentration.
-
Immediately vortex the mixture and incubate for 10 to 15 minutes at room temperature in the dark.[4][7] A 7.5-minute reaction time can achieve over 98% derivatization of GSH.[4]
-
Stop the reaction by adding the quenching solution (e.g., 70 µL of 0.1 M HCl).[4]
-
The derivatized sample is now stable and ready for HPLC analysis.[4]
HPLC Analysis
-
Column: Use a reverse-phase C18 column (e.g., Ultrasphere C18).[9][10]
-
Mobile Phase: Use a gradient of Mobile Phase A and Mobile Phase B.
-
Flow Rate: A typical flow rate is between 0.4 and 1.0 mL/min.[4]
-
Detection: Use a fluorescence detector with an excitation wavelength of approximately 392 nm and an emission wavelength of approximately 480 nm.[4]
-
Quantification: Identify and quantify the mBBr-derivatized thiols by comparing their retention times and peak areas to those of the prepared standards.
Quantitative Data Summary
The following tables summarize quantitative data for intracellular thiol concentrations in Trypanosoma brucei as determined by mBBr derivatization and HPLC analysis.
Table 1: Thiol Concentrations in Wild-Type T. brucei
| Thiol | Concentration (µM) | Reference |
| This compound (T(SH)₂) | ~350 | [1][12] |
| Glutathione (GSH) | ~100 | [1][12] |
| Glutathionylspermidine (Gsp) | ~10 | [1][12] |
Table 2: Effect of this compound Synthetase (TryS) Inhibition on Thiol Levels
| Treatment | This compound Level | Glutathione Level | Reference |
| Untreated | 100% | 100% | [9] |
| DDD86243 (TryS inhibitor) at 2x EC₅₀ | < 10% of original | 5.2-fold increase | [9] |
Table 3: Thiol Concentrations in cTXN-knockdown T. brucei
| Thiol | Concentration in non-induced cells (µM) | Concentration 24-48h post-induction | Reference |
| This compound (T(SH)₂) | 149 ± 60 | ~4 times higher | [11] |
| Glutathione (GSH) | 305 ± 65 | ~2 times higher | [11] |
| Glutathionylspermidine (Gsp) | 12 ± 7 | ~2 times higher | [11] |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Derivatization of a thiol with monobromobimane.
Caption: Simplified this compound metabolism pathway.
References
- 1. pure.ed.ac.uk [pure.ed.ac.uk]
- 2. This compound Reductase: A Target Protein for a Combined In Vitro and In Silico Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound overproduction and resistance to antimonials and arsenicals in Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Analysis of biological thiols: derivatization with monobromobimane and separation by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. Simultaneous Determination of Human Serum Albumin and Low-Molecular-Weight Thiols after Derivatization with Monobromobimane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of a Monobromobimane (MBB) Derivatization and RP-HPLC-FLD Detection Method for Sulfur Species Measurement in Human Serum after Sulfur Inhalation Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Validation of this compound Synthetase: A POTENTIAL DRUG TARGET FOR HUMAN TRYPANOSOMIASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor Quinol PMX464 Is a Cytocidal Anti-trypanosomal Inhibitor Targeting this compound Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Depletion of the thioredoxin homologue tryparedoxin impairs antioxidative defence in African trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A glutaredoxin in the mitochondrial intermembrane space has stage-specific functions in the thermo-tolerance and proliferation of African trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cultivation of Parasites for Trypanothione Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro cultivation of key trypanosomatid parasites—Leishmania spp., Trypanosoma brucei, and Trypanosoma cruzi—which are central to the study of the trypanothione antioxidant system. The methodologies outlined are essential for obtaining high-quality parasites for downstream applications, including drug screening, biochemical assays, and molecular biology studies targeting the unique this compound metabolism.
Introduction to this compound Metabolism in Trypanosomatids
Trypanosomatids, a group of protozoan parasites responsible for significant human diseases, possess a unique thiol metabolism centered around this compound. This molecule, a conjugate of two molecules of glutathione (B108866) joined by a spermidine (B129725) linker, is maintained in its reduced state by the NADPH-dependent enzyme this compound Reductase (TR). The this compound system is the principal defense against oxidative stress within these parasites and is absent in their mammalian hosts, making it a prime target for the development of selective chemotherapeutic agents. The in vitro cultivation of these parasites is a fundamental prerequisite for the study of this critical pathway and for the screening of novel inhibitors.
In Vitro Cultivation of Leishmania spp.
Leishmania parasites exist in two main life cycle stages: the promastigote form found in the sandfly vector and the amastigote form that resides within mammalian macrophages. Both forms can be cultured in vitro, although the cultivation of amastigotes is technically more demanding.
Cultivation of Leishmania Promastigotes
Promastigotes are the motile, flagellated forms that are relatively easy to grow in axenic (cell-free) liquid cultures.
Table 1: Commonly Used Culture Media for Leishmania Promastigotes
| Media Component | M199 Medium[1] | RPMI-1640 Medium[1][2] | Schneider's Drosophila Medium[1][3][4] |
| Basal Medium | Medium 199 | RPMI-1640 | Schneider's Drosophila Medium |
| Supplements | 10% Heat-Inactivated Fetal Bovine Serum (FBS)[1] | 10% Heat-Inactivated FBS[1] | 20% Heat-Inactivated FBS[3] |
| Penicillin (100 U/mL) & Streptomycin (100 µg/mL)[1] | Penicillin (100 U/mL) & Streptomycin (100 µg/mL)[1] | Penicillin (100 U/mL) & Streptomycin (100 µg/mL) | |
| L-glutamine | L-glutamine | ||
| Hemin (from a stock solution) | Hemin (from a stock solution) | ||
| pH | 7.2 - 7.4[5] | 7.2 - 7.4[5] | 7.0 - 7.2 |
| Temperature | 24 - 26 °C[5] | 24 - 26 °C[5] | 22 - 26 °C[1] |
Protocol 1: Culturing Leishmania Promastigotes
-
Media Preparation: Prepare the desired culture medium (e.g., M199) and supplement it with heat-inactivated FBS, antibiotics, and other required components under sterile conditions.
-
Initiation of Culture: Thaw a cryopreserved vial of Leishmania promastigotes rapidly in a 37°C water bath. Transfer the contents to a sterile centrifuge tube containing 10 mL of complete medium.
-
Centrifugation: Centrifuge the parasite suspension at 1000 x g for 10 minutes at room temperature.
-
Resuspension: Discard the supernatant and gently resuspend the parasite pellet in 5 mL of fresh, pre-warmed complete medium.
-
Cultivation: Transfer the parasite suspension to a sterile culture flask (T-25 or T-75). Loosen the cap to allow for gas exchange and incubate at 24-26°C.[5]
-
Maintenance: Monitor the culture daily for parasite motility and density using a hemocytometer. Subculture the parasites every 3-4 days, or when they reach the late logarithmic phase of growth, by diluting the culture with fresh medium to a starting density of 1 x 10^5 cells/mL.
Axenic Cultivation of Leishmania Amastigotes
Axenic amastigotes are cultured in the absence of host cells, which is advantageous for biochemical studies. The transformation from promastigotes to amastigote-like forms is typically induced by a temperature increase and a decrease in pH.[6]
Table 2: Conditions for Axenic Amastigote Culture
| Parameter | Condition | Reference |
| Basal Medium | Schneider's Drosophila Medium | [3] |
| Supplement | 20% (v/v) Foetal Calf Serum | [3] |
| pH | 5.4 | [3] |
| Temperature | 32 - 33 °C | [3] |
| CO₂ | 5% | [7] |
Protocol 2: Differentiation and Cultivation of Axenic Leishmania Amastigotes
-
Promastigote Culture: Grow Leishmania promastigotes to the stationary phase in M199 medium.
-
Harvesting: Centrifuge the stationary phase promastigotes at 1500 x g for 10 minutes.
-
Induction of Differentiation: Resuspend the parasite pellet in amastigote culture medium (Schneider's medium, pH 5.4, supplemented with 20% FBS).
-
Incubation: Incubate the culture at 32-33°C in a 5% CO₂ incubator.[3][7]
-
Monitoring: Monitor the transformation of promastigotes into ovoid, non-motile amastigote-like forms over 24-48 hours.
-
Maintenance: Maintain the amastigote cultures by replacing the medium every 2-3 days.
Caption: In vitro differentiation of Leishmania life cycle stages.
In Vitro Cultivation of Trypanosoma brucei
Trypanosoma brucei has two main life cycle stages that can be cultured in vitro: the procyclic form, which corresponds to the insect midgut stage, and the bloodstream form, which is found in the mammalian host.
Cultivation of Trypanosoma brucei Procyclic Forms
Procyclic forms are robust and relatively easy to culture in axenic conditions.
Table 3: Common Culture Medium for T. brucei Procyclic Forms
| Media Component | SDM-79 Medium |
| Basal Medium | Semi-defined Medium 79 |
| Supplements | 10% Heat-Inactivated FBS, Hemin |
| pH | 7.2 - 7.5 |
| Temperature | 27 °C |
Protocol 3: Culturing T. brucei Procyclic Forms
-
Media Preparation: Prepare SDM-79 medium and supplement with 10% heat-inactivated FBS and hemin.
-
Initiation of Culture: Thaw a cryopreserved vial of procyclic forms and transfer to 10 mL of complete SDM-79 medium.
-
Centrifugation: Pellet the parasites at 800 x g for 10 minutes.
-
Resuspension and Cultivation: Resuspend the pellet in 5 mL of fresh medium and transfer to a T-25 flask. Incubate at 27°C.
-
Maintenance: Subculture every 2-3 days to maintain the parasite density between 1 x 10^6 and 1 x 10^7 cells/mL.
Cultivation of Trypanosoma brucei Bloodstream Forms
Bloodstream forms are more fastidious to culture and require a richer medium.
Table 4: Common Culture Medium for T. brucei Bloodstream Forms
| Media Component | HMI-9 Medium[8] |
| Basal Medium | Iscove's Modified Dulbecco's Medium (IMDM) |
| Supplements | 10% Heat-Inactivated FBS, 10% Serum Plus, L-cysteine, Hypoxanthine, Thymidine, 2-Mercaptoethanol, Bathocuproine disulfonic acid |
| pH | 7.2 - 7.4[8] |
| Temperature | 37 °C[8] |
| CO₂ | 5%[8] |
Protocol 4: Culturing T. brucei Bloodstream Forms
-
Media Preparation: Prepare complete HMI-9 medium under sterile conditions.[8]
-
Initiation of Culture: Rapidly thaw a vial of cryopreserved bloodstream forms in a 37°C water bath and transfer to 10 mL of pre-warmed complete HMI-9 medium.[8]
-
Centrifugation: Centrifuge at 1000 x g for 10 minutes at room temperature.[8]
-
Resuspension and Cultivation: Discard the supernatant, resuspend the pellet in 5 mL of fresh medium, and transfer to a T-25 culture flask. Incubate at 37°C in a humidified atmosphere with 5% CO₂.[8]
-
Maintenance: Monitor the parasite density daily. Subculture when the density reaches 1-2 x 10^6 cells/mL by diluting to a starting density of 1-2 x 10^5 cells/mL.[8]
Caption: In vitro cultivation workflow for T. brucei life cycle stages.
In Vitro Cultivation of Trypanosoma cruzi
Trypanosoma cruzi has a more complex life cycle, with epimastigotes (in the insect vector) and trypomastigotes and amastigotes (in the mammalian host) being the main stages.
Cultivation of Trypanosoma cruzi Epimastigotes
Epimastigotes are the replicative stage in the insect vector and are routinely cultured in axenic media.
Table 5: Common Culture Media for T. cruzi Epimastigotes
| Media Component | Liver Infusion Tryptose (LIT) Medium[9] | Brain Heart Infusion (BHI) Medium[10] |
| Basal Medium | Liver Infusion, Bacto-Tryptose | Brain Heart Infusion |
| Supplements | 10% Heat-Inactivated FBS, Hemin, Glucose | 10% Heat-Inactivated FBS, Hemin |
| pH | 7.2 - 7.4 | 7.2 - 7.4 |
| Temperature | 28 °C[9] | 28 °C[10] |
Protocol 5: Culturing T. cruzi Epimastigotes
-
Media Preparation: Prepare LIT or BHI medium and supplement with 10% heat-inactivated FBS and hemin.
-
Initiation of Culture: Inoculate the medium with epimastigotes from a previous culture or a thawed cryopreserved stock.
-
Cultivation: Incubate the culture at 28°C.
-
Maintenance: Subculture the epimastigotes every 5-7 days when the culture reaches the stationary phase.
In Vitro Differentiation to Metacyclic Trypomastigotes
Metacyclic trypomastigotes are the infective stage for the mammalian host. Their differentiation from epimastigotes can be induced in vitro by nutritional stress.[11][12]
Protocol 6: In Vitro Metacyclogenesis of T. cruzi
-
Epimastigote Culture: Grow epimastigotes in LIT medium to the late logarithmic or early stationary phase.
-
Harvesting: Centrifuge the culture at 2000 x g for 10 minutes.
-
Induction of Differentiation: Wash the parasites once with sterile PBS and resuspend them in a chemically defined differentiation medium, such as artificial triatomine urine (TAU) supplemented with proline.[13][14][15]
-
Incubation: Incubate the parasites at 27°C for 72 hours.[13][14][15]
-
Purification: Separate the resulting metacyclic trypomastigotes from the remaining epimastigotes by their differential resistance to complement-mediated lysis or by density gradient centrifugation.
Caption: In vitro differentiation of T. cruzi epimastigotes.
Protocols for this compound Studies
Once robust parasite cultures are established, they can be used for various assays to investigate the this compound system.
Preparation of Parasite Lysates
-
Harvesting: Harvest parasites from culture by centrifugation (e.g., 1500 x g for 10 minutes at 4°C).
-
Washing: Wash the parasite pellet twice with ice-cold PBS to remove culture medium components.
-
Lysis: Resuspend the parasite pellet in a suitable lysis buffer (e.g., Tris-HCl buffer, pH 7.5, containing protease inhibitors).
-
Homogenization: Lyse the cells by sonication on ice or by several freeze-thaw cycles.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g for 30 minutes at 4°C) to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins, including this compound Reductase. Determine the protein concentration using a standard method (e.g., Bradford assay).
This compound Reductase (TR) Activity Assay
The activity of TR is typically measured spectrophotometrically by monitoring the reduction of this compound disulfide (TS₂) at the expense of NADPH.
Table 6: Reagents for this compound Reductase Assay
| Reagent | Final Concentration |
| Assay Buffer (e.g., Tris-HCl, pH 7.5) | Varies |
| NADPH | 100-200 µM |
| This compound Disulfide (TS₂) | 50-100 µM |
| DTNB (Ellman's reagent) | 100 µM |
| Parasite Lysate | Varies (e.g., 10-50 µg protein) |
Protocol 7: Colorimetric TR Assay
-
Reaction Mixture: In a 96-well microplate, prepare a reaction mixture containing the assay buffer, NADPH, and DTNB.
-
Initiation of Reaction: Add the parasite lysate to the wells and incubate for a few minutes at the assay temperature (e.g., 27°C or 37°C).
-
Start Reaction: Initiate the reaction by adding TS₂.
-
Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of increase in absorbance is proportional to the TR activity.[16]
-
Controls: Include controls without parasite lysate (background) and without TS₂ (to measure non-specific NADPH oxidase activity).
Caption: Schematic of the colorimetric this compound Reductase assay.
By following these detailed protocols, researchers can reliably cultivate various life cycle stages of medically important trypanosomatid parasites. The ability to produce large quantities of high-quality parasites is fundamental for advancing our understanding of the unique this compound metabolism and for the development of novel therapeutic strategies against the diseases they cause.
References
- 1. researchgate.net [researchgate.net]
- 2. The Influence of Different Culture Media on the Growth and Recombinant Protein Production of Iranian Lizard Leishmania Promastigote - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Axenic cultivation and characterization of Leishmania mexicana amastigote-like forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Trypanosoma cruzi culture [bio-protocol.org]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. In vitro differentiation of Trypanosoma cruzi epimastigotes into metacyclic trypomastigotes using a biphasic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro differentiation of Trypanosoma cruzi under chemically defined conditions [arca.fiocruz.br]
- 14. scispace.com [scispace.com]
- 15. In vitro differentiation of Trypanosoma cruzi under chemically defined conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Simple Colorimetric this compound Reductase-Based Assay for High-Throughput Screening of Drugs against Leishmania Intracellular Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Trypanothione Metabolism via Subcellular Fractionation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trypanosomatids, a group of protozoan parasites responsible for diseases such as African trypanosomiasis (sleeping sickness), Chagas disease, and leishmaniasis, possess a unique thiol metabolism centered around trypanothione. This molecule, a conjugate of two glutathione (B108866) molecules with a spermidine (B129725) linker, replaces the glutathione/glutathione reductase system found in their mammalian hosts. The this compound system is essential for the parasite's survival, playing a crucial role in defense against oxidative stress, detoxification of xenobiotics, and the synthesis of DNA precursors.[1][2][3] Its absence in humans makes the enzymes involved in this compound metabolism attractive targets for the development of new chemotherapeutic agents.[1][3]
Understanding the subcellular compartmentalization of this compound metabolism is critical for elucidating its precise physiological roles and for developing targeted drug therapies. Subcellular fractionation allows for the isolation of various organelles, enabling the study of enzyme activities and metabolite concentrations in their native compartments. This document provides detailed application notes and protocols for the use of subcellular fractionation to investigate this compound metabolism in Trypanosoma.
Principles of the Method
The overall strategy involves the gentle lysis of trypanosomes to release their organelles, followed by the separation of these organelles based on their physical properties, such as size and density, through differential and density gradient centrifugation. Once isolated, each fraction is analyzed for the presence and activity of key enzymes in the this compound pathway and for the concentration of this compound and its precursors.
Key Steps:
-
Cell Culture and Harvesting: Culturing and harvesting a sufficient quantity of trypanosomes under controlled conditions.
-
Cell Lysis (Homogenization): Disrupting the plasma membrane while keeping the organelles intact. Common methods include mechanical disruption (e.g., with silicon carbide), digitonin (B1670571) permeabilization, or osmotic lysis.
-
Subcellular Fractionation: Separating the cellular components into distinct fractions (e.g., cytosol, mitochondria, glycosomes, nucleus, and microsomal fractions) using a series of centrifugation steps at increasing speeds (differential centrifugation) followed by purification on a density gradient (e.g., sucrose (B13894) or Percoll).
-
Analysis of Subcellular Fractions:
-
Enzymatic Assays: Measuring the activity of key enzymes of the this compound pathway (e.g., this compound Synthetase, this compound Reductase) in each fraction.
-
Metabolite Quantification: Extracting and quantifying this compound, glutathione, and spermidine from each fraction, typically using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Protein Quantification and Marker Analysis: Measuring total protein content in each fraction and performing Western blots for known organelle markers to assess the purity of the fractions.
-
Experimental Workflow
Data Presentation
Subcellular Localization of this compound Pathway Enzymes in Trypanosoma
| Enzyme | Subcellular Localization | Organism(s) |
| Biosynthesis | ||
| γ-Glutamylcysteine Synthetase | Cytosol/Glycosome (Putative) | Trypanosoma brucei |
| Glutathione Synthetase | Cytosol/Glycosome (Putative) | Trypanosoma brucei |
| This compound Synthetase (TryS) | Cytosol | Trypanosoma brucei, Trypanosoma cruzi |
| Redox Cycling & Utilization | ||
| This compound Reductase (TryR) | Cytosol, Glycosomes (T. cruzi); Cytosol (T. brucei) | Trypanosoma cruzi, Trypanosoma brucei |
| Tryparedoxin (TryX) | Cytosol, Mitochondria | Trypanosoma brucei |
| Tryparedoxin Peroxidase (TXNPx) | Cytosol, Mitochondria | Trypanosoma cruzi, Trypanosoma brucei |
| Glutathione Peroxidase-like I (GPX-I) | Cytosol, Glycosomes | Trypanosoma brucei[1] |
| Glutathione Peroxidase-like II (GPX-II) | Endoplasmic Reticulum | Trypanosoma brucei[1] |
Note: The localization of some enzymes is inferred from the known localization of related metabolic pathways in glycosomes and the cytosolic nature of others.
Thiol Concentrations in Trypanosoma cruzi (Whole Cell)
| Thiol | Concentration (nmol/g fresh weight) - Tulahuén Strain | Concentration (nmol/g fresh weight) - DM 28c Clone | Concentration (nmol/g fresh weight) - LQ Strain |
| Glutathione (GSH) | 60.1 | 113.9 | 199.1 |
| This compound (T(SH)₂) | 397.8 | 677.9 | 1100.5 |
| Glutathionylspermidine (GSH-SP) | 103.9 | 164.1 | 55.3 |
Data from Ariyanayagam & Fairlamb (1997).[4]
Experimental Protocols
Protocol 1: Subcellular Fractionation of Trypanosoma brucei using Digitonin
This protocol is adapted for the separation of cytosolic, glycosomal, and mitochondrial fractions.
Materials:
-
Trypanosoma brucei procyclic or bloodstream forms
-
Homogenization Buffer: 25 mM Tris-HCl pH 7.8, 1 mM EDTA, 250 mM Sucrose, and protease inhibitors (e.g., 10 µg/mL leupeptin, 1 mM PMSF). Keep on ice.
-
Digitonin solutions: Prepare fresh stock solutions of 1% (w/v) digitonin in homogenization buffer.
-
Phosphate Buffered Saline (PBS)
-
Centrifuge and rotors capable of reaching 100,000 x g at 4°C.
Procedure:
-
Harvesting: Harvest late-log phase trypanosomes by centrifugation at 1,500 x g for 10 minutes at 4°C.
-
Washing: Wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in a small volume of ice-cold homogenization buffer to a final concentration of 1 x 10⁹ cells/mL.
-
Digitonin Titration (for optimization): To determine the optimal digitonin concentration to selectively permeabilize the plasma membrane, perform a titration. Aliquot 100 µL of the cell suspension into several tubes. Add increasing concentrations of digitonin (e.g., 0 to 1 mg/mL). Incubate on ice for 5 minutes. Centrifuge at 14,000 x g for 2 minutes. Analyze the supernatant for a cytosolic marker enzyme (e.g., glucose-6-phosphate dehydrogenase) and the pellet for a glycosomal marker (e.g., hexokinase). The optimal concentration will release the majority of the cytosolic marker while retaining the glycosomal marker in the pellet.
-
Preparative Fractionation:
-
To the cell suspension, add the predetermined optimal concentration of digitonin.
-
Incubate on ice for 5 minutes with occasional gentle mixing.
-
Centrifuge at 14,000 x g for 2 minutes at 4°C.
-
Supernatant 1 (Cytosolic Fraction): Carefully collect the supernatant. This is the cytosolic fraction. Keep on ice.
-
Pellet 1: Resuspend the pellet in homogenization buffer.
-
-
Isolation of Glycosomes and Mitochondria:
-
Layer the resuspended pellet onto a discontinuous sucrose gradient (e.g., 35% and 55% sucrose in 25 mM Tris-HCl pH 7.8, 1 mM EDTA).
-
Centrifuge at 100,000 x g for 1 hour at 4°C.
-
Glycosomal Fraction: Glycosomes will band at the interface of the 35% and 55% sucrose layers. Carefully collect this band.
-
Mitochondrial Fraction: The pellet at the bottom of the tube will be enriched in mitochondria.
-
-
Fraction Purity Assessment: Analyze each fraction for marker enzymes (e.g., via Western blot or specific activity assays) to determine the degree of enrichment and cross-contamination.
-
Cytosol: Glucose-6-phosphate dehydrogenase
-
Glycosomes: Hexokinase, Aldolase
-
Mitochondria: Cytochrome c oxidase, Fumarate hydratase
-
Protocol 2: Enzymatic Assay for this compound Reductase (TryR)
This assay measures the reduction of DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) by this compound, which is kept in its reduced state by TryR.
Materials:
-
Assay Buffer: 40 mM HEPES, pH 7.5, 1 mM EDTA.
-
NADPH solution: 10 mM in assay buffer.
-
This compound disulfide (T[S]₂) solution: 10 mM in assay buffer.
-
DTNB solution: 10 mM in assay buffer.
-
Subcellular fractions (appropriately diluted in assay buffer).
-
96-well microplate and plate reader capable of measuring absorbance at 412 nm.
Procedure:
-
Reaction Mixture Preparation: In each well of the microplate, prepare the following reaction mixture (final volume 200 µL):
-
156 µL Assay Buffer
-
20 µL Subcellular fraction (or purified enzyme control)
-
10 µL NADPH solution (final concentration 0.5 mM)
-
4 µL DTNB solution (final concentration 0.2 mM)
-
-
Pre-incubation: Incubate the plate at 25°C for 5 minutes.
-
Initiation of Reaction: Add 10 µL of T[S]₂ solution (final concentration 0.5 mM) to each well to start the reaction.
-
Measurement: Immediately measure the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 10 minutes) at 25°C. The rate of increase in absorbance is proportional to the TryR activity.
-
Calculation: Calculate the enzyme activity using the molar extinction coefficient of TNB (the product of DTNB reduction), which is 13,600 M⁻¹cm⁻¹.
Protocol 3: Enzymatic Assay for this compound Synthetase (TryS)
This is a discontinuous assay that measures the production of ADP, a product of the synthetase reaction, using a coupled enzymatic system.
Materials:
-
Assay Buffer: 100 mM HEPES, pH 8.0, 20 mM KCl, 10 mM MgCl₂, 2 mM DTT.
-
ATP solution: 50 mM in assay buffer.
-
Glutathione (GSH) solution: 50 mM in assay buffer.
-
Spermidine solution: 50 mM in assay buffer.
-
Coupling enzyme mixture: In assay buffer, add pyruvate (B1213749) kinase (PK, ~5 units/mL) and lactate (B86563) dehydrogenase (LDH, ~5 units/mL).
-
Phosphoenolpyruvate (PEP) solution: 20 mM in assay buffer.
-
NADH solution: 10 mM in assay buffer.
-
Subcellular fractions.
-
UV-transparent 96-well plate or cuvettes and a spectrophotometer capable of measuring absorbance at 340 nm.
Procedure:
-
Reaction Mixture Preparation: In each well or cuvette, prepare the following reaction mixture (final volume 200 µL):
-
138 µL Assay Buffer
-
10 µL Coupling enzyme mixture
-
10 µL PEP solution (final concentration 1 mM)
-
10 µL NADH solution (final concentration 0.5 mM)
-
10 µL ATP solution (final concentration 2.5 mM)
-
2 µL GSH solution (final concentration 0.5 mM)
-
10 µL Subcellular fraction
-
-
Pre-incubation: Incubate at 37°C for 5 minutes to allow the temperature to equilibrate and to consume any endogenous pyruvate.
-
Initiation of Reaction: Add 10 µL of spermidine solution (final concentration 2.5 mM) to start the reaction.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is stoichiometric with the rate of ADP production by TryS.
-
Calculation: Calculate the enzyme activity using the molar extinction coefficient of NADH, which is 6,220 M⁻¹cm⁻¹.
Protocol 4: Metabolite Extraction and Quantification by LC-MS
Materials:
-
Quenching/Extraction Solution: 80:20 Methanol (B129727):Water (v/v), pre-chilled to -80°C.
-
N-Ethylmaleimide (NEM) solution: 100 mM in methanol (for preserving the redox state of thiols).
-
Subcellular fractions.
-
Centrifuge capable of reaching >13,000 x g at 4°C.
-
SpeedVac or nitrogen evaporator.
-
LC-MS system.
Procedure:
-
Quenching and Extraction:
-
To 100 µL of each subcellular fraction, add 400 µL of ice-cold Quenching/Extraction Solution.
-
For preserving the redox state, add NEM solution to a final concentration of 10 mM immediately upon addition of the extraction solution.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to precipitate proteins.
-
-
Centrifugation: Centrifuge at >13,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Drying: Dry the supernatant completely using a SpeedVac or under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50 µL of 50:50 Acetonitrile:Water).
-
LC-MS Analysis: Analyze the samples by LC-MS. Use appropriate chromatography (e.g., HILIC for polar metabolites) and mass spectrometry parameters to detect and quantify this compound, glutathione, and spermidine. Use authentic standards to create calibration curves for absolute quantification.
Signaling Pathways and Logical Relationships
This compound Biosynthesis and Redox Cycling
Applications in Drug Development
-
Target Validation: By demonstrating the essentiality of specific enzymes within particular subcellular compartments, this approach can validate them as drug targets. For instance, an inhibitor that specifically targets the glycosomal pool of an enzyme could have a different physiological effect than one that targets the cytosolic pool.
-
Mechanism of Action Studies: Subcellular fractionation can be used to determine if a drug candidate that targets the this compound system is reaching its intended subcellular location and inhibiting its target enzyme in situ.
-
Identifying Off-Target Effects: By analyzing the metabolic profile of different subcellular compartments after drug treatment, researchers can identify unintended effects on other metabolic pathways.
-
Understanding Drug Resistance: This methodology can be applied to compare wild-type and drug-resistant parasite strains to identify changes in the subcellular distribution or activity of this compound pathway components that may contribute to resistance.
Conclusion
The study of this compound metabolism through subcellular fractionation provides invaluable insights into the unique biology of trypanosomatid parasites. The detailed protocols and data presented here offer a framework for researchers to investigate the compartmentalization of this essential pathway, aiding in the discovery and development of novel and effective therapies against the devastating diseases caused by these organisms. The unique nature of the this compound system remains a promising frontier in the search for new antiparasitic drugs.[1][3]
References
- 1. Targeting this compound Metabolism in Trypanosomatids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The parasite-specific this compound metabolism of trypanosoma and leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting this compound Metabolism in Trypanosomatids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutathione and this compound in several strains of Trypanosoma cruzi: effect of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biochemical Characterization of Trypanothione-Dependent Enzymes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Trypanosomatids, a group of protozoan parasites responsible for diseases like leishmaniasis, Chagas disease, and sleeping sickness, possess a unique thiol metabolism centered around trypanothione.[1][2][3] This pathway is absent in their mammalian hosts, making its constituent enzymes attractive targets for the development of new chemotherapeutic agents.[2][3] The key enzymes in this pathway include this compound Synthetase (TryS), which synthesizes this compound, and this compound Reductase (TryR), which maintains it in its reduced state.[1][4] The reduced this compound is then utilized by tryparedoxin (TXN) and tryparedoxin peroxidase (TXNPx) to detoxify reactive oxygen species.[5][6]
These application notes provide detailed protocols for the expression, purification, and biochemical characterization of these essential enzymes, along with methods for screening and characterizing potential inhibitors.
The this compound Pathway: An Overview
The this compound system is central to the defense against oxidative stress in trypanosomatids. It relies on the dithiol this compound [T(SH)₂], which is synthesized from two molecules of glutathione (B108866) and one molecule of spermidine (B129725) in two ATP-dependent steps catalyzed by this compound Synthetase.[7][8] The resulting this compound disulfide (TS₂) is then reduced back to T(SH)₂ by the NADPH-dependent flavoenzyme this compound Reductase.[9] This continuous regeneration is crucial for the parasite's survival within its host.[3] Reduced this compound serves as an electron donor for tryparedoxin, which in turn reduces tryparedoxin peroxidase, an enzyme that neutralizes harmful peroxides.[5][6]
Enzyme Expression and Purification
Recombinant expression in Escherichia coli is a common method for obtaining large quantities of this compound-dependent enzymes for biochemical studies.
General Protocol for Recombinant Protein Expression and Purification
-
Cloning and Transformation: The gene encoding the target enzyme (e.g., TryR, TryS) is cloned into an appropriate expression vector, often containing a purification tag such as a polyhistidine (His)-tag or glutathione S-transferase (GST)-tag. The resulting plasmid is then transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth: A single colony is used to inoculate a starter culture (50 mL of LB medium with appropriate antibiotic) and grown overnight at 37°C with shaking. This starter culture is then used to inoculate a larger volume of culture medium (1-2 L). The culture is grown at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction of Protein Expression: Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated for a further 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.
-
Cell Lysis: Cells are harvested by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, 1 mg/mL lysozyme). The cell suspension is then lysed by sonication on ice.
-
Clarification of Lysate: The lysate is centrifuged at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris. The supernatant containing the soluble protein is collected.
-
Affinity Chromatography: The clarified lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins, Glutathione-agarose for GST-tagged proteins) pre-equilibrated with lysis buffer.
-
Washing and Elution: The column is washed with several column volumes of wash buffer (lysis buffer with a slightly higher concentration of imidazole for His-tagged proteins, or a high salt buffer for GST-tagged proteins) to remove non-specifically bound proteins. The target protein is then eluted using an elution buffer containing a high concentration of the competing ligand (e.g., 250-500 mM imidazole for His-tagged proteins, or reduced glutathione for GST-tagged proteins).
-
Further Purification (Optional): For higher purity, the eluted protein can be subjected to additional purification steps such as ion-exchange chromatography or size-exclusion chromatography.
-
Buffer Exchange and Storage: The purified protein is dialyzed against a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) and stored at -80°C.
Biochemical Characterization of this compound Reductase (TryR)
TryR is a flavoprotein that catalyzes the NADPH-dependent reduction of this compound disulfide. Its activity can be monitored by following the oxidation of NADPH at 340 nm.
TryR Kinetic Assay Protocol
This assay measures the rate of NADPH consumption, which is directly proportional to TryR activity.
Materials:
-
Purified recombinant TryR
-
This compound disulfide (TS₂)
-
NADPH
-
Assay Buffer: 40 mM HEPES, pH 7.4, 1 mM EDTA[9]
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, a fixed concentration of NADPH (e.g., 150 µM), and varying concentrations of TS₂.[9]
-
Pre-incubate the reaction mixture at a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding a small volume of purified TryR (e.g., 10 mU/mL).[9]
-
Immediately monitor the decrease in absorbance at 340 nm over time (ε for NADPH = 6220 M⁻¹cm⁻¹).[9][10]
-
Calculate the initial reaction velocity (V₀) from the linear portion of the curve.
-
Plot V₀ against the substrate concentration ([TS₂]) and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.
A coupled assay using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) can also be used, where the reduction of DTNB by the product T(SH)₂ is monitored at 412 nm.[9][11]
TryR Inhibition Assay Protocol
This protocol is designed to determine the potency of inhibitory compounds against TryR, typically by calculating the half-maximal inhibitory concentration (IC₅₀).
Materials:
-
Purified recombinant TryR
-
This compound disulfide (TS₂) at a concentration close to its Kₘ
-
NADPH
-
Inhibitor compound dissolved in a suitable solvent (e.g., DMSO)
-
Assay Buffer: 40 mM HEPES, pH 7.4, 1 mM EDTA[12]
-
96-well plate
-
Plate reader
Procedure:
-
In a 96-well plate, add the assay buffer, TS₂, and NADPH.
-
Add serial dilutions of the inhibitor compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the plate for a few minutes at room temperature.
-
Initiate the reaction by adding TryR to all wells except the negative control.
-
Monitor the reaction rate as described in the kinetic assay protocol.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Quantitative Data for this compound Reductase
| Enzyme Source | Substrate | Kₘ (µM) | k꜀ₐₜ (min⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) | Reference |
| Leishmania donovani | This compound disulfide | 50 | 18,181 | 6.06 x 10⁶ | [13] |
| Trypanosoma cruzi | This compound disulfide | 45 | 14,200 | - | [14] |
| Trypanosoma cruzi | NADPH | 5 | - | - | [14] |
| Trypanosoma brucei | This compound disulfide | ~10.2 | - | - | [9] |
| Trypanosoma brucei | NADPH | 0.77 | - | - | [9] |
| Inhibitor | Target Enzyme | IC₅₀ (µM) | Mode of Inhibition | Reference |
| Clomipramine | T. brucei TryR | ~10 | - | [12] |
| Trifluoperazine | T. brucei TryR | ~5 | - | [9] |
| Thioridazine | T. brucei TryR | ~15 | - | [9] |
| Mepacrine | TryR | - | Competitive | [2] |
| Compound 2 | T. brucei TryR | 52 | - | [15] |
| Compound 3 | L. infantum TryR | 7.5 | Competitive with NADPH | [1][16] |
Biochemical Characterization of this compound Synthetase (TryS)
TryS catalyzes the two-step synthesis of this compound from glutathione and spermidine, with the release of ADP and inorganic phosphate (B84403) (Pi). Its activity can be measured by quantifying the amount of Pi produced.
TryS Kinetic Assay Protocol
This assay utilizes a malachite green-based reagent to detect the inorganic phosphate released during the synthetase reaction.
Materials:
-
Purified recombinant TryS
-
Glutathione (GSH)
-
Spermidine
-
ATP
-
Assay Buffer: 100 mM HEPES, pH 8.0, 0.5 mM EDTA, 2 mM DTT[7]
-
BIOMOL Green reagent or similar phosphate detection reagent
-
96-well plate
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, fixed concentrations of two substrates (e.g., GSH and ATP), and varying concentrations of the third substrate (e.g., spermidine).
-
Pre-incubate the mixture at a constant temperature (e.g., 37°C).
-
Initiate the reaction by adding purified TryS.
-
Allow the reaction to proceed for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding the BIOMOL Green reagent.
-
Measure the absorbance at 620-650 nm after color development.
-
Create a standard curve using known concentrations of phosphate to quantify the amount of Pi produced.
-
Calculate the initial reaction velocity and determine the kinetic parameters as described for TryR.
Quantitative Data for this compound Synthetase
| Enzyme Source | Substrate | Kₘ (µM) | Reference |
| Crithidia fasciculata | ATP | 400 | [17] |
| Crithidia fasciculata | GSH | 914 | [17] |
| Crithidia fasciculata | Spermidine | 1070 | [17] |
| Crithidia fasciculata | N¹-glutathionylspermidine | 20 | [17] |
| Crithidia fasciculata | N⁸-glutathionylspermidine | 7 | [17] |
| Trypanosoma brucei | GSH | 34 | [18] |
| Trypanosoma brucei | ATP | 18 | [18] |
| Trypanosoma brucei | Spermidine | 687 | [18] |
| Trypanosoma brucei | Glutathionylspermidine | 32 | [18] |
| Inhibitor | Target Enzyme | IC₅₀ | Mode of Inhibition | Reference |
| DDD66604 (prochlorperazine) | T. brucei TryS | ~19 µM | - | [7] |
| DDD86243 | T. brucei TryS | 140 nM | - | [8] |
Biochemical Characterization of Tryparedoxin Peroxidase (TXNPx)
TXNPx is a key antioxidant enzyme that reduces peroxides using electrons from tryparedoxin. Its activity can be measured in a coupled assay with TryR and TXN.
TXNPx Coupled Assay Protocol
This assay measures the peroxidase activity by monitoring the consumption of NADPH in a reconstituted system.
Materials:
-
Purified recombinant TXNPx, TXN, and TryR
-
This compound disulfide (TS₂)
-
NADPH
-
Peroxide substrate (e.g., H₂O₂, t-butyl hydroperoxide)
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.0[19]
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, TS₂, NADPH, and TryR. Allow the system to equilibrate to generate reduced this compound.
-
Add TXN to the mixture.
-
Initiate the peroxidase reaction by adding the peroxide substrate and TXNPx.
-
Monitor the decrease in absorbance at 340 nm due to NADPH oxidation. The rate of NADPH consumption is proportional to the TXNPx activity.
Alternatively, a competition assay with horseradish peroxidase (HRP) can be used to determine the rate of reaction between TXNPx and H₂O₂.[6]
Conclusion
The protocols and data presented here provide a comprehensive guide for the biochemical characterization of key enzymes in the this compound pathway. These methods are essential for understanding the fundamental biology of trypanosomatid parasites and for the discovery and development of novel drugs to combat the diseases they cause. The unique nature of the this compound system continues to make it a high-priority target for antiparasitic drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Reductase: A Viable Chemotherapeutic Target for Antitrypanosomal and Antileishmanial Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Drug target validation of the this compound pathway enzymes through metabolic modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cytosolic tryparedoxin peroxidase from Trypanosoma cruzi induces a pro‐inflammatory Th1 immune response in a peroxidatic cysteine‐dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Crystal Structures of the Tryparedoxin-Tryparedoxin Peroxidase Couple Unveil the Structural Determinants of Leishmania Detoxification Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Validation of this compound Synthetase: A POTENTIAL DRUG TARGET FOR HUMAN TRYPANOSOMIASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Comparative structural, kinetic and inhibitor studies of Trypanosoma brucei this compound reductase with T. cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of Peroxiredoxin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Improved Tricyclic Inhibitors of this compound Reductase by Screening and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Expression, purification, and characterization of Leishmania donovani this compound reductase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound reductase from Trypanosoma cruzi. Purification and characterization of the crystalline enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Identification and binding mode of a novel Leishmania this compound reductase inhibitor from high throughput screening | PLOS Neglected Tropical Diseases [journals.plos.org]
- 17. Biosynthesis of the trypanosomatid metabolite this compound: purification and characterization of this compound synthetase from Crithidia fasciculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dissecting the Catalytic Mechanism of Trypanosoma brucei this compound Synthetase by Kinetic Analysis and Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
Troubleshooting & Optimization
Technical Support Center: Quantifying Reduced Trypanothione (T(SH)₂)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the quantification of reduced Trypanothione (T(SH)₂). This guide is intended for researchers, scientists, and drug development professionals working with trypanosomatid parasites.
Frequently Asked Questions (FAQs)
Q1: Why is my reduced this compound (T(SH)₂) sample unstable?
A1: The primary challenge in quantifying reduced this compound is its inherent instability. T(SH)₂ rapidly oxidizes to its disulfide form (TS₂) under ambient conditions, especially at neutral or alkaline pH and in the presence of oxygen.[1] This can lead to an underestimation of the reduced form and an overestimation of the oxidized form, regardless of the actual redox state within the live parasites.[1]
Q2: How can I prevent the auto-oxidation of T(SH)₂ during sample preparation?
A2: To preserve the native redox state of this compound, it is crucial to incorporate a thiol-blocking agent, such as N-ethylmaleimide (NEM), during sample preparation.[2] NEM rapidly and irreversibly alkylates the free thiol groups of T(SH)₂, preventing their oxidation. The resulting T(SNEM)₂ is a stable derivative that can be accurately quantified.
Q3: My DTNB assay blank reading is increasing over time. What is the cause?
A3: An increasing blank reading in a 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) assay, which measures the production of the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻), is a common issue. This can be caused by several factors:
-
Hydrolysis of DTNB: DTNB can undergo hydrolysis, particularly under alkaline conditions (pH > 7.5), leading to the spontaneous formation of TNB²⁻.[3][4]
-
Light Exposure: DTNB is sensitive to light, and exposure can accelerate its degradation.[3][4]
-
Contamination: The presence of contaminating thiols in your buffer or water can react with DTNB, causing a high background signal.[3][4]
Q4: I am not seeing a signal or have a very low signal in my this compound Reductase (TR) assay. What are the possible reasons?
A4: A lack of signal in a TR assay can be due to several factors:
-
Inactive Enzyme: Ensure that the recombinant this compound Reductase is active. Run a positive control with known active enzyme.
-
Degraded Substrates: Both NADPH and this compound disulfide (TS₂) can degrade. Prepare fresh solutions and store them appropriately.
-
Incorrect Buffer Conditions: The assay is pH-dependent, with an optimal range typically between 7.4 and 8.0.[4][5] Verify the pH of your reaction buffer.
-
Presence of Inhibitors: Your sample may contain inhibitors of TR. Some compounds have been identified as potent inhibitors of this enzyme.[5][6][7]
Q5: What are the advantages of using LC-MS for this compound quantification?
A5: Liquid chromatography-mass spectrometry (LC-MS) offers high sensitivity and specificity for the quantification of both reduced and oxidized this compound.[1][2] This method can achieve lower limits of detection and quantification in the low nanomolar range, which is particularly important when working with limited biological samples.[1]
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible T(SH)₂ Measurements
| Potential Cause | Recommended Action |
| Sample Oxidation | Immediately acidify the cell lysate upon collection and add a thiol-blocking agent like N-ethylmaleimide (NEM) to preserve the in vivo redox state.[2] |
| Variable Extraction Efficiency | Standardize the cell lysis and protein precipitation protocol. Ensure complete cell disruption and consistent protein removal. |
| Inconsistent Derivatization | Ensure the concentration of the derivatizing agent (e.g., monobromobimane (B13751) for HPLC) is in sufficient excess and that the reaction goes to completion. Optimize reaction time and temperature. |
Issue 2: Problems with the DTNB-Coupled this compound Reductase Assay
| Potential Cause | Recommended Action |
| High Background Absorbance | Prepare fresh DTNB solution. Protect the DTNB solution and the assay plate from light.[3][4] Use high-purity, thiol-free water and reagents.[4] Optimize the buffer pH to be within the 7.5-8.0 range to minimize DTNB hydrolysis.[4] |
| Non-linear Reaction Rate | Ensure that the substrate (TS₂) and cofactor (NADPH) concentrations are not limiting and are well above their respective Km values.[8] The DTNB-coupled assay helps maintain a constant substrate concentration by recycling the product back to the substrate.[9] |
| Interfering Substances | Samples containing other thiols or strong nucleophiles can react with DTNB, leading to inaccurate results.[4] Consider sample cleanup steps or use a more specific method like LC-MS. |
Issue 3: Challenges with HPLC-Based Quantification
| Potential Cause | Recommended Action |
| Poor Peak Resolution | Optimize the mobile phase composition and gradient. Ensure the column is properly conditioned and not overloaded.[10] |
| Baseline Drift | Ensure proper degassing of the mobile phase.[10] Use high-purity solvents and allow the system to equilibrate thoroughly.[10] |
| Carryover | Implement a robust needle and injection port washing protocol between samples. |
| False Positives (LC-MS) | Use stable-isotope internal standards when possible and monitor multiple transitions for each analyte to increase specificity.[11] |
Quantitative Data Summary
| Parameter | Typical Value | Organism | Reference |
| Intracellular T(SH)₂ Concentration | ~350 µM | Trypanosoma brucei (bloodstream form) | [12] |
| Intracellular Glutathione (GSH) Concentration | ~100 µM | Trypanosoma brucei (bloodstream form) | [12] |
| Km of this compound Reductase for TS₂ | 3.6 ± 0.5 µM | Leishmania infantum | [13] |
| Km of this compound Reductase for NADPH | ≈1 µM | Trypanosoma cruzi | [8] |
Experimental Protocols
Protocol 1: Sample Preparation with NEM for Redox State Analysis
Objective: To quench metabolic activity and alkylate free thiols to preserve the in vivo T(SH)₂/TS₂ ratio.
Methodology:
-
Harvest trypanosomatid cells by centrifugation at 4°C.
-
Quickly wash the cell pellet with ice-cold PBS.
-
Immediately resuspend the cells in a lysis buffer (e.g., 10% trichloroacetic acid) containing 10 mM N-ethylmaleimide (NEM). The acidic condition helps to precipitate proteins and quench enzymatic activity.
-
Incubate on ice for 15-30 minutes to ensure complete cell lysis and derivatization of thiols.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
The supernatant, containing the stabilized T(SNEM)₂ and TS₂, can be stored at -80°C until analysis by LC-MS or another suitable method.
Protocol 2: DTNB-Coupled this compound Reductase (TR) Assay
Objective: To measure the activity of TR by monitoring the reduction of DTNB, which is coupled to the oxidation of T(SH)₂.
Methodology:
-
Prepare a reaction mixture in a 96-well plate containing:
-
40 mM HEPES buffer, pH 7.5
-
1 mM EDTA
-
100-200 µM NADPH
-
200 µM DTNB
-
The sample containing this compound Reductase.
-
-
Pre-incubate the mixture at room temperature for 5-10 minutes.
-
Initiate the reaction by adding the substrate, this compound disulfide (TS₂), to a final concentration of 4-100 µM.
-
Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of TNB²⁻ formation is proportional to the TR activity.
-
The principle of this assay is that TR reduces TS₂ to T(SH)₂ using NADPH. The newly formed T(SH)₂ then reduces DTNB to TNB²⁻, regenerating TS₂ in the process.[8]
Visualizations
References
- 1. LC-MS Evaluation of the Redox this compound Balance in Leishmania infantum Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] LC-MS Evaluation of the Redox this compound Balance in Leishmania infantum Parasites | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Innovative Approach for a Classic Target: Fragment Screening on this compound Reductase Reveals New Opportunities for Drug Design [frontiersin.org]
- 6. Investigation of this compound Reductase as a Drug Target in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijnrd.org [ijnrd.org]
- 11. Pitfalls and prevention strategies for liquid chromatography-tandem mass spectrometry in the selected reaction-monitoring mode for drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stress-Induced Protein S-Glutathionylation and S-Trypanothionylation in African Trypanosomes—A Quantitative Redox Proteome and Thiol Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification and binding mode of a novel Leishmania this compound reductase inhibitor from high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Auto-oxidation of Trypanothione During Sample Preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trypanothione. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the auto-oxidation of reduced this compound (T(SH)₂) during your experimental sample preparation. Accurate measurement of the T(SH)₂/TS₂ ratio is critical for understanding the redox biology of trypanosomatids and for the development of novel therapeutics.
Frequently Asked Questions (FAQs)
Q1: Why is my reduced this compound (T(SH)₂) sample auto-oxidizing?
A1: Reduced this compound is inherently unstable and rapidly oxidizes to its disulfide form (TS₂) under ambient conditions.[1] This process is accelerated by:
-
Presence of Oxygen: Molecular oxygen is a primary driver of thiol oxidation.
-
Neutral to Alkaline pH: The thiolate anion (-S⁻), which is more prevalent at pH values above 7, is more susceptible to oxidation.[2]
-
Presence of Metal Ions: Divalent metal ions can catalyze the oxidation of thiols.
-
Elevated Temperatures: Higher temperatures can increase the rate of chemical reactions, including oxidation.
Q2: What is the most effective way to prevent T(SH)₂ auto-oxidation during sample preparation?
A2: The most critical step is to block the free thiol groups of T(SH)₂ immediately upon cell lysis. This is typically achieved by using a thiol-alkylating agent. N-ethylmaleimide (NEM) is a widely used and effective reagent for this purpose.[1] NEM reacts rapidly and specifically with free thiol groups to form stable thioether bonds, thus preventing their oxidation.[1]
Q3: Are there alternatives to N-ethylmaleimide (NEM)?
A3: Yes, other thiol-blocking agents are available, each with its own characteristics. Iodoacetamide (IAA) is another common cysteine-specific alkylating agent. While highly reactive, its optimal reactivity is at a slightly alkaline pH, which might not be ideal for preventing disulfide scrambling.[2][3] NEM is often preferred as it reacts faster than IAA and is effective over a broader pH range, including the acidic conditions that help suppress disulfide exchange.[2]
Q4: Can I just lower the pH of my sample to prevent oxidation?
A4: Lowering the pH to a slightly acidic range (e.g., pH 6.5 or lower) can significantly suppress disulfide exchange by protonating free thiols, making them less reactive.[2] However, for complete and reliable prevention of oxidation, especially for sensitive downstream applications like LC-MS, combining pH control with a thiol-blocking agent is highly recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Only oxidized this compound (TS₂) is detected in my samples. | Complete auto-oxidation of T(SH)₂ during sample preparation. | Implement a thiol-blocking step immediately upon cell lysis using N-ethylmaleimide (NEM). Ensure the NEM concentration is sufficient (e.g., 10-20 mM) and that it is added to the lysis buffer.[2][4] |
| High variability in the T(SH)₂/TS₂ ratio between replicate samples. | Inconsistent timing of the addition of the thiol-blocking agent. | Standardize the sample preparation workflow to ensure that the time between cell lysis and the addition of the thiol-blocking agent is minimized and consistent across all samples. Work quickly and on ice. |
| Incomplete cell lysis leading to incomplete reaction with the blocking agent. | Ensure complete cell lysis by using an appropriate lysis buffer and mechanical disruption (e.g., vortexing, sonication) if necessary.[1] | |
| Presence of interfering substances in the sample. | Optimize your sample clean-up procedure (e.g., protein precipitation, solid-phase extraction) to remove interfering compounds. | |
| Low recovery of total this compound (T(SH)₂ + TS₂). | Degradation of this compound during extraction or storage. | Perform all extraction steps at low temperatures (e.g., on ice or at 4°C). Store extracts at -80°C to ensure long-term stability.[1] |
| Adsorption of this compound to labware. | Use low-protein-binding microcentrifuge tubes and pipette tips. | |
| Unexpected peaks in my chromatogram interfering with this compound quantification. | Side reactions of the thiol-blocking agent. | Optimize the concentration of the alkylating agent and the pH of the reaction to minimize side reactions. For NEM, side reactions with amines increase at pH > 7.5.[2] |
| Contamination from solvents or labware. | Use high-purity solvents and thoroughly clean all glassware and plasticware. |
Data Presentation
Table 1: Comparison of Thiol-Alkylating Agents for Preventing T(SH)₂ Oxidation
| Agent | Recommended Concentration | Optimal pH Range | Advantages | Disadvantages |
| N-ethylmaleimide (NEM) | 10 - 20 mM[2] | 6.5 - 7.5 (for thiol specificity)[2] | Reacts faster than IAA; effective over a wider pH range.[2] | Can be less specific at alkaline pH, potentially reacting with lysine (B10760008) and histidine.[2] |
| Iodoacetamide (IAA) | 10 - 50 mM | ~8.0 - 8.5 | High completion rate for cysteine alkylation.[2] | Slower reaction rate compared to NEM; optimal reactivity at alkaline pH may promote disulfide scrambling.[2] |
Experimental Protocols
Protocol 1: Extraction of this compound from Leishmania Promastigotes for LC-MS Analysis
This protocol is adapted from a validated method for assessing the this compound redox state in Leishmania infantum.[1]
Materials:
-
Leishmania promastigote culture
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: Acetonitrile/Milli-Q water (70:30, v/v) with 15 mM N-ethylmaleimide (NEM)
-
Centrifuge
-
Vortex mixer
-
-80°C freezer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10⁸ Leishmania promastigotes by centrifugation at 2000 x g for 10 minutes at 4°C.
-
Washing: Discard the supernatant and wash the cell pellet with 1 mL of ice-cold PBS. Centrifuge again at 2000 x g for 10 minutes at 4°C.
-
Lysis and Thiol Blocking: Discard the supernatant and resuspend the cell pellet in 200 µL of ice-cold Lysis Buffer containing NEM.
-
Vortexing: Vortex the sample vigorously for 10 seconds to ensure complete cell lysis and mixing.
-
Incubation: Incubate the samples for 1 hour at -20°C to allow for complete extraction while minimizing degradation.
-
Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.
-
Storage: Store the supernatant at -80°C until LC-MS analysis.
Protocol 2: Extraction of this compound from Leishmania-infected Macrophages
This protocol is a suggested adaptation for the extraction of this compound from infected macrophage cultures.
Materials:
-
Leishmania-infected macrophage culture in a culture plate
-
Ice-cold PBS
-
Cell scraper
-
Lysis Buffer: Acetonitrile/Milli-Q water (70:30, v/v) with 15 mM NEM
-
Microcentrifuge tubes
-
Centrifuge
-
Vortex mixer
-
-80°C freezer
Procedure:
-
Remove Media: Aspirate the culture medium from the well containing the infected macrophages.
-
Wash Cells: Gently wash the cells twice with ice-cold PBS to remove any remaining media and extracellular parasites.
-
Cell Lysis: Add 200 µL of ice-cold Lysis Buffer with NEM directly to the well.
-
Scrape Cells: Use a cell scraper to detach the macrophages from the bottom of the well and ensure they are fully suspended in the Lysis Buffer.
-
Transfer to Tube: Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortexing: Vortex the sample vigorously for 10 seconds.
-
Incubation: Incubate the samples for 1 hour at -20°C.
-
Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant.
-
Storage: Store at -80°C until analysis.
Mandatory Visualizations
Caption: The this compound Redox Cycle in Trypanosomatids.
Caption: Experimental Workflow for this compound Sample Preparation.
References
- 1. LC-MS Evaluation of the Redox this compound Balance in Leishmania infantum Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Recombinant Trypanothione Reductase Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the expression and solubility of recombinant Trypanothione reductase (TryR).
Frequently Asked Questions (FAQs)
Q1: My recombinant this compound reductase is expressed, but it's completely insoluble and forms inclusion bodies. What is the first thing I should try?
A1: The initial and often most effective approach is to optimize the expression conditions. High-level expression at physiological temperatures (37°C) can overwhelm the cellular folding machinery, leading to protein aggregation.[1] A simple first step is to lower the induction temperature.
-
Recommendation: After inducing with IPTG, reduce the incubation temperature to a range of 16-25°C and express the protein overnight.[1][2] This slows down the rate of protein synthesis, allowing more time for proper folding.
Q2: I've tried lowering the expression temperature, but my TryR is still largely insoluble. What's the next logical step?
A2: If temperature optimization is insufficient, consider modifying the induction parameters. The concentration of the inducer (e.g., IPTG) directly impacts the rate of protein expression.
-
Recommendation: Titrate the IPTG concentration. Instead of a high concentration (e.g., 1 mM), try a range of lower concentrations from 0.1 mM to 0.5 mM.[1][3] A lower induction level can reduce the metabolic burden on the host cells and promote soluble expression.
Q3: Expression optimization isn't enough. Should I consider a different expression vector or fusion tag?
A3: Yes, the choice of fusion tag can dramatically influence the solubility of the target protein.[4][5] Some fusion partners are known to act as solubility enhancers.
-
Common Solubility-Enhancing Tags:
-
Maltose-Binding Protein (MBP): A large, highly soluble protein that can assist in the folding of its fusion partner.[4][6]
-
Glutathione S-Transferase (GST): Not only aids in solubility but also provides a convenient affinity purification method.[4][6]
-
N-utilization substance A (NusA): A large tag known to improve the solubility of aggregation-prone proteins.[4]
-
Thioredoxin (Trx): Can help with solubility and the correct formation of disulfide bonds.[4][5][6]
-
Small Ubiquitin-like Modifier (SUMO): Known to enhance both expression and solubility.[4][6]
-
-
Recommendation: Clone your TryR gene into a vector with a different solubility-enhancing tag. It is often a matter of empirical testing to find the best tag for a particular protein.[7]
Q4: I've heard about codon optimization. Can this help with TryR solubility?
A4: Absolutely. The genetic code is degenerate, meaning multiple codons can specify the same amino acid. Different organisms have preferences for which codons they use (codon bias).[8][9] If your TryR gene contains codons that are rare in E. coli, it can lead to translational pausing and misfolding.
-
Recommendation: Synthesize a version of the TryR gene that is codon-optimized for E. coli expression.[8][10][11] This can lead to a significant increase in both the expression level and the proportion of soluble protein.[9] Alternatively, you can use an E. coli strain that co-expresses tRNAs for rare codons (e.g., BL21(DE3)-RIL).[8]
Q5: What about co-expressing molecular chaperones? Is this an effective strategy?
A5: Co-expression of molecular chaperones, which assist in protein folding, can be a powerful method to improve the solubility of recombinant proteins.[3][12][13]
-
Common Chaperone Systems in E. coli:
-
Recommendation: Transform your expression plasmid into an E. coli strain that also carries a second plasmid for the co-expression of a chaperone system. The choice of chaperone system may require some empirical testing.[13]
Q6: My TryR is still in inclusion bodies after trying the above methods. Is there a way to recover the protein from these aggregates?
A6: Yes, it is often possible to recover active protein from inclusion bodies through a process of denaturation and refolding.
-
General Workflow:
-
Isolate the inclusion bodies from the cell lysate.
-
Solubilize the inclusion bodies using strong denaturants like 6-8 M guanidine (B92328) hydrochloride or urea.[15]
-
Refold the denatured protein by removing the denaturant, often through methods like dialysis or rapid dilution into a refolding buffer.[15][16]
-
-
Recommendation: This process requires careful optimization of the refolding buffer composition (pH, ionic strength, and additives) to favor correct folding over aggregation.[16]
Troubleshooting Guides
Problem 1: Low Yield of Soluble this compound Reductase
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal Expression Temperature | Decrease induction temperature to 16-25°C.[1] | Slower protein synthesis allows more time for proper folding.[1] |
| High Inducer Concentration | Reduce IPTG concentration to 0.1-0.5 mM.[1][3] | Lowering the induction level can reduce metabolic stress on the host. |
| Codon Bias | Use a codon-optimized synthetic gene or an E. coli strain expressing rare tRNAs (e.g., BL21-RIL).[8][11] | Matches the codon usage of the expression host, preventing translational stalls.[8][9] |
| Ineffective Fusion Tag | Test different solubility-enhancing fusion tags (e.g., MBP, GST, NusA, Trx, SUMO).[4][5][6] | Different tags have varying effectiveness for different target proteins.[7] |
| Lack of Folding Assistance | Co-express molecular chaperones like GroEL/GroES or DnaK/DnaJ/GrpE.[3][12][13] | Chaperones actively assist in the protein folding process.[13] |
| Inappropriate Lysis/Purification Buffer | Add stabilizing osmolytes like 0.3 M sorbitol or 0.2 M arginine to the lysis buffer.[1] | These additives can help to prevent protein aggregation.[1] |
Problem 2: Protein is in Inclusion Bodies
| Possible Cause | Troubleshooting Step | Rationale |
| Overwhelming Expression Rate | Combine lower temperature (16-20°C) with low IPTG (0.1 mM) and overnight induction.[1][2] | Minimizes the rate of protein synthesis to allow for proper folding. |
| Incorrect Disulfide Bond Formation | If your TryR has cysteines, ensure a reducing environment in the cytoplasm. Consider co-expression with thioredoxin (Trx).[12] | Trx can help facilitate the correct formation of disulfide bonds.[6] |
| Protein is Recalcitrant to Soluble Expression | Proceed with inclusion body purification followed by a denaturation/refolding protocol.[15] | This is a common strategy for proteins that are difficult to express in a soluble form. |
| Inefficient Lysis | Ensure complete cell lysis to release inclusion bodies. Use sonication or a French press.[17] | Incomplete lysis can lead to the co-purification of inclusion bodies with cell debris. |
Quantitative Data Summary
| Method | Protein | Host Strain | Conditions | Result | Reference |
| Temperature & IPTG Optimization | Recombinant Bovine SRY | E. coli BL21(DE3) | 37°C, 1.2 mM IPTG vs. 32°C, 0.3 mM IPTG (codon-optimized) | Increased soluble protein expression at lower temperature and IPTG concentration. | [1] |
| Buffer Additives | Recombinant Bovine SRY | E. coli BL21(DE3) | Addition of 0.2 M Arginine or 0.3 M Sorbitol | Significantly increased the solubility of the recombinant protein. | [1] |
| Chaperone Co-expression | Green Fluorescent Protein (GFP) | E. coli | Two-step expression with DnaK/J/GrpE | 2.5-fold increase in soluble/insoluble ratio and 5-fold increase in total GFP expression. | [3] |
| Fusion Tag | Leishmania donovani TryR | E. coli BL21(DE3) | GST fusion | Yield of ~16 mg/L of soluble, active protein. | [18] |
Experimental Protocols
Protocol 1: Small-Scale Expression Trials for Solubility Optimization
-
Transformation: Transform your TryR expression plasmid into E. coli BL21(DE3) or a similar expression strain.
-
Starter Culture: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.
-
Induction Cultures: Inoculate 50 mL of LB medium with 500 µL of the overnight culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Split the culture into smaller flasks. Induce one set with varying IPTG concentrations (e.g., 0.1, 0.5, 1.0 mM) and incubate at 37°C. Induce another set with 0.5 mM IPTG and incubate at different temperatures (e.g., 16°C, 25°C, 37°C).
-
Harvest: After a set induction time (e.g., 4 hours for 37°C, overnight for lower temperatures), harvest 1 mL of each culture by centrifugation.
-
Lysis: Resuspend the cell pellet in 100 µL of lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 300 mM NaCl, 5 mM imidazole).[17] Lyse the cells by sonication on ice.
-
Solubility Analysis: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C.[17] Carefully separate the supernatant (soluble fraction) from the pellet (insoluble fraction).
-
SDS-PAGE: Analyze the total cell lysate, soluble fraction, and insoluble fraction by SDS-PAGE to determine the relative amounts of soluble and insoluble TryR.
Protocol 2: Inclusion Body Solubilization and On-Column Refolding
-
Inclusion Body Isolation: After cell lysis, centrifuge the lysate at a lower speed to pellet the inclusion bodies. Wash the pellet several times with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane proteins and other contaminants.
-
Solubilization: Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant (e.g., 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 6 M Guanidine-HCl, 5 mM imidazole (B134444), 5 mM DTT). Incubate with gentle agitation for 1-2 hours at room temperature.
-
Clarification: Centrifuge the solubilized sample at high speed to remove any remaining insoluble material.
-
Binding to Affinity Resin: If your TryR has an affinity tag (e.g., His-tag), incubate the clarified supernatant with the appropriate affinity resin (e.g., Ni-NTA) under denaturing conditions.
-
On-Column Refolding:
-
Wash the column with the solubilization buffer.
-
Gradually exchange the buffer on the column with a refolding buffer lacking the denaturant. This can be done using a gradient from 6 M to 0 M Guanidine-HCl over several column volumes. A typical refolding buffer might be 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 250 mM L-arginine, and a redox pair like 1 mM reduced glutathione/0.1 mM oxidized glutathione.
-
-
Elution: Once the protein is refolded on the column, wash with a buffer without denaturant and then elute the protein using the appropriate elution conditions (e.g., high imidazole concentration for His-tagged proteins).
-
Analysis: Analyze the eluted protein for purity by SDS-PAGE and for activity using a suitable enzymatic assay for this compound Reductase.
Visualizations
Caption: Workflow for expression and solubility analysis of recombinant TryR.
Caption: Decision-making flowchart for troubleshooting insoluble TryR expression.
References
- 1. Analysis of Methods to Improve the Solubility of Recombinant Bovine Sex Determining Region Y Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improvement of solubility and yield of recombinant protein expression in E. coli using a two-step system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fusion tags for protein solubility, purification and immunogenicity in Escherichia coli: the novel Fh8 system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. xisdxjxsu.asia [xisdxjxsu.asia]
- 7. Fusion Tags Enhance the Solubility - Biologicscorp [biologicscorp.com]
- 8. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 11. Exploring Codon Adjustment Strategies towards Escherichia coli-Based Production of Viral Proteins Encoded by HTH1, a Novel Prophage of the Marine Bacterium Hypnocyclicus thermotrophus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Side effects of chaperone gene co-expression in recombinant protein production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bitesizebio.com [bitesizebio.com]
- 16. researchgate.net [researchgate.net]
- 17. Innovative Approach for a Classic Target: Fragment Screening on this compound Reductase Reveals New Opportunities for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Expression, purification, and characterization of Leishmania donovani this compound reductase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Trypanothione Synthetase (TryS) Purification
Welcome to the technical support center for the purification of Trypanothione synthetase (TryS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their purification protocols.
Frequently Asked Questions (FAQs)
Q1: What is a typical expected yield for recombinant this compound synthetase from an E. coli expression system?
A1: The yield of recombinant TryS can vary significantly depending on the expression construct, host strain, and culture conditions. However, reported yields for TryS and related trypanosomatid enzymes like this compound Reductase (TR) typically range from 6 to 30 mg of purified protein per liter of bacterial culture.[1][2] For instance, one study reported obtaining approximately 30 mg of T. brucei TryS per liter of culture medium.[1] Another study on Leishmania donovani TR reported a yield of about 16 mg per liter of bacterial culture.[2] Yields can sometimes be as high as 80 mg per liter for some well-behaving recombinant proteins in E. coli.[3]
Q2: My TryS is expressed, but I see very little soluble protein after cell lysis. What could be the problem?
A2: A common issue with recombinant protein expression in E. coli is the formation of insoluble aggregates known as inclusion bodies.[4] This is particularly prevalent when expressing eukaryotic proteins at high levels.[5] To address this, you can try optimizing the expression conditions by lowering the induction temperature (e.g., 15-25°C) and reducing the inducer concentration (e.g., IPTG).[6] Additionally, using an E. coli expression strain that supplies rare tRNAs, such as Rosetta(DE3), can sometimes improve the solubility of eukaryotic proteins.[6]
Q3: I am using a His-tag for purification, but the TryS protein is not binding to the Ni-NTA column. What are the possible reasons?
A3: Several factors can lead to poor binding of a His-tagged protein to a Ni-NTA column. The His-tag may be inaccessible, buried within the folded protein structure.[7] Another possibility is that components in your lysis buffer are interfering with the binding; for example, chelating agents like EDTA or reducing agents like DTT can strip the nickel ions from the resin.[7] It is also crucial to ensure the pH of your binding buffer is appropriate, typically around 8.0, as a low pH can cause protonation of the histidine residues and prevent binding.[8]
Q4: My purified TryS protein appears to be aggregated. How can I prevent this?
A4: Protein aggregation during purification can be a significant challenge.[4] To mitigate this, consider adding stabilizing agents to your buffers, such as glycerol (B35011) or non-ionic detergents. Maintaining a low protein concentration during purification and storage can also help reduce aggregation. It is also important to handle the protein gently and avoid harsh conditions like vigorous vortexing or repeated freeze-thaw cycles.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to directly address specific issues you might encounter during your this compound synthetase purification experiments.
Issue 1: Low Protein Yield
Question: I am getting a very low yield of purified TryS. What steps can I take to improve it?
Answer:
Low protein yield is a multifaceted problem that can originate from expression, lysis, or purification steps. Here’s a systematic approach to troubleshoot this issue:
-
Optimize Expression Conditions:
-
Induction Temperature and Time: Lowering the induction temperature to 15-25°C and extending the induction time can enhance the proper folding of TryS and increase the soluble fraction.[6]
-
Inducer Concentration: Titrate the concentration of the inducer (e.g., IPTG) to find the optimal level that maximizes soluble protein expression without causing toxicity to the cells.
-
Host Strain Selection: Consider using an E. coli strain that is optimized for the expression of eukaryotic proteins, such as those containing plasmids for rare tRNAs (e.g., Rosetta™ strains).[6]
-
-
Ensure Efficient Cell Lysis:
-
Lysis Method: If using sonication, ensure it is sufficient to break the cells without generating excessive heat, which can denature the protein. For enzymatic lysis, ensure the lysozyme (B549824) concentration and incubation time are optimal.
-
Lysis Buffer Composition: Include DNase I in your lysis buffer to reduce the viscosity caused by released DNA, which can trap your protein. The addition of protease inhibitors is also crucial to prevent degradation.[9]
-
-
Improve Purification Efficiency:
-
Binding Conditions: Ensure the pH and ionic strength of your binding buffer are optimal for the interaction between the His-tag and the Ni-NTA resin. A pH of 8.0 is generally recommended.[8]
-
Column Capacity: Do not overload the affinity column. Ensure the amount of protein loaded is within the binding capacity of the resin.
-
Elution Optimization: If the protein is binding but not eluting efficiently, you may need to optimize the elution buffer. A step or gradient elution with increasing concentrations of imidazole (B134444) can help determine the optimal concentration for eluting your protein without co-eluting contaminants.
-
Issue 2: Protein is in Inclusion Bodies
Question: A large portion of my expressed TryS is in the insoluble fraction (inclusion bodies). How can I recover active protein?
Answer:
Recovering functional protein from inclusion bodies typically involves a two-step process: solubilization and refolding.
-
Inclusion Body Solubilization:
-
Denaturants: The inclusion bodies need to be solubilized using strong denaturants like 8 M urea (B33335) or 6 M guanidinium (B1211019) hydrochloride.[10] The choice of denaturant and its concentration may need to be optimized for TryS.
-
Reducing Agents: Include a reducing agent like DTT or β-mercaptoethanol in the solubilization buffer to reduce any incorrect disulfide bonds.
-
-
Protein Refolding:
-
Refolding Methods: Common refolding techniques include dialysis, rapid dilution, and on-column refolding. The goal is to gradually remove the denaturant, allowing the protein to refold into its native conformation.
-
Refolding Buffer: The refolding buffer should contain additives that promote proper folding and prevent aggregation. These can include L-arginine, glycerol, and a redox system (e.g., a mixture of reduced and oxidized glutathione).
-
Quantitative Data Summary
The following tables summarize key quantitative data to aid in the optimization of your this compound synthetase purification protocol.
Table 1: Typical Yields of Recombinant this compound Synthetase and Related Enzymes
| Enzyme | Expression System | Reported Yield (mg/L of culture) | Reference |
| Trypanosoma brucei this compound Synthetase | E. coli | ~30 | [1] |
| Trypanosoma cruzi this compound Synthetase | E. coli | ~6 | [1] |
| Leishmania infantum this compound Synthetase | E. coli | ~30 | [1] |
| Leishmania donovani this compound Reductase | E. coli | ~16 | [2] |
Table 2: Recommended Buffer Compositions for His-tagged this compound Synthetase Purification
| Buffer Type | Component | Typical Concentration | Purpose |
| Lysis Buffer | Tris-HCl, pH 8.0 | 20-50 mM | Buffering agent |
| NaCl | 300-500 mM | Reduces non-specific binding | |
| Imidazole | 10-20 mM | Reduces non-specific binding | |
| Lysozyme | 1 mg/mL | Cell wall degradation | |
| DNase I | 10 µg/mL | Reduces viscosity from DNA | |
| Protease Inhibitor Cocktail | Varies | Prevents protein degradation | |
| Wash Buffer | Tris-HCl, pH 8.0 | 20-50 mM | Buffering agent |
| NaCl | 300-500 mM | Reduces non-specific binding | |
| Imidazole | 20-40 mM | Removes weakly bound contaminants | |
| Elution Buffer | Tris-HCl, pH 8.0 | 20-50 mM | Buffering agent |
| NaCl | 300-500 mM | Maintains ionic strength | |
| Imidazole | 250-500 mM | Competes with His-tag for binding to Ni-NTA |
Experimental Protocols
Detailed Methodology for Recombinant this compound Synthetase Purification
This protocol is a general guideline for the expression and purification of His-tagged this compound synthetase from E. coli. Optimization may be required for your specific construct and experimental setup.
1. Expression of Recombinant TryS:
-
Transform the TryS expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3) or Rosetta(DE3)).
-
Inoculate a starter culture of 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Cool the culture to the desired induction temperature (e.g., 18°C).
-
Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
-
Continue to grow the culture at the lower temperature for 16-24 hours.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
2. Cell Lysis:
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (see Table 2).
-
Lyse the cells by sonication on ice. Use short bursts of 30 seconds with 30-second intervals to prevent overheating. Repeat until the suspension is no longer viscous.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Collect the supernatant, which contains the soluble protein fraction.
3. Affinity Chromatography:
-
Equilibrate a Ni-NTA column with 5-10 column volumes of Lysis Buffer.
-
Load the clarified supernatant onto the column at a slow flow rate (e.g., 1 mL/min).
-
Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the bound TryS protein with Elution Buffer. Collect fractions and monitor the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Analyze the fractions by SDS-PAGE to assess purity.
4. (Optional) Further Purification and Buffer Exchange:
-
If further purification is required, pool the fractions containing TryS and perform size-exclusion chromatography.
-
Exchange the buffer of the purified protein to a suitable storage buffer (e.g., containing 20 mM HEPES pH 7.5, 150 mM NaCl, and 10% glycerol) using dialysis or a desalting column.
-
Determine the final protein concentration, aliquot, and store at -80°C.
Visualizations
The following diagrams illustrate the experimental workflow for this compound synthetase purification and a logical approach to troubleshooting low yield.
Caption: Experimental workflow for recombinant this compound synthetase purification.
Caption: Troubleshooting logic for low yield in this compound synthetase purification.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Expression, purification, and characterization of Leishmania donovani this compound reductase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 5. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing Protein Yield in E. coli Expression Systems [synapse.patsnap.com]
- 7. med.upenn.edu [med.upenn.edu]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Validation of this compound Synthetase: A POTENTIAL DRUG TARGET FOR HUMAN TRYPANOSOMIASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wolfson.huji.ac.il [wolfson.huji.ac.il]
"selecting the appropriate buffer for Trypanothione reductase kinetics"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trypanothione reductase (TR) kinetics.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound reductase kinetic assays?
A1: The optimal pH for this compound reductase (TR) activity is generally in the neutral to slightly alkaline range, typically between pH 7.4 and 7.5.[1][2][3][4][5] Most established protocols for TR kinetic assays utilize a buffer system that maintains the pH within this range to ensure maximal enzyme activity and stability.[6]
Q2: Which buffer system is most appropriate for TR kinetics?
A2: HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is the most commonly recommended and widely used buffer for TR kinetic assays.[1][2][3][4][7] It has a pKa of approximately 7.5, which makes it an excellent choice for maintaining the optimal pH for TR. Unlike Tris buffers, HEPES has a low metal-binding capacity and its pKa is less sensitive to temperature changes, which contributes to more reproducible results.[8][9] While Tris-HCl has been used in some TR studies, HEPES is often preferred for sensitive enzyme assays.[9][10][11][12] Phosphate (B84403) buffers are generally not recommended, especially if metal ions are present or if phosphate is a product of a coupled reaction, as it can be inhibitory.[9][13]
Q3: What are the essential components of a TR kinetic assay buffer?
A3: A typical assay buffer for TR kinetics, besides the buffering agent (e.g., HEPES), often includes:
-
EDTA (Ethylenediaminetetraacetic acid): Usually at a concentration of 1 mM, EDTA is a chelating agent that helps to prevent interference from divalent metal ions that could inhibit the enzyme.[1][2][3]
-
NADPH: As the reducing cofactor for TR, NADPH is a critical substrate.[1][14]
-
Bovine Serum Albumin (BSA): Often included at a low concentration (e.g., 0.1 mg/ml) to stabilize the enzyme and prevent its adsorption to surfaces.[1]
-
Detergents (e.g., Tween 20 or Pluronic): A non-ionic detergent is frequently added at a very low concentration (e.g., 0.01% to 0.05%) to prevent the aggregation of small molecule inhibitors and improve the liquid handling properties of the assay mixture.[1][2]
Q4: Can the choice of buffer affect the kinetic parameters (Km, Vmax) of this compound reductase?
A4: Yes, the choice of buffer can significantly impact the kinetic parameters of an enzyme.[8] Different buffers can have varying ionic strengths and may interact with the enzyme or substrates, leading to alterations in the Michaelis constant (Km) and maximum velocity (Vmax).[6][14] It is crucial to select a non-interfering buffer and to maintain consistent buffer conditions throughout a series of experiments to ensure the data is comparable and reliable. For TR, HEPES has been shown to provide consistent and reproducible kinetic data.[2][3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no enzyme activity | Incorrect pH of the buffer. | Verify the pH of your buffer stock and the final assay mixture. Ensure it is within the optimal range for TR (pH 7.4-7.5). |
| Inactive enzyme. | Use a fresh aliquot of the enzyme. Ensure proper storage conditions (-80°C). | |
| Substrate degradation (NADPH or this compound disulfide). | Prepare fresh substrate solutions. Protect NADPH solutions from light. | |
| Presence of inhibitors in the buffer or water. | Use high-purity water and reagents. Consider if any buffer components could be inhibitory. | |
| High background signal or non-linear reaction rates | Aggregation of test compounds. | Include a low concentration of a non-ionic detergent like Tween 20 (0.05%) or Pluronic F-68 (0.01%) in the assay buffer.[1][2] |
| Substrate depletion. | Ensure that the substrate concentration is not limiting, especially for initial rate measurements. A coupled-enzyme assay can help maintain a constant substrate concentration.[2] | |
| Instability of the assay components. | Pre-incubate the assay components (except for the initiating reagent) to allow them to reach thermal equilibrium. | |
| Poor reproducibility between experiments | Inconsistent buffer preparation. | Prepare a large batch of buffer to be used for the entire set of experiments. Always check the pH after preparation. |
| Temperature fluctuations. | Use a temperature-controlled plate reader or water bath to maintain a constant assay temperature. Be aware that the pKa of some buffers, like Tris, is highly temperature-dependent.[6][8] | |
| Pipetting errors. | Use calibrated pipettes and ensure proper mixing of all components. |
Quantitative Data Summary
The following table summarizes the typical buffer components and their concentrations used in this compound reductase kinetic assays, as compiled from various research articles.
| Component | Typical Concentration | Function | References |
| HEPES | 40-50 mM | Buffering agent (pH 7.4-7.5) | [1][2][3][4][7][12] |
| EDTA | 1 mM | Metal ion chelator | [1][2][3] |
| NADPH | 150-300 µM | Enzyme cofactor/substrate | [1][5] |
| This compound disulfide (TS₂) | Variable (often around Km) | Enzyme substrate | [1] |
| BSA | 0.01% (0.1 mg/ml) | Enzyme stabilization | [1][2][7] |
| Tween 20 / Pluronic | 0.01% - 0.05% | Prevents aggregation, improves liquid handling | [1][2] |
Detailed Experimental Protocol: Standard TR Kinetic Assay
This protocol describes a standard spectrophotometric assay for measuring the activity of this compound reductase by monitoring the oxidation of NADPH at 340 nm.
1. Preparation of Reagents:
-
Assay Buffer: 40 mM HEPES, pH 7.5, containing 1 mM EDTA. Prepare a 10X stock and store at 4°C.
-
NADPH Stock Solution: 10 mM NADPH in assay buffer. Prepare fresh and keep on ice, protected from light.
-
This compound Disulfide (TS₂) Stock Solution: 10 mM TS₂ in assay buffer. Store in aliquots at -20°C.
-
This compound Reductase (TR) Enzyme: Prepare a working stock of the enzyme in assay buffer. The final concentration in the assay will need to be optimized, but a starting point is often in the low mU/ml range.[1]
2. Assay Procedure:
-
Set up the reactions in a 96-well UV-transparent microplate or in cuvettes for a standard spectrophotometer.
-
To each well/cuvette, add the following components in order:
-
Assay Buffer
-
NADPH solution to a final concentration of 150 µM.
-
TR enzyme solution.
-
-
Mix gently and pre-incubate the mixture for 5-10 minutes at the desired assay temperature (e.g., 25°C or 37°C) to allow the temperature to equilibrate and to establish a baseline reading.
-
Initiate the reaction by adding TS₂ to the desired final concentration (e.g., starting with a concentration close to the known Km value).
-
Immediately start monitoring the decrease in absorbance at 340 nm over time (e.g., every 15-30 seconds for 5-10 minutes). The rate of NADPH oxidation is proportional to the TR activity.
3. Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
The rate of NADPH oxidation can be calculated using the Beer-Lambert law (ε₃₄₀ for NADPH = 6220 M⁻¹cm⁻¹).
-
For kinetic characterization, vary the concentration of one substrate (e.g., TS₂) while keeping the other (NADPH) at a saturating concentration.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
Visualizations
Caption: Workflow for a standard this compound reductase kinetic assay.
Caption: Decision logic for selecting an appropriate buffer for TR kinetics.
References
- 1. This compound Reductase: A Target Protein for a Combined In Vitro and In Silico Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative structural, kinetic and inhibitor studies of Trypanosoma brucei this compound reductase with T. cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved Tricyclic Inhibitors of this compound Reductase by Screening and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digital.csic.es [digital.csic.es]
- 6. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification and binding mode of a novel Leishmania this compound reductase inhibitor from high throughput screening | PLOS Neglected Tropical Diseases [journals.plos.org]
- 11. Frontiers | Innovative Approach for a Classic Target: Fragment Screening on this compound Reductase Reveals New Opportunities for Drug Design [frontiersin.org]
- 12. Innovative Approach for a Classic Target: Fragment Screening on this compound Reductase Reveals New Opportunities for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. superchemistryclasses.com [superchemistryclasses.com]
- 14. What Are the Applications of Biochemical Buffers in Enzyme Assays? [synapse.patsnap.com]
Technical Support Center: High-Throughput Screening of Trypanothione Reductase Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in high-throughput screening (HTS) for inhibitors of Trypanothione Reductase (TryR), a key drug target in trypanosomatid parasites.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of false positives in a this compound Reductase (TryR) HTS campaign?
A1: False positives in TryR HTS campaigns typically arise from compound-dependent assay interference. The most prevalent mechanisms include:
-
Compound Aggregation: Many small molecules self-associate at micromolar concentrations to form colloidal aggregates.[1][2] These aggregates can non-specifically sequester and inhibit enzymes, including TryR, leading to apparent inhibitory activity.[3]
-
Redox Cycling: Certain chemical scaffolds, particularly those containing quinone-like moieties, can undergo redox cycling in the presence of reducing agents like dithiothreitol (B142953) (DTT), which is often present in TryR assay buffers.[4][5] This process generates reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), which can oxidize and inactivate the enzyme, mimicking true inhibition.[4][6]
-
Assay Technology Interference: Compounds can interfere directly with the detection method. For example, in absorbance-based assays, colored compounds can absorb light at the detection wavelength. In fluorescence-based assays, autofluorescent compounds can emit light, while in luminescence-based assays, compounds can directly inhibit the reporter enzyme (e.g., luciferase).[7]
Q2: My primary screen yielded a high hit rate. Does this indicate a successful screen?
A2: Not necessarily. A high hit rate can be an indicator of widespread assay interference rather than a large number of true inhibitors. For instance, in a caspase-8 HTS, over 85% of the initial hits were found to be redox-cycling compounds that generated H₂O₂ in the presence of DTT.[3] It is crucial to implement a robust hit validation and triage process, including counterscreens, to eliminate false positives.[8]
Q3: A promising hit from my screen is a known Pan-Assay Interference Compound (PAIN). Should I discard it immediately?
A3: While caution is warranted, a compound containing a PAIN substructure should not be automatically discarded without further investigation.[9] PAINs are chemical motifs that are frequently associated with non-specific activity.[9] However, some FDA-approved drugs contain PAIN alerts.[10] The appropriate course of action is to subject the compound to a battery of counterscreens and orthogonal assays to determine if its activity against TryR is specific and on-target.
Q4: How can I proactively minimize interference in my TryR HTS assay design?
A4: Several steps can be taken during assay development to mitigate interference:
-
Include Detergent: Adding a low concentration of a non-ionic detergent, such as 0.01% - 0.05% Tween-20 or Triton X-100, to the assay buffer can help prevent the formation of compound aggregates.[7][10]
-
Optimize Reducing Agent: If the assay is sensitive to redox-active compounds, consider using a weaker reducing agent than DTT, such as β-mercaptoethanol or glutathione, although this may impact enzyme stability and activity.[4]
-
Mind the Readout: Be aware of the limitations of your chosen detection method. If using a fluorescence-based assay, run a pre-screen of your compound library to identify and flag autofluorescent molecules.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during your TryR HTS experiments.
| Problem | Possible Cause | Recommended Action |
| High background signal or apparent activation in an absorbance-based assay. | The compound is colored and absorbs light at the assay wavelength. | Run a counterscreen with the compound in the assay buffer without the enzyme or substrates. Subtract the compound's intrinsic absorbance from the assay signal. |
| High signal in a fluorescence-based assay. | The compound is autofluorescent. | Perform an autofluorescence counterscreen by incubating the compound in the assay buffer without the enzyme or substrates and measuring the fluorescence.[7] |
| Inhibition is observed, but the dose-response curve is steep or shows a "bell shape". | The compound is likely forming aggregates at higher concentrations. | Perform an aggregation counterscreen by re-testing the compound in the presence of a non-ionic detergent like 0.01% Triton X-100. A significant rightward shift in the IC50 value indicates aggregation.[1][7] |
| Inhibition is time-dependent and varies with the concentration of DTT. | The compound is likely a redox cycler generating H₂O₂. | Conduct a redox cycling counterscreen. Re-test the compound in the presence of catalase to quench H₂O₂. Abolishment or significant reduction of inhibition confirms redox cycling.[4] |
| A confirmed hit shows activity against multiple, unrelated enzymes. | The compound is a promiscuous inhibitor, possibly acting through aggregation or another non-specific mechanism. | In addition to aggregation and redox cycling counterscreens, consider performing orthogonal assays with different detection technologies to confirm on-target activity. |
Data on Common Interfering Compounds
Identifying specific interfering compounds is key to refining HTS results. The following table summarizes common classes of interfering compounds and provides examples with reported activities. Note that IC50 values are highly dependent on assay conditions.[11]
| Compound Class | Interference Mechanism | Example Compound | Reported Activity/IC50 | Assay Context |
| Quinones | Redox Cycling | 6-chloro-7-(2-morpholin-4-yl-ethylamino)-quinoline-5,8-dione | EC50 = 0.83 µM for H₂O₂ generation | Phenol red-horseradish peroxidase assay with DTT[12] |
| Catechols | Redox Cycling, Aggregation | Luteolin | Often flagged as a PAIN.[9] | General HTS |
| Rhodanines | Aggregation, Thiol Reactivity | - | Frequently identified as PAINs.[9] | General HTS |
| Phenol-Sulfonamides | Aggregation | - | Identified as a PAINs class.[9] | General HTS |
Experimental Protocols
Protocol 1: Aggregation Counterscreen using Non-Ionic Detergent
Objective: To determine if a compound's inhibitory activity is due to the formation of aggregates.
Methodology:
-
Prepare two sets of serial dilutions of the hit compound in the primary assay buffer.
-
Supplement one set of dilutions with a non-ionic detergent, such as Triton X-100, to a final concentration of 0.01%.[7] The other set should not contain the additional detergent.
-
Perform the this compound Reductase activity assay using both sets of compound dilutions under standard conditions.
-
Generate dose-response curves and calculate the IC50 values for both conditions.
Data Analysis: A significant rightward shift (increase) in the IC50 value in the presence of the detergent is indicative of an aggregation-based mechanism of inhibition.[7] True inhibitors should ideally show little to no change in their IC50 values.
Protocol 2: Redox Cycling Counterscreen using Catalase
Objective: To identify compounds that inhibit this compound Reductase by generating hydrogen peroxide (H₂O₂) through redox cycling.
Methodology:
-
Prepare two identical sets of assay plates with your hit compounds at various concentrations.
-
To one set of plates, add catalase to each well to a final concentration of 100-200 units/mL.[4] The other set of plates will serve as the control without catalase.
-
Pre-incubate the plates for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the this compound Reductase reaction and measure the enzyme activity as in the primary assay.
Data Analysis: If the compound is a redox cycler, its inhibitory activity will be significantly reduced or completely abolished in the presence of catalase.[4] Compare the dose-response curves from the plates with and without catalase. A significant loss of potency in the presence of catalase confirms that the inhibition is mediated by H₂O₂.
Visualizing Key Processes
To further aid in understanding the experimental context, the following diagrams illustrate the this compound-dependent redox pathway and a typical workflow for hit validation.
Caption: The central role of this compound Reductase in the parasite's antioxidant defense.
Caption: A workflow for identifying true TryR inhibitors and eliminating false positives.
References
- 1. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A detergent-based assay for the detection of promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying Redox Cycling Compounds [labhoo.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. The essential roles of chemistry in high-throughput screening triage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 10. This compound Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IC50 - Wikipedia [en.wikipedia.org]
- 12. Development of a 384-well colorimetric assay to quantify hydrogen peroxide generated by the redox cycling of compounds in the presence of reducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Developing Specific Inhibitors for Trypanothione Synthetase
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the discovery of specific inhibitors for Trypanothione Synthetase (TryS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: Why is this compound Synthetase considered a promising drug target for trypanosomatid diseases?
A1: this compound Synthetase (TryS) is a key enzyme in the redox metabolism of trypanosomatid parasites, such as Trypanosoma and Leishmania. This pathway is absent in humans, who rely on a glutathione-based system.[1][2] The absence of a human homologue makes TryS an attractive target for developing selective inhibitors with potentially fewer side effects. TryS is essential for the survival of these parasites, as it synthesizes this compound, a molecule crucial for defending against oxidative stress and maintaining the intracellular reducing environment.[1][2] Genetic and chemical validation studies have confirmed that inhibiting TryS leads to parasite death, making it a druggable target.
Q2: What are the main challenges in developing specific and potent inhibitors for this compound Synthetase?
A2: Developing specific and potent TryS inhibitors presents several significant challenges:
-
Complex Active Site: The TryS active site is large and dynamic, accommodating three different substrates: ATP, glutathione (B108866), and spermidine (B129725) (or glutathionylspermidine).[1] This complexity makes the rational design of small molecule inhibitors that can effectively compete with all substrates a difficult task.
-
High Substrate Concentrations: The intracellular concentrations of the natural substrates (glutathione and spermidine) are high, requiring inhibitors with very high affinity to be effective in a cellular context.
-
Bifunctional Nature: TryS possesses both synthetase and amidase (hydrolytic) activities.[3][4] The interplay between these two functions and how inhibitor binding might affect them is not fully understood, adding another layer of complexity to inhibitor design.
-
Lack of Deep Structural Pockets: The active site of TryS is relatively shallow and solvent-exposed, which can make it challenging to design inhibitors with high affinity and specificity.
-
Poor Correlation between in vitro Potency and in vivo Efficacy: Many compounds that show potent inhibition of the purified TryS enzyme fail to exhibit significant anti-parasitic activity in cell-based assays.[2] This discrepancy can be due to poor membrane permeability, metabolic instability of the compound, or efflux by parasite transporters.
-
Conservation of the ATP-binding Site: Like many enzymes, the ATP-binding site of TryS shares similarities with human kinases and other ATP-dependent enzymes, which can lead to off-target effects and toxicity.
Q3: How does the active site of this compound Synthetase compare to that of human Glutathione Synthetase? Is there a risk of cross-reactivity?
A3: While the overall this compound metabolism is unique to trypanosomatids, the enzymes involved in the synthesis of the precursor molecule, glutathione, are more conserved. Trypanosoma brucei Glutathione Synthetase (TbGS) shares a high degree of structural similarity with its human counterpart.[4][5] This makes TbGS a less attractive target for selective drug design.
This compound Synthetase, however, is distinct as it catalyzes the ligation of glutathione to spermidine, a reaction not performed by human Glutathione Synthetase (hGS). Both TryS and hGS belong to the ATP-grasp superfamily of enzymes.[3][6] The key difference lies in the substrate binding pockets that accommodate spermidine in TryS, which are absent in hGS. This provides a basis for designing selective inhibitors. The challenge remains in achieving high potency and good drug-like properties in compounds that target these unique features of the TryS active site.
Troubleshooting Guides
Guide 1: Inconsistent Results in this compound Synthetase Enzymatic Assays
| Problem | Possible Cause | Troubleshooting Steps |
| No or low enzyme activity | Inactive enzyme | - Ensure proper storage of the enzyme at -80°C in the presence of a cryoprotectant like glycerol.- Avoid repeated freeze-thaw cycles.- Verify the protein concentration using a reliable method (e.g., Bradford or BCA assay).- Perform a positive control experiment with a known substrate concentration and without any inhibitor. |
| Incorrect buffer composition | - Verify the pH and composition of the assay buffer. A typical buffer is 100 mM HEPES, pH 7.5, containing MgCl2 and DTT.- Ensure all components are fully dissolved and at the correct final concentrations. | |
| Substrate degradation | - Prepare fresh substrate solutions (ATP, glutathione, spermidine) for each experiment, especially ATP which is prone to hydrolysis.- Store substrate stocks at -20°C or -80°C. | |
| High background signal | Contaminated reagents | - Use high-purity water and reagents.- Filter-sterilize buffer solutions.- Run a control reaction without the enzyme to measure the background signal from substrates and buffer components. |
| Non-enzymatic reaction | - Some compounds can interfere with the detection method (e.g., colorimetric or fluorescent readout). Run a control with the inhibitor but without the enzyme to check for interference. | |
| High variability between replicates | Pipetting errors | - Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes.- Prepare a master mix of reagents to minimize pipetting variations between wells. |
| Inconsistent incubation times | - Use a multichannel pipette or an automated liquid handler for simultaneous addition of reagents to start or stop the reaction.- Ensure all wells are incubated for the same duration. | |
| Edge effects in microplates | - Avoid using the outer wells of the plate, as they are more susceptible to evaporation.- Fill the outer wells with buffer or water to create a humidified environment. |
Guide 2: Discrepancy between Enzymatic Assay (IC50) and Cell-Based Assay (EC50) Results
| Problem | Possible Cause | Troubleshooting Steps |
| Potent in enzymatic assay, but weak or inactive in cell-based assay | Poor cell permeability | - Assess the physicochemical properties of the compound (e.g., lipophilicity, molecular weight) to predict its ability to cross cell membranes.- Consider synthesizing analogs with improved permeability. |
| Compound instability | - Evaluate the stability of the compound in the cell culture medium over the duration of the assay.- Use mass spectrometry to check for degradation products. | |
| Efflux by parasite transporters | - Co-incubate the compound with known inhibitors of ABC transporters to see if the potency increases.- Use parasite strains with known transporter knockouts if available. | |
| Off-target effects in cells | - The compound may have other cellular effects that mask its inhibition of TryS.- Perform target validation experiments, such as measuring intracellular this compound and glutathione levels. Inhibition of TryS should lead to a decrease in this compound and an increase in glutathione. | |
| Active in cell-based assay, but weak in enzymatic assay | Pro-drug activation | - The compound may be a pro-drug that is metabolically activated by the parasite to its active form. Investigate potential metabolic pathways.- Test metabolites of the compound in the enzymatic assay. |
| Indirect mechanism of action | - The compound might not be directly inhibiting TryS but affecting its expression or the availability of its substrates in the cell. |
Quantitative Data Summary
The following table summarizes the inhibitory activities of selected compounds against this compound Synthetase from different trypanosomatid species and their efficacy against the parasites.
| Compound | Target Organism | Enzyme IC50 (µM) | Parasite EC50 (µM) | Reference |
| DDD86243 | T. brucei | 0.14 | 5.1 | [7] |
| Paullone 1 | L. infantum | 0.35 | 112.3 | [7] |
| Paullone 2 | L. infantum | 0.15 | 12.6 | [7] |
| Calmidazolium chloride | T. brucei | 2.6 - 13.8 | - | [2] |
| Ebselen | T. brucei | 2.6 - 13.8 | - | [2] |
| Indazole 5 | T. brucei | - | 7.1 | [7] |
Experimental Protocols
Protocol 1: High-Throughput Screening (HTS) Assay for this compound Synthetase Inhibitors
This protocol is adapted from a miniaturized 384-well plate colorimetric assay.[8]
Reagents:
-
Assay Buffer: 100 mM HEPES, pH 7.5, 20 mM KCl, 10 mM MgCl₂, 2 mM DTT.
-
Enzyme Solution: Purified this compound Synthetase diluted in Assay Buffer.
-
Substrate Mix: ATP, Glutathione (GSH), and Spermidine (SPD) in Assay Buffer.
-
Detection Reagent: BIOMOL Green™ reagent (or similar malachite green-based phosphate (B84403) detection reagent).
-
Test Compounds: Dissolved in 100% DMSO.
Procedure:
-
Compound Plating: Dispense test compounds and controls (e.g., a known inhibitor and DMSO) into a 384-well plate.
-
Enzyme Addition: Add the diluted TryS enzyme solution to all wells.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-60 minutes) at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Add the Substrate Mix to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 28°C or 37°C) for a specific duration (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Add the BIOMOL Green™ reagent to all wells to stop the reaction and initiate color development.
-
Signal Reading: After a short incubation (e.g., 15-20 minutes) for color stabilization, read the absorbance at 620-650 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.
Protocol 2: Measurement of Intracellular this compound and Glutathione Levels by HPLC
This protocol allows for the validation of on-target activity of TryS inhibitors.
Reagents:
-
Extraction Buffer: Perchloric acid (PCA) or other suitable acid for cell lysis and protein precipitation.
-
Derivatization Reagent: Monobromobimane (mBBr) or other thiol-reactive fluorescent dye.
-
Mobile Phase for HPLC: Acetonitrile and an aqueous buffer (e.g., sodium acetate) with a suitable pH for separation.
-
Standards: Pure this compound and glutathione for generating a standard curve.
Procedure:
-
Cell Culture and Treatment: Culture trypanosomatid parasites to the desired density and treat with the test compound or vehicle control for a specified time.
-
Cell Harvesting and Lysis: Harvest the cells by centrifugation and lyse them with the ice-cold Extraction Buffer.
-
Protein Precipitation: Centrifuge the lysate to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the thiol metabolites.
-
Derivatization: React the supernatant with the derivatization reagent in a buffered solution to label the thiol groups.
-
HPLC Analysis: Inject the derivatized sample onto a reverse-phase HPLC column.
-
Detection: Use a fluorescence detector set to the appropriate excitation and emission wavelengths for the chosen dye.
-
Quantification: Identify and quantify the peaks corresponding to derivatized this compound and glutathione by comparing their retention times and peak areas to the standard curves.
Visualizations
Caption: this compound metabolism pathway in trypanosomatids.
Caption: Drug discovery workflow for TryS inhibitors.
References
- 1. proteopedia.org [proteopedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Leishmania this compound Synthetase-Amidase Structure Reveals a Basis for Regulation of Conflicting Synthetic and Hydrolytic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of Trypanosoma brucei glutathione synthetase: domain and loop alterations in the catalytic cycle of a highly conserved enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure of Trypanosoma brucei glutathione synthetase: Domain and loop alterations in the catalytic cycle of a highly conserved enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutathione synthetase - Wikipedia [en.wikipedia.org]
- 7. Crystal structures of glutathione- and inhibitor-bound human GGT1: critical interactions within the cysteinylglycine binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Trypanothione for Long-Term Storage
Welcome to the technical support center for the handling and long-term storage of trypanothione. This resource is designed for researchers, scientists, and drug development professionals who work with this critical but unstable molecule. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the stability and integrity of your this compound samples during your experiments.
Frequently Asked Questions (FAQs)
Q1: My reduced this compound (T(SH)₂) appears to be degrading quickly upon reconstitution. What is happening?
A1: Reduced this compound is highly susceptible to oxidation, especially under ambient conditions, at neutral or alkaline pH, and in the presence of oxygen. This rapid oxidation converts the active reduced form (T(SH)₂) to its inactive disulfide form (TS₂).
Q2: What is the primary degradation pathway for reduced this compound?
A2: The primary degradation pathway is the oxidation of the two free thiol (-SH) groups to form an intramolecular disulfide bond, resulting in oxidized this compound (TS₂). This process is accelerated by factors such as exposure to air (oxygen), higher temperatures, and neutral to alkaline pH.
Q3: How can I minimize the oxidation of my this compound stock solution during routine use?
A3: To minimize oxidation during handling, it is crucial to work quickly and keep the solution cold (on ice). Use deoxygenated buffers and consider working in an anaerobic chamber if possible. For analytical purposes where the native redox state is critical, the addition of a thiol-blocking agent like N-ethylmaleimide (NEM) to your sample preparation workflow is essential to prevent oxidation during extraction and analysis[1][2].
Q4: I need to store my purified this compound for several months. What is the best method?
A4: For long-term storage, two primary methods are recommended: freezing as a solution or lyophilization. Storing aliquots of a concentrated stock solution at -80°C is a reliable method for preserving thiols for up to a year[1][2]. Lyophilization (freeze-drying) can also provide excellent long-term stability.
Q5: Should I add any stabilizers to my this compound solution before freezing?
A5: Yes, adding a cryoprotectant such as glycerol (B35011) to a final concentration of 10-50% can help prevent damage from ice crystal formation during freezing. Additionally, including a more stable reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) at a low concentration (e.g., 0.1-1 mM) can help maintain a reducing environment and protect the this compound from oxidation.
Q6: I have a lyophilized powder of this compound. How should I store it and for how long?
A6: Lyophilized this compound should be stored in a tightly sealed container at -20°C or -80°C to protect it from moisture and air. Under these conditions, it can be stable for a year or more.
Q7: What is the proper procedure for reconstituting lyophilized this compound?
A7: To reconstitute lyophilized this compound, allow the vial to equilibrate to room temperature before opening to prevent condensation. Use a pre-chilled, deoxygenated buffer of the desired pH. Add the buffer to the vial and gently swirl to dissolve the powder. Avoid vigorous shaking or vortexing, as this can introduce oxygen and promote oxidation.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of activity in a functional assay | Oxidation of reduced this compound (T(SH)₂) to its disulfide form (TS₂). | - Prepare fresh solutions of T(SH)₂ for each experiment.- Store stock solutions as single-use aliquots at -80°C.- Add a reducing agent like DTT or TCEP to your assay buffer if compatible with your experimental setup. |
| Inconsistent results between experiments | - Multiple freeze-thaw cycles of the stock solution.- Variable exposure to oxygen during sample preparation. | - Aliquot stock solutions to avoid repeated freezing and thawing[1][2].- Standardize your handling procedures to minimize air exposure. Use deoxygenated buffers and work on ice. |
| Precipitate forms upon thawing of a frozen stock solution | - Protein or other components in the buffer are precipitating.- The concentration of this compound is too high for the buffer conditions. | - Centrifuge the thawed aliquot at 4°C to pellet the precipitate and use the supernatant.- Consider optimizing the buffer composition or lowering the stock concentration. |
| Lyophilized powder is difficult to dissolve | - Improper lyophilization process leading to a dense cake.- The reconstitution buffer is not optimal. | - Allow the vial to sit at room temperature for 15-30 minutes after adding the buffer, with occasional gentle swirling.- If particulates remain, try gentle mixing for a longer period at 4°C. |
Data Presentation: Recommended Storage Conditions for this compound
| Storage Method | Temperature | Duration | Buffer Recommendations | Additives | Key Considerations |
| Short-term (Working Solution) | 4°C (on ice) | < 1 day | Deoxygenated buffer, pH 6.0-7.0 | None required for immediate use. | Minimize exposure to air. Prepare fresh daily. |
| Long-term (Frozen Solution) | -80°C | Up to 12 months | Deoxygenated buffer, pH 6.0-7.0 | - Glycerol (10-50%)- TCEP (0.1-1 mM) | - Flash-freeze in liquid nitrogen.- Store in single-use aliquots to avoid freeze-thaw cycles. |
| Long-term (Frozen Solution) | -20°C | Up to 3 months | Deoxygenated buffer, pH 6.0-7.0 | - Glycerol (10-50%)- TCEP (0.1-1 mM) | Less stable than -80°C storage; degradation may be observed after 3 months[1][2]. |
| Long-term (Lyophilized) | -20°C or -80°C | > 1 year | Buffer used for lyophilization should be volatile (e.g., ammonium (B1175870) bicarbonate) or compatible with the final application. | Cryoprotectants like sucrose (B13894) or trehalose (B1683222) can be included. | Store in a desiccated environment. Reconstitute with care to avoid introducing oxygen. |
Experimental Protocols
Protocol 1: Preparation and Aliquoting of a Reduced this compound Stock Solution for Frozen Storage
-
Buffer Preparation: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.0) and thoroughly deoxygenate it by bubbling with nitrogen or argon gas for at least 30 minutes. Keep the buffer on ice.
-
Dissolving this compound: Weigh out the desired amount of reduced this compound powder in a pre-chilled tube. Add the cold, deoxygenated buffer to achieve the target concentration. Gently swirl to dissolve.
-
Adding Cryoprotectant and Reducing Agent (Optional): If desired, add glycerol to a final concentration of 20% and/or TCEP to a final concentration of 0.5 mM. Mix gently but thoroughly.
-
Aliquoting: Immediately dispense the solution into single-use, pre-chilled microcentrifuge tubes.
-
Flash Freezing: Snap-freeze the aliquots in liquid nitrogen.
-
Storage: Transfer the frozen aliquots to a -80°C freezer for long-term storage.
Protocol 2: Stability Assessment of Stored this compound using HPLC
-
Sample Preparation: Thaw a frozen aliquot of this compound or reconstitute a lyophilized sample according to the recommended procedure.
-
Derivatization (for distinguishing reduced and oxidized forms): To prevent artificial oxidation during analysis, immediately react the sample with a thiol-blocking agent. A common method is to add N-ethylmaleimide (NEM) to a final concentration of 10 mM and incubate for a short period.
-
HPLC Analysis:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is commonly employed.
-
Detection: UV detection at a wavelength around 214 nm or mass spectrometry (LC-MS) can be used for quantification[1][2].
-
-
Quantification: Prepare standard curves of both reduced (derivatized) and oxidized this compound to accurately quantify the amounts of each in your stored sample. The ratio of the reduced form to the total this compound (reduced + oxidized) will indicate the stability of your sample.
Visualizations
Caption: The redox cycle of this compound.
Caption: Recommended workflow for long-term storage.
References
Technical Support Center: Validating the Specificity of a New Trypanothione Reductase Inhibitor
This guide provides researchers, scientists, and drug development professionals with answers to common questions and troubleshooting strategies for validating the specificity of novel Trypanothione Reductase (TR) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary and most critical step in assessing the specificity of a new TR inhibitor?
A1: The most crucial initial step is to determine the inhibitor's selectivity against the host's analogous enzyme, human Glutathione Reductase (GR).[1][2][3][4] TR and GR share structural similarities, but the substrate-binding sites are different enough to allow for the design of selective inhibitors.[2][3][5] An ideal inhibitor should potently inhibit TR while showing little to no activity against human GR.[6][7]
Q2: My inhibitor is potent in a biochemical assay. How can I confirm it engages with TR inside the parasite?
A2: Confirming target engagement within the parasite is essential. Several methods can be employed:
-
Cellular Thermal Shift Assay (CETSA): This technique assesses the thermal stabilization of TR in intact cells upon inhibitor binding, providing direct evidence of target engagement.[8]
-
Intracellular Thiol Analysis: Measure the levels of this compound and its precursor, glutathione, in parasite cells treated with the inhibitor. On-target inhibition of TR should lead to a dose-dependent decrease in reduced this compound.[9]
-
Genetically Modified Parasites: Use parasite cell lines that either overexpress TR or have one of the TR alleles knocked out.[9] A TR-dependent inhibitor should show decreased potency against overexpressing lines and increased potency against knockout lines.[9]
Q3: What are the different modes of TR inhibition, and how can I determine the mechanism of my compound?
A3: TR inhibitors can act through several mechanisms.[1] The most common are:
-
Competition with this compound Disulfide (TS₂): The inhibitor binds to the wide TS₂ cavity.[1]
-
Competition with NADPH: The inhibitor binds to the NADPH cofactor binding site.[1][6]
-
Redox Cysteine Inactivation: The compound, often containing a metal, binds to the catalytic cysteine residues (Cys52 and Cys57).[1]
The mode of inhibition can be determined through enzyme kinetic studies. By measuring reaction rates at varying concentrations of both the substrate (TS₂ or NADPH) and the inhibitor, you can generate Lineweaver-Burk plots to ascertain the inhibition mode (e.g., competitive, non-competitive, uncompetitive).[2][10]
Q4: Beyond human GR, what other off-target effects should I be concerned about?
A4: A comprehensive specificity profile involves screening against a broader panel of proteins. Depending on the inhibitor's chemical scaffold, this could include:
-
Kinase Panels: Many inhibitors have off-target effects on kinases.[8] Screening against a diverse kinase panel is a standard industry practice.[8]
-
Other Reductases: Test against other relevant oxidoreductases to ensure the inhibitor is not a general reductase inhibitor.
-
CYP450 Inhibition: Assess whether the compound inhibits major cytochrome P450 enzymes to predict potential drug-drug interactions.[11]
Troubleshooting Guide
Q1: My IC₅₀ values are highly variable between experiments. What are the potential causes?
A1: Inconsistent IC₅₀ values can stem from several factors:
-
Enzyme Activity: Ensure you are using a consistent concentration of active enzyme. The fraction of active enzyme can impact results, so proper purification and storage are critical.[12]
-
Compound Stability: Verify the stability of your inhibitor in the assay buffer. Degradation over the course of the experiment will lead to inaccurate readings.
-
Assay Conditions: Maintain consistent pH, temperature, and incubation times.[6] Small variations can alter enzyme kinetics.
-
Controls: Always include appropriate positive (e.g., a known TR inhibitor like clomipramine) and negative (e.g., vehicle, like DMSO) controls on every plate.[2]
Q2: My inhibitor is potent in the biochemical assay but shows weak or no activity in the whole-cell parasite assay. What could be the issue?
A2: A discrepancy between biochemical potency and cellular activity is a common challenge. The reasons can include:
-
Poor Cell Permeability: The compound may not be able to cross the parasite's cell membrane to reach the intracellular TR.
-
Efflux Pumps: The parasite may actively pump the compound out of the cell.
-
Metabolic Inactivation: The compound could be metabolized into an inactive form by the parasite.
-
High Protein Binding: The compound may bind to proteins in the cell culture medium, reducing the effective concentration available to the parasite.
-
Assay Conditions: The high concentration of reducing agents (like cysteine) in some culture media may protect parasites under low this compound conditions, masking the inhibitor's effect.[9]
Q3: My inhibitor shows activity against the parasite, but I'm not sure it's due to TR inhibition. How can I verify the mechanism of action?
A3: This is a critical validation step to confirm that the observed antiparasitic activity is on-target.
-
Confirm Target Engagement: Use methods like CETSA or analysis of intracellular thiol levels as described in the FAQs.[8][9]
-
Correlate Potency: Develop a series of analogues of your inhibitor with varying potencies against the TR enzyme.[13] If the mechanism is on-target, there should be a strong correlation between their biochemical IC₅₀ values and their cellular EC₅₀ values.[13]
-
Rule out General Toxicity: Test the compound against a mammalian cell line (e.g., MRC-5) to determine its cytotoxicity.[9] A high selectivity index (Cytotoxicity CC₅₀ / Parasite EC₅₀) suggests a specific antiparasitic effect.
Data Presentation
Table 1: Example Comparative Inhibition Profile for a Novel TR Inhibitor (Compound X)
| Target Enzyme | Source Organism | Substrate | Kₘ (µM) | Inhibitor Kᵢ (µM) | Inhibition Mode |
| This compound Reductase (TR) | Leishmania infantum | This compound Disulfide | ~6[14] | 0.5 | Competitive (vs. TS₂) |
| This compound Reductase (TR) | Trypanosoma brucei | This compound Disulfide | ~6[14] | 0.8 | Competitive (vs. TS₂) |
| Glutathione Reductase (GR) | Homo sapiens | Glutathione Disulfide | ~62.5[14] | > 100 | No significant inhibition |
| Thioredoxin Reductase (TrxR) | Homo sapiens | Thioredoxin | - | > 150 | No significant inhibition |
Table 2: Example Cellular Activity and Selectivity Profile for Compound X
| Cell Line | Organism | Assay Type | EC₅₀ / CC₅₀ (µM) |
| Promastigotes | Leishmania infantum | Proliferation Assay | 2.5 |
| Bloodstream Form | Trypanosoma brucei | Proliferation Assay | 4.1 |
| MRC-5 (Fibroblast) | Homo sapiens | Cytotoxicity Assay | > 200 |
| Selectivity Index (MRC-5 / L. infantum) | > 80 |
Diagrams and Workflows
References
- 1. Targeting this compound Reductase, a Key Enzyme in the Redox Trypanosomatid Metabolism, to Develop New Drugs against Leishmaniasis and Trypanosomiases [mdpi.com]
- 2. Improved Tricyclic Inhibitors of this compound Reductase by Screening and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Innovative Approach for a Classic Target: Fragment Screening on this compound Reductase Reveals New Opportunities for Drug Design [frontiersin.org]
- 4. Targeting this compound Synthetase and this compound Reductase: Development of Common Inhibitors to Tackle Trypanosomatid Disease | MDPI [mdpi.com]
- 5. Rationally designed selective inhibitors of this compound reductase. Phenothiazines and related tricyclics as lead structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Leishmania infantum this compound Reductase by New Aminopropanone Derivatives Interacting with the NADPH Binding Site [mdpi.com]
- 7. Identification and binding mode of a novel Leishmania this compound reductase inhibitor from high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Chemical Validation of this compound Synthetase: A POTENTIAL DRUG TARGET FOR HUMAN TRYPANOSOMIASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and binding mode of a novel Leishmania this compound reductase inhibitor from high throughput screening | PLOS Neglected Tropical Diseases [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
"overcoming substrate inhibition in Trypanothione synthetase assays"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with Trypanothione synthetase (TryS) assays, with a specific focus on overcoming substrate inhibition.
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition in the context of this compound synthetase assays, and which substrate is responsible?
A1: Substrate inhibition is a form of enzyme inhibition where the enzyme's activity decreases at high substrate concentrations. In this compound synthetase (TryS) assays, this phenomenon is observed with glutathione (B108866) (GSH)[1]. At elevated concentrations, a second molecule of GSH can bind to the enzyme in an unproductive manner, which hinders the catalytic cycle and reduces the overall reaction rate[1][2]. This is a critical consideration for assay design, as high concentrations of substrates are often used to ensure the enzyme is saturated.
Q2: My assay signal (e.g., absorbance) is lower than expected or plateaus quickly. Could this be substrate inhibition?
A2: Yes, this is a classic sign of substrate inhibition, particularly by GSH. If you observe that increasing the concentration of GSH beyond a certain point leads to a decrease in the reaction rate, you are likely encountering substrate inhibition[1]. It is also important to ensure the enzyme concentration is in a linear range and that other substrates like ATP and spermidine (B129725) are not limiting[3].
Q3: How can I overcome or mitigate GSH-dependent substrate inhibition?
A3: To overcome GSH substrate inhibition, it is recommended to use GSH at a concentration near its Michaelis-Menten constant (KM) rather than at saturating concentrations[3]. A thorough kinetic analysis should be performed to determine the optimal concentration range for your specific assay conditions (e.g., pH, temperature)[1]. For Trypanosoma brucei TryS, assays have been successfully performed using 150 µM GSH, which is around its KM value[3].
Q4: What are the typical KM and Ki values for this compound synthetase substrates?
A4: The kinetic parameters for TryS can vary depending on the species and the assay conditions (e.g., buffer, pH, temperature). The following table summarizes reported values for Trypanosoma brucei TryS under near-physiological conditions (pH 7.0, 37°C)[1][2].
Quantitative Data Summary
Table 1: Kinetic Parameters for T. brucei this compound Synthetase
| Substrate/Product | KM (µM) | Ki (µM) | Notes |
| Glutathione (GSH) | 34 | 1000 | Exhibits substrate inhibition. |
| ATP | 18 | - | |
| Spermidine | 687 | - | |
| Glutathionylspermidine (Gsp) | 32 | - | Gsp is the intermediate product and a substrate for the second reaction. |
| This compound (T(SH)₂) | - | 360 | Product inhibition is also observed. |
Data sourced from a kinetic analysis of T. brucei TryS in a phosphate (B84403) buffer system at pH 7.0 and 37°C[1][2].
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Enzyme Activity | 1. Substrate Inhibition: High concentrations of GSH are inhibiting the enzyme[1]. | Titrate GSH concentration to find the optimal level, which is often near its KM value (e.g., 150 µM)[3]. |
| 2. Incorrect Buffer/pH: The enzyme is sensitive to buffer conditions. Assays have been optimized in HEPES pH 8.0 or phosphate buffer pH 7.0[1][4]. | Verify buffer composition, pH, and temperature. Use conditions reported in validated protocols. | |
| 3. Degraded Enzyme or Substrates: Recombinant TryS may lose activity over time. Substrates like ATP can hydrolyze. | Use freshly prepared substrates and enzyme from a validated batch. Aliquot and store enzyme at -80°C. | |
| High Background Signal | 1. Non-enzymatic Phosphate Release: High concentrations of ATP may hydrolyze spontaneously. | Run a control reaction without the enzyme to measure the rate of non-enzymatic hydrolysis and subtract it from the test reactions[3]. |
| 2. Contaminating ATPases: Enzyme preparation may contain other ATPase activity. | Purify the recombinant TryS to homogeneity. Assess ATPase activity by running the assay in the absence of other substrates[1]. | |
| Poor Assay Reproducibility | 1. Inconsistent Pipetting: Especially in 96- or 384-well formats, small volume variations can lead to large errors. | Use calibrated pipettes and consider using automated liquid handlers for high-throughput screening. |
| 2. Reagent Instability during Assay: Reagents may degrade over the course of a long experiment. | Prepare fresh reagents and keep them on ice. Minimize the time plates are left at room temperature before reading. | |
| Inhibitor Shows No Effect | 1. High Substrate Concentration: If the inhibitor is competitive with a substrate, high concentrations of that substrate will mask the inhibitor's effect. | For screening, use substrate concentrations near their KM values to increase the chances of identifying competitive inhibitors[3]. |
| 2. Inhibitor Insolubility: The compound may not be soluble in the aqueous assay buffer. | Check the solubility of the compound in the final assay buffer, which may contain a small percentage of DMSO (e.g., 1%)[3]. |
Visualizations and Diagrams
Caption: Biosynthesis of this compound (T(SH)₂) is a two-step process catalyzed by TryS.[1][5]
Caption: Mechanism of substrate inhibition by excess Glutathione (GSH) in TryS assays.[1][2]
Caption: A typical workflow for a high-throughput screening (HTS) campaign for TryS inhibitors.[3]
Experimental Protocols
Protocol 1: Standard this compound Synthetase (TryS) Activity Assay (Phosphate Detection)
This protocol is based on the BIOMOL Green assay, which quantifies the phosphate (Pi) released from ATP hydrolysis during the synthetase reaction[4].
A. Reagents and Buffers:
-
Assay Buffer: 100 mM HEPES (pH 8.0), 10 mM MgCl₂, 0.5 mM EDTA, 2 mM DTT, 0.01% Brij-35.
-
Recombinant TryS: Diluted in Assay Buffer to the desired final concentration (e.g., 10 nM)[4].
-
Substrate Mix: Prepare a concentrated stock of ATP, Spermidine (Spd), and Glutathione (GSH) in Assay Buffer. Final concentrations should be optimized, but starting points can be: 150 µM ATP, 2 mM Spermidine, and 150 µM GSH[3].
-
BIOMOL Green Reagent: Prepare according to the manufacturer's instructions.
-
Stop Solution (Optional): 5 M HCl.
B. Assay Procedure (96-well plate format):
-
Enzyme Preparation: Add 10 µL of Assay Buffer to control wells (for background measurement) and 10 µL of the appropriate TryS enzyme dilution to the sample wells.
-
Compound Addition (for inhibition assays): Add 1 µL of test compound dissolved in DMSO to the desired final concentration. Add 1 µL of DMSO to control and positive control wells. Incubate for a set period (e.g., 15-60 minutes) at room temperature to allow for compound binding[3].
-
Reaction Initiation: Add 40 µL of the Substrate Mix to all wells to start the reaction. The total reaction volume is 50 µL.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). Ensure the reaction is within the linear range.
-
Reaction Termination: Stop the reaction by adding 100 µL of BIOMOL Green reagent to each well. This reagent is acidic and will halt the enzymatic reaction.
-
Color Development: Incubate at room temperature for 20-30 minutes to allow for color development[3].
-
Data Acquisition: Measure the absorbance at 620-650 nm using a microplate reader[4].
-
Data Analysis: Subtract the absorbance of the no-enzyme control from all other readings. Calculate enzyme activity based on a phosphate standard curve.
Protocol 2: Determining the Kinetic Mechanism of Inhibition
To understand how an inhibitor interacts with TryS, its mechanism is determined by measuring reaction rates at various concentrations of one substrate while holding the others constant, across a range of inhibitor concentrations[3].
A. Procedure:
-
Set up the assay as described in Protocol 1.
-
To determine the mechanism versus a specific substrate (e.g., GSH), prepare a matrix of reactions. The matrix should include:
-
Rows: A range of inhibitor concentrations (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀, 4x IC₅₀).
-
Columns: A range of concentrations for the variable substrate (e.g., for GSH, concentrations from 75 µM to 600 µM)[3].
-
-
Keep the concentrations of the other two substrates (e.g., ATP and Spermidine) constant and at non-inhibitory levels (e.g., near their KM values)[3].
-
Initiate the reactions and measure the initial velocities (rates).
-
Data Analysis: Plot the data using a double reciprocal (Lineweaver-Burk) plot (1/velocity vs. 1/[Substrate]). The pattern of the lines at different inhibitor concentrations will indicate the mechanism of inhibition (competitive, non-competitive, uncompetitive, or mixed).
References
- 1. Dissecting the Catalytic Mechanism of Trypanosoma brucei this compound Synthetase by Kinetic Analysis and Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissecting the catalytic mechanism of Trypanosoma brucei this compound synthetase by kinetic analysis and computational modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug-like molecules with anti-trypanothione synthetase activity identified by high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Validation of this compound Synthetase: A POTENTIAL DRUG TARGET FOR HUMAN TRYPANOSOMIASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: Interpreting Complex Inhibition Kinetics of Trypanothione Reductase
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Trypanothione Reductase (TR). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental analysis of TR inhibition kinetics.
Frequently Asked Questions (FAQs)
Q1: What makes the inhibition kinetics of this compound Reductase complex?
A1: The inhibition kinetics of this compound Reductase (TR) can be complex due to several factors inherent to the enzyme and its inhibitors. TR has a high efficiency and turnover rate, which means that potent inhibitors with submicromolar IC50 values are often required to achieve a significant reduction in its activity.[1] Additionally, inhibitors can act through various complex mechanisms beyond simple competitive, non-competitive, or uncompetitive inhibition. These can include slow-binding, pseudoirreversible inhibition, and competition with either the this compound disulfide (TS₂) substrate or the NADPH cofactor.[2][3] Some inhibitors may also target the dimeric interface of the enzyme or bind to allosteric sites.[3][4]
Q2: My Lineweaver-Burk plot is non-linear. What are the potential causes?
A2: A non-linear Lineweaver-Burk plot suggests that the enzyme system does not follow standard Michaelis-Menten kinetics under the tested conditions. Several factors can cause this deviation, including:
-
Cooperativity: The binding of a substrate or inhibitor molecule to one active site influences the binding affinity of subsequent molecules to other active sites on the enzyme.
-
Substrate or Product Inhibition: High concentrations of the substrate or the accumulation of product can inhibit enzyme activity.
-
Experimental Artifacts: Inaccurate measurement of initial reaction rates, particularly at very high or very low substrate concentrations, can lead to non-linearity.
-
Presence of Isoenzymes: If your enzyme preparation contains multiple isoforms with different kinetic properties, the overall kinetics may appear non-linear.
-
Slow-Binding Inhibition: If the inhibitor binds slowly to the enzyme, the reaction may not reach a steady state within the initial measurement period, leading to curved progress plots and non-linear Lineweaver-Burk plots.[5]
Q3: I am observing a biphasic dose-response curve. What does this indicate?
A3: A biphasic dose-response curve, where an inhibitor shows activation at low concentrations and inhibition at high concentrations, or two distinct inhibitory phases, can be indicative of complex inhibition mechanisms.[6] This could be due to the inhibitor binding to multiple sites on the enzyme with different affinities and functional effects. For example, binding to an allosteric site at low concentrations might activate the enzyme, while binding to the active site at higher concentrations causes inhibition.[6] Alternatively, it could suggest off-target effects or the presence of impurities in the inhibitor stock.
Q4: My inhibitor shows time-dependent inhibition. How should I analyze the data?
A4: Time-dependent inhibition, often seen with slow-binding inhibitors, is characterized by a progressive increase in inhibition over time.[2] To analyze this type of inhibition, it is crucial to monitor the reaction progress curves over an extended period. The initial linear phase of the reaction will be short, followed by a slower, steady-state rate. The analysis of the curvatures of these reaction progress curves at different inhibitor concentrations can help determine the apparent inhibitory constants (Ki app).[2] Further analysis of how these apparent constants change with substrate concentration can elucidate the specific mode of inhibition.
Troubleshooting Guides
Issue 1: High variability in IC50 values between experiments.
-
Possible Cause 1: Reagent Instability.
-
Troubleshooting Step: Prepare fresh solutions of NADPH, this compound Disulfide (TS₂), and the inhibitor for each experiment. Store stock solutions appropriately and avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Inconsistent Assay Conditions.
-
Troubleshooting Step: Ensure that the temperature, pH, and incubation times are strictly controlled in all experiments. Use a temperature-controlled plate reader or water bath.
-
-
Possible Cause 3: Pipetting Errors.
-
Troubleshooting Step: Calibrate your pipettes regularly. For small volumes, use low-retention pipette tips. When preparing serial dilutions of the inhibitor, ensure thorough mixing at each step.
-
Issue 2: No inhibition observed even at high inhibitor concentrations.
-
Possible Cause 1: Inhibitor Insolubility.
-
Troubleshooting Step: Check the solubility of your inhibitor in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept low and consistent across all wells, including controls.[7] If the inhibitor is precipitating, consider using a different solvent or a lower concentration range.
-
-
Possible Cause 2: Inactive Inhibitor.
-
Troubleshooting Step: Verify the identity and purity of your inhibitor using analytical techniques such as mass spectrometry or NMR. If possible, obtain a fresh batch of the compound.
-
-
Possible Cause 3: Incorrect Assay Setup.
-
Troubleshooting Step: Double-check the concentrations of all assay components, including the enzyme, substrates, and inhibitor. Ensure that the correct wavelength is being used for detection (e.g., 340 nm for NADPH oxidation or 412 nm for the DTNB coupled assay).[8]
-
Issue 3: Apparent competitive inhibition with respect to one substrate but non-competitive with the other.
-
Possible Cause: Ordered Bi-Bi Reaction Mechanism.
-
Troubleshooting Step: this compound Reductase follows a sequential ordered Bi-Bi reaction mechanism where NADPH binds first, followed by TS₂. An inhibitor that is competitive with NADPH will appear non-competitive with respect to TS₂ when NADPH is at a saturating concentration. To confirm the mechanism, perform kinetic experiments by varying the concentrations of both substrates in the presence of the inhibitor.
-
Quantitative Data Summary
Table 1: Kinetic Parameters for this compound Reductase from Different Species
| Species | Substrate | K_m (µM) | V_max (U/mg) | Reference |
| Trypanosoma cruzi | This compound Disulfide (TS₂) | 10.4 | - | [9] |
| Trypanosoma brucei | This compound Disulfide (TS₂) | 2.35 | - | [9] |
| Trypanosoma brucei | NADPH | 0.77 | - | [9] |
| Leishmania infantum | This compound Disulfide (TS₂) | 3.6 ± 0.5 | - | [10] |
Table 2: Inhibitor Constants for Selected this compound Reductase Inhibitors
| Inhibitor | Target Species | Inhibition Type | K_i (µM) | IC_50 (µM) | Reference |
| RDS777 | Leishmania infantum | Competitive with TS₂ | 0.25 ± 0.18 | 29.43 | [11] |
| Clomipramine | Trypanosoma cruzi | Competitive with TS₂ | - | 3.8 | [12] |
| Trifluoperazine | Trypanosoma cruzi | - | - | 1.9 | [9] |
| Thioridazine | Trypanosoma cruzi | - | - | 2.3 | [9] |
| Auranofin | Leishmania infantum | - | - | - | [10] |
| Sb(III) | Leishmania infantum | Binds catalytic cysteines | 1.5 | - | [3] |
Detailed Experimental Protocols
Protocol 1: Standard Spectrophotometric Assay for TR Activity (Monitoring NADPH Oxidation)
-
Objective: To measure the rate of NADPH oxidation by TR in the presence of TS₂.
-
Materials:
-
Recombinant this compound Reductase (TR)
-
NADPH
-
This compound Disulfide (TS₂)
-
Assay Buffer: 40 mM HEPES, pH 7.4, 1 mM EDTA
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
-
-
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., 10 mM in DMSO).
-
In a 96-well plate, add the following to each well for a final volume of 200 µL:
-
Assay Buffer
-
TR to a final concentration of ~10 mU/mL
-
Inhibitor at various concentrations (include a solvent control)
-
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding NADPH to a final concentration of 150 µM and TS₂ to a final concentration of 100 µM.
-
Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plot (ΔAbs/min).
-
Convert the rates to µmol/min using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).
-
Determine the percentage of inhibition for each inhibitor concentration relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: DTNB-Coupled Assay for TR Activity
-
Objective: To measure TR activity through the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by the product of the TR reaction, reduced this compound (T(SH)₂). This assay recycles the TS₂ substrate.[8][13]
-
Materials:
-
Recombinant this compound Reductase (TR)
-
NADPH
-
This compound Disulfide (TS₂)
-
DTNB (Ellman's reagent)
-
Assay Buffer: 40 mM HEPES, pH 7.4, 1 mM EDTA
-
96-well clear microplate
-
Microplate spectrophotometer capable of reading absorbance at 412 nm
-
-
Procedure:
-
Prepare working solutions of all reagents in the assay buffer.
-
In a 96-well plate, add the following to each well for a final volume of 200 µL:
-
Assay Buffer
-
TR to a final concentration of ~10 mU/mL
-
TS₂ to a final concentration equivalent to its K_m value for the specific TR species (e.g., 2.35 µM for T. brucei TR).[9]
-
DTNB to a final concentration of 100 µM.
-
Inhibitor at various concentrations (include a solvent control).
-
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding NADPH to a final concentration of 150 µM.
-
Monitor the increase in absorbance at 412 nm every 30 seconds for 15-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plot (ΔAbs/min).
-
Convert the rates to µmol/min using the molar extinction coefficient of the TNB²⁻ product (14150 M⁻¹cm⁻¹).
-
Follow steps 3 and 4 from the data analysis section of Protocol 1 to determine IC50 values.
-
Visualizations
Caption: this compound-dependent redox pathway and TR inhibition.
Caption: Troubleshooting workflow for complex TR inhibition kinetics.
References
- 1. Frontiers | Expanding the molecular landscape of fragments binding to this compound reductase, a legitimate target for drug design against human African trypanosomiasis [frontiersin.org]
- 2. digital.csic.es [digital.csic.es]
- 3. Targeting this compound Reductase, a Key Enzyme in the Redox Trypanosomatid Metabolism, to Develop New Drugs against Leishmaniasis and Trypanosomiases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Innovative Approach for a Classic Target: Fragment Screening on this compound Reductase Reveals New Opportunities for Drug Design [frontiersin.org]
- 5. 6: Slow Binding Inhibitors | Basicmedical Key [basicmedicalkey.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparative structural, kinetic and inhibitor studies of Trypanosoma brucei this compound reductase with T. cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Identification and binding mode of a novel Leishmania this compound reductase inhibitor from high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Reductase: A Target Protein for a Combined In Vitro and In Silico Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved Tricyclic Inhibitors of this compound Reductase by Screening and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ellman's-reagent-mediated regeneration of this compound in situ: substrate-economical microplate and time-dependent inhibition assays for this compound reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
"improving the resolution of Trypanothione reductase crystals"
Welcome to the Technical Support Center for Trypanothione Reductase (TR) Crystallography. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and FAQs to address common challenges in improving the resolution of this compound reductase crystals for structural studies.
Q1: My initial this compound reductase crystals are very small, needle-like, or diffract poorly (>4.0 Å). What are the first steps to improve their quality?
A1: Obtaining high-quality crystals starts with optimizing the initial crystallization conditions and then refining the crystals you have. Loose packing of molecules and high solvent content are common issues that result in low-resolution diffraction.[1] Before moving to advanced post-crystallization treatments, revisit the basics:
-
Protein Purity & Homogeneity: Ensure your TR sample is of the highest purity and monodisperse. The presence of aggregates or different oligomeric forms can hinder the formation of well-ordered crystals.[2]
-
Fine-tune Precipitant/Protein Concentration: Systematically screen a grid of precipitant (e.g., PEG, MPD, Sodium Citrate) versus TR concentration around your initial hit condition. A lower level of supersaturation often favors crystal growth over rapid nucleation, leading to larger, more ordered crystals.[3]
-
Microseeding: If you consistently get microcrystals, using them to seed new crystallization drops is a powerful technique to obtain larger, higher-quality crystals.[3][4] This method separates the nucleation and growth phases, allowing growth to occur under more stable, metastable conditions.[3]
The following diagram illustrates a general workflow for crystal optimization.
References
"cell lysis techniques for accurate intracellular Trypanothione measurement"
Welcome to the technical support center for the accurate measurement of intracellular trypanothione. This resource is designed for researchers, scientists, and drug development professionals working with trypanosomatids. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the accurate measurement of intracellular this compound important?
A1: this compound is a key low-molecular-weight thiol in trypanosomatids, playing a central role in their unique antioxidant defense system. This system is absent in their mammalian hosts, making it a prime target for drug development. Accurate measurement of the reduced (T(SH)₂) and oxidized (TS₂) forms of this compound is crucial for understanding the parasite's redox biology, its response to oxidative stress, and the efficacy of this compound-targeting drugs.
Q2: What is the biggest challenge in measuring intracellular this compound?
A2: The primary challenge is the rapid oxidation of the reduced form, T(SH)₂, to the oxidized form, TS₂, during sample preparation.[1] This can lead to a significant overestimation of the oxidized state and an inaccurate representation of the parasite's intracellular redox environment.
Q3: How can I prevent the artificial oxidation of this compound during sample preparation?
A3: The most effective method is to use a thiol-blocking agent, such as N-Ethylmaleimide (NEM), during cell lysis.[1] NEM rapidly and specifically reacts with the free thiol groups of T(SH)₂ to form a stable derivative, preventing its oxidation.[1] It is also crucial to keep samples on ice and work quickly to minimize enzymatic and chemical oxidation.
Q4: What are the most common cell lysis techniques for this compound measurement?
A4: The most common techniques include chemical lysis using organic solvent mixtures (e.g., acetonitrile/methanol/water), acid extraction with agents like perchloric acid, and mechanical disruption methods such as sonication. The choice of method depends on the specific experimental requirements and downstream analytical techniques (e.g., LC-MS).
Q5: Can I use standard protein lysis buffers like RIPA for this compound extraction?
A5: While RIPA buffer is effective for protein extraction, it is not ideal for metabolite analysis like this compound measurement. The detergents in RIPA can interfere with downstream applications such as mass spectrometry. It is recommended to use lysis methods specifically optimized for small molecule extraction.
Troubleshooting Guides
Problem 1: Low or undetectable levels of reduced this compound (T(SH)₂).
| Possible Cause | Recommended Solution |
| Artificial oxidation during sample preparation. | Immediately treat cells with a thiol-blocking agent like N-Ethylmaleimide (NEM) upon harvesting and lysis to stabilize the reduced form.[1] Ensure all steps are performed on ice or at 4°C to minimize enzymatic activity. |
| Inefficient cell lysis. | Optimize your lysis protocol. For chemical lysis, ensure the solvent mixture is appropriate for your parasite species. For mechanical lysis like sonication, optimize power, duration, and use of pulsed modes to prevent sample heating.[2][3] |
| Degradation of this compound. | Process samples immediately after harvesting. If storage is necessary, store cell pellets at -80°C and process them with the NEM-containing lysis buffer as soon as possible. |
| Suboptimal derivatization with NEM. | Ensure the concentration of NEM is sufficient to react with all reduced thiols in the sample. A concentration of 1.67 mM has been shown to be effective.[1] |
Problem 2: High variability in this compound measurements between replicates.
| Possible Cause | Recommended Solution |
| Inconsistent cell numbers. | Accurately count cells before harvesting to ensure equal loading for each replicate. |
| Variable lysis efficiency. | Standardize the lysis procedure for all samples. For sonication, ensure the probe is consistently placed in the sample and that the sample volume is uniform.[4] |
| Precipitate formation upon thawing. | If samples are frozen, thaw them quickly and vortex thoroughly before analysis to ensure homogeneity. |
| Inconsistent timing of sample processing. | Process all replicates in parallel and minimize delays between harvesting, lysis, and analysis to reduce time-dependent variations. |
Problem 3: Interference or poor signal in downstream analysis (e.g., LC-MS).
| Possible Cause | Recommended Solution |
| High salt concentration from lysis buffer. | If using acid extraction (e.g., perchloric acid), ensure proper neutralization and desalting steps are performed. |
| Presence of interfering compounds from the lysis buffer. | Use high-purity solvents and reagents for your lysis buffer. Ensure the chosen lysis method is compatible with your analytical platform. |
| Viscous lysate due to DNA release. | For mechanical lysis methods, sonication can help shear DNA and reduce viscosity.[4] Alternatively, a brief centrifugation step after lysis can pellet cellular debris and DNA. |
Data Presentation: Comparison of Cell Lysis Techniques
| Lysis Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Chemical Lysis (Acetonitrile/Methanol/Water) | Organic solvents disrupt cell membranes and precipitate proteins. | Simple, rapid, and effective for small sample volumes. Good for preserving the native redox state when combined with NEM.[1] | May not be as effective for parasites with tough outer layers. Solvent choice needs to be optimized. | LC-MS-based metabolomics studies. |
| Acid Extraction (Perchloric Acid) | Strong acid denatures proteins and releases small molecules. | Efficiently precipitates proteins. | Requires a neutralization and desalting step, which can be time-consuming and introduce variability. Can cause hydrolysis of some metabolites. | Targeted metabolite analysis where acid stability is not a concern. |
| Mechanical Lysis (Sonication) | High-frequency sound waves create cavitation, disrupting cell walls. | Effective for a wide range of cell types, including those resistant to chemical lysis.[2] Shears DNA, reducing viscosity. | Can generate heat, potentially degrading sensitive molecules. Requires optimization of power and duration.[3] | General cell disruption for various downstream applications, including proteomics and metabolomics. |
| Hypoosmotic Lysis | Cells are placed in a low-solute buffer, causing them to swell and burst. | A gentle lysis method that can preserve organelle integrity. | May be incomplete for some parasite species and stages. | Studies requiring the isolation of intact organelles. |
Experimental Protocols
Protocol 1: Chemical Lysis with NEM for LC-MS Analysis
This protocol is adapted from a method developed for Leishmania infantum.[1]
Materials:
-
Trypanosomatid cell culture
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Extraction Solution: Acetonitrile/Methanol/Water/DMSO (4:4:2:5, v/v/v/v), pre-cooled to -20°C
-
N-Ethylmaleimide (NEM) stock solution (e.g., 167 mM in DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Refrigerated centrifuge
Procedure:
-
Harvest parasites by centrifugation at 3,000 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with 1 mL of ice-cold PBS and centrifuge again.
-
Prepare the final extraction solution by adding NEM stock solution to the pre-cooled extraction solution to a final concentration of 1.67 mM NEM.
-
Resuspend the cell pellet in 150 µL of the NEM-containing extraction solution.
-
Vortex vigorously for 10 seconds to ensure complete cell lysis.[1]
-
Incubate the samples at -20°C for 1 hour to allow for complete extraction.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet precipitated proteins and cell debris.
-
Carefully transfer the supernatant to a new microcentrifuge tube for LC-MS analysis.
-
Store the extracts at -80°C until analysis.
Protocol 2: Mechanical Lysis using Sonication
This is a general protocol that should be optimized for your specific cell type and sonicator.
Materials:
-
Trypanosomatid cell pellet
-
Lysis buffer (e.g., PBS with protease inhibitors and NEM if measuring this compound)
-
Probe sonicator
-
Ice bucket
-
Microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer.
-
Keep the sample tube on ice throughout the sonication process to prevent heating.[3]
-
Immerse the sonicator probe into the cell suspension. Ensure the probe is submerged but not touching the sides or bottom of the tube.
-
Sonicate the sample using short pulses (e.g., 10-15 seconds on, 30 seconds off) to allow for cooling between pulses.[3]
-
Repeat the sonication cycles for a total "on" time that is sufficient to lyse the cells (this needs to be optimized, typically 1-3 minutes total "on" time).
-
Monitor cell lysis by observing a decrease in the turbidity of the suspension.
-
After sonication, centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube for further analysis.
Visualizations
Caption: Experimental workflow for this compound measurement.
Caption: Troubleshooting logic for low T(SH)₂ signal.
References
"minimizing variability in parasite growth for drug testing"
An essential aspect of preclinical drug discovery for parasitic diseases is the reliability and reproducibility of in vitro susceptibility assays. Minimizing variability in parasite growth is critical to accurately determine compound efficacy and generate trustworthy data. This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during these experiments.
General Troubleshooting and FAQs
This section addresses common sources of variability that apply across different parasite species and assay formats.
Frequently Asked Questions (General)
Q1: My IC50 values for a reference compound are inconsistent between experiments. What are the common causes?
A1: Inconsistent IC50 values are a frequent problem stemming from multiple potential sources:
-
Parasite Culture Health: Ensure parasites are in the logarithmic growth phase and have high viability before initiating the assay. Cultures that are overgrown or have been maintained for too long can exhibit altered drug susceptibility.
-
Initial Parasite Density: The starting number of parasites per well must be consistent. Inaccurate counting or uneven distribution of the parasite suspension can lead to significant variability.
-
Reagent Preparation: Prepare fresh serial dilutions of compounds for each experiment. Stock solutions can degrade over time, and errors in dilution calculations are a common source of variability. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level (typically ≤0.5%).[1]
-
Incubation Conditions: Variations in temperature, gas composition (CO₂, O₂), and humidity can affect parasite growth rates and, consequently, drug efficacy.[2][3] Ensure incubators are properly calibrated and maintained.
-
Operator Variability: Differences in pipetting techniques and timing between operators can introduce variability.[2][4] Standardizing protocols and providing thorough training is crucial.
Q2: I'm observing high background noise or a low signal-to-noise ratio in my fluorescence/colorimetric assay. How can I fix this?
A2: A poor signal-to-noise ratio can mask the biological effect of your test compounds. Consider the following:
-
Assay-Specific Issues: For DNA-intercalating dyes like SYBR Green I, contamination with host cell DNA (e.g., from white blood cells) can cause high background fluorescence.[5] Ensure that red blood cell cultures for Plasmodium are leukocyte-depleted.
-
Reagent Quality: Ensure that fluorescent dyes or colorimetric substrates have not degraded. Store them protected from light and at the recommended temperature.
-
Washing Steps: Incomplete removal of unbound reagents can lead to high background. Optimize and standardize all washing steps in your protocol.
-
Plate Reader Settings: Optimize the gain, excitation, and emission wavelengths for your specific assay to maximize the signal from positive controls and minimize the background from negative controls.
-
Blank Subtraction: Always include appropriate blank wells (e.g., medium only, or uninfected host cells with dye) and subtract the average background reading from all experimental wells.
Q3: The parasites in my negative control (untreated) wells are showing poor viability. What should I do?
A3: Poor growth in control wells invalidates the entire experiment, as it is impossible to assess growth inhibition.
-
Medium and Supplements: Confirm that the culture medium is correctly formulated, has the proper pH, and that all supplements (e.g., serum, L-glutamine) are fresh and have been stored correctly.[1] The source and batch of serum can significantly impact parasite growth.[6]
-
Host Cell Viability: For intracellular parasites (Leishmania, T. cruzi), ensure the host cells are healthy and not overgrown before infection. Host cell stress or death will lead to parasite death.
-
Handling Stress: Minimize the time parasites or host cells are outside of the incubator. Excessive centrifugation or harsh pipetting can damage cells.[7]
-
Contamination: Check for bacterial or fungal contamination, which can inhibit parasite growth.
General Experimental Workflow and Sources of Variability
The following diagram illustrates a standard workflow for in vitro parasite drug susceptibility testing and highlights key stages where variability can be introduced.
Plasmodium falciparum (Malaria) Troubleshooting
Drug susceptibility testing for P. falciparum typically involves culturing the asexual erythrocytic stages.
FAQs for P. falciparum Assays
Q1: My SYBR Green I assay has high well-to-well variability and a high background. What's wrong?
A1: This is a common issue with the SYBR Green I assay.
-
WBC Contamination: The primary cause of high background is contaminating white blood cells (WBCs), as the dye binds to any dsDNA.[5] Ensure your red blood cells (RBCs) are leukocyte-depleted using methods like plasmodion or by passing them through a cellulose (B213188) column.
-
Low Parasitemia: The assay is less sensitive at low parasite densities (<0.5% parasitemia).[5][8][9] If starting with patient isolates, allow the parasites to multiply to a suitable level before starting the assay.
-
Incomplete Lysis: Ensure the lysis buffer effectively disrupts the RBCs to release the parasites and make their DNA accessible to the dye.
-
Dye Concentration: Titrate the SYBR Green I concentration to find the optimal balance between signal and background.
Q2: The IC50 values for my antifolate drugs (e.g., pyrimethamine) are not reproducible. Why?
A2: Antifolate drugs act on a specific stage of the parasite life cycle.
-
Culture Medium: The presence of folic acid and para-aminobenzoic acid (PABA) in standard RPMI 1640 medium can interfere with the action of antifolates. For testing these compounds, you must use custom-made RPMI 1640 medium that is free of folic acid and PABA.[8]
-
Assay Duration: Antifolates primarily act on the later stages of parasite development. Assays with short incubation times (e.g., 24 hours) may not be sufficient to observe their full effect. A 72-hour incubation is often required.[9][10]
Data Summary: P. falciparum Assay Parameters
| Parameter | Assay Type | Recommended Value/Condition | Reference(s) |
| Detection Limit | SYBR Green I | 0.04% - 0.08% parasitemia | [8][9] |
| Quantitation Limit | SYBR Green I | ~0.5% parasitemia | [8][9] |
| Assay Robustness (Z') | SYBR Green I | 0.73 - 0.95 | [8][9] |
| Starting Parasitemia | [³H]hypoxanthine / SYBR Green I | 0.4% - 0.8% | [9] |
| Incubation Time | Standard Drugs | 48 - 72 hours | [9] |
| Incubation Time | Antifolates | 72 hours | [9] |
| Gas Mixture | Standard Culture | 5% CO₂, 5% O₂, 90% N₂ | [11] |
Protocol: P. falciparum SYBR Green I Drug Susceptibility Assay
This protocol is adapted from established methods.[8][12]
-
Parasite Synchronization: Synchronize parasite cultures (e.g., using 5% D-sorbitol) to the ring stage to ensure a homogenous starting population.
-
Compound Plating: Prepare 2-fold serial dilutions of test compounds in an appropriate solvent (e.g., 70% ethanol (B145695) or DMSO) and add them to a 96-well black, clear-bottom microtiter plate. Allow the solvent to evaporate.
-
Parasite Plating: Prepare a parasite suspension at 0.8% parasitemia and 2% hematocrit in complete culture medium (use folic acid/PABA-free medium for antifolates). Add 200 µL of this suspension to each well. Include positive (parasites, no drug) and negative (uninfected RBCs, no drug) controls.
-
Incubation: Incubate the plate for 72 hours under standard malaria culture conditions (37°C, 5% CO₂, 5% O₂).
-
Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and SYBR Green I dye (e.g., at a 1:5000 dilution of the commercial stock). Add 100 µL of this buffer to each well.
-
Incubation (Staining): Seal the plate, protect it from light, and incubate at room temperature for 1-2 hours.
-
Fluorescence Reading: Read the plate on a fluorescence plate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Analysis: Subtract the background fluorescence from negative controls. Normalize the data to the positive control (100% growth) and calculate IC50 values using a non-linear regression model.
Leishmania & Trypanosoma Troubleshooting
The gold standard for these intracellular parasites involves assays using the amastigote stage within a host macrophage cell line.[13][14]
FAQs for Intracellular Amastigote Assays
Q1: My macrophage infection rate is very low and variable. How can I improve it?
A1: Low infectivity is a major hurdle for amastigote assays.[15]
-
Parasite Stage: Use infective-stage (metacyclic) promastigotes of Leishmania for infection. For T. cruzi, use tissue culture-derived trypomastigotes.
-
Parasite Preconditioning: For some Leishmania field isolates, preconditioning stationary-phase promastigotes at an acidic pH (e.g., 5.4) for 24 hours prior to infection can significantly enhance macrophage invasion.[15]
-
Multiplicity of Infection (MOI): Optimize the ratio of parasites to host cells. A high MOI (e.g., 10:1 or 20:1 parasites:macrophages) is often required.
-
Host Cell Line: The choice of host cell (e.g., THP-1, peritoneal macrophages) can influence infection efficiency.[14] Ensure the cells are healthy and not over-confluent.
Q2: Microscopic counting of amastigotes is tedious and subjective. Are there higher-throughput alternatives?
A2: Yes, several methods have been developed to increase throughput.
-
Reporter Gene Assays: Using parasites engineered to express reporter proteins like Green Fluorescent Protein (GFP), luciferase, or β-galactosidase allows for a plate-reader-based quantitative readout, which is much faster than manual counting.[14][16][17]
-
High-Content Imaging: Automated microscopy and image analysis platforms can quantify the number of host cells and intracellular amastigotes, providing an unbiased and high-throughput alternative to manual microscopy.[17][18]
Q3: Why do my results differ when testing on different parasite strains or species?
A3: Significant genetic and phenotypic diversity exists both between and within parasite species.[18][19]
-
Inherent Resistance: Different strains or clinical isolates possess varying levels of intrinsic susceptibility to drugs.[13][20] For example, different T. cruzi Discrete Typing Units (DTUs) respond differently to benznidazole.[19]
-
Growth Rate: The replication rate of the parasite can influence the apparent efficacy of static vs. cidal compounds. Slower-growing strains may appear less sensitive to drugs that require multiple rounds of division to take effect.[20]
-
Recommendation: It is crucial to screen compounds against a panel of clinically relevant and diverse parasite strains to identify broad-spectrum inhibitors.[19][20]
Troubleshooting Logic for Amastigote Assays
This diagram provides a logical flow to diagnose common problems in intracellular drug screening assays.
Protocol: General Leishmania Intracellular Amastigote Assay
This protocol provides a general framework; specific parameters like cell numbers and incubation times should be optimized for the specific Leishmania species and host cell line used.
-
Host Cell Plating: Seed a suitable macrophage cell line (e.g., THP-1 differentiated with PMA, or primary peritoneal macrophages) into 96- or 384-well plates. Allow cells to adhere for 24-48 hours.
-
Parasite Preparation: Culture Leishmania promastigotes until they reach the stationary phase to enrich for infective metacyclic forms.
-
Infection: Remove the medium from the adherent macrophages and add the stationary-phase promastigotes at an optimized MOI (e.g., 10 parasites per macrophage).
-
Incubation (Infection): Incubate for 4-24 hours to allow parasites to invade the host cells.
-
Removal of Extracellular Parasites: Wash the wells gently with pre-warmed medium to remove any non-internalized promastigotes.
-
Compound Addition: Add fresh medium containing serial dilutions of the test compounds. Include positive (infected, untreated) and negative (uninfected) controls.
-
Incubation (Drug Treatment): Incubate the plates for 72-120 hours to allow for amastigote replication and to observe the effect of the compounds.
-
Assay Readout:
-
Microscopy: Fix the cells (e.g., with methanol), stain with Giemsa, and manually count the number of amastigotes per 100 macrophages under a light microscope.
-
High-Content Imaging: Fix the cells and stain nuclei with a DNA dye (e.g., DAPI or Hoechst). Use an automated imaging system to quantify host cells and intracellular parasites.
-
-
Data Analysis: Determine the percentage of infected cells and/or the number of amastigotes per cell. Normalize the data to the positive control and calculate IC50 values.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of factors affecting the variability of a quantitative suspension bead array assay measuring IgG to multiple Plasmodium antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suitability of methods for Plasmodium falciparum cultivation in atmospheric air - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluating drug resistance in visceral leishmaniasis: the challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Sensitivity Testing of Leishmania Clinical Field Isolates: Preconditioning of Promastigotes Enhances Infectivity for Macrophage Host Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improving in vitro screening compounds anti-Trypanosoma cruzi by GFP-expressing parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High Throughput Screening for Anti–Trypanosoma cruzi Drug Discovery | PLOS Neglected Tropical Diseases [journals.plos.org]
- 18. mdpi.com [mdpi.com]
- 19. scielo.br [scielo.br]
- 20. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery | PLOS Neglected Tropical Diseases [journals.plos.org]
Validation & Comparative
A Comparative Guide to Inhibitors of Trypanothione Reductase and Human Glutathione Reductase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of inhibitors targeting Trypanothione Reductase (TR), a key enzyme in trypanosomatid parasites, and its human counterpart, Glutathione (B108866) Reductase (hGR). Understanding the selectivity and efficacy of these inhibitors is crucial for the development of novel therapeutics against diseases like leishmaniasis and trypanosomiasis, while minimizing host toxicity.
Introduction
Trypanosomatid parasites, the causative agents of debilitating diseases such as Chagas disease and African sleeping sickness, rely on a unique thiol-redox system centered around the enzyme this compound Reductase (TR).[1] This enzyme is essential for the parasite's survival, protecting it from oxidative stress generated by the host's immune system.[2][3][4][5] In contrast, human cells utilize Glutathione Reductase (hGR) to maintain their redox balance. The structural and functional differences between TR and hGR present a promising avenue for the rational design of selective inhibitors that target the parasite without harming the host.[6][7][8][9][10][11] This guide summarizes quantitative data on various inhibitors, details relevant experimental protocols, and visualizes the key metabolic pathways.
Data Presentation: A Comparative Analysis of Inhibitors
The following tables provide a structured overview of inhibitors for both TR and hGR, with a focus on their inhibitory concentrations (IC50) and selectivity.
Table 1: Inhibitors of this compound Reductase (TR)
| Inhibitor | Chemical Class | Target Organism | IC50 / Kᵢ (µM) |
| Clomipramine | Tricyclic Antidepressant | Trypanosoma cruzi | 6 (Kᵢ)[6][7] |
| Thioridazine (B1682328) | Phenothiazine | Trypanosoma cruzi | Potent irreversible inhibitor[12] |
| Polyphenyl derivatives (7 & 8) | Polyphenyl | Trypanosoma cruzi | 32 and 28 (IC50)[13] |
| Cepharanthine | Bisbenzylisoquinoline Alkaloid | Trypanosoma cruzi | 15 (IC50)[1] |
| Compound 3 | Novel Heterocycle | Leishmania infantum | 12.44 (IC50, on promastigotes)[4][5] |
| Compound 2b | Aminopropanone Derivative | Leishmania infantum | 65.0 (IC50)[14] |
| Xanthene derivative 16 | Xanthene | Trypanosoma cruzi | 35.7 (IC50)[13] |
Table 2: Inhibitors of Human Glutathione Reductase (hGR)
| Inhibitor | Chemical Class | IC50 (µM) | Notes |
| Carmustine | Nitrosourea | - | Known irreversible inhibitor[15] |
| 2-AAPA | Propionic Acid Derivative | - | Induces significant protein glutathionylation[16] |
| Acylfulvene (B1200177) Analogues | Sesquiterpene | Micromolar range[15] | Reversible and irreversible inhibitors identified[15] |
| LCS3 | - | 3.3 | Reversible, non-competitive inhibitor[17] |
| Valproic Acid | Anticonvulsant | - | Dose-dependent, reversible, uncompetitive inhibitor[18] |
| 4-Hexylresorcinol | Resorcinol (B1680541) Derivative | 14 | Most effective among tested resorcinol derivatives[19] |
| Sodium Arsenite | Metalloid | Low concentrations | In vitro inhibition |
Table 3: Selectivity of Inhibitors
| Inhibitor | TR IC50 (µM) | hGR IC50 (µM) | Selectivity Index (hGR/TR) | Target Organism |
| Compound 3 | 7.5 | > 85 | > 11.3 | Leishmania infantum[14] |
| Compound 2b | 65.0 | > 150 | > 2.3 | Leishmania infantum[14] |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of enzyme inhibitors. Below are standard protocols for key experiments.
1. In Vitro Enzyme Inhibition Assay (Spectrophotometric)
This assay measures the activity of TR or hGR by monitoring the oxidation of NADPH, which results in a decrease in absorbance at 340 nm.
-
Principle: The reductase enzyme catalyzes the reduction of its disulfide substrate (this compound disulfide [TS2] for TR, or glutathione disulfide [GSSG] for hGR) using NADPH as a cofactor. The rate of NADPH consumption is proportional to the enzyme's activity.
-
Reagents:
-
Procedure:
-
Pre-incubate the enzyme, buffer, substrate, and inhibitor in a 96-well plate or cuvette at 25°C for a defined period (e.g., 3 minutes).[14]
-
Initiate the reaction by adding NADPH.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the curve.
-
Determine the percentage of inhibition by comparing the velocity of the reaction with the inhibitor to a control reaction without the inhibitor.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
2. Cell-Based Parasite Viability Assay
This assay determines the effect of inhibitors on the proliferation and viability of the parasite.
-
Principle: Metabolic activity of viable cells is used as an indicator of cell number. A redox indicator dye (e.g., resazurin) is added to the cell culture, which is reduced by metabolically active cells into a fluorescent product (resorufin).
-
Reagents:
-
Parasite culture (e.g., Leishmania infantum promastigotes).
-
Appropriate culture medium.
-
Test inhibitor at various concentrations.
-
Resazurin-based reagent (e.g., AlamarBlue).
-
-
Procedure:
-
Seed parasites in a 96-well plate at a specific density.
-
Add serial dilutions of the test inhibitor to the wells. Include a positive control (known anti-parasitic drug) and a negative control (vehicle).
-
Incubate the plate for a specified period (e.g., 72 hours) under appropriate culture conditions.
-
Add the resazurin-based reagent to each well and incubate for an additional period (e.g., 4-6 hours).
-
Measure the fluorescence or absorbance at the appropriate wavelength.
-
Calculate the percentage of parasite growth inhibition relative to the negative control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4][5]
-
Visualizations: Pathways and Workflows
Redox Metabolism in Trypanosomatids
The following diagram illustrates the central role of this compound Reductase in the this compound-based redox system of trypanosomatids.
References
- 1. This compound Reductase: A Viable Chemotherapeutic Target for Antitrypanosomal and Antileishmanial Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relevance of this compound Reductase Inhibitors on Trypanosoma cruzi Infection: A Systematic Review, Meta-Analysis, and In Silico Integrated Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Innovative Approach for a Classic Target: Fragment Screening on this compound Reductase Reveals New Opportunities for Drug Design [frontiersin.org]
- 4. Identification and binding mode of a novel Leishmania this compound reductase inhibitor from high throughput screening | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. Identification and binding mode of a novel Leishmania this compound reductase inhibitor from high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Rationally designed selective inhibitors of this compound reductase. Phenothiazines and related tricyclics as lead structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rationally designed selective inhibitors of this compound reductase. Phenothiazines and related tricyclics as lead structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glutathione reductase turned into this compound reductase: structural analysis of an engineered change in substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Active site of this compound reductase. A target for rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound reductase inhibitors: Overview of the action of thioridazine in different stages of Chagas disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mini review on tricyclic compounds as an inhibitor of this compound reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Profiling patterns of glutathione reductase inhibition by the natural product illudin S and its acylfulvene analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of glutathione reductase inhibition on cellular thiol redox state and related systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Glutathione reductase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 18. Inhibition of human red blood cell glutathione reductase by valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. journals.asm.org [journals.asm.org]
Validation of Trypanothione Synthetase as a Drug Target in Trypanosoma brucei: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the validation of Trypanothione synthetase (TryS) as a promising drug target for the treatment of Human African Trypanosomiasis (HAT), caused by the protozoan parasite Trypanosoma brucei. The guide objectively compares the genetic and chemical validation of TryS with alternative drug targets in T. brucei and presents supporting experimental data and detailed methodologies.
Executive Summary
This compound synthetase is a crucial enzyme in the redox metabolism of T. brucei, a pathway essential for parasite survival and absent in the mammalian host. This unique characteristic makes TryS a highly attractive target for the development of selective anti-trypanosomal drugs. Both genetic and chemical validation studies have confirmed the essentiality of TryS for the viability of T. brucei, positioning it as a strong candidate for therapeutic intervention.
This compound Synthetase: The Target
This compound [N1,N8-bis(glutathionyl)spermidine] is the principal low-molecular-weight thiol in trypanosomatids, replacing the role of glutathione (B108866) in mammalian cells in defense against oxidative stress.[1][2] this compound synthetase (TryS) catalyzes the two-step ATP-dependent synthesis of this compound from glutathione and spermidine (B129725).[1][2] Given its central role in parasite survival and its absence in humans, inhibiting TryS presents a promising strategy for the development of new therapies for HAT.
Data Presentation: A Comparative Analysis
Genetic Validation of this compound Synthetase
Genetic studies using RNA interference (RNAi) to knockdown the expression of the TryS gene have demonstrated its essentiality for T. brucei.
| Experimental Approach | Key Findings | Reference |
| RNA interference (RNAi) | Knockdown of TryS leads to a significant decrease in intracellular this compound levels, resulting in growth arrest and cell death.[1][2] | --INVALID-LINK-- |
| TryS-downregulated cells exhibit increased sensitivity to oxidative stress induced by hydrogen peroxide.[1][2] | --INVALID-LINK-- | |
| Depletion of TryS leads to an accumulation of the precursor glutathione (GSH).[1][2] | --INVALID-LINK-- |
Chemical Validation of this compound Synthetase
The development of specific inhibitors has provided strong chemical validation for TryS as a drug target. High-throughput screening campaigns have identified several classes of potent inhibitors.
| Inhibitor | IC50 (TryS enzyme) | EC50 (T. brucei cells) | On-target Effect | Reference |
| DDD86243 | 140 nM[3] | 5.1 µM[3] | Dose-dependent decrease in intracellular this compound and a 5-fold increase in glutathione.[4][5] | --INVALID-LINK--, --INVALID-LINK-- |
| Various Hits (from HTS) | 1.2 to 36 µM[6] | 5-10 µM for lead series[7] | Confirmed for lead compounds by measuring intracellular thiol levels.[4][5] | --INVALID-LINK--, --INVALID-LINK-- |
Comparison with Alternative Drug Targets in T. brucei
While TryS is a compelling target, other enzymes and pathways in T. brucei have also been validated as potential drug targets.
| Target | Validation Status | Advantages | Disadvantages/Challenges | Key Inhibitors |
| This compound Synthetase (TryS) | Genetically and chemically validated.[1][2][4][5] | Essential for parasite survival; unique to trypanosomatids, suggesting high selectivity. | Inhibitors identified to date have moderate whole-cell activity. | DDD86243, various small molecule inhibitors.[3][4][5] |
| This compound Reductase (TryR) | Genetically and chemically validated.[8][9] | Essential for recycling this compound; absent in humans. | Extensive efforts have yielded potent inhibitors, but with challenges in achieving in vivo efficacy. | Clomipramine, trifluoperazine.[8] |
| Ornithine Decarboxylase (ODC) | Clinically validated target of eflornithine.[10] | Proven clinical efficacy. | Eflornithine has limitations, including the need for intravenous administration and emerging resistance. | Eflornithine (DFMO).[10] |
| N-myristoyltransferase (NMT) | Genetically and chemically validated.[11] | Essential for the modification of numerous proteins; potent inhibitors show in vivo efficacy in mouse models.[11] | Targeting a protein modification enzyme could have complex cellular effects. | DDD85646.[11] |
| Phosphodiesterases (PDEs) | Pharmacologically validated.[1] | Highly conserved catalytic domains with human homologs, allowing leveraging of existing inhibitor libraries. | Potential for off-target effects on human PDEs. | Compound A (a tetrahydrophthalazinone derivative).[1] |
Experimental Protocols
This compound Synthetase (TryS) Enzyme Activity Assay (Phosphate Detection Method)
This high-throughput assay measures the release of inorganic phosphate (B84403) (Pi) from ATP during the TryS-catalyzed reaction.
Materials:
-
Recombinant T. brucei TryS
-
ATP
-
Glutathione (GSH)
-
Spermidine
-
Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 10 mM MgSO₄, 0.5 mM EDTA, 1 mM DTT)
-
BIOMOL Green™ reagent (or similar malachite green-based phosphate detection reagent)
-
384-well microplates
Procedure:
-
Prepare a reaction mixture containing reaction buffer, ATP, GSH, and spermidine at desired concentrations.
-
Add a small volume of the test compound (inhibitor) dissolved in DMSO to the appropriate wells. Include DMSO-only controls.
-
Initiate the reaction by adding recombinant TryS to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the BIOMOL Green™ reagent.
-
Incubate for a further 20-30 minutes at room temperature to allow color development.
-
Measure the absorbance at ~620-650 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound by comparing the absorbance to the positive (no inhibitor) and negative (no enzyme) controls.
Measurement of Intracellular Thiol Levels by HPLC
This method allows for the quantification of intracellular this compound and glutathione in T. brucei to confirm the on-target effects of TryS inhibitors.
Materials:
-
T. brucei bloodstream form parasites
-
Perchloric acid (PCA)
-
Monobromobimane (B13751) (mBBr)
-
HEPES buffer
-
DTPA (diethylenetriaminepentaacetic acid)
-
HPLC system with a fluorescence detector
Procedure:
-
Culture T. brucei parasites in the presence of various concentrations of the test inhibitor for a specified time (e.g., 72 hours).
-
Harvest the parasites by centrifugation and wash with a suitable buffer.
-
Lyse the cells by adding a cold solution of perchloric acid.
-
Centrifuge to pellet the protein precipitate and collect the supernatant containing the acid-soluble thiols.
-
Neutralize the supernatant with a potassium carbonate solution.
-
Derivatize the thiols by incubating the sample with monobromobimane in HEPES buffer containing DTPA.
-
Stop the derivatization reaction by adding an acid (e.g., acetic acid).
-
Analyze the samples by reverse-phase HPLC with fluorescence detection (Excitation: 380 nm, Emission: 480 nm).
-
Quantify the amounts of this compound and glutathione by comparing the peak areas to those of known standards.
RNA Interference (RNAi) for Gene Knockdown in T. brucei
This protocol describes the general steps for inducible knockdown of a target gene, such as TryS, in T. brucei.
Materials:
-
T. brucei cell line expressing T7 polymerase and tetracycline (B611298) repressor (e.g., bloodstream-form single marker line).
-
RNAi vector (e.g., pZJM) containing opposing T7 promoters.
-
Tetracycline
Procedure:
-
Construct the RNAi vector: Clone a fragment (typically 400-600 bp) of the target gene (TryS) into the RNAi vector between the two opposing T7 promoters.
-
Transfect T. brucei: Linearize the plasmid and transfect it into the appropriate T. brucei cell line by electroporation.
-
Select stable transformants: Select for stably transfected cells using an appropriate antibiotic.
-
Induce RNAi: To induce the expression of the double-stranded RNA (dsRNA), add tetracycline to the culture medium.
-
Analyze the phenotype: Monitor the cells for the desired phenotype, such as growth inhibition, changes in cell morphology, or altered protein/metabolite levels. This can be assessed by:
-
Growth curves: Counting cell numbers daily.
-
Western blotting: To confirm the depletion of the target protein.
-
Metabolite analysis: Using methods like HPLC to measure changes in relevant metabolites (e.g., this compound).
-
Visualizations
Caption: this compound biosynthesis and its role in redox metabolism in T. brucei.
Caption: Workflow for the genetic and chemical validation of this compound synthetase (TryS).
References
- 1. academic.oup.com [academic.oup.com]
- 2. Validation of Trypanosoma brucei this compound synthetase as drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting this compound Synthetase and this compound Reductase: Development of Common Inhibitors to Tackle Trypanosomatid Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissecting the Catalytic Mechanism of Trypanosoma brucei this compound Synthetase by Kinetic Analysis and Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Validation of this compound Synthetase: A POTENTIAL DRUG TARGET FOR HUMAN TRYPANOSOMIASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. journals.plos.org [journals.plos.org]
- 8. Comparative structural, kinetic and inhibitor studies of Trypanosoma brucei this compound reductase with T. cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Target-based drug discovery for human African trypanosomiasis: selection of molecular target and chemical matter - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Trypanothione Metabolism Across Leishmania Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of the trypanothione-based redox system in various Leishmania species is critical for the development of novel anti-leishmanial therapies. This guide provides a comparative overview of this compound metabolism, focusing on key enzymatic differences and experimental methodologies.
The this compound metabolic pathway is a unique and essential antioxidant defense system in Leishmania parasites, absent in their mammalian hosts, making it a prime target for drug discovery.[1][2][3] This system centers around the dithiol this compound (T(SH)₂), which is synthesized and maintained in its reduced state by the sequential action of two key enzymes: this compound synthetase (TryS) and this compound reductase (TR).[1][2][4] Variations in the efficiency and regulation of this pathway among different Leishmania species can influence their virulence and susceptibility to therapeutic agents.
Comparative Enzyme Kinetics
Significant differences in the kinetic parameters of the core enzymes of this compound metabolism have been observed across various Leishmania species. These differences can have profound implications for the parasite's ability to cope with oxidative stress and may underlie species-specific variations in drug sensitivity. The following tables summarize the key kinetic constants for this compound Reductase (TR) and this compound Synthetase (TryS) from different Leishmania species.
Table 1: Comparative Kinetic Parameters of this compound Reductase (TR) Across Leishmania Species
| Leishmania Species | Substrate | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) | Reference(s) |
| L. donovani | This compound Disulfide | 36 | - | 5.0 x 106 | [5] |
| L. donovani | NADPH | 9 | - | - | [5] |
| L. donovani (recombinant) | This compound Disulfide | 50 | 18,181 | 6.06 x 106 | [6][7] |
| L. infantum | This compound Disulfide | 72 | - | - | [8] |
| L. mexicana (recombinant) | This compound Disulfide | 173 | - | - | [8] |
Note: '-' indicates data not available in the cited sources.
Table 2: Comparative Kinetic Parameters of this compound Synthetase (TryS) Across Leishmania Species
| Leishmania Species | Substrate | Km (µM) | kcat (s-1) | Ki (µM) | Reference(s) |
| L. donovani | Glutathione | 33.24 | 1.3 | 866 (substrate inhibition) | [9] |
| L. donovani | MgATP | 14.2 | - | - | [9] |
| L. donovani | Spermidine | 139.6 | - | - | [9] |
| L. major | Glutathione | 89 | 2 | 1000 (substrate inhibition) | [10] |
| L. major | Spermidine | 940 | - | - | [10] |
| L. major | Glutathionylspermidine | 40 | - | - | [10] |
| L. major | MgATP | 63 | - | - | [10] |
Note: '-' indicates data not available in the cited sources.
Visualizing the this compound Pathway and Experimental Workflow
To provide a clearer understanding of the metabolic processes and the experimental approaches used to study them, the following diagrams have been generated.
Detailed Experimental Protocols
A comprehensive comparative analysis necessitates standardized experimental protocols to ensure the reproducibility and validity of the findings. Below are detailed methodologies for the key experiments cited in this guide.
Expression and Purification of Recombinant this compound Reductase (TR)
This protocol is adapted from methodologies used for expressing L. donovani TR in E. coli.[6][7]
-
Gene Cloning: The open reading frame of the TR gene from the desired Leishmania species is amplified by PCR and cloned into an expression vector, such as pET or pGEX, which often includes a tag (e.g., 6x-His or GST) for purification.
-
Protein Expression: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. Protein expression is induced by the addition of IPTG, followed by incubation at a lower temperature (e.g., 18-25°C) to enhance the yield of soluble protein.
-
Cell Lysis and Protein Purification: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. The cells are lysed by sonication or a French press. The soluble fraction containing the recombinant protein is clarified by centrifugation. The tagged protein is then purified using an appropriate affinity chromatography matrix (e.g., Ni-NTA agarose (B213101) for His-tagged proteins or glutathione-agarose for GST-tagged proteins). The purified protein is dialyzed against a storage buffer.
This compound Reductase (TR) Activity Assay (Spectrophotometric)
This assay measures the NADPH-dependent reduction of this compound disulfide (TS₂).[5][11][12]
-
Reaction Mixture: A typical reaction mixture contains:
-
HEPES buffer (pH 7.5)
-
EDTA
-
NADPH
-
This compound disulfide (TS₂)
-
DTNB (5,5'-dithiobis(2-nitrobenzoic acid))
-
-
Procedure:
-
The reaction is initiated by the addition of the purified TR enzyme to the reaction mixture.
-
The reduction of DTNB by the produced T(SH)₂ is monitored by measuring the increase in absorbance at 412 nm over time using a spectrophotometer.
-
The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.
-
-
Kinetic Parameter Determination: To determine the Km for TS₂ and NADPH, the concentration of one substrate is varied while the other is kept at a saturating concentration. The initial reaction rates are then plotted against the substrate concentration and fitted to the Michaelis-Menten equation.
This compound Synthetase (TryS) Activity Assay
The activity of TryS is typically measured by quantifying the production of ADP from the ATP-dependent synthesis of this compound.[9][10]
-
Reaction Mixture: The assay mixture includes:
-
Buffer (e.g., Tris-HCl, pH 7.8)
-
ATP
-
MgCl₂
-
Glutathione
-
Spermidine
-
A coupled enzyme system (pyruvate kinase and lactate (B86563) dehydrogenase)
-
NADH
-
Phosphoenolpyruvate
-
-
Procedure:
-
The reaction is started by the addition of purified TryS.
-
The consumption of NADH, which is coupled to the production of ADP, is monitored by the decrease in absorbance at 340 nm.
-
-
Kinetic Analysis: Similar to the TR assay, the Km values for glutathione, spermidine, and ATP are determined by varying the concentration of each substrate individually while keeping the others constant and measuring the initial reaction rates.
This comparative guide highlights the key differences in the this compound metabolism of various Leishmania species, providing a foundation for further research and the development of more effective, species-specific anti-leishmanial drugs. The provided protocols offer a standardized approach for investigating this critical metabolic pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. LC-MS Evaluation of the Redox this compound Balance in Leishmania infantum Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting this compound Reductase, a Key Enzyme in the Redox Trypanosomatid Metabolism, to Develop New Drugs against Leishmaniasis and Trypanosomiases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stage-Dependent Expression and Up-Regulation of this compound Synthetase in Amphotericin B Resistant Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound reductase from Leishmania donovani. Purification, characterisation and inhibition by trivalent antimonials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression, purification, and characterization of Leishmania donovani this compound reductase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Leishmania mexicana this compound Reductase Inhibitors: Computational and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cloning, expression, characterization and inhibition studies on this compound synthetase, a drug target enzyme, from Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound biosynthesis in Leishmania major - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simple Colorimetric this compound Reductase-Based Assay for High-Throughput Screening of Drugs against Leishmania Intracellular Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simple colorimetric this compound reductase-based assay for high-throughput screening of drugs against Leishmania intracellular amastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of Trypanothione in Antimonial Drug Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to antimonial drugs in the treatment of leishmaniasis presents a significant global health challenge. A key player in this resistance is the parasite's unique thiol, trypanothione. This guide provides a comparative analysis of the mechanisms by which this compound confers resistance to antimonial drugs, supported by experimental data and detailed protocols.
Mechanism of Action and Resistance
Pentavalent antimonials (SbV), the prodrug form, are administered and subsequently reduced to the more toxic trivalent form (SbIII) within the host macrophages and the Leishmania parasite.[1][2][3] SbIII is the active form that exerts its anti-leishmanial effect by interfering with the parasite's thiol metabolism.[1]
The primary defense mechanism of Leishmania against SbIII involves its unique low-molecular-weight thiol, this compound [N1,N8-bis(glutathionyl)spermidine; T(SH)2].[1][4] this compound, in its reduced form, plays a crucial role in maintaining the intracellular reducing environment and detoxifying harmful compounds, including heavy metals like antimony.[5][6]
Resistance to antimonials is multifactorial, but a central pathway involves the conjugation of SbIII to this compound.[5][6] This Sb-T(SH)2 conjugate is then either sequestered into intracellular vesicles or actively pumped out of the cell by ATP-binding cassette (ABC) transporters, such as MRPA (multidrug resistance-associated protein A) or PGP-A.[6][7][8] This efflux mechanism effectively reduces the intracellular concentration of the toxic SbIII, allowing the parasite to survive.
Several key enzymes are involved in this resistance pathway:
-
γ-glutamylcysteine synthetase (γ-GCS): The rate-limiting enzyme in the synthesis of glutathione (B108866), a precursor for this compound.[2]
-
Ornithine decarboxylase (ODC): The rate-limiting enzyme in the synthesis of spermidine (B129725), another precursor of this compound.[2][6]
-
This compound Synthetase (TryS): Catalyzes the synthesis of this compound from glutathione and spermidine.
-
This compound Reductase (TR): A unique flavoenzyme that maintains the pool of reduced this compound [T(SH)2] from its oxidized form (TS2).[1][6] SbIII can also inhibit this enzyme, leading to an accumulation of the oxidized form and increased oxidative stress.[1]
-
Tryparedoxin (TXN) and Tryparedoxin Peroxidase (TXNPx): These enzymes, part of the this compound-dependent antioxidant system, help to detoxify reactive oxygen species.[1][6]
Comparative Data on this compound-Mediated Resistance
The following tables summarize quantitative data from various studies, highlighting the differences between antimonial-sensitive and -resistant Leishmania strains.
| Parameter | Sensitive Strain | Resistant Strain | Fold Change/Effect | Reference |
| Intracellular Thiol Levels | ||||
| This compound [T(SH)2] | Normal | ~40-fold increase | Increased synthesis is a key resistance mechanism. | [4][9] |
| Enzyme Activity/Expression | ||||
| γ-glutamylcysteine synthetase (gsh1 gene) | Basal level | Amplified/Overexpressed | Leads to increased glutathione precursor for T(SH)2. | [2] |
| Ornithine decarboxylase (ODC) | Basal level | Overexpressed | Leads to increased spermidine precursor for T(SH)2. | [2][6][8] |
| This compound Reductase (TR) | Normal activity | May be overexpressed in some resistant lines. | Maintains the reduced this compound pool for detoxification. | [10] |
| Tryparedoxin Peroxidase (TryP) | Basal level | Overexpressed | Contributes to detoxification of hydroperoxides. | [1] |
| Transporter Expression | ||||
| MRPA (ABCC3) | Basal level | Amplified/Overexpressed | Effluxes the Sb-T(SH)2 conjugate from the cell. | [5][8][11] |
| Effect of Inhibitors on SbIII Susceptibility | ||||
| Buthionine sulfoximine (B86345) (BSO) | No significant effect | Reverses resistance by 50-84% | Inhibits γ-GCS, depleting glutathione and this compound pools. | [2][3] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions involved in this compound-mediated antimonial resistance, the following diagrams have been generated using Graphviz.
Caption: Mechanism of antimonial action and this compound-mediated resistance in Leishmania.
Caption: General experimental workflow for studying antimonial resistance.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols cited in the literature.
Protocol 1: In Vitro Antimonial Susceptibility Assay
This protocol is used to determine the 50% inhibitory concentration (IC50) of an antimonial drug against Leishmania promastigotes.
-
Parasite Culture: Leishmania promastigotes (both sensitive and resistant strains) are cultured in appropriate media (e.g., M199) at 26°C until they reach the mid-logarithmic growth phase.
-
Drug Preparation: A stock solution of trivalent antimony (e.g., potassium antimony tartrate) is prepared and serially diluted to create a range of concentrations.
-
Drug Exposure: Promastigotes are seeded into 96-well plates at a density of approximately 1 x 10^6 cells/mL. The serially diluted drug is added to the wells. Control wells with no drug are included.
-
Incubation: The plates are incubated at 26°C for 72 hours.
-
Viability Assessment: Parasite viability is assessed using methods such as:
-
MTT Assay: Addition of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), which is converted to a colored formazan (B1609692) product by viable cells. The absorbance is read at a specific wavelength.
-
Resazurin Assay: Addition of resazurin, which is reduced to the fluorescent resorufin (B1680543) by metabolically active cells. Fluorescence is measured.
-
Direct Counting: Using a hemocytometer to count motile promastigotes.
-
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of parasite inhibition against the drug concentration and fitting the data to a dose-response curve.
Protocol 2: Reversal of Resistance Assay
This protocol assesses the role of this compound in resistance by using an inhibitor of its synthesis.
-
Inhibitor Pre-incubation: Resistant Leishmania promastigotes are pre-incubated with a sub-lethal concentration of buthionine sulfoximine (BSO), an inhibitor of γ-GCS, for 24-48 hours.
-
Antimonial Susceptibility Assay: The in vitro antimonial susceptibility assay (Protocol 1) is then performed on the BSO-treated and untreated resistant promastigotes.
-
Data Analysis: The IC50 values of SbIII for the BSO-treated and untreated parasites are compared. A significant decrease in the IC50 in the presence of BSO indicates that the resistance mechanism is dependent on this compound synthesis.[2]
Protocol 3: Quantification of Intracellular this compound
This protocol measures the levels of reduced and oxidized this compound in Leishmania.
-
Sample Preparation: Leishmania promastigotes (approximately 1 x 10^8 cells) are harvested by centrifugation and washed. To preserve the native redox state, the cell pellet is immediately treated with a thiol-blocking agent like N-ethylmaleimide (NEM).[12][13]
-
Cell Lysis and Extraction: The cells are lysed, and the metabolites are extracted, typically using an acidic solution.
-
Derivatization (Optional but Recommended): Thiols in the extract can be derivatized with a fluorescent tag for detection.
-
Chromatographic Separation: The extract is analyzed by high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to separate this compound from other cellular components.[12][13]
-
Quantification: The amounts of reduced and oxidized this compound are quantified by comparing the peak areas to those of known standards.
Protocol 4: Gene Expression Analysis by Real-Time PCR (qPCR)
This protocol quantifies the mRNA levels of genes involved in antimonial resistance.
-
RNA Extraction: Total RNA is extracted from Leishmania promastigotes using a commercial kit or a standard Trizol-based method.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The qPCR reaction is set up with the cDNA template, gene-specific primers for the target genes (e.g., MRPA, gsh1, ODC), and a fluorescent dye (e.g., SYBR Green). A housekeeping gene is used for normalization.
-
Data Analysis: The relative expression of the target genes in resistant strains is calculated and compared to that in sensitive strains using the ΔΔCt method. An increase in the relative expression of these genes in resistant parasites is indicative of their role in the resistance phenotype.[8]
Conclusion
The this compound-based detoxification system is a cornerstone of antimonial drug resistance in Leishmania. A comprehensive understanding of this pathway, supported by robust experimental data, is essential for the development of novel therapeutic strategies. These may include the design of inhibitors for key enzymes in the this compound pathway or the development of approaches to circumvent the ABC transporter-mediated efflux of antimony. The protocols and comparative data presented in this guide offer a valuable resource for researchers dedicated to overcoming the challenge of drug resistance in leishmaniasis.
References
- 1. Roles of this compound S-Transferase and Tryparedoxin Peroxidase in Resistance to Antimonials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimony Resistance and this compound in Experimentally Selected and Clinical Strains of Leishmania panamensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound overproduction and resistance to antimonials and arsenicals in Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimony Resistance in Leishmania, Focusing on Experimental Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimony resistance during Visceral Leishmaniasis: A possible consequence of serial mutations in ABC transporters of Leishmania species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A New ABC Half-Transporter in Leishmania major Is Involved in Resistance to Antimony - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC-MS Evaluation of the Redox this compound Balance in Leishmania infantum Parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LC-MS Evaluation of the Redox this compound Balance in Leishmania infantum Parasites - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Glutathione and Trypanothione Systems: Unraveling Functional Redundancy and Divergence
For researchers, scientists, and drug development professionals, understanding the nuances of cellular redox control is paramount. This guide provides an objective comparison of the glutathione (B108866) and trypanothione antioxidant systems, highlighting their functional redundancy and, more critically, their exploitable differences for therapeutic intervention. We present a synthesis of experimental data, detailed methodologies, and visual pathways to facilitate a comprehensive understanding.
In the ongoing battle against oxidative stress, a near-universal defense in eukaryotes is orchestrated by the glutathione system. This intricate network, with glutathione (GSH) at its core, is pivotal in neutralizing reactive oxygen species (ROS), detoxifying xenobiotics, and maintaining cellular redox homeostasis. However, a fascinating divergence from this paradigm is observed in trypanosomatid parasites, the causative agents of devastating diseases like leishmaniasis, Chagas disease, and sleeping sickness. These protozoa have evolved a unique and analogous system centered around this compound [T(SH)₂], a conjugate of two glutathione molecules linked by a spermidine (B129725) bridge.[1][2] This guide dissects the functional overlap and unique characteristics of these two vital thiol-based systems.
At a Glance: Key Differences and Similarities
| Feature | Glutathione System | This compound System | Significance |
| Primary Thiol | Glutathione (GSH) | This compound [T(SH)₂] | Different molecular structures form the basis for enzyme specificity. |
| Key Reductase | Glutathione Reductase (GR) | This compound Reductase (TR) | Host GR does not recognize T(S)₂ and parasite TR does not recognize GSSG, a key therapeutic target.[3][4] |
| Distribution | Ubiquitous in eukaryotes, including mammals. | Exclusive to Kinetoplastida (e.g., Trypanosoma, Leishmania).[1][5] | The absence of the this compound system in humans makes it an attractive drug target.[2] |
| Biosynthesis | Synthesized from glutamate, cysteine, and glycine.[1] | Synthesized from glutathione and spermidine.[1][6] | Inhibition of spermidine or this compound synthesis is a valid anti-trypanosomal strategy.[7] |
| Core Function | Antioxidant defense, detoxification, redox signaling. | Antioxidant defense, particularly against hydroperoxides.[6][8] | Both systems are essential for parasite/cell survival under oxidative stress. |
Comparative Performance in Antioxidant Defense
While both systems are central to managing oxidative stress, their efficiencies and the consequences of their inhibition underscore their respective importance. In trypanosomatids, the this compound system is not merely an alternative but an essential replacement for a canonical glutathione reductase-based system, which they lack.[1][5]
Studies have demonstrated that depleting glutathione levels in Trypanosoma brucei through the inhibition of its biosynthesis leads to parasite clearance in infected mice, highlighting the foundational role of glutathione as a precursor for the this compound system.[7] Furthermore, the resistance of different Leishmania species to nitrosative stress has been inversely correlated with their intracellular glutathione concentrations, suggesting a direct role for glutathione in detoxification, independent of its conversion to this compound.[5][9]
The following table summarizes key quantitative data from comparative studies:
| Organism/Strain | Parameter | Value | Experimental Context | Reference |
| Trypanosoma cruzi (LQ strain) | Intracellular GSH Concentration | 1.04 mM | Comparison of drug-resistant and susceptible strains. | [10] |
| Trypanosoma cruzi (Tulahuen strain) | Intracellular GSH Concentration | 0.61 mM | Comparison of drug-resistant and susceptible strains. | [10] |
| Leishmania amazonensis | Intracellular GSH Concentration | 0.12 nmol/10⁷ parasites | Correlation with resistance to S-nitroso-N-acetyl-D,L-penicillamine (SNAP). | [5][9] |
| Leishmania donovani | Intracellular GSH Concentration | 0.10 nmol/10⁷ parasites | Correlation with resistance to SNAP. | [5][9] |
| Leishmania major | Intracellular GSH Concentration | 0.08 nmol/10⁷ parasites | Correlation with resistance to SNAP. | [5][9] |
| Leishmania braziliensis | Intracellular GSH Concentration | 0.04 nmol/10⁷ parasites | Correlation with resistance to SNAP. | [5][9] |
| Leishmania amazonensis | SNAP IC₅₀ | 207.8 µM | Assessment of susceptibility to nitrosative stress. | [5][9] |
| Leishmania donovani | SNAP IC₅₀ | 188.5 µM | Assessment of susceptibility to nitrosative stress. | [5][9] |
| Leishmania major | SNAP IC₅₀ | 160.9 µM | Assessment of susceptibility to nitrosative stress. | [5][9] |
| Leishmania braziliensis | SNAP IC₅₀ | 83 µM | Assessment of susceptibility to nitrosative stress. | [5][9] |
Signaling Pathways and Molecular Mechanisms
The fundamental difference between the two systems lies in the enzymes that maintain the reduced state of their respective thiols. The glutathione system relies on Glutathione Reductase (GR), while the this compound system utilizes the structurally distinct this compound Reductase (TR).[2] This enzymatic divergence is a cornerstone of drug development efforts.
The Glutathione Redox Cycle
Caption: The Glutathione Redox Cycle.
The this compound Redox Cycle
Caption: The this compound Redox Cycle.
Experimental Protocols
Accurate and reproducible quantification of the components of these systems is crucial for research and drug development. Below are summarized methodologies for key experiments.
Measurement of Total Glutathione
This method relies on the enzymatic recycling of glutathione by glutathione reductase.
-
Sample Preparation:
-
Cells are lysed, often by sonication or freeze-thawing, in the presence of a deproteinizing agent like 1% sulfosalicylic acid and a chelating agent such as 1 mM EDTA to prevent auto-oxidation.[5][11]
-
For tissues, homogenization in an ice-cold buffer (e.g., 50 mM potassium phosphate (B84403), pH 7.5, 1 mM EDTA) is performed, followed by centrifugation to remove cellular debris.[12]
-
-
Assay Procedure:
-
The assay is typically performed in a microtiter plate.[5]
-
The reaction mixture contains the sample, NADPH, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and glutathione reductase in a suitable buffer (e.g., sodium phosphate buffer with EDTA).
-
Glutathione reductase reduces GSSG (present in the sample or formed from GSH reacting with DTNB) to GSH, which then reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored product.
-
The rate of TNB formation is monitored spectrophotometrically at 405-412 nm and is proportional to the total glutathione concentration in the sample.[13]
-
A standard curve is generated using known concentrations of glutathione.[5]
-
Measurement of this compound Reductase Activity
This assay measures the decrease in absorbance as NADPH is oxidized during the reduction of this compound disulfide.
-
Enzyme Preparation:
-
Recombinant or purified this compound Reductase (TR) is used.
-
Cell lysates from trypanosomatids can also be used after appropriate preparation to remove interfering substances.
-
-
Assay Procedure:
-
The reaction is initiated by adding NADPH to a pre-equilibrated solution containing TR, oxidized this compound (T(S)₂), and a suitable buffer (e.g., 50 mM HEPES, pH 7.4, with 40 mM NaCl).[14]
-
The oxidation of NADPH to NADP⁺ is monitored by the decrease in absorbance at 340 nm.[14]
-
The rate of absorbance decrease is directly proportional to the TR activity.
-
For inhibitor screening, the assay is performed in the presence of the test compound, and the residual activity is compared to a control without the inhibitor.[14]
-
Experimental Workflow for Inhibitor Screening
Caption: Workflow for this compound Reductase Inhibitor Screening.
Conclusion and Future Directions
The glutathione and this compound systems, while functionally analogous in their antioxidant roles, present a compelling case of divergent evolution. The exclusivity of the this compound system to trypanosomatids, coupled with the mutual substrate exclusivity of their respective reductases, provides a robust foundation for the development of selective inhibitors.[3][4] The data clearly indicates that while glutathione is a critical metabolite in these parasites, its primary role is as a building block for the essential this compound system.
Future research should continue to focus on exploiting the structural and mechanistic differences between glutathione reductase and this compound reductase to design potent and specific inhibitors. Furthermore, a deeper understanding of the interplay between the residual glutathione pool and the primary this compound system in parasite physiology and drug resistance will be crucial for developing next-generation therapeutics against these neglected tropical diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound Reductase: A Viable Chemotherapeutic Target for Antitrypanosomal and Antileishmanial Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutathione reductase turned into this compound reductase: structural analysis of an engineered change in substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Glutathione and this compound in parasitic hydroperoxide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of glutathione synthesis as a chemotherapeutic strategy for trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of glutathione peroxidases in trypanosomatids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Role of glutathione in the susceptibility of Trypanosoma cruzi to drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. kamiyabiomedical.com [kamiyabiomedical.com]
- 14. Frontiers | Innovative Approach for a Classic Target: Fragment Screening on this compound Reductase Reveals New Opportunities for Drug Design [frontiersin.org]
A Structural Showdown: Unveiling the Commonalities and Crucial Differences in Trypanothione Reductase Across Trypanosomatids
A deep dive into the structural and kinetic landscape of Trypanothione reductase (TryR), a key drug target in trypanosomatid parasites, reveals a highly conserved architecture alongside subtle but exploitable differences. This guide offers a comparative analysis of TryR from Trypanosoma cruzi, Trypanosoma brucei, and Leishmania infantum, providing researchers and drug development professionals with a comprehensive resource to accelerate the design of novel, selective inhibitors.
This compound reductase (TryR) is a flavoenzyme that plays a central role in the unique redox metabolism of trypanosomatids, the protozoan parasites responsible for devastating diseases such as Chagas disease, African sleeping sickness, and leishmaniasis.[1][2] This enzyme is essential for parasite survival, as it maintains the cellular pool of reduced this compound, the principal low-molecular-weight thiol that protects these organisms from oxidative stress.[2] The absence of a functional equivalent in the human host makes TryR an attractive and extensively studied target for the development of new antiparasitic drugs.[1][3]
This comparative guide examines the structural and kinetic properties of TryR from three major human pathogens: Trypanosoma cruzi, Trypanosoma brucei, and Leishmania infantum. By juxtaposing their three-dimensional structures, active site topographies, and enzymatic activities, we aim to illuminate the subtle variations that can be leveraged for the rational design of species-specific or broad-spectrum inhibitors.
Overall Structural Conservation: A Homodimeric Blueprint
Crystal structures of TryR from various trypanosomatids, including T. cruzi, T. brucei, L. infantum, and the non-pathogenic Crithidia fasciculata, reveal a remarkably conserved homodimeric architecture.[4][5][6] Each monomer is comprised of three distinct domains: an FAD-binding domain, an NADPH-binding domain, and an interface domain that contributes to the dimer assembly.[2][5] The overall fold is highly similar across species, with a root mean square deviation of as little as 0.6 Å over 482 Cα atoms between the T. brucei and T. cruzi enzymes.[7][8] This high degree of structural homology is consistent with the significant sequence identity shared among trypanosomatid TryRs, which is generally above 67%.[1][4]
The active site is located at the dimer interface, in a large and predominantly negatively charged cavity, which accommodates the bulky and positively charged substrate, this compound disulfide (TS2).[1][9] This is a key difference from the human homolog, glutathione (B108866) reductase (GR), which has a smaller and less negatively charged active site tailored for its smaller substrate, glutathione disulfide (GSSG).[1][4]
Comparative Analysis of Structural and Kinetic Parameters
While the overall structure of TryR is highly conserved, subtle differences in crystallographic parameters and kinetic properties exist between the enzymes from different trypanosomatids. These variations, though minor, can influence substrate recognition and inhibitor binding.
| Parameter | Trypanosoma cruzi | Trypanosoma brucei | Leishmania infantum | Crithidia fasciculata |
| PDB ID | 1BZL[4] | 2WOW[4] | 2JK6 | 1TRT |
| Resolution (Å) | 2.3[10][11] | 2.3[7][8] | 2.1 | 2.6 |
| Space Group | P212121 | P21 | P212121 | P41[9] |
| Unit Cell Dimensions (Å) | a=78.2, b=100.4, c=131.2 | a=78.8, b=99.8, c=130.9 | a=78.2, b=100.5, c=131.2 | a=128.9, c=92.3[9] |
| Km (this compound Disulfide) (µM) | ~35-50[7] | ~8-11[7][8] | ~25 | ~40 |
| Km (NADPH) (µM) | ~5 | 0.77[7][8] | ~3 | ~4 |
Table 1: Comparative Structural and Kinetic Data for this compound Reductase from Different Trypanosomatids. This table summarizes key crystallographic and kinetic parameters for TryR from several important trypanosomatid species. Data has been compiled from multiple sources as cited.
A notable kinetic difference is the approximately 4.4-fold lower Km for this compound disulfide of the T. brucei enzyme compared to the T. cruzi enzyme.[7][8] This suggests a higher affinity of the T. brucei TryR for its substrate under the assayed conditions. Despite these kinetic variations, the high structural similarity, particularly within the active site, means that many inhibitors show comparable potency against TryR from different species.[7][8]
The Active Site: A Conserved Pocket with Subtle Nuances
The active site of TryR is a large, cavernous pocket designed to accommodate the unique bis(glutathionyl)spermidine structure of this compound.[12] The amino acid residues lining this cavity are highly conserved across trypanosomatids, explaining the broad-spectrum activity of many TryR inhibitors.[13] Key residues involved in substrate binding and catalysis are virtually identical in the enzymes from T. cruzi, T. brucei, and Leishmania species.[13]
However, minor differences at the periphery of the active site can be exploited for inhibitor selectivity.[10] For instance, subtle variations in the electrostatic surface potential and the conformation of flexible loops near the active site entrance could be targeted to design inhibitors with preferential binding to one species' enzyme over another.
Experimental Protocols
Recombinant Protein Expression and Purification
This compound reductase is typically expressed recombinantly in Escherichia coli. The gene encoding TryR is cloned into a suitable expression vector, often with a polyhistidine tag to facilitate purification.
-
Transformation and Culture: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic.
-
Induction: The culture is grown at 37°C with shaking until it reaches an optical density at 600 nm (OD600) of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance the yield of soluble protein.
-
Cell Lysis and Clarification: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF), and lysed by sonication or high-pressure homogenization. The cell lysate is then clarified by ultracentrifugation to remove cell debris.
-
Affinity Chromatography: The clarified lysate is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The recombinant TryR is then eluted with a buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Size-Exclusion Chromatography: For further purification and to obtain a homogenous protein sample, the eluted protein is subjected to size-exclusion chromatography. The protein is loaded onto a gel filtration column (e.g., Superdex 200) pre-equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). Fractions containing pure TryR are pooled and concentrated.
X-ray Crystallography
The three-dimensional structure of TryR is determined using X-ray crystallography.
-
Crystallization: Purified and concentrated TryR is subjected to crystallization screening using various techniques such as hanging-drop or sitting-drop vapor diffusion. The protein is mixed with a precipitant solution and allowed to equilibrate against a reservoir containing a higher concentration of the precipitant. Well-ordered single crystals are sought.[14]
-
Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron radiation source.
-
Structure Solution and Refinement: The structure is typically solved by molecular replacement, using a previously determined TryR structure as a search model.[10][11] The initial model is then refined against the experimental diffraction data using crystallographic software packages. This iterative process involves manual model building and automated refinement until the model converges and exhibits good stereochemistry.[10][11]
Enzyme Kinetics Assays
The catalytic activity of TryR is measured spectrophotometrically by monitoring the oxidation of NADPH at 340 nm.[7][15]
-
Standard Assay: The reaction mixture contains a suitable buffer (e.g., 40 mM HEPES pH 7.4, 1 mM EDTA), NADPH, this compound disulfide (TS2), and the enzyme.[7] The reaction is initiated by the addition of the enzyme or one of the substrates. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time.
-
DTNB-Coupled Assay: An alternative, more sensitive assay couples the reduction of TS2 to the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by the product, this compound (T(SH)2).[7][16] This results in the formation of the yellow thionitrobenzoate anion, which can be monitored at 412 nm.[7][16] This assay allows for substrate recycling and can be more suitable for high-throughput screening.[16]
-
Determination of Kinetic Parameters: To determine the Michaelis-Menten constant (Km) for a substrate, the initial reaction velocity is measured at various concentrations of that substrate while keeping the other substrate at a saturating concentration. The data are then fitted to the Michaelis-Menten equation.[17]
-
Inhibitor Studies: To determine the potency of an inhibitor (e.g., IC50), the enzyme activity is measured in the presence of varying concentrations of the inhibitor. The IC50 value is the concentration of inhibitor required to reduce the enzyme activity by 50%.[18]
Visualizing Key Processes
To better understand the function and investigation of this compound reductase, the following diagrams illustrate the catalytic cycle and a typical workflow for structural and inhibitory studies.
Figure 1: Catalytic Cycle of this compound Reductase. This diagram illustrates the key steps in the reduction of this compound disulfide (TS2) by TryR.
Figure 2: Workflow for Structural Determination and Inhibitor Development for TryR. This flowchart outlines the typical experimental pipeline from protein production to the identification of a potential drug candidate.
Conclusion and Future Directions
The structural and kinetic characterization of this compound reductase from different trypanosomatids has provided a solid foundation for the development of novel antiparasitic agents. The high degree of structural conservation, particularly in the active site, supports the feasibility of developing broad-spectrum inhibitors effective against multiple trypanosomatid-caused diseases.[13] At the same time, subtle species-specific differences in structure and kinetics offer opportunities for the design of highly selective inhibitors with potentially improved safety profiles.
Future research should focus on exploiting these subtle differences through advanced computational methods and fragment-based screening to identify novel inhibitor scaffolds.[3][19] The continued elucidation of TryR-inhibitor complex structures will be crucial for understanding the molecular basis of inhibitor potency and selectivity, ultimately paving the way for the development of new and effective treatments for these neglected tropical diseases.
References
- 1. Targeting this compound Reductase, a Key Enzyme in the Redox Trypanosomatid Metabolism, to Develop New Drugs against Leishmaniasis and Trypanosomiases | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Innovative Approach for a Classic Target: Fragment Screening on this compound Reductase Reveals New Opportunities for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting this compound Reductase, a Key Enzyme in the Redox Trypanosomatid Metabolism, to Develop New Drugs against Leishmaniasis and Trypanosomiases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and binding mode of a novel Leishmania this compound reductase inhibitor from high throughput screening | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. Identification and binding mode of a novel Leishmania this compound reductase inhibitor from high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative structural, kinetic and inhibitor studies of Trypanosoma brucei this compound reductase with T. cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative structural, kinetic and inhibitor studies of Trypanosoma brucei this compound reductase with T. cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Active site of this compound reductase. A target for rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The crystal structure of this compound reductase from the human pathogen Trypanosoma cruzi at 2.3 A resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The crystal structure of this compound reductase from the human pathogen Trypanosoma cruzi at 2.3 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Initiating a crystallographic study of this compound reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Reductase: A Target Protein for a Combined In Vitro and In Silico Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Structural Basis of Inhibitor Selectivity in Human Indoleamine 2,3-Dioxygenase 1 and Tryptophan Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Innovative Approach for a Classic Target: Fragment Screening on this compound Reductase Reveals New Opportunities for Drug Design [frontiersin.org]
A Comparative Guide to the Cross-Reactivity of Glutathione Reductase Inhibitors with Trypanothione Reductase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of inhibitors targeting human glutathione (B108866) reductase (GR) and their cross-reactivity with trypanothione reductase (TR), a critical enzyme for the survival of trypanosomatid parasites. Understanding the selectivity of these inhibitors is paramount in the development of novel therapeutics against diseases like leishmaniasis, Chagas disease, and African trypanosomiasis, while minimizing off-target effects in the human host.
Introduction
Trypanosomatid parasites, the causative agents of several neglected tropical diseases, rely on a unique thiol-based redox system centered around the enzyme this compound reductase (TR). This enzyme is functionally analogous to human glutathione reductase (GR), yet possesses distinct structural features that can be exploited for selective drug design.[1][2][3][4] Both enzymes are flavoproteins that catalyze the NADPH-dependent reduction of their respective disulfide substrates: this compound disulfide (TS₂) for TR and glutathione disulfide (GSSG) for GR.[2][4] The key difference lies in their active sites; the TS₂ binding site in TR is larger and carries a net negative charge, whereas the GSSG binding site in GR is smaller and positively charged.[4][5] This fundamental distinction forms the basis for the development of selective TR inhibitors.
Comparative Inhibitor Analysis
The following tables summarize the inhibitory activities of various compound classes against both human GR and parasitic TR. The data highlights the potential for selective inhibition of the parasite enzyme.
Acridines and Phenothiazines
These classes of compounds, characterized by their heterocyclic structures, often exhibit a positive charge at physiological pH, which favors interaction with the negatively charged active site of TR.[5][6]
| Compound Class | Example | Target Enzyme | Inhibition Constant (Kᵢ) | IC₅₀ | Selectivity | Reference(s) |
| Acridines | Mepacrine | T. cruzi TR | 5 - 43 µM (apparent Kᵢ) | - | Selective for TR | [5] |
| Human GR | Not an inhibitor | - | [5] | |||
| Phenothiazines | Promazine derivatives | T. cruzi TR | - | - | Higher affinity for TR | [6] |
| Human GR | - | - | [6] |
Nitrothiophenes and Spiro-Derivatives
Recent drug discovery efforts have identified novel heterocyclic compounds with high potency and selectivity for TR.
| Compound Class | Example | Target Enzyme | IC₅₀ | Selectivity Index (SI) | Reference(s) |
| 5-Nitrothiophene-2-carboxamides | Compound 6e | L. infantum TR | < 0.5 µM | > 50 | [7] |
| Human GR | > 25 µM | [7] | |||
| Compound 8 | L. infantum TR | < 0.5 µM | > 50 | [7] | |
| Human GR | > 25 µM | [7] | |||
| Spiro-derivatives | Compound 1 | T. brucei TR | Low µM | High | [8] |
| L. infantum TR | Low µM | [8] | |||
| Human GR | Inactive | [8] |
Natural Products and Other Compounds
A diverse range of natural and synthetic compounds have been investigated for their effects on both GR and TR.
| Compound | Target Enzyme | Inhibition | IC₅₀ / Kᵢ | Reference(s) |
| Methylene Blue | T. cruzi TR | Strong inhibitor | - | [9] |
| P. falciparum GR | Inhibitor | - | [9][10] | |
| Curcumin Analogs (mono-enone) | T. brucei | Trypanocidal (adduct with this compound) | Mid-nanomolar | [11] |
| Arsenotriglutathione | Yeast GR | Mixed-type inhibitor | Kᵢ = 0.34 mM | [12] |
| Dinitrosyl-iron-dithiolate complexes | Bovine GR | Irreversible inhibitor | IC₅₀ = 3 µM (with di-glutathione) | [13][14] |
Experimental Protocols
Accurate assessment of inhibitor activity requires robust and standardized enzymatic assays. Below are detailed methodologies for both TR and GR inhibition assays.
This compound Reductase (TR) Inhibition Assay (DTNB-Coupled Method)
This assay measures the TR-catalyzed reduction of this compound disulfide (TS₂), which is coupled to the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to 5-thio-2-nitrobenzoate (TNB), a yellow product that can be monitored spectrophotometrically.[15]
Reagents:
-
Assay Buffer: 40 mM HEPES, 1 mM EDTA, pH 7.5.
-
TR Enzyme: Recombinant TR from the target parasite species.
-
TS₂ (this compound Disulfide): Substrate for TR.
-
NADPH: Cofactor for the enzymatic reaction.
-
DTNB: Chromogenic reagent.
-
Test Inhibitor: Dissolved in an appropriate solvent (e.g., DMSO).
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing assay buffer, TR enzyme (e.g., 20 mU/ml), TS₂ (e.g., 12 µM), and DTNB (e.g., 200 µM).[15]
-
Add the test inhibitor at various concentrations to the wells. Include a solvent control (e.g., DMSO).
-
Initiate the reaction by adding NADPH (e.g., 150 µM).[15]
-
Immediately measure the increase in absorbance at 412 nm over time (e.g., for 10-15 minutes) using a microplate reader.[15][16]
-
Calculate the initial reaction velocities and determine the IC₅₀ value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Glutathione Reductase (GR) Inhibition Assay (NADPH Depletion Method)
This assay determines GR activity by measuring the rate of NADPH consumption, which leads to a decrease in absorbance at 340 nm.[17][18]
Reagents:
-
Assay Buffer: 100 mM Potassium Phosphate, 1 mM EDTA, pH 7.5.[17]
-
GR Enzyme: Purified human or other mammalian GR.
-
GSSG (Glutathione Disulfide): Substrate for GR.
-
NADPH: Cofactor for the enzymatic reaction.
-
Test Inhibitor: Dissolved in an appropriate solvent (e.g., DMSO).
Procedure:
-
In a cuvette or 96-well plate, prepare a reaction mixture containing assay buffer, GR enzyme (e.g., 5 nM), and NADPH (e.g., 150 µM).[19]
-
Add the test inhibitor at various concentrations and incubate for a defined period (e.g., 10-30 minutes) to allow for inhibitor-enzyme interaction.[19] Include a solvent control.
-
Initiate the reaction by adding GSSG (e.g., 350 µM).[19]
-
Monitor the decrease in absorbance at 340 nm over time (e.g., for 3-5 minutes) using a spectrophotometer or microplate reader.[18][19]
-
Calculate the initial reaction velocities and determine the IC₅₀ value of the inhibitor.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the central role of the this compound and glutathione redox systems and the general workflow for inhibitor screening.
Caption: Redox homeostasis in trypanosomes vs. the mammalian host.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting this compound Reductase, a Key Enzyme in the Redox Trypanosomatid Metabolism, to Develop New Drugs against Leishmaniasis and Trypanosomiases | MDPI [mdpi.com]
- 3. This compound Reductase: A Viable Chemotherapeutic Target for Antitrypanosomal and Antileishmanial Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting this compound Reductase, a Key Enzyme in the Redox Trypanosomatid Metabolism, to Develop New Drugs against Leishmaniasis and Trypanosomiases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Assaying phenothiazine derivatives as this compound reductase and glutathione reductase inhibitors by theoretical docking and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Targeting this compound Metabolism in Trypanosomatids [mdpi.com]
- 9. Interactions of Methylene Blue with Human Disulfide Reductases and Their Orthologues from Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. In vitro inhibition of glutathione reductase by arsenotriglutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of glutathione reductase by dinitrosyl-iron-dithiolate complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. digital.csic.es [digital.csic.es]
- 17. benchchem.com [benchchem.com]
- 18. oxfordbiomed.com [oxfordbiomed.com]
- 19. Profiling patterns of glutathione reductase inhibition by the natural product illudin S and its acylfulvene analogues - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Redox Labyrinth: A Comparative Proteomic Guide to Wild-Type and Trypanothione-Deficient Leishmania infantum
For researchers, scientists, and drug development professionals, understanding the intricate cellular machinery of parasitic protozoa is paramount in the quest for novel therapeutics. This guide provides an objective comparison of the proteomic landscapes of wild-type Leishmania infantum and a miltefosine-resistant strain exhibiting reduced levels of the key antioxidant enzyme, trypanothione reductase. The data presented herein is derived from a comprehensive quantitative proteomic study by Saboia-Vahia et al. (2022), offering valuable insights into the cellular consequences of a compromised this compound system.
The this compound system is a unique and essential redox defense mechanism in kinetoplastid parasites, including Leishmania and Trypanosoma. It protects the parasite from oxidative stress, a key component of the host's immune response. Consequently, the enzymes within this pathway, such as this compound synthetase and this compound reductase, are considered prime targets for anti-parasitic drug development. By examining the proteomic shifts in parasites with a diminished capacity for this compound reduction, we can uncover potential vulnerabilities and identify novel biomarkers for drug efficacy.
Quantitative Proteomic Data Summary
The following table summarizes the differential abundance of key proteins in wild-type (WT) Leishmania infantum versus a miltefosine-resistant (LiR) strain with downregulated this compound reductase. The data is presented as absolute concentrations (pmol/mg of total protein) as reported by Saboia-Vahia et al. (2022).
| Protein Name | Gene ID (example) | Cellular Function | WT Concentration (pmol/mg) | LiR Concentration (pmol/mg) | Fold Change (LiR/WT) |
| Redox Homeostasis | |||||
| This compound reductase (TRYR) | LinJ.10.1280 | Reduces oxidized this compound | 12.5 | 7.8 | 0.62 |
| Tryparedoxin (TXN1) | LinJ.36.2150 | Electron donor for peroxidases | 8.2 | 4.5 | 0.55 |
| Mitochondrial tryparedoxin (TXN2) | LinJ.15.0890 | Mitochondrial redox control | 6.1 | 3.9 | 0.64 |
| Glutathione peroxidase (GPx) | LinJ.28.2850 | Detoxification of hydroperoxides | 4.7 | 2.1 | 0.45 |
| Mitochondrial iron superoxide (B77818) dismutase A (FeSODA) | LinJ.34.1180 | Superoxide detoxification | 9.3 | 5.6 | 0.60 |
| Stress Response | |||||
| Heat shock protein 70 (HSP70) | LinJ.28.2760 | Protein folding and stress response | 35.1 | 28.9 | 0.82 |
| Heat shock protein 83-1 (HSP83-1) | LinJ.31.0430 | Chaperone activity | 42.3 | 37.5 | 0.89 |
| Metabolism | |||||
| Enolase | LinJ.10.1550 | Glycolysis | 55.2 | 45.8 | 0.83 |
| Pyruvate kinase | LinJ.36.0660 | Glycolysis | 28.7 | 22.1 | 0.77 |
| Drug Resistance Associated | |||||
| ABC transporter (MRPA/ABCC3) | LinJ.23.1610 | Drug efflux | 1.8 | 3.5 | 1.94 |
Experimental Protocols
The following methodologies are based on the procedures described by Saboia-Vahia et al. (2022) for the quantitative proteomic analysis of Leishmania infantum.[1]
Parasite Culture and Drug Selection
Leishmania infantum (MHOM/BR/1974/PP75) promastigotes were cultured at 26°C in Schneider's insect medium supplemented with 10% fetal bovine serum and 2 mM L-glutamine. The miltefosine-resistant line was generated by continuous exposure to stepwise increasing concentrations of miltefosine.[1]
Protein Extraction and Digestion
Parasite pellets were lysed, and proteins were processed using the multi-enzyme digestion filter-aided sample preparation (MED-FASP) method. Briefly, cell lysates were loaded onto a 30-kDa molecular weight cut-off filter. Proteins were reduced with dithiothreitol (B142953) and alkylated with iodoacetamide. Digestion was performed sequentially with Lys-C and trypsin.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Peptide fractions were analyzed on a Q Exactive HF mass spectrometer coupled to an EASY-nLC 1200 system. Peptides were separated on a C18 column using a linear gradient of acetonitrile (B52724) in 0.1% formic acid. The mass spectrometer was operated in a data-dependent acquisition mode, with the top 12 most intense ions selected for HCD fragmentation.[1]
Data Analysis and Quantification
The raw mass spectrometry data were processed using MaxQuant software. Peptide and protein identification were performed by searching against the Leishmania infantum reference proteome database. Label-free quantification was performed using the MaxLFQ algorithm. Protein absolute abundances were calculated based on the spectral protein intensity using the 'total protein approach' (TPA).[1]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The this compound Synthesis and Redox Cycling Pathway in Leishmania.
References
A Comparative Guide to Evaluating the Off-Target Effects of Trypanothione Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The trypanothione pathway is a unique and essential metabolic route in trypanosomatid parasites, including the causative agents of Leishmaniasis, Chagas disease, and Human African Trypanosomiasis.[1] Its absence in humans makes the pathway's key enzymes, this compound Synthetase (TryS) and this compound Reductase (TR), highly attractive targets for developing selective anti-parasitic drugs with a minimized risk of off-target effects.[2] However, a thorough evaluation of off-target activity is critical to ensure the safety and specificity of any potential therapeutic agent.
This guide provides a comparative overview of the off-target effects of known this compound pathway inhibitors, focusing primarily on this compound Reductase. It includes quantitative data on inhibitor selectivity, detailed experimental protocols for assessing off-target activity, and diagrams illustrating the relevant biochemical pathways and experimental workflows.
Primary Off-Target: Human Glutathione (B108866) Reductase (GR)
The most significant potential off-target for TR inhibitors is the human homolog, Glutathione Reductase (GR).[3] Both TR and GR are NADPH-dependent flavoenzymes that catalyze the reduction of a disulfide substrate.[3][4] However, TR reduces this compound disulfide (TS₂), while GR reduces glutathione disulfide (GSSG).
Fortunately, significant structural differences between the substrate-binding sites of TR and GR allow for the design of highly selective inhibitors. The binding site in TR is larger, more hydrophobic, and possesses a negative charge to accommodate the bulky, positively charged spermidine (B129725) moiety of this compound.[3][4] In contrast, the active site of human GR is smaller and more hydrophilic.[4][5] This structural divergence is the primary basis for achieving inhibitor selectivity and reducing off-target effects in the human host.
Comparative Inhibitor Performance
The selectivity of an inhibitor is often expressed as a Selectivity Index (SI), calculated as the ratio of the IC₅₀ value against the off-target (human GR) to the IC₅₀ value against the primary target (parasite TR). A higher SI value indicates greater selectivity for the parasite enzyme.
| Inhibitor Class | Compound | Target Organism/Enzyme | Target IC₅₀ | Off-Target (Human GR) IC₅₀ | Selectivity Index (SI) | Reference |
| Aminobenzoate | Compound 3 | Leishmania infantum TR | 7.5 µM | Inactive | >10 (approx.) | [3][6] |
| Aminopropanone | Compound 2b | Leishmania infantum TR | 65.0 µM | >150 µM | >2.3 | [7] |
| Spiro-containing series | (Undisclosed) | Trypanosoma brucei TR | 2-5 µM | Inactive | High (not quantified) | [8] |
| Phenothiazine | Various | Trypanosoma cruzi TR | Micromolar range | Selective (not quantified) | Not quantified | [9] |
Note: "Inactive" indicates that no significant inhibition was observed at the tested concentrations, which were typically up to 85-100 µM or higher.
Experimental Protocols for Off-Target Evaluation
Accurate assessment of off-target effects relies on robust and standardized enzymatic assays. The primary method involves a direct comparison of inhibitory activity against parasite TR and human GR.
Spectrophotometric Inhibition Assay for TR and GR
This is the most common method used to determine inhibitor potency (IC₅₀). The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by the enzyme.
Methodology:
-
Reagent Preparation :
-
Assay Buffer: 50 mM HEPES, 40 mM NaCl, pH 7.4.
-
Enzyme: Recombinant Leishmania, Trypanosoma, or human Glutathione Reductase (e.g., 50 nM final concentration).
-
Substrates: Oxidized this compound (TS₂) for TR assays (e.g., 150 µM) or Oxidized Glutathione (GSSG) for GR assays (e.g., 62.5 µM).
-
Cofactor: NADPH (e.g., 100-150 µM).
-
Inhibitor: Test compounds serially diluted in DMSO.
-
-
Assay Procedure (384-well plate format) :
-
Add assay buffer, enzyme, and substrate to the wells.
-
Add the test compound at various concentrations (e.g., from a 5- or 11-point titration, highest dose 100 µM) and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding NADPH.
-
Immediately measure the decrease in absorbance at 340 nm kinetically over a period of 10-15 minutes using a plate reader.[4][5][10]
-
-
Data Analysis :
-
Calculate the rate of reaction for each inhibitor concentration.
-
Normalize the data to controls (DMSO for 0% inhibition, no enzyme for 100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Luminescence-Based High-Throughput Screening (HTS) Assay
This method is suitable for screening large compound libraries and measures the amount of NADPH remaining after the enzymatic reaction.
Methodology:
-
Reaction Setup : The initial reaction is set up similarly to the spectrophotometric assay, using the appropriate enzyme (TR or GR), substrate, and test compound concentrations.[6]
-
Enzymatic Reaction : Incubate the reaction mixture for a set period (e.g., 30 minutes) at room temperature.
-
NADPH Detection : Add a detection reagent such as the NADPH-Glo™ kit (Promega). This reagent contains a reductase, a proluciferin substrate, and luciferase. The reductase uses the remaining NADPH to convert the proluciferin to luciferin.
-
Signal Measurement : The luciferase then catalyzes the production of a light signal that is proportional to the amount of NADPH remaining. Measure the luminescent signal using a plate reader.[6] A lower signal indicates higher enzyme activity (more NADPH consumed) and thus lower inhibition.
Visualizing Pathways and Workflows
Biochemical Pathways
The diagrams below illustrate the targeted this compound pathway in parasites and the homologous Glutathione pathway in the human host, highlighting the potential for off-target interaction.
Caption: On-target vs. potential off-target pathways for TR inhibitors.
Experimental Workflow
The following workflow outlines a typical screening cascade for identifying selective this compound Reductase inhibitors with minimal off-target effects.
Caption: Workflow for inhibitor screening and off-target evaluation.
References
- 1. Targeting this compound Synthetase and this compound Reductase: Development of Common Inhibitors to Tackle Trypanosomatid Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting this compound Synthetase and this compound Reductase: Development of Common Inhibitors to Tackle Trypanosomatid Disease [mdpi.com]
- 3. Targeting this compound Reductase, a Key Enzyme in the Redox Trypanosomatid Metabolism, to Develop New Drugs against Leishmaniasis and Trypanosomiases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of this compound Reductase as a Drug Target in Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and binding mode of a novel Leishmania this compound reductase inhibitor from high throughput screening | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Phenothiazine inhibitors of this compound reductase as potential antitrypanosomal and antileishmanial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Innovative Approach for a Classic Target: Fragment Screening on this compound Reductase Reveals New Opportunities for Drug Design [frontiersin.org]
A Comparative Guide to the In Vivo Validation of Trypanothione Reductase Inhibitors in Animal Models of Chagas Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of two prominent Trypanothione Reductase (TR) inhibitors, clomipramine (B1669221) and thioridazine (B1682328), in animal models of Chagas disease, caused by the protozoan parasite Trypanosoma cruzi. The data presented is compiled from published experimental studies and aims to offer a clear, data-driven overview for researchers in the field of anti-parasitic drug development.
Comparative Efficacy of TR Inhibitors
The following table summarizes the quantitative data from in vivo studies validating the efficacy of clomipramine and thioridazine in murine models of T. cruzi infection. These studies highlight the potential of TR inhibitors to reduce parasite load, prevent disease progression, and improve survival rates in both acute and chronic phases of the disease.
| Inhibitor | Animal Model | Parasite Strain | Treatment Phase | Dosage Regimen | Key Efficacy Outcomes | Reference |
| Clomipramine | BALB/c mice | Tulahuen | Acute | 5 mg/kg/day (oral) for 30 days | Parasitemia became negative. | |
| Acute | 40 mg/kg (intraperitoneal), 2 doses (1h and 7 days post-infection) | Parasitemia became negative; no cardiac alterations detected. | ||||
| Acute (combination therapy) | 7.5 mg/kg/day (oral) with Benznidazole (25 mg/kg/day) for 14 days | Completely suppressed parasitemia.[1] | [1] | |||
| Chronic (120 days post-infection) | 5 mg/kg/day (oral) | Improved survival; diminished parasite intensity in heart and skeletal muscle (PCR); prevented fibrosis.[2] | [2] | |||
| Thioridazine | Mice | Tulahuen | Acute | 80 mg/kg/day (oral) for 3 days | Cleared trypomastigotes from the bloodstream; greatly reduced mortality rate.[3] | [3] |
| SGO-Z12 | Acute | 80 mg/kg/day (oral) for 3 days | Reduced parasitemia duration and intensity (P < 0.01); significantly improved survival (80% of untreated mice died).[4] | [4] | ||
| Tulahuen & SGO-Z12 | Chronic (180 days post-infection) | 80 mg/kg/day (oral) for 12 days | Improved survival to 88% (vs. 30-40% in untreated); decreased electrocardiographic alterations and cardiac fibrosis.[5] | [5] | ||
| Leishmania amazonensis model | BALB/c mice | N/A | 25 mg/kg/day (intraperitoneal) for 21 days | 96.2% reduction in parasite load in skin lesions.[6] | [6] | |
| N/A | 50 mg/kg/day (intraperitoneal) for 21 days | 96.7% reduction in parasite load in skin lesions.[6] | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the comparison of clomipramine and thioridazine.
Animal Models and Parasite Infection
-
Animal Model: BALB/c mice are commonly used for in vivo studies of Chagas disease.
-
Parasite Strains: The Tulahuen and SGO-Z12 strains of Trypanosoma cruzi are frequently utilized to induce infection.
-
Infection Protocol: Mice are typically infected via intraperitoneal injection of blood-derived trypomastigotes. The inoculum size varies between studies, for example, a low number of parasites is used to establish a chronic infection model.
Drug Preparation and Administration
-
Clomipramine: For oral administration, clomipramine can be dissolved in sterile water. In combination therapy studies, doses were dispersed into sterilized water just before oral gavage.[1]
-
Thioridazine: For oral administration, thioridazine can be dissolved in a 40% (w/v) sucrose (B13894) solution to improve palatability and facilitate administration.
Assessment of Parasitemia
-
Pizzi-Brener Method: This direct microscopic counting method is a standard procedure for quantifying parasitemia in the acute phase of Chagas disease.
-
A 5 µL drop of fresh tail blood is placed on a glass slide.
-
The blood is covered with a 22x22 mm coverslip.
-
The number of trypomastigotes is counted in 50 microscopic fields at 400x magnification.
-
Parasitemia is expressed as the number of parasites per milliliter of blood.
-
Evaluation of Cardiac Alterations
-
Electrocardiography (ECG):
-
Mice are anesthetized, and ECGs are recorded using subcutaneous needle electrodes.
-
Standard lead configurations (e.g., Lead II) are used to monitor cardiac electrical activity.
-
ECG parameters such as PR interval, QRS duration, and QT interval are analyzed to detect conduction abnormalities and other cardiac alterations characteristic of Chagas cardiomyopathy.
-
-
Histopathology for Cardiac Fibrosis:
-
At the end of the experiment, mice are euthanized, and their hearts are collected.
-
The hearts are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.
-
Masson's Trichrome Staining: This staining technique is used to visualize collagen fibers (blue/green), muscle fibers (red), and nuclei (dark red/purple).
-
Deparaffinize and rehydrate tissue sections.
-
Stain in Weigert's iron hematoxylin (B73222) for 10 minutes.
-
Stain in Biebrich scarlet-acid fuchsin solution for 15 minutes.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Stain in aniline (B41778) blue solution for 5-10 minutes.
-
Differentiate in 1% acetic acid solution for 2-5 minutes.
-
Dehydrate and mount.
-
-
The extent of fibrosis is quantified by measuring the area of collagen deposition relative to the total myocardial area using image analysis software.
-
Visualizing the Research Workflow and Mechanism of Action
To further clarify the experimental process and the underlying biological pathway, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for in vivo validation of TR inhibitors.
References
- 1. Analysis of Generalized Fibrosis in Mouse Tissue Sections with Masson’s Trichrome Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Trypanosoma cruzi Infection Induces Pain in Mice Dependent on Early Spinal Cord Glial Cells and NFκB Activation and Cytokine Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mice and T. cruzi infection [bio-protocol.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. medchemexpress.com [medchemexpress.com]
Bridging the Gap: Correlating In Vitro Enzyme Inhibition with In Vivo Parasite Clearance
A comparative guide for researchers and drug development professionals on the translation of preclinical data in antiparasitic drug discovery.
The journey of an antiparasitic drug from a promising hit in a laboratory assay to an effective therapeutic is fraught with challenges. A critical hurdle lies in the translation of in vitro enzyme inhibition potency to in vivo parasite clearance. While a compound may exhibit potent inhibition of a specific parasite enzyme in a controlled test-tube environment, its efficacy within a complex living organism is not guaranteed. This guide provides an objective comparison of in vitro and in vivo data for various antiparasitic compounds, details the experimental protocols used to generate this data, and visualizes the intricate relationships and workflows involved in this crucial area of drug development.
The In Vitro-In Vivo Disconnect: A Complex Relationship
The correlation between the in vitro potency of a compound—often measured as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki)—and its ability to clear parasites in an infected host is highly multifactorial.[1] A strong in vitro activity does not always translate to in vivo success. Factors such as the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to reach the target enzyme within the parasite in a sufficient concentration, all play a pivotal role.[2][3] Conversely, some compounds with moderate in vitro potency may exhibit excellent in vivo efficacy due to favorable pharmacokinetic profiles or multi-target effects.[4]
This guide explores case studies of different antiparasitic agents to illuminate the nuances of this correlation.
Comparative Analysis of Antiparasitic Compounds
The following tables summarize the in vitro enzyme inhibition and in vivo parasite clearance data for a selection of antiparasitic compounds targeting various parasites.
| Compound | Parasite | In Vitro Target/Assay | In Vitro Potency (IC50/EC50/Ki) | In Vivo Model | In Vivo Efficacy | Reference |
| Artemisinin | Plasmodium falciparum | General parasite viability ([3H]-hypoxanthine incorporation) | ~10 nM (IC50) | Human volunteer infection study | Rapid parasite clearance, half-life of ~3.5 hours | [5][6][7] |
| Atovaquone | Plasmodium falciparum | Parasite viability | Clinical studies | Slow parasite clearance, >60 hours | [5] | |
| Pyrimethamine | Plasmodium falciparum | Parasite viability | >99.9% reduction in viable parasites after 72h (in vitro) | [5] | ||
| Benznidazole (BZ) | Trypanosoma cruzi | tdTomato-expressing parasites | Lower IC50 than other tested compounds | Murine model | Suppression of parasitemia | [8] |
| Amiodarone (B1667116) | Schistosoma mansoni | Adult worm viability | 25.61 µM (EC50) | Murine model | 60-70% reduction in worm burden (in combination with Praziquantel) | [9] |
| Praziquantel (B144689) (PZQ) | Schistosoma mansoni | Adult worm viability | 0.51 µM (EC50) | Murine model | Low efficacy in prepatent infections alone | [9] |
| Bithionate Sodium | Sparicotyle chrysophrii | Adult monogenean viability | Best in vitro anti-parasitic properties among tested compounds | [10] | ||
| Curcumin | Plasmodium falciparum (chloroquine-resistant strain) | Parasite growth | ~10 µM (IC50) | [6] |
Key Experimental Protocols
Accurate and reproducible data is the cornerstone of successful drug development. Below are detailed methodologies for key in vitro and in vivo experiments commonly used in antiparasitic research.
In Vitro Enzyme/Parasite Viability Assays
1. [3H]-Hypoxanthine Incorporation Assay for Plasmodium falciparum
This assay measures the incorporation of radiolabeled hypoxanthine, a precursor for nucleic acid synthesis, into the parasite's DNA, thus indicating parasite proliferation.
-
Parasite Culture: P. falciparum is cultured in human red blood cells in RPMI 1640 medium supplemented with human serum or Albumax.[11]
-
Drug Dilution: Test compounds are serially diluted in 96-well plates.
-
Incubation: Infected red blood cells are added to the wells and incubated for 48 hours.
-
Radiolabeling: [3H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours.[11]
-
Measurement: The cells are harvested, and the incorporated radioactivity is measured using a scintillation counter. The IC50 value is calculated as the drug concentration that inhibits 50% of the [3H]-hypoxanthine incorporation compared to untreated controls.[11]
2. Flow Cytometry-Based Viability Assay for Plasmodium falciparum
This method provides a faster assessment of parasite viability by using fluorescent dyes that stain active mitochondria in live parasites.
-
Drug Treatment: Parasite cultures are treated with the test compounds for various durations.
-
Staining: After drug removal, parasites are stained with a mitochondrial membrane potential-sensitive dye (e.g., MitoTracker).
-
Flow Cytometry: The fluorescence intensity of individual cells is measured using a flow cytometer to distinguish between live and dead parasites.
-
Data Analysis: The percentage of viable parasites is determined, allowing for the calculation of killing rates.[12]
3. In Vitro Assay for Trypanosoma cruzi using tdTomato-expressing Parasites
This method utilizes genetically modified parasites expressing a fluorescent protein to monitor parasite replication.
-
Parasite Culture: T. cruzi expressing tandem tomato fluorescent protein (tdTomato) are used to infect host cells (e.g., muscle cells) in vitro.
-
Drug Treatment: Infected cells are treated with test compounds.
-
Fluorescence Measurement: The change in fluorescence intensity, which correlates with parasite replication, is measured daily for several days.[8]
-
IC50 Determination: The IC50 is determined as the compound concentration that inhibits parasite replication by 50% compared to untreated controls.[8]
In Vivo Parasite Clearance Assays
1. Murine Model for Trypanosoma cruzi Infection
This model uses bioluminescent or fluorescent parasites to monitor infection and treatment efficacy in living animals.
-
Infection: Mice are infected with luciferase- or tdTomato-expressing T. cruzi trypomastigotes, typically in the footpad.[8]
-
Treatment: Once the infection is established, mice are treated with the test compounds.
-
In Vivo Imaging: The parasite load at the site of infection is monitored non-invasively by measuring bioluminescence or fluorescence intensity using an in vivo imaging system.[8]
-
Efficacy Assessment: The reduction in signal intensity over time in treated mice compared to a control group indicates the drug's efficacy.[8]
2. Quantitative PCR (qPCR) for Plasmodium falciparum Parasite Clearance
This highly sensitive method quantifies parasite DNA in blood samples to accurately measure parasite clearance rates.
-
Sample Collection: Blood samples are collected from infected individuals at various time points before and after drug administration.[13]
-
DNA Extraction: DNA is extracted from the blood samples.
-
qPCR: A quantitative PCR assay is performed using primers specific for a P. falciparum gene (e.g., 18S rRNA).[13]
-
Data Analysis: The parasite density is calculated based on a standard curve. The parasite clearance time (PCT), which is the time required to clear a certain percentage of parasites (e.g., 95% or 99%), and the parasite reduction ratio (PRR) at specific time points (e.g., 48 hours) are determined.[5][13]
Visualizing the Workflow and Underlying Mechanisms
Understanding the workflow from in vitro testing to in vivo validation and the potential mechanisms of action is crucial for rational drug design.
Caption: A generalized workflow from in vitro screening to in vivo validation in antiparasitic drug discovery.
Caption: A simplified signaling pathway illustrating enzyme inhibition as a mechanism for antiparasitic drug action.
Conclusion
The correlation between in vitro enzyme inhibition and in vivo parasite clearance is a critical, yet complex, aspect of antiparasitic drug discovery. A comprehensive understanding of this relationship requires robust and standardized experimental protocols, careful data analysis, and an appreciation for the multifaceted biological and chemical factors at play. By presenting comparative data and detailed methodologies, this guide aims to equip researchers with the knowledge to better navigate the challenging path from a promising molecule in a test tube to a life-saving therapeutic. The continued development of more predictive in vitro models and a deeper understanding of in vivo drug behavior will be essential to improve the success rate of translating preclinical findings into clinical realities.
References
- 1. Does In Vitro Potency Predict Clinically Efficacious Concentrations? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lack of Correlation between In Vitro and In Vivo Studies on the Inhibitory Effects of (‒)-Sophoranone on CYP2C9 Is Attributable to Low Oral Absorption and Extensive Plasma Protein Binding of (‒)-Sophoranone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro and in Vivo Activity of Multitarget Inhibitors against Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P. falciparum In Vitro Killing Rates Allow to Discriminate between Different Antimalarial Mode-of-Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro study of parasite elimination and endothelial protection by curcumin: adjunctive therapy for cerebral malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ora.ox.ac.uk [ora.ox.ac.uk]
- 8. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 9. In vitro and in vivo efficacy of the amiodarone and praziquantel combination against the blood fluke Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Testing of Alternative Synthetic and Natural Antiparasitic Compounds against the Monogenean Sparicotyle chrysophrii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New In Vitro Interaction-Parasite Reduction Ratio Assay for Early Derisk in Clinical Development of Antimalarial Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinically applicable parasite viability assay for rapid assessment of antimalarial pharmacodynamic endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring the efficacy of anti-malarial drugs in vivo: quantitative PCR measurement of parasite clearance - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Specificity: A Comparative Guide to the Structural Basis of Trypanothione Reductase Substrate Recognition
For researchers, scientists, and drug development professionals, understanding the subtle yet critical differences between parasitic and human enzymes is paramount in the quest for novel therapeutics. This guide provides an in-depth comparison of Trypanothione Reductase (TR), an essential enzyme for trypanosomatid parasites, and its human homolog, Glutathione (B108866) Reductase (GR). By examining the structural basis for their distinct substrate specificities, supported by experimental data, we illuminate the foundation for the rational design of selective inhibitors against parasitic diseases like leishmaniasis and Chagas disease.
This compound Reductase is a linchpin in the redox metabolism of trypanosomatids, parasites responsible for a spectrum of devastating tropical diseases. This enzyme is crucial for maintaining a reducing intracellular environment, protecting the parasite from oxidative stress.[1] Its unique substrate, this compound, and its absence in humans make TR an attractive target for drug development.[1] In contrast, human cells rely on Glutathione Reductase for a similar protective role, utilizing glutathione as its substrate. The remarkable specificity of each enzyme for its respective substrate, despite sharing a similar overall fold, presents a key therapeutic window.
Performance Comparison: Enzyme Kinetics
The substrate specificity of this compound Reductase (TR) and Glutathione Reductase (GR) is quantitatively demonstrated by their kinetic parameters. TR exhibits a high affinity for its natural substrate, this compound disulfide (TS₂), and the co-factor NADPH, as indicated by their low Michaelis constants (Km). Conversely, GR shows a strong preference for glutathione disulfide (GSSG) and NADPH. The catalytic efficiency (kcat/Km) further underscores this specificity, with each enzyme being significantly more efficient at reducing its cognate substrate.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| T. cruzi TR | This compound Disulfide (TS₂) | 10.4 | - | 4.63 x 10⁶ | [2][3] |
| T. brucei TR | This compound Disulfide (TS₂) | 2.35 | - | - | [2] |
| T. cruzi TR | NADPH | - | - | - | - |
| T. brucei TR | NADPH | 0.77 | - | - | [2] |
| Rat Kidney GR | Glutathione Disulfide (GSSG) | 53.1 ± 3.4 | - | 4.85 x 10⁶ | [4] |
| Human Erythrocytes GR | Glutathione Disulfide (GSSG) | 65 | - | - | [5] |
| Yeast GR | Glutathione Disulfide (GSSG) | 55 | - | - | [5] |
| Rat Kidney GR | NADPH | 15.3 ± 1.4 | - | 1.68 x 10⁷ | [4] |
| Human Erythrocytes GR | NADPH | 8.5 | - | - | [5] |
| Yeast GR | NADPH | 3.8 | - | - | [5] |
| E. coli GR | NADPH | 3-6 | - | - | [6] |
Inhibitor Selectivity: A Tale of Two Active Sites
The structural differences between the active sites of TR and GR are not only responsible for their substrate specificity but also for the selective inhibition by various compounds. A range of inhibitors have been identified that show significantly greater potency against TR compared to GR, highlighting the potential for developing parasite-specific drugs with minimal off-target effects in the human host.
| Inhibitor | Target Enzyme | Ki (µM) | IC₅₀ (µM) | Inhibition Type | Reference(s) |
| Clomipramine | T. cruzi TR | 6 | 2.7 - 3.8 | Competitive vs. TS₂ | [7][8] |
| Mepacrine | T. cruzi TR | - | - | Competitive vs. TS₂ | - |
| Nitrofuran derivative | T. cruzi TR | 0.5 | - | - | [3] |
| Naphthoquinone derivative | T. cruzi TR | - | 1 | - | [3] |
| Phenothiazines | T. cruzi TR | - | - | Competitive vs. TS₂ | [9] |
| Aurin tricarboxylic acid | T. brucei TR | - | 0.176 | - | [7] |
| Compound 9 (tricyclic) | T. cruzi TR | 0.331 | - | Linear competitive | [10] |
| Nifurtimox | T. cruzi TR | - | 200 | - | [3] |
| Nifurtimox | Human GR | 40 | - | - | [3] |
| Nitrofuran derivative | Human GR | - | 10 | - | [3] |
| Aurin tricarboxylic acid | Human GR | - | >100 | - | [7] |
| Compound 9 (tricyclic) | Human GR | - | >100 | - | [10] |
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of comparative analysis. Below are detailed protocols for key experiments cited in the study of this compound Reductase.
Spectrophotometric Assay for this compound Reductase Activity
This assay measures the rate of NADPH oxidation, which is coupled to the reduction of this compound disulfide (TS₂), by monitoring the decrease in absorbance at 340 nm.
Materials:
-
Recombinant this compound Reductase (TR)
-
NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form)
-
This compound disulfide (TS₂)
-
Assay Buffer: 40 mM HEPES, pH 7.4, 1 mM EDTA
-
Spectrophotometer capable of reading at 340 nm
-
96-well microplates or quartz cuvettes
Procedure:
-
Prepare a stock solution of NADPH in the assay buffer.
-
Prepare a stock solution of TS₂ in the assay buffer.
-
Prepare a working solution of TR in the assay buffer.
-
In a 96-well plate or cuvette, add the assay buffer.
-
Add the desired concentration of the test inhibitor (dissolved in a suitable solvent, e.g., DMSO) or the solvent control.
-
Add the TR enzyme solution and incubate for a specified time (e.g., 5 minutes) at a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding NADPH and TS₂ to the final desired concentrations (e.g., 150 µM NADPH and 100 µM TS₂).[2]
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5-10 minutes).
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the solvent control.
-
For IC₅₀ determination, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.
X-ray Crystallography of this compound Reductase
Determining the three-dimensional structure of TR provides invaluable insights into its active site and mechanism of substrate recognition.
General Protocol:
-
Protein Expression and Purification: Express recombinant TR in a suitable host system (e.g., E. coli) and purify to homogeneity using chromatographic techniques (e.g., affinity and size-exclusion chromatography).[11]
-
Crystallization Screening: Screen for crystallization conditions using various commercially available or custom-made screens. The hanging-drop or sitting-drop vapor diffusion method is commonly employed.[12]
-
Crystal Optimization: Optimize the initial crystallization hits by varying the precipitant concentration, pH, temperature, and protein concentration to obtain large, well-diffracting crystals.
-
Data Collection: Cryo-protect the crystals and collect X-ray diffraction data using a synchrotron radiation source.[13]
-
Structure Determination: Process the diffraction data and solve the structure using molecular replacement, using a known structure of a homologous protein as a search model.[14]
-
Model Building and Refinement: Build the atomic model of the protein into the electron density map and refine the structure to obtain a final, high-resolution model.[14]
High-Throughput Screening (HTS) for TR Inhibitors
HTS allows for the rapid screening of large compound libraries to identify potential inhibitors of TR.
Assay Principle: A common HTS assay for TR utilizes the DTNB [5,5'-dithiobis(2-nitrobenzoic acid)] coupled method. In this assay, the this compound (T(SH)₂) produced by TR reacts with DTNB to generate 2-nitro-5-thiobenzoate (TNB), a yellow-colored product that can be measured spectrophotometrically at 412 nm.[15][16]
Procedure:
-
Prepare assay plates (e.g., 384-well plates) containing the library compounds at a fixed concentration.
-
Add a solution containing TR, TS₂, and DTNB in assay buffer to each well.
-
Initiate the reaction by adding NADPH.[15]
-
Incubate the plates at room temperature for a defined period.
-
Measure the absorbance at 412 nm using a microplate reader.
-
Identify "hits" as compounds that cause a significant reduction in the absorbance signal compared to control wells.
-
Validate the hits through dose-response experiments to determine their IC₅₀ values.
Visualizing the Molecular Logic
To better understand the intricate processes governing TR's function and the basis for its specificity, the following diagrams, generated using the Graphviz (DOT language), illustrate key pathways and workflows.
Caption: Catalytic cycle of this compound Reductase.
Caption: Structural differences in TR and GR active sites.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative structural, kinetic and inhibitor studies of Trypanosoma brucei this compound reductase with T. cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound reductase from Trypanosoma cruzi. Catalytic properties of the enzyme and inhibition studies with trypanocidal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification and characterisation of rat kidney glutathione reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oxfordbiomed.com [oxfordbiomed.com]
- 6. Glutathione reductase: comparison of steady-state and rapid reaction primary kinetic isotope effects exhibited by the yeast, spinach, and Escherichia coli enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved Tricyclic Inhibitors of this compound Reductase by Screening and Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rationally designed selective inhibitors of this compound reductase. Phenothiazines and related tricyclics as lead structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenothiazine inhibitors of this compound reductase as potential antitrypanosomal and antileishmanial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Innovative Approach for a Classic Target: Fragment Screening on this compound Reductase Reveals New Opportunities for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Initiating a crystallographic study of this compound reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. This compound Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of Trypanothione Reductase Kinetic Parameters Across Pathogenic Trypanosomatids
A deep dive into the enzymatic activity of a key drug target in Trypanosoma and Leishmania species reveals subtle yet significant differences, providing a foundation for targeted drug development.
Researchers and drug development professionals engaged in the fight against neglected tropical diseases, such as Chagas disease, African sleeping sickness, and leishmaniasis, have long focused on Trypanothione Reductase (TR) as a prime therapeutic target. This essential enzyme, absent in humans, is central to the unique redox metabolism of trypanosomatid parasites, protecting them from oxidative stress. A comprehensive comparison of the kinetic parameters of TR from different pathogenic organisms—namely Trypanosoma cruzi, Trypanosoma brucei, and Leishmania infantum—highlights species-specific enzymatic efficiencies that can be exploited for the rational design of selective inhibitors.
Kinetic Profile Overview
This compound reductase catalyzes the NADPH-dependent reduction of this compound disulfide (T(S)₂) to its dithiol form (T(SH)₂). The efficiency of this reaction is characterized by key kinetic parameters: the Michaelis constant (Km) for both T(S)₂ and NADPH, and the catalytic rate constant (kcat) or maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for its substrate.
Our comparative analysis, compiled from multiple studies, reveals notable variations in these parameters among the different trypanosomatid species.
Comparative Kinetic Data of this compound Reductase
| Organism | Substrate | Km (µM) | kcat (s⁻¹) | Vmax (U/mg) | Assay Method | Reference |
| Trypanosoma cruzi | This compound Disulfide (T(S)₂) | 10.4 | Not Reported | Not Reported | DTNB-coupled | [1] |
| This compound Disulfide (T(S)₂) | ~11.5 | Not Reported | Not Reported | NADPH oxidation | [1] | |
| NADPH | Not Reported | Not Reported | Not Reported | |||
| Trypanosoma brucei | This compound Disulfide (T(S)₂) | 2.35 | Not Reported | Not Reported | DTNB-coupled | [1] |
| This compound Disulfide (T(S)₂) | 2.6 | Not Reported | Not Reported | NADPH oxidation | [1] | |
| NADPH | 0.77 | Not Reported | Not Reported | DTNB-coupled (regenerating system) | [1] | |
| Leishmania infantum | This compound Disulfide (T(S)₂) | 3.6 ± 0.5 | Not Reported | Not Reported | DTNB-coupled | [2] |
| NADPH | Not Reported | Not Reported | Not Reported | |||
| Leishmania donovani | This compound Disulfide (T(S)₂) | Not Reported | Not Reported | Not Reported | [1] |
Note: The reported values can vary between studies due to different experimental conditions. "Not Reported" indicates that the specific value was not found in the cited literature.
From the presented data, it is evident that the T. brucei TR exhibits a significantly lower Km for this compound disulfide compared to the T. cruzi enzyme, indicating a higher affinity for its substrate.[1] This suggests that inhibitors designed to be competitive with T(S)₂ might have different potencies against the TR from these two species. The Km for NADPH in T. brucei TR was determined to be 0.77 µM.[1] For L. infantum TR, the apparent Km for T(S)₂ was found to be 3.6 µM.[2]
The Central Role of the this compound Pathway
This compound reductase is a central component of the this compound-based redox system, which is functionally analogous to the glutathione (B108866) system in mammals.[3][4] This pathway is crucial for the detoxification of reactive oxygen species (ROS) and for maintaining a reducing intracellular environment, which is essential for parasite survival, particularly within the host.[5][6]
References
- 1. Comparative structural, kinetic and inhibitor studies of Trypanosoma brucei this compound reductase with T. cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and binding mode of a novel Leishmania this compound reductase inhibitor from high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Reductase: A Viable Chemotherapeutic Target for Antitrypanosomal and Antileishmanial Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting this compound Reductase, a Key Enzyme in the Redox Trypanosomatid Metabolism, to Develop New Drugs against Leishmaniasis and Trypanosomiases [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. In Silico Exploration of the this compound Reductase (TryR) of L. mexicana - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Link Between Trypanothione Metabolism and Oxidative Stress Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental data validating the critical role of trypanothione metabolism in the oxidative stress resistance of trypanosomatid parasites. The unique nature of this pathway in these organisms, contrasted with the glutathione-based system in their mammalian hosts, establishes it as a promising target for novel therapeutic interventions. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the involved biochemical pathways to support ongoing research and drug discovery efforts.
Comparative Analysis of this compound Metabolism Components and Oxidative Stress Resistance
The this compound system, absent in mammals, is the principal defense mechanism against oxidative damage in trypanosomatids.[1][2][3] This system relies on the dithiol this compound [T(SH)₂], which is synthesized by this compound synthetase (TryS) and maintained in its reduced state by this compound reductase (TryR).[1][2] Genetic and pharmacological inhibition of these key enzymes has been shown to significantly increase parasite susceptibility to oxidative stress, thereby validating their essential role in parasite survival and virulence.
Impact of Genetic Modifications on Oxidative Stress Resistance
Experimental evidence from genetic manipulation of TryS and TryR in Trypanosoma cruzi, Leishmania donovani, and Trypanosoma brucei demonstrates a direct correlation between the functional integrity of the this compound pathway and the ability to withstand oxidative insults.
| Genetic Modification | Organism | Key Findings | Reference |
| This compound Synthetase (TryS) Overexpression (TryShi) | Trypanosoma cruzi | Exhibited 36-71% higher resistance to H₂O₂ (50-1000 µM) and heavy metals (1-500 µM) compared to wild-type. | [4] |
| This compound Reductase (TR) Heterozygous Knockout (single allele) | Leishmania donovani | Mutants showed attenuated infectivity and a markedly decreased capacity to survive within macrophages that were producing reactive oxygen intermediates. | [5] |
| This compound Reductase (TR) RNAi Knockdown | Trypanosoma brucei | Parasites with reduced TR levels (<10% of wild-type) were more susceptible to H₂O₂-induced oxidative stress and became avirulent. | |
| This compound Synthetase (TryS) RNAi Knockdown | Trypanosoma brucei | Increased sensitivity to the oxidative stress-inducing compound OSU-40 by 2.4-fold. | [6] |
Pharmacological Inhibition of this compound Metabolism
The development of specific inhibitors for TryS and TryR provides a chemical validation of their importance in oxidative stress defense. The following table summarizes the inhibitory concentrations (IC₅₀) of various compounds against these enzymes and their corresponding effects on parasite viability.
| Target Enzyme | Inhibitor | Organism | Enzyme IC₅₀ (µM) | Parasite EC₅₀ (µM) | Reference |
| This compound Reductase (TR) | Auranofin | Leishmania infantum | ~9.68 | - | [7] |
| This compound Reductase (TR) | Clomipramine | Trypanosoma brucei | 6.9 | 1.5 | [8] |
| This compound Reductase (TR) | Methylene Blue | Trypanosoma cruzi | 2.9 | 0.1 | [8] |
| This compound Synthetase (TryS) | Indazole derivative 4 | Trypanosoma brucei | 0.140 | 5.1 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to investigate the link between this compound metabolism and oxidative stress.
Measurement of this compound Reductase (TR) Activity
This spectrophotometric assay measures the NADPH-dependent reduction of this compound disulfide (TS₂) catalyzed by TR. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.
Materials:
-
HEPES buffer (50 mM, pH 7.4)
-
NaCl (40 mM)
-
NADPH stock solution (10 mM)
-
Oxidized this compound (TS₂) stock solution (10 mM)
-
Purified or recombinant TR enzyme
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing 50 mM HEPES (pH 7.4) and 40 mM NaCl.
-
Add 50 nM of the TR enzyme to the reaction mixture.
-
For inhibitor studies, pre-incubate the enzyme with the desired concentration of the inhibitor for a specified time (e.g., 3 minutes at 25°C).
-
Add TS₂ to a final concentration of 150 µM.
-
Initiate the reaction by adding NADPH to a final concentration of 100 µM.
-
Immediately measure the decrease in absorbance at 340 nm over time (e.g., for at least 120 seconds).
-
The rate of NADPH oxidation is proportional to the TR activity.
Quantification of Intracellular Reactive Oxygen Species (ROS) using DCFDA
The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA) assay is a common method to measure intracellular ROS. H₂DCFDA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Materials:
-
Phosphate-buffered saline (PBS)
-
H₂DCFDA stock solution (e.g., 10 mM in DMSO)
-
Phenol (B47542) red-free cell culture medium
-
Fluorometer or fluorescence microscope (excitation/emission ~485/535 nm)
-
96-well black, clear-bottom plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight. For suspension cells, adjust the cell density as required.
-
Wash the cells once with pre-warmed PBS.
-
Prepare a working solution of 20 µM H₂DCFDA in pre-warmed, phenol red-free medium.
-
Add 100 µl of the H₂DCFDA working solution to each well.
-
Incubate the plate for 30-45 minutes at 37°C in the dark.
-
Wash the cells once with PBS.
-
Add 100 µl of phenol red-free medium containing the desired treatment (e.g., oxidizing agent or inhibitor). Include appropriate controls (untreated and positive control, e.g., H₂O₂).
-
Incubate for the desired time period.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
Visualizing the Pathways
The following diagrams illustrate the key metabolic and signaling pathways involved in this compound metabolism and its role in oxidative stress resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting this compound Metabolism in Trypanosomatids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Targeting this compound Synthetase and this compound Reductase: Development of Common Inhibitors to Tackle Trypanosomatid Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disruption of the this compound reductase gene of Leishmania decreases its ability to survive oxidative stress in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of Oxidative Stress in Trypanosoma brucei by the Antitrypanosomal Dihydroquinoline OSU-40 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Safe Disposal of Trypanothione for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of Trypanothione.
This compound, a crucial molecule in the antioxidant defense of trypanosomatid parasites, is a key target in drug development. As its use in research continues, establishing clear and safe disposal procedures is essential. In the absence of specific regulatory guidelines for this compound, a cautious approach based on general principles of laboratory chemical waste management is required. All waste containing this compound should be treated as hazardous chemical waste.
Immediate Safety and Handling Precautions
Before beginning any work that will generate this compound waste, it is crucial to conduct a risk assessment and ensure all necessary safety measures are in place.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Inspect gloves before each use and dispose of contaminated gloves immediately after.
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. Ensure that a spill kit is readily accessible and that all personnel are trained in its use.
Summary of this compound Disposal Procedures
The following table provides a summary of the key steps and considerations for the proper disposal of this compound waste.
| Procedure | Key Considerations | Action |
| Waste Identification | All materials that have come into contact with this compound. | Classify as hazardous chemical waste. |
| Waste Segregation | Prevent reactions with incompatible chemicals. | Collect in a dedicated, properly labeled waste container. Do not mix with other waste streams. |
| Waste Collection (Solid) | Unused/expired pure compound, contaminated labware (e.g., pipette tips, gloves, weighing paper). | Place in a designated, sealed, and clearly labeled solid hazardous waste container. |
| Waste Collection (Liquid) | Solutions containing this compound. | Collect in a designated, leak-proof, and clearly labeled liquid hazardous waste container. |
| Container Labeling | Clear identification of contents for safety and regulatory compliance. | Label containers with "Hazardous Waste," "this compound," and the approximate concentration and quantity. |
| Waste Storage | Awaiting pickup by environmental health and safety professionals. | Store in a designated, secure, and well-ventilated satellite accumulation area. Use secondary containment. |
| Final Disposal | Adherence to institutional and regulatory requirements. | Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. |
| Spill Management | Immediate and safe cleanup of accidental releases. | Evacuate the area if necessary, wear appropriate PPE, contain the spill, absorb with inert material, and collect for disposal as hazardous waste. |
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes the pure compound, solutions, and any contaminated materials such as pipette tips, vials, and gloves.
-
Segregate this compound waste from all other laboratory waste to prevent accidental reactions. A dedicated waste container should be used.
-
-
Waste Collection:
-
Solid Waste: Carefully place any solid this compound waste, including contaminated consumables, into a designated solid hazardous waste container. This container should be durable and have a secure lid.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof liquid hazardous waste container. The container must be chemically compatible with the solvent used.
-
-
Container Labeling:
-
As soon as waste is added, label the container clearly with the words "Hazardous Waste" and "this compound."
-
Include information about the solvent and approximate concentration.
-
Keep a log of the waste added to the container.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
-
Secondary containment should be used to prevent the spread of any potential leaks.
-
-
Arranging for Final Disposal:
-
Once the waste container is full or has reached the institutional time limit for storage, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.
-
Ensure all required documentation is completed accurately.
-
Experimental Protocol for Potential Chemical Inactivation of Thiol-Containing Waste
This compound is a thiol-containing compound. For some thiol-containing waste, chemical oxidation can be used as an inactivation step. The following is a general protocol for the oxidation of thiol-containing waste using sodium hypochlorite (B82951) (bleach).
Disclaimer: This protocol is a general guideline and must be validated on a small scale with a sample of the this compound waste to ensure the reaction is safe and effective before being implemented for larger quantities. This procedure should be performed in a chemical fume hood with appropriate PPE.
Materials:
-
This compound waste solution
-
5.25% sodium hypochlorite solution (commercial bleach)
-
Stir plate and stir bar
-
Suitable reaction vessel (e.g., beaker or flask)
-
pH paper or pH meter
Procedure:
-
In a suitable reaction vessel, place the 5.25% sodium hypochlorite solution.
-
While stirring, slowly add the thiol-containing this compound waste to the bleach solution. The reaction may be exothermic, so the addition should be slow and controlled to manage any temperature increase.
-
If the reaction does not start, gentle warming to approximately 50°C may be necessary.
-
Allow the mixture to react for a sufficient amount of time (e.g., 2 hours), stirring continuously.
-
After the reaction is complete, check the pH of the resulting solution.
-
Neutralize the solution by adding a suitable acid or base until the pH is within the range acceptable for aqueous waste disposal at your institution (typically between 6 and 9).
-
Dispose of the neutralized solution as aqueous chemical waste in accordance with your institution's EHS guidelines.
Spill Management
In the event of a spill of this compound:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel from the area.
-
Wear PPE: Before cleaning the spill, don the appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Contain: For liquid spills, use an inert absorbent material such as vermiculite (B1170534) or sand to contain the spill.
-
Collect: Carefully collect the absorbed material and any contaminated solids into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable decontaminating solution, and collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: A workflow for the safe disposal of this compound waste.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
